Product packaging for (5-Fluoro-2-iodophenyl)methanol(Cat. No.:CAS No. 877264-43-2)

(5-Fluoro-2-iodophenyl)methanol

Cat. No.: B151814
CAS No.: 877264-43-2
M. Wt: 252.02 g/mol
InChI Key: SLFLIEHAFIVXNZ-UHFFFAOYSA-N
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Description

(5-Fluoro-2-iodophenyl)methanol is a versatile aromatic intermediate prized in organic synthesis for its unique halogenated structure. The presence of both fluorine and iodine substituents on the benzyl alcohol scaffold makes it a particularly valuable building block in the development of pharmaceuticals and agrochemicals . The iodine atom is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex biaryl and other molecular architectures . Concurrently, the fluorine atom can enhance metabolic stability, influence lipophilicity, and modulate the electronic properties of the final compound, which are critical factors in drug discovery and development . The benzylic alcohol group provides a handle for further functionalization, including oxidation to the corresponding aldehyde or formation of esters and ethers, significantly expanding its utility in chemical transformations . This combination of features establishes this compound as a crucial intermediate for the preparation of fluorinated and iodinated aromatic derivatives, which are often explored for their potential biological activity and therapeutic properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FIO B151814 (5-Fluoro-2-iodophenyl)methanol CAS No. 877264-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-fluoro-2-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFLIEHAFIVXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468902
Record name (5-Fluoro-2-iodophenyl)methanol
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Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877264-43-2
Record name 5-Fluoro-2-iodobenzenemethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoro-2-iodophenyl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (5-Fluoro-2-iodophenyl)methanol (CAS No. 877264-43-2): A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated and Iodinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and iodine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine, with its high electronegativity and small steric footprint, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Concurrently, the carbon-iodine bond serves as a versatile synthetic handle, particularly for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides a detailed technical overview of (5-Fluoro-2-iodophenyl)methanol, a bifunctional building block that embodies these principles, offering significant potential in the synthesis of novel therapeutics. While specific literature on this exact isomer is sparse, this document will leverage established chemical principles and data from closely related analogues to provide a comprehensive and practical resource for researchers.

Physicochemical Properties and Structural Attributes

The unique arrangement of substituents on the phenyl ring of this compound dictates its reactivity and potential applications.

PropertyValueSource
CAS Number 877264-43-2[2], [3]
Molecular Formula C₇H₆FIO[4]
Molecular Weight 252.02 g/mol
IUPAC Name This compound[3]

The key structural features of this molecule are the nucleophilic hydroxymethyl group, the electron-withdrawing fluorine atom, and the reactive carbon-iodine bond. The fluorine at the 5-position influences the electronic properties of the aromatic ring, while the ortho-iodine is sterically accessible for various coupling reactions.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 4-fluoro-1-iodobenzene. The following proposed multi-step synthesis is based on well-established organic transformations.

Synthesis_Pathway A 4-Fluoro-1-iodobenzene B 2-Bromo-4-fluoro-1-iodobenzene A->B Br₂, FeBr₃ Electrophilic Aromatic Bromination C 4-Fluoro-2-iodo-benzaldehyde B->C 1. n-BuLi, -78°C 2. DMF Halogen-Metal Exchange & Formylation D This compound C->D NaBH₄, MeOH Selective Carbonyl Reduction

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Bromination of 4-Fluoro-1-iodobenzene

  • To a solution of 4-fluoro-1-iodobenzene (1.0 eq) in a suitable solvent such as dichloromethane, add a catalytic amount of iron(III) bromide (FeBr₃).

  • Slowly add bromine (1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-bromo-4-fluoro-1-iodobenzene.

Step 2: Formylation via Halogen-Metal Exchange

  • Dissolve 2-bromo-4-fluoro-1-iodobenzene (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere.

  • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C.

  • Stir for 1 hour at -78°C, then add anhydrous N,N-dimethylformamide (DMF) (1.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 4-fluoro-2-iodo-benzaldehyde.

Step 3: Reduction to this compound

  • Dissolve 4-fluoro-2-iodo-benzaldehyde (1.0 eq) in methanol.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0°C.

  • Stir the reaction at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with water and then acidify with dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of complex drug candidates. The ortho-iodo and meta-fluoro substitution pattern is a key feature in several classes of bioactive molecules.

Gateway to Biaryl Structures via Cross-Coupling Reactions

The C-I bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental in modern drug synthesis.

Cross_Coupling Start This compound Suzuki Suzuki Coupling (with Boronic Acid) Start->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (with Amine) Start->Buchwald Product1 Biaryl Methanol Derivative Suzuki->Product1 Product2 Alkynylphenyl Methanol Derivative Sonogashira->Product2 Product3 Aminophenyl Methanol Derivative Buchwald->Product3

Caption: Cross-coupling applications of this compound.

Exemplary Suzuki Coupling Protocol (General):

  • To a degassed mixture of this compound (1.0 eq), a suitable boronic acid or ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent system like dioxane/water, add a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere at 80-100°C until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

The resulting biaryl methanol can be a precursor to a wide range of kinase inhibitors, GPCR modulators, and other therapeutic agents. The fluorine atom can enhance binding to the target protein and improve metabolic stability.

Analytical Characterization

  • ¹H NMR: A characteristic singlet for the benzylic protons (CH₂OH) around 4.5-4.8 ppm. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

  • ¹³C NMR: The carbon bearing the iodine would be shifted upfield compared to its non-iodinated counterpart. The carbon attached to the fluorine would show a large C-F coupling constant.

  • ¹⁹F NMR: A singlet or a multiplet depending on the coupling with neighboring protons.

  • Mass Spectrometry: A clear molecular ion peak at m/z = 252.02, along with characteristic isotopic patterns for iodine.

Conclusion

This compound is a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its strategic placement of a fluorine atom and an iodine atom on a phenylmethanol scaffold provides a powerful platform for the synthesis of complex and potentially bioactive molecules. The synthetic routes and applications outlined in this guide, based on established chemical principles and analogies to related compounds, offer a solid foundation for researchers to incorporate this versatile intermediate into their drug discovery programs. Further investigation and publication of the specific properties and reactivity of this compound would be a valuable contribution to the scientific community.

References

  • MySkinRecipes. (3-Fluoro-4-iodophenyl)methanol.
  • Google Patents. Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
  • Google Patents. Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Sources

Introduction: A Versatile Halogenated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (5-Fluoro-2-iodophenyl)methanol for Researchers and Drug Development Professionals

This compound is a halogenated aromatic alcohol that has emerged as a significant building block in the landscape of organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science. The strategic placement of three distinct functional groups—a reactive iodophenyl moiety, a metabolically influential fluorine atom, and a versatile benzyl alcohol—provides a powerful platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of (5--Fluoro-2-iodophenyl)methanol, providing researchers and drug development professionals with the technical insights necessary to leverage this compound in their work.

Compound Identification and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical is paramount for its effective use. This compound is identified by the following nomenclature and structural representations:

  • IUPAC Name : this compound[1]

  • CAS Number : 877264-43-2[1][2]

  • Molecular Formula : C₇H₆FIO[3]

  • Molecular Weight : 252.02 g/mol [3][4]

The physical and chemical properties of this compound are summarized in the table below:

PropertyValueSource(s)
Appearance Faint beige crystalline needles or solid[5]
Molecular Weight 252.02 g/mol [3][4]
Purity ≥97%[5]
Storage Temperature Room temperature, protect from light[3][6]

The presence of the highly electronegative fluorine atom and the large, polarizable iodine atom significantly influences the molecule's electronic properties and reactivity. The fluorine atom can enhance metabolic stability and binding affinity in derivative compounds, a desirable trait in drug design.[7] The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various cross-coupling reactions.[7]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While specific spectral data is not extensively available in the provided search results, a theoretical analysis based on its structure allows for the prediction of its spectroscopic characteristics.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the hydroxymethyl group. The coupling patterns of the aromatic protons will be influenced by both the fluorine and iodine substituents.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, with the chemical shifts being influenced by the attached functional groups.

  • ¹⁹F NMR Spectroscopy : The fluorine NMR spectrum will provide a clear signal for the single fluorine atom, which can be a useful diagnostic tool for confirming its presence and electronic environment.

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad peak around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methylene group, and C-O stretching vibrations.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely show the loss of the hydroxyl group and other characteristic fragments, and the isotopic pattern of iodine will be observable.

Synthesis and Reactivity

The synthesis of this compound can be envisioned through the reduction of a corresponding carbonyl compound, such as 5-fluoro-2-iodobenzaldehyde or 5-fluoro-2-iodobenzoic acid, using a suitable reducing agent like sodium borohydride or lithium aluminum hydride.

The reactivity of this compound is governed by its three key functional groups, making it a versatile synthetic intermediate.

  • Benzylic Alcohol : The primary alcohol group can undergo a variety of transformations:

    • Oxidation : It can be oxidized to form the corresponding aldehyde or carboxylic acid, providing a gateway to other functional groups.

    • Esterification and Etherification : The hydroxyl group can be readily converted to esters or ethers.

  • Aryl Iodide : The carbon-iodine bond is the most reactive site for cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[7] These include:

    • Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form biaryl compounds.

    • Heck Coupling : Reaction with alkenes to form substituted alkenes.

    • Sonogashira Coupling : Reaction with terminal alkynes to form aryl alkynes.

    • Buchwald-Hartwig Amination : Reaction with amines to form aniline derivatives.

  • Aryl Fluoride : The fluorine atom is generally unreactive under typical cross-coupling conditions, allowing for the selective functionalization of the aryl iodide position. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring.

Suzuki_Coupling_Workflow A Combine Reactants (Aryl halide, Boronic acid, Catalyst, Base) B Add Solvents (Dioxane/Water) A->B C Heat to Reflux under Inert Atmosphere B->C D Reaction Monitoring (TLC) C->D E Work-up (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Sources

A Technical Guide to the Synthesis of (5-Fluoro-2-iodophenyl)methanol: Pathways, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Introduction

(5-Fluoro-2-iodophenyl)methanol is a key halogenated building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom that can enhance metabolic stability and binding affinity, and an iodine atom that serves as a versatile handle for cross-coupling reactions, makes it an invaluable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, grounded in established chemical principles. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to guide researchers in drug development and organic synthesis.

Part 1: Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The primary alcohol functionality is a key disconnection point. Alcohols are most commonly prepared via the reduction of carbonyl compounds. This suggests two primary precursors: an aldehyde (5-Fluoro-2-iodobenzaldehyde) or a carboxylic acid (5-Fluoro-2-iodobenzoic acid). Each of these precursors can be synthesized through various established methods, offering flexibility in starting material selection and synthetic strategy.

G cluster_precursors Key Precursors cluster_starting_materials Starting Materials TM This compound Aldehyde 5-Fluoro-2-iodobenzaldehyde TM->Aldehyde Reduction (e.g., NaBH4) Acid 5-Fluoro-2-iodobenzoic acid TM->Acid Reduction (e.g., LiAlH4) SM1 2-Fluorobenzaldehyde Aldehyde->SM1 Electrophilic Iodination SM2 2-Amino-5-fluorobenzoic acid Acid->SM2 Sandmeyer Reaction

Caption: Retrosynthetic analysis of this compound.

Part 2: Primary Synthesis Pathway via Aldehyde Reduction

This is arguably the most direct and widely applicable route, leveraging the selective reduction of an aldehyde. The pathway is divided into two core stages: the synthesis of the aldehyde intermediate and its subsequent reduction.

The most common method for preparing this intermediate is the electrophilic iodination of a commercially available starting material.

Causality and Mechanism: The synthesis from 2-fluorobenzaldehyde relies on the principles of electrophilic aromatic substitution.[3] The fluorine atom is an ortho-, para-directing deactivator, while the aldehyde group is a meta-directing deactivator. The powerful ortho-, para-directing effect of the fluorine atom at position 1 dominates, guiding the incoming iodine electrophile to the para position (position 5), overcoming the meta-directing influence of the aldehyde group at position 2. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis or Brønsted acid (like trifluoroacetic acid) is an effective iodinating system.

G reagents 1. 2-Fluorobenzaldehyde 2. N-Iodosuccinimide (NIS) 3. Trifluoroacetic acid (cat.) 4. Dichloromethane workflow Start: Combine Reagents Reaction at Room Temp (12-24h) Monitor by TLC/GC-MS Quench (aq. Na2S2O3) Extraction (DCM) Wash & Dry Concentrate Purify (Column Chromatography) End: 5-Fluoro-2-iodobenzaldehyde

Caption: Experimental workflow for the synthesis of 5-Fluoro-2-iodobenzaldehyde.

Experimental Protocol: Synthesis of 5-Fluoro-2-iodobenzaldehyde [3]

  • Setup: To a solution of 2-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add N-iodosuccinimide (NIS) (1.1 eq).

  • Initiation: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the mixture. The causality here is that the acid protonates NIS, generating a more potent electrophilic iodine species.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step is critical to neutralize any remaining iodine and NIS.

  • Extraction: Transfer the mixture to a separatory funnel, extract the product with DCM (3x volumes). Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 5-Fluoro-2-iodobenzaldehyde.

The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis.[4][5]

Choice of Reducing Agent: Two primary hydride-based reagents are considered for this step: sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Sodium Borohydride (NaBH₄): This is the preferred reagent for this specific transformation. It is a mild reducing agent, selective for aldehydes and ketones, and is safe to handle in protic solvents like methanol or ethanol.[4] Its chemoselectivity ensures that the fluoro and iodo substituents remain untouched.

  • Lithium Aluminum Hydride (LiAlH₄): While highly effective, LiAlH₄ is a much stronger and less selective reducing agent.[5] It reacts violently with protic solvents and requires strictly anhydrous conditions (e.g., in THF or diethyl ether) and a separate, careful aqueous workup step.[6] For a simple aldehyde reduction, its high reactivity is unnecessary and introduces operational hazards.

Therefore, NaBH₄ provides the most self-validating and trustworthy protocol for this step.

Experimental Protocol: Reduction using Sodium Borohydride

  • Setup: Dissolve 5-Fluoro-2-iodobenzaldehyde (1.0 eq) in methanol (MeOH, approx. 0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. The excess reagent ensures the reaction goes to completion. The reaction is exothermic, and portion-wise addition at 0 °C helps control the temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the aldehyde spot.

  • Workup: Carefully quench the reaction by the slow addition of water or dilute HCl (1 M) to destroy excess NaBH₄.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

ParameterValue/ConditionRationale
Starting Material 5-Fluoro-2-iodobenzaldehydeKey intermediate
Reducing Agent Sodium Borohydride (NaBH₄)High selectivity, safety, and mild conditions[4]
Solvent MethanolProtic solvent compatible with NaBH₄
Temperature 0 °C to Room TempControls initial exotherm, allows for completion
Typical Yield >95%High efficiency of aldehyde reduction
Purity (crude) >90%Generally a clean reaction

Part 3: Alternative Pathway via Carboxylic Acid Reduction

An alternative route involves the reduction of 5-Fluoro-2-iodobenzoic acid. This pathway may be advantageous if the benzoic acid derivative is more readily available or cost-effective than the corresponding aldehyde.

This intermediate is commercially available but can also be synthesized from 2-Amino-5-fluorobenzoic acid via a Sandmeyer-type reaction.[1][7] This classic transformation involves the diazotization of the aniline with sodium nitrite in an acidic medium, followed by treatment with an iodide salt (e.g., KI) to displace the diazonium group.[1]

Choice of Reducing Agent: Unlike aldehydes, carboxylic acids are resistant to reduction by mild agents like NaBH₄. A powerful hydride donor is required to reduce the resonance-stabilized carboxyl group. Lithium aluminum hydride (LiAlH₄) is the standard and necessary reagent for this transformation.[5] The reaction must be performed under strictly anhydrous conditions, typically in an etheral solvent like THF.

Experimental Protocol: Reduction using Lithium Aluminum Hydride

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Addition: Dissolve 5-Fluoro-2-iodobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. The rate of addition must be controlled to manage the evolution of hydrogen gas.

  • Reaction: After the addition, warm the mixture to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Workup (Fieser method): Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, slow, and careful addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the crude this compound.

Conclusion

Two robust and reliable pathways for the synthesis of this compound have been presented.

  • The Aldehyde Reduction Pathway is generally the more favorable route due to its higher safety profile, milder reaction conditions, and operational simplicity. The use of NaBH₄ avoids the hazards associated with LiAlH₄.

  • The Carboxylic Acid Reduction Pathway is a viable alternative, particularly if 5-fluoro-2-iodobenzoic acid is the more accessible starting material. However, this route necessitates the use of the highly reactive LiAlH₄, requiring more stringent experimental precautions.

The choice of pathway will ultimately depend on starting material availability, laboratory capabilities, and scale of synthesis. Both methods, when executed with precision, provide efficient access to this critical synthetic building block.

References

  • Autechaux, S. (2025). Understanding the Properties and Synthesis of 5-Fluoro-2-iodobenzoic Acid. [Link]
  • Wikipedia.
  • Organic Chemistry Portal.
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]
  • Clark, J. (2023). Reduction of aldehydes and ketones. Chemguide. [Link]
  • LibreTexts Chemistry. 17.4: Alcohols from Carbonyl Compounds- Reduction. [Link]
  • Chemistry LibreTexts. Ketone and Aldehyde Reduction to Alcohols. [Link]

Sources

In-depth Technical Guide: Spectral Data of (5-Fluoro-2-iodophenyl)methanol - Data Unavailability

Author: BenchChem Technical Support Team. Date: January 2026

To Our Valued Researchers, Scientists, and Drug Development Professionals,

Our objective is to provide an in-depth technical guide on the spectral data of (5-Fluoro-2-iodophenyl)methanol, encompassing ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a critical resource for researchers engaged in the synthesis, characterization, and application of this compound.

However, after a comprehensive search of publicly available scientific databases, chemical literature, and commercial supplier information, we have been unable to locate the specific experimental spectral data for this compound (CAS No. 877264-43-2). While the existence of such data is often alluded to by chemical suppliers[1][2], the actual spectra or detailed spectral data (chemical shifts, coupling constants, peak assignments, etc.) are not provided in accessible formats.

This document will, therefore, outline the theoretical expectations for the spectral data of this compound based on the analysis of related compounds and general principles of spectroscopy. It will also detail the standard methodologies for acquiring and interpreting such data, should a sample of the compound be available for analysis.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound dictates the anticipated features in its various spectra. The molecule consists of a benzene ring substituted with a fluorine atom, an iodine atom, and a hydroxymethyl group. This combination of functionalities will give rise to a unique spectral fingerprint.

Figure 1. Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to provide key information about the proton environments in the molecule.

Expected Chemical Shifts (δ) and Multiplicities:

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J)
Ar-H (adjacent to I)7.5 - 7.8Doublet of doublets (dd)~8-9 Hz (ortho), ~2-3 Hz (meta)
Ar-H (between F and CH₂OH)7.0 - 7.3Triplet of doublets (td) or Doublet of doublet of doublets (ddd)~8-9 Hz (ortho), ~5-6 Hz (meta, H-F)
Ar-H (adjacent to F)6.8 - 7.1Doublet of doublets (dd)~8-9 Hz (ortho), ~2-3 Hz (meta)
-CH₂-4.5 - 4.8Singlet (s) or Doublet (d) if coupled to -OHJ(H,H) if coupled
-OHVariable (broad singlet)Broad singlet (br s)None (typically)

Causality behind Predictions:

  • The aromatic protons are expected in the downfield region (6.8-7.8 ppm) due to the deshielding effect of the benzene ring current.

  • The electron-withdrawing effects of the iodine and fluorine atoms will further influence the chemical shifts of the adjacent protons.

  • The benzylic protons of the -CH₂OH group are expected around 4.5-4.8 ppm, shifted downfield due to the adjacent oxygen and aromatic ring.

  • The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

Expected Chemical Shifts (δ):

CarbonPredicted Chemical Shift (ppm)
C-I90 - 100
C-CH₂OH140 - 145
C-H (adjacent to I)135 - 140
C-H (between F and CH₂OH)115 - 120 (with C-F coupling)
C-F160 - 165 (with large C-F coupling)
C-H (adjacent to F)110 - 115 (with C-F coupling)
-CH₂OH60 - 65

Causality behind Predictions:

  • The carbon attached to the highly electronegative fluorine atom (C-F) will exhibit the largest downfield shift in the aromatic region, and will show a large one-bond C-F coupling constant.

  • The carbon bonded to iodine (C-I) is expected to be significantly shielded (upfield shift) due to the "heavy atom effect".

  • The other aromatic carbons will have chemical shifts influenced by the inductive and resonance effects of the substituents.

  • The benzylic carbon of the -CH₂OH group is expected in the typical range for such carbons.

Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present.

Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (aromatic)1450 - 1600Medium to Weak
C-O stretch (primary alcohol)1000 - 1050Strong
C-F stretch1000 - 1400Strong
C-I stretch500 - 600Medium

Causality behind Predictions:

  • A broad and strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration in an alcohol, broadened due to hydrogen bonding.

  • Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

  • The C-O stretching of the primary alcohol will give a strong band in the fingerprint region.

  • The C-F and C-I stretching vibrations are also expected in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Expected m/z values:

Ionm/zComments
[M]⁺252Molecular ion
[M-H]⁺251Loss of a hydrogen radical
[M-OH]⁺235Loss of a hydroxyl radical
[M-H₂O]⁺234Loss of water
[M-CH₂OH]⁺221Loss of the hydroxymethyl group
[C₆H₃FI]⁺221Fragment corresponding to the aromatic ring
[C₇H₆FO]⁺125Loss of an iodine radical

Causality behind Predictions:

  • The molecular ion peak is expected at m/z 252, corresponding to the molecular weight of the compound.

  • The presence of iodine (atomic weight ~127) will lead to a significant mass loss upon fragmentation.

  • Common fragmentation pathways for benzyl alcohols include the loss of H, OH, H₂O, and the entire hydroxymethyl group.

  • The cleavage of the C-I bond is also a likely fragmentation pathway.

Experimental Protocols

Should a sample of this compound become available, the following are standard protocols for acquiring the spectral data.

6.1 NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm) A->B C Place the NMR tube in the spectrometer D Acquire ¹H NMR spectrum C->D E Acquire ¹³C NMR spectrum C->E F Fourier transform the FID G Phase correction F->G H Baseline correction G->H I Integration (¹H NMR) H->I J Peak picking I->J

Figure 2. General workflow for NMR data acquisition and processing.

6.2 Infrared (IR) Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Place a small amount of solid sample on the ATR crystal or prepare a KBr pellet B Record a background spectrum C Record the sample spectrum B->C D Background subtraction E Identify and label significant peaks D->E

Figure 3. General workflow for IR data acquisition.

6.3 Mass Spectrometry

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis and Detection A Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) B Infuse the sample into the mass spectrometer A->B C Utilize an appropriate ionization technique (e.g., ESI, EI) D Separate ions based on their mass-to-charge ratio (m/z) E Detect the ions to generate the mass spectrum D->E

Figure 4. General workflow for mass spectrometry analysis.

Conclusion

While a definitive guide to the spectral data of this compound cannot be provided at this time due to the lack of publicly available experimental data, this document serves to outline the expected spectral characteristics based on established principles of chemical spectroscopy. The provided theoretical data and standard experimental protocols are intended to be a valuable resource for researchers working with this compound. We will continue to monitor scientific publications and databases for the emergence of this data and will update this guide accordingly.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • J&K Scientific LLC. This compound.

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An In-depth Technical Guide to the 13C NMR of (5-Fluoro-2-iodophenyl)methanol: Principles, Prediction, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of (5-Fluoro-2-iodophenyl)methanol, a key building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize NMR spectroscopy for structural elucidation and quality control. By integrating foundational principles with field-proven insights, this guide explains the causal relationships behind spectral features and offers a robust framework for interpreting the 13C NMR data of this and structurally related halogenated aromatic compounds.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a versatile synthetic intermediate frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of three distinct functional groups—a fluorinated aromatic ring, an iodinated carbon, and a primary alcohol—provides multiple reaction sites for molecular elaboration. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the iodine atom is a key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.

Given its pivotal role, unambiguous structural confirmation is paramount. 13C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon skeleton of the molecule. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the 13C NMR spectrum of this specific molecule.

Theoretical Principles: Understanding Substituent Effects and C-F Coupling

The 13C NMR spectrum of this compound is dictated by the electronic effects of its substituents and the phenomenon of spin-spin coupling between carbon-13 and fluorine-19 nuclei.

Substituent Chemical Shift (SCS) Effects

The chemical shift of each carbon atom in the benzene ring is influenced by the electron-donating or electron-withdrawing nature of the substituents.

  • Hydroxymethyl Group (-CH₂OH): This group is weakly activating and exhibits a notable effect on the ipso-carbon (C1), causing a downfield shift. Its effect on other ring carbons is less pronounced.

  • Iodine Atom (-I): As a large, polarizable halogen, iodine exerts a significant "heavy atom effect." This results in a strong shielding of the directly attached carbon (C2), causing a substantial upfield shift (to a lower ppm value). This is a key diagnostic feature for identifying the iodinated carbon.

  • Fluorine Atom (-F): Fluorine is highly electronegative and exerts a strong inductive (-I) effect, which deshields nearby carbons. However, it also has a strong mesomeric (+M) effect due to its lone pairs, which can shield ortho and para carbons. The most dramatic effect is the large downfield shift of the carbon directly bonded to fluorine (C5).

Carbon-Fluorine (¹³C-¹⁹F) Spin-Spin Coupling

Since ¹⁹F has a nuclear spin of ½ (similar to ¹H), it couples to nearby ¹³C nuclei, resulting in the splitting of carbon signals into doublets or more complex multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei.

  • One-Bond Coupling (¹JCF): This is the largest coupling, typically in the range of 240-260 Hz for aromatic C-F bonds. The signal for the carbon atom directly attached to the fluorine (C5) will appear as a doublet with a large splitting.

  • Two-Bond Coupling (²JCF): The coupling to carbons two bonds away (C4 and C6) is also significant, typically ranging from 20-30 Hz. These carbon signals will appear as doublets.

  • Three-Bond Coupling (³JCF): Coupling over three bonds (to C1 and C3) is generally smaller, in the range of 5-10 Hz.

  • Four-Bond Coupling (⁴JCF): Coupling to the carbon four bonds away (C2) is usually the smallest, often less than 3 Hz, and may not always be resolved.

Experimental Protocol for High-Quality 13C NMR Acquisition

Acquiring a high-quality 13C NMR spectrum of this compound requires careful attention to sample preparation and instrument parameters.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent as it is relatively non-polar and effectively dissolves the compound. A concentration of 10-20 mg in 0.6-0.7 mL of solvent is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Spectrometer Parameters

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:

ParameterRecommended ValueRationale
Pulse Programzgpg30 or zgdc3030° pulse angle to allow for faster repetition rates without saturating the signals, with proton decoupling.
Acquisition Time (AQ)> 1.0 sTo ensure good digital resolution.
Relaxation Delay (D1)2.0 sA balance to allow for sufficient relaxation of quaternary carbons and efficient use of instrument time.
Number of Scans (NS)128 or higherTo achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.
Spectral Width (SW)~250 ppmTo encompass the full range of expected chemical shifts, from aliphatic to aromatic carbons.
Temperature298 K (25 °C)Standard operating temperature.

The relationship between these experimental steps is illustrated in the workflow diagram below.

Caption: Experimental workflow for 13C NMR analysis.

Predicted 13C NMR Spectrum: Analysis and Interpretation

While a publicly available, experimentally verified spectrum for this compound is not readily found in the literature, a highly accurate prediction can be made based on established substituent effects and data from analogous compounds.

Predicted Chemical Shifts and Assignments

The predicted chemical shifts, coupling patterns, and assignments for the seven distinct carbon signals are presented below. The numbering scheme used for assignment is as follows:

Chemical structure of this compound with carbon numbering
(Note: An illustrative image of the chemical structure with numbered carbons would be placed here in a final document.)
Carbon AtomPredicted δ (ppm)Predicted MultiplicityPredicted JCF (Hz)Assignment Rationale
C5 162.5 - 160.5Doublet¹JCF ≈ 245-250Directly attached to the highly electronegative fluorine atom, resulting in a large downfield shift and a very large one-bond C-F coupling.
C1 143.0 - 141.0Doublet³JCF ≈ 7-9Ipso-carbon to the -CH₂OH group and meta to the fluorine. Deshielded and shows a three-bond coupling to fluorine.
C3 132.0 - 130.0Doublet³JCF ≈ 6-8Para to the fluorine and ortho to the iodine. Shows a three-bond coupling to fluorine.
C6 118.0 - 116.0Doublet²JCF ≈ 22-25Ortho to the fluorine, experiencing its shielding mesomeric effect. Exhibits a characteristic two-bond coupling.
C4 115.0 - 113.0Doublet²JCF ≈ 21-24Ortho to the fluorine and meta to the iodine. Also shows a two-bond C-F coupling.
C2 98.0 - 96.0Singlet (or narrow d)⁴JCF < 3The iodinated carbon. The "heavy atom effect" of iodine causes a strong upfield shift, making this the most shielded aromatic carbon. The four-bond coupling to fluorine is typically very small and may not be resolved.
-CH₂OH 68.0 - 66.0Singlet-Benzylic alcohol carbon, shifted downfield due to the attached oxygen. No coupling to fluorine is expected.
Visualizing C-F Coupling Relationships

The through-bond coupling relationships between the fluorine atom and the aromatic carbons can be visualized as follows:

G C1 C1 C2 C2 F F C1->F ³JCF C3 C3 C2->F ⁴JCF C4 C4 C3->F ³JCF C5 C5 C4->F ²JCF C6 C6 C5->F ¹JCF C6->F ²JCF

Caption: C-F coupling pathways in the aromatic ring.

Conclusion: A Self-Validating System for Structural Confirmation

The 13C NMR spectrum of this compound provides a wealth of information that, when correctly interpreted, serves as a self-validating system for its structural confirmation. The key diagnostic features are:

  • Seven distinct carbon signals: Confirming the presence of seven unique carbon environments.

  • The highly deshielded C-F carbon (C5): Appearing as a doublet with a very large coupling constant (¹JCF > 240 Hz).

  • The highly shielded C-I carbon (C2): Appearing far upfield (δ < 100 ppm) due to the heavy atom effect.

  • Four additional aromatic carbons: All appearing as doublets due to multi-bond couplings with fluorine.

  • One aliphatic carbon signal: Corresponding to the benzylic alcohol (-CH₂OH).

By systematically analyzing the chemical shifts and, critically, the C-F coupling patterns, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent synthetic transformations.

References

  • Carbon-13 Nuclear Magnetic Resonance Studies of some Fluorinated and Trifluoromethylated Aromatic Compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • 13C NMR Chemical Shifts Table.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
  • 13C NMR Chemical Shifts Database.
  • PubChem Compound Summary for CID 11579697, this compound.

Mass spectrometry of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of (5-Fluoro-2-iodophenyl)methanol

Foreword: Deconstructing the Molecule

In the landscape of pharmaceutical development and chemical synthesis, the structural elucidation of halogenated organic compounds is a critical task. This compound presents a unique analytical challenge due to the presence of two distinct halogens—fluorine and iodine—on an aromatic alcohol scaffold. Understanding its behavior under mass spectrometric analysis is not merely an academic exercise; it is fundamental to quality control, metabolite identification, and reaction monitoring. This guide eschews a generic template, instead adopting a structure that mirrors the analytical thought process: from first principles of ionization and fragmentation to the practical application of these principles in a laboratory setting. We will explore the causality behind our experimental choices, ensuring that each step is part of a self-validating analytical system.

Physicochemical Profile and Analytical Considerations

Before any analysis, understanding the analyte is paramount. This compound (C₇H₆FIO) has a molecular weight of approximately 252.02 g/mol .[1][2] Its structure, featuring a polar hydroxyl group and a halogenated aromatic ring, renders it amenable to several common ionization techniques. The presence of iodine, a single-isotope element (¹²⁷I), and fluorine, also monoisotopic (¹⁹F), simplifies the resulting mass spectrum by eliminating the complex isotopic patterns associated with chlorine or bromine.[3][4] This characteristic is a significant advantage, as the molecular ion region will be unambiguous.

PropertyValueSource
Molecular FormulaC₇H₆FIO[1][2]
Average Mass252.02 g/mol [1]
Monoisotopic Mass251.94474 Da[1][2]
Key Structural FeaturesPrimary alcohol, Phenyl ring, Fluorine substituent, Iodine substituentN/A

Ionization Strategies: Choosing the Right Tool

The choice of ionization method dictates the nature of the resulting mass spectrum. The primary decision lies between "hard" and "soft" ionization techniques, a choice that hinges on the analytical goal: detailed structural fragmentation or unambiguous molecular weight determination.[5][6]

Electron Impact (EI) Ionization: The Hard Approach

Electron Impact (EI) is the classic method for small, volatile organic molecules.[5] In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and, critically, to fragment extensively.[6]

  • Why 70 eV? This energy level is an industry standard that maximizes ionization efficiency and produces reproducible fragmentation patterns. This reproducibility is crucial for comparing spectra against established libraries for compound identification.

  • Expected Outcome: EI analysis of this compound will produce a radical cation (M⁺•) and a rich tapestry of fragment ions. While the molecular ion peak may be of low intensity or even absent, which is common for primary alcohols, the resulting fragments provide a structural fingerprint.[7]

Electrospray Ionization (ESI): The Soft Approach

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules and is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS).[8] It imparts minimal energy to the analyte, typically resulting in a protonated molecule [M+H]⁺ or other adducts with very little fragmentation.[6][9]

  • Why ESI? When the primary goal is to confirm the molecular weight of the compound or to analyze it within a complex mixture via LC-MS, ESI is the superior choice.[10] It provides a strong signal for the molecular ion, which can then be selected for further analysis.

  • Tandem Mass Spectrometry (MS/MS): The power of ESI is fully realized when coupled with tandem mass spectrometry (MS/MS).[11][12] In this technique, the intact protonated molecule ([M+H]⁺ at m/z 253) is isolated and then subjected to collision-induced dissociation (CID) with an inert gas. This controlled fragmentation provides specific structural information, linking the precursor ion to its product ions.

Predicted Fragmentation Pathways: The Molecular Blueprint

The true power of mass spectrometry lies in interpreting fragmentation patterns to deduce a molecule's structure. The stability of the resulting cations and neutral losses governs these pathways.

EI Fragmentation

Upon 70 eV electron impact, the this compound molecular ion (M⁺• at m/z 252) will undergo several predictable cleavage events.

  • Loss of Water (M-18): A hallmark of alcohols is the facile elimination of a neutral water molecule (18 Da), which is a very common fragmentation pathway.[13] This would produce a significant peak at m/z 234. Often, this peak can be more intense than the molecular ion peak itself.

  • Alpha (α)-Cleavage: Cleavage of the bond adjacent to the oxygen atom is highly favorable for alcohols.[7][13][14] In this case, the C-C bond between the ring and the CH₂OH group would break, leading to the loss of a •CH₂OH radical (31 Da). This results in the formation of a stable 5-fluoro-2-iodophenyl cation at m/z 221 .

  • Benzylic Cleavage (Loss of •OH): Loss of a hydroxyl radical (17 Da) forms the 5-fluoro-2-iodobenzyl cation at m/z 235 . This cation is resonance-stabilized, making this a probable fragmentation route.

  • Halogen Loss: The carbon-halogen bond strength dictates the ease of cleavage. The C-I bond is significantly weaker than the C-F bond.

    • Loss of Iodine (•I): Cleavage of the iodine radical (127 Da) is a highly probable event, leading to a 5-fluorobenzyl methanol cation at m/z 125 .

    • Loss of Fluorine (•F): Loss of a fluorine radical (19 Da) is far less likely due to the high strength of the C-F bond.

The following diagram illustrates these key predicted fragmentation pathways under Electron Impact ionization.

G cluster_frags Primary Fragmentation Products M M+• This compound m/z = 252 F1 [M-H₂O]+• m/z = 234 M->F1 - H₂O (18 Da) F2 [M-•CH₂OH]+ m/z = 221 M->F2 - •CH₂OH (31 Da) F3 [M-•OH]+ m/z = 235 M->F3 - •OH (17 Da) F4 [M-•I]+ m/z = 125 M->F4 - •I (127 Da)

Caption: Predicted EI fragmentation pathways for this compound.

ESI-MS/MS Fragmentation

In ESI, we begin with the protonated molecule [M+H]⁺ at m/z 253. CID fragmentation is generally more targeted.

  • Neutral Loss of Water: The most facile fragmentation will be the loss of a neutral water molecule (18 Da) from the protonated alcohol. This will yield the most abundant product ion, the 5-fluoro-2-iodobenzyl cation at m/z 235 .

  • Subsequent Fragmentation: Further fragmentation of the m/z 235 ion could occur at higher collision energies, likely involving the loss of a neutral HI molecule (128 Da) to yield a fragment at m/z 107.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral Loss
EI-MS 252 (M⁺•)234H₂O
221•CH₂OH
235•OH
125•I
ESI-MS/MS 253 ([M+H]⁺)235H₂O

Experimental Protocols

Scientific integrity demands reproducible, well-documented methods. The following protocols provide a robust starting point for analysis.

Protocol 1: GC-EI-MS Analysis

This protocol is designed for structural confirmation via fragmentation analysis.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL.

  • Gas Chromatography (GC) Method:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometry (MS) Method:

    • Ion Source: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350.

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is optimized for molecular weight confirmation and analysis in complex matrices.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Dilute to a working concentration of ~1 µg/mL using a mobile phase-matched solution (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC) Method:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Method:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 4.5 kV.[11]

    • Drying Gas: Nitrogen at 300 °C with a flow of 12 L/min.[11]

    • MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ precursor at m/z 253.

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 253 and apply collision energy (start with a ramp, e.g., 10-30 eV) to generate fragment ions.

The following diagram outlines the generalized workflow for mass spectrometry analysis.

G cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Sample Preparation (Dissolution & Dilution) Chrom Chromatographic Separation (GC or LC) Prep->Chrom Ion Ionization (EI or ESI) Chrom->Ion MS Mass Analysis (Quadrupole / TOF) Ion->MS Det Detection MS->Det Data Data Acquisition & Interpretation Det->Data

Caption: Generalized workflow for the mass spectrometric analysis of organic compounds.

Data Interpretation: A Self-Validating System

The trustworthiness of an analysis comes from the convergence of evidence. When analyzing the data from this compound, the following points should be confirmed:

  • In EI-MS: Does the spectrum contain peaks corresponding to the predicted losses of water (m/z 234), •CH₂OH (m/z 221), and •I (m/z 125)? The presence of these key fragments validates the structure.

  • In ESI-MS/MS: Is the precursor ion at m/z 253? Does it fragment to a major product ion at m/z 235 upon CID? This confirms the molecular mass and the labile nature of the protonated alcohol.

  • High-Resolution MS: Using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) allows for the determination of the accurate mass and elemental composition.[15][16][17] The measured monoisotopic mass should match the theoretical value (251.94474 Da) within a narrow mass tolerance (e.g., < 5 ppm), providing ultimate confidence in the elemental formula C₇H₆FIO.

References

  • Title: Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry Source: ACS Public
  • Title: Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry Source: PubMed URL:[Link]
  • Title: Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry Source: PubMed URL:[Link]
  • Title: Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography–High Resolution Mass Spectrometry Source: Journal of Agricultural and Food Chemistry - ACS Public
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  • Title: Mass Spectra of Fluorocarbons Source: National Institute of Standards and Technology URL:[Link]
  • Title: Variations in detection efficiency of halobenzenes studied by using gas chromatography/laser ionization mass spectrometry: correlation with excited-state lifetimes Source: Analytical Chemistry - ACS Public
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  • Title: Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry Source: LCGC Intern
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  • Title: 2-Fluoro-5-iodobenzyl alcohol Source: PubChem - NIH URL:[Link]
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  • Title: Fragmentation of different functional groups Source: Slideshare URL:[Link]
  • Title: (2-Fluoro-5-iodo-3-methoxyphenyl)(phenyl)methanol Source: PubChem - NIH URL:[Link]
  • Title: 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry Source: YouTube URL:[Link]
  • Title: 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines Source: Chad's Prep URL:[Link]
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  • Title: How can you identify the presence of halogens using mass spectrometry? Source: TutorChase URL:[Link]
  • Title: Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS Source: Heliyon URL:[Link]
  • Title: 2-Fluorophenylmethylcarbinol Source: NIST WebBook URL:[Link]
  • Title: ESI-MS and ESI-MS n product ions of compounds occurring in the methanol extracts of scapes from P. chiquitensis.
  • Title: Electrospray Ionization Tandem Mass Spectrometry of the Two Main Antimalarial Drugs: Artemether and Lumefantrine Source: SciELO URL:[Link]
  • Title: Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole Source: ResearchG
  • Title: (2-Bromo-5-iodophenyl)methanol Source: PubChem URL:[Link]

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A Senior Application Scientist's Guide to the FT-IR Spectroscopic Analysis of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Fluoro-2-iodophenyl)methanol is a key halogenated building block in medicinal chemistry, valued for its utility in synthesizing complex pharmaceutical compounds.[1][2] The precise arrangement of its functional groups—hydroxyl, fluoro, and iodo substituents on an aromatic frame—imparts unique reactivity and physicochemical properties that are leveraged in drug design.[3] Consequently, rigorous structural confirmation and quality assessment are paramount. This in-depth guide details the application of Fourier-Transform Infrared (FT-IR) spectroscopy for the comprehensive characterization of this compound. We will explore the underlying principles of the technique, present a field-proven experimental protocol using Attenuated Total Reflectance (ATR), and provide a detailed interpretation of the resulting spectrum, correlating specific vibrational modes to the molecule's structural features.

The Strategic Importance of this compound in Pharmaceutical Synthesis

The utility of this compound in drug development stems from its trifunctional nature. The primary alcohol (-CH₂OH) serves as a versatile handle for esterification, oxidation to aldehydes or carboxylic acids, or substitution reactions.[2] The C-I bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex carbon-carbon or carbon-heteroatom bonds.[2] The C-F bond often enhances metabolic stability and modulates the lipophilicity and binding affinity of the final drug molecule.[3]

Given this synthetic importance, verifying the compound's identity and purity is a critical first step. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the presence of key functional groups, making it an indispensable tool for quality control and reaction monitoring.

The Power of Molecular Vibrations: Fundamentals of FT-IR

FT-IR spectroscopy operates on the principle that chemical bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that match its natural vibrational modes (stretching, bending, rocking, etc.). An FT-IR spectrometer measures this absorption, producing a spectrum that serves as a unique molecular "fingerprint." Each peak in the spectrum corresponds to a specific type of bond vibration, allowing for the identification of the functional groups present.[4]

A Validated Protocol for FT-IR Analysis: The ATR Approach

For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the sampling technique of choice.[5][6] It requires minimal to no sample preparation, eliminating the need for laborious methods like KBr pellet pressing, and provides high-quality, reproducible spectra.[7][8]

The core of the ATR technique is a crystal with a high refractive index (commonly diamond or germanium).[9] An infrared beam is passed through this crystal, where it undergoes total internal reflection, creating an "evanescent wave" that penetrates a few micrometers into the sample placed in direct contact with the crystal surface.[6][8] The sample absorbs energy from this wave at its characteristic frequencies, and the attenuated beam is then directed to the detector.[8]

Experimental Workflow Diagram

FT_IR_Workflow cluster_prep System Preparation cluster_sample Sample Analysis cluster_data Data Processing & Interpretation p1 Clean ATR Crystal (e.g., with isopropanol) p2 Collect Background Spectrum (Removes atmospheric CO2/H2O interference) p1->p2 s1 Apply Small Amount of This compound to Crystal p2->s1 System Ready s2 Apply Consistent Pressure (Ensures good sample contact) s1->s2 s3 Acquire Sample Spectrum (e.g., 4000-400 cm-1, 16 scans, 4 cm-1 resolution) s2->s3 d1 Perform ATR Correction (Software algorithm) s3->d1 Raw Data d2 Assign Peaks to Vibrational Modes d1->d2 d3 Correlate with Molecular Structure d2->d3 end Structural Confirmation d3->end Final Report

Caption: A typical workflow for FT-IR analysis using an ATR accessory.

Step-by-Step Methodology
  • System Preparation:

    • Ensure the ATR crystal is immaculately clean. Wipe the surface gently with a solvent-moistened swab (e.g., spectroscopy-grade isopropanol) and allow it to dry completely.

    • Collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂ and water vapor), which is then automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal.

    • Lower the press arm and apply firm, consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Trapped air can reduce signal intensity.[9]

  • Data Acquisition:

    • Set the spectral range, typically from 4000 to 400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is sufficient for most structural elucidation purposes.

    • Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • The raw data is automatically processed by the instrument's software, which performs the background subtraction and a Fourier transform.

    • An ATR correction may be applied, which is an algorithm that adjusts the relative peak intensities to make the spectrum appear more like a traditional transmission spectrum.[7]

Spectral Dissection: Interpreting the Vibrational Fingerprint

The FT-IR spectrum of this compound can be logically divided into distinct regions, each providing specific structural information.

Molecular Structure and Key Bonds

Caption: Structure of this compound highlighting key bonds.

Table of Expected Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Field Insights
~3350 - 3200Strong, BroadO-H Stretch (Alcohol)The broadness of this peak is a hallmark of intermolecular hydrogen bonding between the alcohol groups in the solid state. Its presence is a primary confirmation of the hydroxyl functionality.[10][11]
~3080 - 3030Medium to WeakAromatic C-H StretchThese absorptions occur at a slightly higher frequency than aliphatic C-H stretches and confirm the presence of the benzene ring.[12][13][14]
~2920 - 2850MediumAliphatic C-H StretchThese peaks correspond to the asymmetric and symmetric stretching of the C-H bonds in the methylene (-CH₂) group of the methanol substituent.[15]
~1580, ~1470Medium to StrongAromatic C=C Ring StretchAromatic compounds typically show a pair of sharp bands in this region due to the stretching vibrations within the benzene ring itself. Their positions and intensities are sensitive to the substitution pattern.[13][16]
~1250 - 1200StrongAromatic C-F StretchThe C-F bond is highly polar, resulting in a strong, characteristic absorption in this region. This is a key identifier for the fluoro-substituent.[17]
~1020 - 1000StrongC-O Stretch (Primary Alcohol)The stretching vibration of the C-O single bond in a primary alcohol typically gives rise to a strong band in this area of the fingerprint region.
~880 - 800StrongAromatic C-H Out-of-Plane BendThe position of this strong band is highly diagnostic of the ring's substitution pattern. For a 1,2,4-trisubstituted ring, a strong absorption is expected in this range.[18]
< 600MediumC-I StretchThe carbon-iodine bond involves a heavy atom (Iodine), resulting in a low-frequency vibration. This peak may be near the lower limit of a standard mid-IR spectrometer.
Detailed Analysis
  • The Hydroxyl Region (4000-3000 cm⁻¹): The most unambiguous feature in the spectrum is the intense, broad absorption centered around 3300 cm⁻¹. This is the classic signature of an O-H stretching vibration involved in hydrogen bonding, definitively confirming the alcohol functional group.[19]

  • The C-H Stretching Region (3100-2800 cm⁻¹): Two distinct types of C-H stretches are present. The weaker peaks just above 3000 cm⁻¹ are characteristic of hydrogens attached directly to the aromatic ring.[14] The more intense peaks just below 3000 cm⁻¹ are from the sp³-hybridized carbons of the -CH₂OH group.

  • The Fingerprint Region (< 1600 cm⁻¹): This region, though complex, contains a wealth of structural information.

    • Aromatic Ring: The sharp peaks around 1580 and 1470 cm⁻¹ are due to the skeletal vibrations of the benzene ring.[12][16]

    • Halogen Substituents: The most crucial peaks for this specific molecule are from the C-X bonds. A very strong absorption expected between 1250-1200 cm⁻¹ is a reliable indicator of the C-F stretch.[17] The C-I stretch is expected at a much lower wavenumber (<600 cm⁻¹), as the greater mass of the iodine atom lowers the vibrational frequency.

    • Alcohol C-O Bond: A strong peak around 1010 cm⁻¹ is assigned to the C-O stretching of the primary alcohol, another key piece of confirmatory evidence.

    • Substitution Pattern: The pattern of C-H out-of-plane bending vibrations between 900-675 cm⁻¹ can confirm the 1,2,4-trisubstitution pattern on the aromatic ring.[14][18]

Ensuring Trustworthiness: A Self-Validating System

The integrity of an FT-IR analysis relies on a protocol that minimizes variables and validates the data.

  • Background Correction: As mentioned, taking a background scan before every sample is non-negotiable. It ensures that atmospheric interference is removed, preventing misinterpretation of peaks.

  • Consistent Pressure (ATR): Applying the same pressure for each measurement ensures a reproducible path length for the evanescent wave, leading to consistent peak intensities and reliable quantitative comparisons if needed.

  • Cross-Verification: While FT-IR is excellent for functional group identification, it should be used within a larger analytical framework. Confirmation of the molecular weight by Mass Spectrometry and the precise proton/carbon environment by Nuclear Magnetic Resonance (NMR) spectroscopy provides an orthogonal, comprehensive structural confirmation.

Conclusion

FT-IR spectroscopy, particularly when utilizing the ATR technique, is a powerful, efficient, and reliable method for the structural characterization of this compound. By systematically analyzing the spectrum—from the broad O-H stretch to the specific vibrations within the fingerprint region—a researcher can rapidly confirm the presence of all key functional groups and verify the integrity of this critical pharmaceutical intermediate. This guide provides the foundational knowledge and practical steps necessary to perform and interpret this analysis with confidence, ensuring the quality and identity of materials destined for drug discovery and development pipelines.

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The Synthetic Versatility of (5-Fluoro-2-iodophenyl)methanol: An In-depth Reactivity Profile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block in Modern Synthesis

(5-Fluoro-2-iodophenyl)methanol is a strategically functionalized aromatic building block of increasing importance in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nucleophilic hydroxymethyl group, a reactive carbon-iodine bond poised for cross-coupling, and a fluorine atom to modulate electronic properties, makes it a versatile precursor for a diverse array of complex molecules. The fluorine substituent, in particular, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates, making this scaffold highly attractive to researchers in drug development.[1]

This technical guide provides a comprehensive overview of the reactivity profile of this compound. We will delve into its core reactions, including palladium-catalyzed cross-coupling, oxidation, and other functional group transformations. The discussion will be grounded in mechanistic principles and supported by both specific examples from the literature and illustrative protocols based on the established reactivity of analogous systems.

Core Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is dominated by the interplay between the primary alcohol and the aryl iodide. The C–I bond is significantly weaker than C–Br or C–Cl bonds, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.[2] This allows for selective transformations at the 2-position while preserving the hydroxymethyl group for subsequent manipulations. However, the presence of the alcohol necessitates careful consideration of reaction conditions to avoid undesired side reactions, such as oxidation or etherification. In some cases, protection of the hydroxyl group may be advantageous.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The ortho-iodide of this compound is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds.[5][6] While a specific Suzuki coupling of this compound is not extensively documented, its reactivity can be confidently predicted based on analogous systems like 4-iodobenzyl alcohol. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7]

Illustrative Protocol: Suzuki-Miyaura Coupling

A plausible protocol for the coupling of this compound with an arylboronic acid is as follows:

  • To a solution of this compound (1.0 equiv) and an arylboronic acid (1.2 equiv) in a 5:1 mixture of 1,4-dioxane and water, add a suitable base such as K₂CO₃ (2.0 equiv).

  • De-gas the mixture by bubbling with argon for 15-20 minutes.

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Parameter Recommendation Justification
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Well-established for Suzuki couplings with aryl iodides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[8]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixed solvent system is often required to dissolve all reactants.
Temperature 80-100 °CSufficient to drive the reaction without significant decomposition.

Causality Behind Experimental Choices:

  • The choice of a phosphine ligand is crucial; bulky, electron-rich ligands can accelerate the reductive elimination step.

  • The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.

  • The presence of water can be beneficial for the solubility of the base and in facilitating the catalytic cycle.

Logical Relationship Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling A This compound F Biaryl Product A->F B Arylboronic Acid B->F C Pd(0) Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., K₂CO₃) E Solvent (e.g., Dioxane/H₂O)

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for accessing conjugated systems.[9][10] This reaction typically employs a dual catalytic system of palladium and copper(I).[9]

Illustrative Protocol: Sonogashira Coupling

  • To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst, typically CuI (5-10 mol%).

  • Add an amine base, such as triethylamine or diisopropylamine, which also acts as a solvent in some cases.

  • Stir the reaction under an inert atmosphere at room temperature to 50 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter off the amine hydrohalide salt, concentrate the filtrate, and purify the residue by column chromatography.

Parameter Recommendation Justification
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard palladium sources for Sonogashira reactions.
Cu Co-catalyst CuIFacilitates the formation of a copper acetylide intermediate.
Base Et₃N, i-Pr₂NHActs as a base and can serve as the solvent.
Solvent THF, DMF, TolueneAnhydrous conditions are generally preferred.

Causality Behind Experimental Choices:

  • The copper co-catalyst is believed to form a copper acetylide in situ, which then undergoes transmetalation with the palladium center.

  • The amine base is crucial for neutralizing the HX formed during the reaction and for the deprotonation of the terminal alkyne.

  • Running the reaction under an inert atmosphere is important to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Logical Relationship Diagram: Sonogashira Coupling

Sonogashira_Coupling A This compound F Alkynylated Product A->F B Terminal Alkyne B->F C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) D Cu(I) Co-catalyst (e.g., CuI) E Amine Base (e.g., Et₃N)

Caption: Key components of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the synthesis of C–N bonds by coupling aryl halides with amines.[1][11][12][13] This reaction is of immense importance in pharmaceutical chemistry, where the aryl amine moiety is a common structural motif.

Illustrative Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add an anhydrous solvent such as toluene or dioxane.

  • Seal the vial and heat the reaction to 80-110 °C.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Parameter Recommendation Justification
Catalyst/Ligand Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAPBulky, electron-rich phosphine ligands are essential.[11]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong base is required to deprotonate the amine.
Solvent Toluene, Dioxane, THFAnhydrous and de-gassed solvents are critical.
Temperature 80-110 °CVaries depending on the reactivity of the coupling partners.

Causality Behind Experimental Choices:

  • The choice of ligand is critical and often substrate-dependent. Bulky phosphine ligands promote the reductive elimination step and prevent catalyst decomposition.

  • A strong, sterically hindered base is necessary to facilitate the deprotonation of the amine without competing as a nucleophile.

  • The reaction is sensitive to air and moisture, requiring an inert atmosphere.

Heck Reaction: Vinylation of the Aryl Core

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. T[14]his reaction is a powerful tool for C–C bond formation and is widely used in the synthesis of complex organic molecules.

[15]Illustrative Protocol: Heck Reaction

  • Charge a reaction vessel with this compound (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%).

  • Add a base, typically an amine like Et₃N or an inorganic base such as Na₂CO₃ (1.5-2.0 equiv).

  • Add an anhydrous solvent like DMF or acetonitrile, followed by the alkene (1.2-1.5 equiv).

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography.

Parameter Recommendation Justification
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Common and effective palladium sources.
Ligand PPh₃, P(o-tolyl)₃Often required for aryl bromides and chlorides, but can also improve reactions with aryl iodides.
Base Et₃N, Na₂CO₃, KOAcNeutralizes the HI generated in the catalytic cycle.
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are typically used.

Causality Behind Experimental Choices:

  • The base is essential to regenerate the Pd(0) catalyst at the end of the cycle by reacting with the palladium-hydride intermediate.

  • The choice of ligand can influence the regioselectivity of the alkene insertion.

  • For electron-deficient alkenes, the reaction often proceeds more readily.

Oxidation of the Hydroxymethyl Group

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid, providing another avenue for functionalization. The choice of oxidant determines the final product.

Oxidation to 5-Fluoro-2-iodobenzaldehyde

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents like Dess-Martin periodinane (DMP) and conditions for the Swern oxidation are well-suited for this transformation, as they are known for their high chemoselectivity and mild reaction conditions. T[16][17][18][19][20][21][22][23][24]he resulting aldehyde, 5-fluoro-2-iodobenzaldehyde, is a valuable intermediate in its own right.

[25][26]Illustrative Protocol: Dess-Martin Oxidation

  • To a solution of this compound (1.0 equiv) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 equiv) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Experimental Workflow: Oxidation to Aldehyde

Oxidation_Workflow A Dissolve this compound in DCM B Add Dess-Martin Periodinane A->B C Stir at Room Temperature (Monitor by TLC) B->C D Quench with NaHCO₃ / Na₂S₂O₃ C->D E Work-up and Extraction D->E F Purification (Column Chromatography) E->F G 5-Fluoro-2-iodobenzaldehyde F->G

Caption: Step-by-step workflow for the Dess-Martin oxidation.

Other Notable Reactions and Considerations

Hydroxyl Group Protection

In multi-step syntheses, it may be necessary to protect the hydroxymethyl group to prevent its interference with subsequent reactions. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are commonly used for this purpose due to their ease of installation and selective removal under mild conditions.

[3][27]Protocol: TBDMS Protection

A reported procedure for the TBDMS protection of this compound involves reacting it with TBDMS chloride in the presence of imidazole in dichloromethane at room temperature.

[3]#### 3.2 Nickel-Catalyzed Borylation

Interestingly, a nickel-catalyzed cross-coupling reaction to form a borate ester has been reported to proceed without the need for protecting the primary hydroxyl group. T[3]his highlights the potential for developing more atom-economical and step-efficient synthetic routes.

Copper-Catalyzed Coupling

In a patent example, this compound was coupled with 3-chloro-1H-pyrazole using potassium carbonate as the base and copper(I) iodide as the catalyst in toluene at 120 °C. T[4][28]his demonstrates the utility of this building block in copper-catalyzed C-N bond-forming reactions, which can be a valuable alternative to palladium-based methods.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its reactivity is characterized by the selective transformations possible at the aryl iodide and hydroxymethyl positions. The C-I bond readily participates in a wide range of palladium-, nickel-, and copper-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds. The hydroxymethyl group can be oxidized to the corresponding aldehyde or protected for further synthetic manipulations. The strategic placement of the fluorine atom further enhances the utility of this compound, particularly in the context of drug discovery and development. A thorough understanding of its reactivity profile, as outlined in this guide, empowers researchers to effectively incorporate this key intermediate into their synthetic strategies.

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A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of an active pharmaceutical ingredient (API) or key intermediate like (5-Fluoro-2-iodophenyl)methanol is a cornerstone of robust process development, formulation, and analytical method design. This technical guide moves beyond theoretical discussions to provide a comprehensive, field-proven framework for experimentally determining the solubility of this compound in a range of organic solvents. We will explore the molecular characteristics governing its solubility, present validated, step-by-step protocols for solubility determination, and discuss the practical implications of the data generated. This document is structured to empower researchers to generate reliable, reproducible solubility data, forming a solid foundation for subsequent research and development activities.

Introduction: The "Why" Behind Solubility Determination

This compound is a substituted benzyl alcohol derivative, a structural motif common in medicinal chemistry and materials science. Its utility as a building block in the synthesis of more complex molecules makes a thorough understanding of its physical properties essential. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is not merely a physical constant; it is a critical parameter that dictates:

  • Reaction Kinetics: For a reaction to occur in a solution, the reactants must be adequately dissolved. Poor solubility can lead to slow or incomplete reactions.

  • Purification Strategies: Techniques like crystallization and chromatography are fundamentally dependent on solubility differences. Selecting an appropriate solvent system is crucial for achieving high purity and yield.

  • Formulation Development: In drug development, the solubility of an API directly impacts its bioavailability and the choice of delivery vehicle.[1]

  • Analytical Method Development: Creating reliable analytical methods, particularly using techniques like High-Performance Liquid Chromatography (HPLC), requires the analyte to be fully dissolved in the mobile phase.

This guide provides the necessary protocols to systematically evaluate the solubility of this compound, enabling informed decisions in your research endeavors.

Theoretical Underpinnings: Predicting Solubility Behavior

The principle of "like dissolves like" is a foundational concept in chemistry, suggesting that substances with similar polarities are more likely to be miscible or soluble in one another.[2] Let's analyze the structure of this compound to anticipate its behavior.

Molecular Structure Analysis:

  • This compound:

    • Polar Groups: The primary alcohol (-CH₂OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor.

    • Aromatic Ring: The benzene ring is generally non-polar.

    • Halogen Substituents: The fluorine (-F) and iodine (-I) atoms introduce polarity due to their electronegativity, but also contribute to the molecule's overall size and London dispersion forces.

Expected Solubility Trends:

  • High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, THF, DMSO) that can interact favorably with the alcohol group.

  • Moderate Solubility: Possible in solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate).

  • Low Solubility: Expected in non-polar solvents (e.g., hexane, toluene) where the polar alcohol group cannot be effectively solvated.

While these predictions provide a useful starting point, empirical determination is non-negotiable for obtaining precise, actionable data. Factors such as crystal lattice energy of the solid compound can significantly influence solubility and are difficult to predict accurately.[3]

Experimental Framework for Solubility Determination

A systematic approach is crucial for generating high-quality solubility data. The following workflow outlines a robust process from solvent selection to quantitative analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Data Solvent Solvent Selection Equilibrate Equilibration (Shake-Flask) Solvent->Equilibrate Compound Compound Purity Check Compound->Equilibrate Temp Temperature Control Setup Temp->Equilibrate Separate Phase Separation (Centrifugation/Filtration) Equilibrate->Separate Dilute Sample Dilution Separate->Dilute Quantify Quantification (e.g., HPLC) Dilute->Quantify Calculate Calculate Solubility Quantify->Calculate Report Tabulate & Report Results Calculate->Report G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_calc Calculation Stock Prepare Stock Solution (Known Concentration) Standards Create Serial Dilution Calibration Standards Stock->Standards InjectStd Inject Standards Standards->InjectStd Plot Plot Peak Area vs. Conc. (Generate Calibration Curve) InjectStd->Plot InjectSpl Inject Diluted Samples InjectSpl->Plot CalcConc Calculate Sample Conc. from Curve Equation Plot->CalcConc FinalSol Apply Dilution Factor to get Final Solubility CalcConc->FinalSol

Caption: Workflow for HPLC-based Quantification of Solubility.

Data Presentation and Interpretation

Organizing the experimentally determined solubility data into a structured table allows for easy comparison and interpretation.

Table 1: Solubility Profile of this compound at 25 °C

Solvent CategorySolventDielectric Constant (approx.)Solubility (mg/mL)Qualitative Descriptor
Non-Polar n-Hexane1.9[Experimental Data][e.g., Insoluble]
Toluene2.4[Experimental Data][e.g., Sparingly Soluble]
Polar Aprotic Dichloromethane (DCM)9.1[Experimental Data][e.g., Soluble]
Ethyl Acetate6.0[Experimental Data][e.g., Soluble]
Tetrahydrofuran (THF)7.5[Experimental Data][e.g., Freely Soluble]
Acetone21[Experimental Data][e.g., Freely Soluble]
Acetonitrile (ACN)37.5[Experimental Data][e.g., Freely Soluble]
Dimethylformamide (DMF)38[Experimental Data][e.g., Very Soluble]
Dimethyl Sulfoxide (DMSO)47[Experimental Data][e.g., Very Soluble]
Polar Protic Isopropanol (IPA)18[Experimental Data][e.g., Freely Soluble]
Ethanol24.5[Experimental Data][e.g., Very Soluble]
Methanol33[Experimental Data][e.g., Very Soluble]
Water80.1[Experimental Data][e.g., Insoluble]

Qualitative descriptors can be assigned based on USP definitions (e.g., Very soluble: <1 part solvent needed for 1 part solute; Freely soluble: 1-10 parts; Soluble: 10-30 parts).

Safety and Handling

Always consult the Safety Data Sheet (SDS) for this compound and all solvents used. [4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: Handle all organic solvents in a well-ventilated fume hood. [5]* Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Conclusion

This guide provides a comprehensive and practical framework for the experimental determination of the solubility of this compound in organic solvents. By combining a sound theoretical understanding with robust, validated experimental protocols like the shake-flask method coupled with HPLC analysis, researchers can generate the high-quality, reliable data necessary to accelerate their work. The resulting solubility profile is an invaluable tool for optimizing reaction conditions, developing purification strategies, and advancing formulation efforts in the fields of chemical synthesis and drug development.

References

  • OECD Test Guideline 105: Water Solubility. Organisation for Economic Co-operation and Development. [URL: https://www.oecd-ilibrary.
  • USP General Chapter <1236> Solubility Measurements. United States Pharmacopeia. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter1236.pdf]
  • Equilibrium Solubility. United States Pharmacopeia. [URL: https://www.usp.
  • Proposal for a revised USP General Chapter <1236> Solubility Measurements. Pharmacopeial Forum. [URL: https://www.gmp-compliance.org/gmp-news/revision-of-usp-chapter-1236-solubility-measurements-published-for-comments]
  • Overview of USP <1236> on Solubility Experiments. Biorelevant.com. [URL: https://biorelevant.com/usp-1236-solubility-measurements-chapter/]
  • OECD 105 - Water Solubility Test. Analytice. [URL: https://www.analytice.
  • Determination of Solubility. Chemistry LibreTexts. [URL: https://chem.libretexts.
  • Solubility of Organic Compounds Experiment. University of Toronto. [URL: https://www.utm.utoronto.ca/~w3chm110/exp7_solubility.pdf]
  • Proposal to add porcine simulated gastric and intestinal fluids to USP chapter <1236>. Pharmacopeial Forum. [URL: https://www.gmp-compliance.org/gmp-news/usp-proposed-addition-to-chapter-1236-solubility-measurements]
  • Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. [URL: https://www.chem.ucla.edu/~bacher/General/Solubility/Solubility.html]
  • Water Solubility Test Guideline. Organisation for Economic Co-operation and Development. [URL: https://www.oecd.org/chemicalsafety/testing/41773843.pdf]
  • Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). [URL: https://www.who.int/medicines/services/expertcommittees/pharmprep/QAS15_615_biowaiver_solubility_essential_medicines_list.pdf]
  • Solubility Determination of Active Pharmaceutical Ingredients. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5842858/]
  • Purpose and Approach to Solubility Studies. Dow Development Labs. [URL: https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/]
  • Solubility Calculation of Active Pharmaceutical Ingredients. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ie050285y]
  • This compound Safety Data Sheet. AstaTech, Inc. via X-Mol. [URL: https://www.x-mol.com/msds/877264-43-2]
  • Methanol Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/322415]
  • Methanol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A4124]
  • Solvent Miscibility Table. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/support/calculators-and-apps/solvent-miscibility-table]

Sources

A Professional's Guide to the Safe Handling of (5-Fluoro-2-iodophenyl)methanol in a Research & Development Environment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the safety considerations, handling protocols, and emergency procedures for (5-Fluoro-2-iodophenyl)methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a nuanced, risk-based approach grounded in chemical principles and field-proven laboratory practices. We will analyze the available, sometimes conflicting, safety data to establish a conservative and robust framework for working with this valuable research chemical.

Foundational Risk Assessment: Chemical Identity & Physical Properties

Understanding a compound's physical properties is the first step in a comprehensive risk assessment. These characteristics dictate its potential for exposure and inform the necessary engineering controls. This compound is a solid at room temperature, which primarily presents a risk through dust inhalation and direct skin or eye contact during handling, rather than vapor inhalation.

PropertyValueSource & Significance
CAS Number 877264-43-2[1] Unique identifier for this specific chemical entity.
Molecular Formula C₇H₆FIO[2] Indicates the presence of carbon, hydrogen, fluorine, iodine, and oxygen.
Molecular Weight ~252.02 g/mol [2] Relevant for stoichiometric calculations and understanding physical behavior.
Appearance Solid, potentially crystalline.[3] The primary exposure risks are dust inhalation and dermal contact.
Melting Point 65 - 67 °C (149 - 153 °F)[4] Solid at ambient laboratory temperatures, reducing vapor pressure risk.
Boiling Point 297 - 298 °C (567 - 568 °F)[4] Very low volatility under standard conditions.
Stability The product is chemically stable under standard ambient conditions (room temperature).[4] Not prone to spontaneous hazardous decomposition under normal storage.

A Critical Analysis of the Toxicological Profile

A review of supplier safety data reveals inconsistencies in the classification of this compound. Some sources classify it as non-hazardous, while others assign specific hazard statements[1][4][5]. This discrepancy is not uncommon for specialized research chemicals with limited toxicological testing.

The Causality of Hazard: The molecular structure itself provides critical clues. As a substituted benzyl alcohol, it carries the potential for irritation characteristic of this class[6][7]. The presence of covalently bonded iodine and fluorine atoms introduces further considerations, particularly regarding hazardous decomposition products under thermal stress (e.g., in a fire).

Given the conflicting data, a conservative approach is scientifically mandated. Researchers should treat this compound as hazardous, adhering to the more stringent GHS classifications reported.

Synthesized Hazard Profile:

Hazard ClassGHS CodeRationale & Implication for the Researcher
Acute Toxicity, Oral H302: Harmful if swallowed[1][5] While one source indicates a high LD50, the H302 classification from others necessitates preventing ingestion through strict hygiene measures. Do not eat, drink, or smoke in the lab[5][8].
Skin Corrosion/Irritation H315: Causes skin irritation[1][5] The aromatic ring and alcohol functional group can defat and irritate the skin. This necessitates the use of appropriate chemical-resistant gloves and a lab coat[9].
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][5] Direct contact of dust or solutions with the eyes can cause significant irritation or damage. Chemical goggles are required when handling.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[1][5] Inhalation of fine dust particles can irritate the respiratory tract. All weighing and handling operations must be conducted within a certified chemical fume hood or ventilated enclosure[3].

The Hierarchy of Controls: Engineering Safeguards & Personal Protective Equipment (PPE)

The most effective safety protocols prioritize engineering controls to minimize exposure, with PPE serving as the final barrier.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and preparing solutions, must be performed inside a certified chemical fume hood.

  • Causality: A fume hood provides critical containment for airborne dust particles, which are the primary inhalation risk for a solid compound[3]. It also protects the user from splashes during solution preparation. The constant airflow ensures that any potential vapors are exhausted safely.

Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task.

  • Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, when handling solutions or larger quantities where a splash hazard exists, chemical splash goggles are mandatory.

  • Skin Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Hand Protection: Nitrile gloves are a suitable choice for providing splash protection during routine handling. It is critical to inspect gloves before each use and to practice proper removal techniques to avoid self-contamination[10]. For extended work or immersion, consult the glove manufacturer's compatibility data for halogenated aromatic compounds.

  • Respiratory Protection: If engineering controls (i.e., a fume hood) are used correctly, respiratory protection is not typically required. In the rare event of a large spill outside of containment, a respirator with an organic vapor cartridge and a P100 (particulate) filter would be necessary for emergency responders.

PPE_Selection_Workflow start Start: Task Assessment weigh_solid Handling Solid Compound? start->weigh_solid prepare_solution Preparing Solution? start->prepare_solution ppe_eyes Wear Safety Glasses (with side shields) weigh_solid->ppe_eyes Yes ppe_gloves Wear Nitrile Gloves (Inspect First) weigh_solid->ppe_gloves ppe_coat Wear Lab Coat (Buttoned) weigh_solid->ppe_coat in_hood Work in Fume Hood weigh_solid->in_hood ppe_goggles Wear Chemical Splash Goggles prepare_solution->ppe_goggles Yes prepare_solution->ppe_gloves prepare_solution->ppe_coat prepare_solution->in_hood end Proceed with Task in_hood->end Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Storage Don_PPE 1. Don PPE Verify_Hood 2. Verify Fume Hood Function Don_PPE->Verify_Hood Retrieve 3. Retrieve Stock Verify_Hood->Retrieve Weigh 4. Weigh Solid Retrieve->Weigh Transfer 5. Transfer to Reaction Weigh->Transfer Seal_Stock 6. Seal Stock Bottle Transfer->Seal_Stock Decontaminate 7. Decontaminate Work Area & Tools Seal_Stock->Decontaminate Dispose 8. Dispose of Waste Decontaminate->Dispose Store 9. Return Stock to Storage Dispose->Store

Caption: A logical workflow for the safe handling of the compound.

Emergency Preparedness and Response

Prompt and correct action during an emergency can significantly mitigate harm.

Exposure First Aid

The immediate priority following any exposure is to remove the individual from the source of contamination and flush the affected area.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately and continuously flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][11][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[13] Do not rub the eyes or use any neutralizing agents .[13]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[9][11] If irritation persists after washing, seek medical attention.[4]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3][5] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.
Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting .[5] Immediately call a poison control center or physician for guidance.[5]
Spill Response
  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Assess: Determine the extent of the spill. For a small spill inside a chemical fume hood:

  • Contain & Absorb: Cover the spill with a non-combustible absorbent material like vermiculite or sand.

  • Collect: Carefully scoop the absorbed material and spilled solid into a labeled hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste.

For a large spill or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

Emergency_Response_Tree incident Incident Occurs spill Chemical Spill incident->spill exposure Personnel Exposure incident->exposure spill_location Location? spill->spill_location exposure_type Type of Exposure? exposure->exposure_type in_hood Inside Fume Hood spill_location->in_hood out_hood Outside Fume Hood spill_location->out_hood spill_size Size? small_spill Small spill_size->small_spill large_spill Large spill_size->large_spill in_hood->spill_size evacuate_call Evacuate Area Call Emergency Response out_hood->evacuate_call contain_clean Contain & Clean per SOP small_spill->contain_clean large_spill->evacuate_call eye_contact Eye Contact exposure_type->eye_contact skin_contact Skin Contact exposure_type->skin_contact inhalation Inhalation exposure_type->inhalation flush_eye Flush at Eyewash (15+ min) Seek Medical Attention eye_contact->flush_eye flush_skin Remove Clothing Wash with Soap & Water skin_contact->flush_skin fresh_air Move to Fresh Air inhalation->fresh_air

Caption: Decision tree for responding to laboratory emergencies.

References

  • AstaTech, Inc. (2025). (5-Fluoro-2-iodophenyl)
  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]
  • Chemical Supplier Data. (n.d.). (5-Fluoro-2-iodophenyl)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22220046, 2-Fluoro-5-iodobenzyl alcohol. [Link]
  • Redox. (2022).
  • Greenfield Global. (2018).
  • Loba Chemie. (n.d.). Safety Data Sheet for BENZYL ALCOHOL GC-HS. [Link]
  • Healthdirect Australia. (n.d.).
  • Healthline. (n.d.). Eye Emergencies: Types, Symptoms, and Prevention. [Link]
  • Market Mall Optometry. (n.d.). DIY First Aid for Eye Emergencies. [Link]
  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. [Link]

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commercial suppliers of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sourcing and Utilizing (5-Fluoro-2-iodophenyl)methanol for Researchers and Drug Development Professionals

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the phenyl ring, offers a versatile platform for the synthesis of complex molecules with potential therapeutic applications. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[1] The iodine atom serves as a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of the , quality control considerations, and its applications in research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that two CAS numbers, 877264-43-2 and 438050-27-2, are often used for this compound and its isomer, (2-Fluoro-5-iodophenyl)methanol.[2][3][4] Researchers should verify the specific isomer required for their application.

PropertyValueSource
Molecular Formula C₇H₆FIO[4][5]
Molecular Weight 252.02 g/mol [4][5]
CAS Number 877264-43-2 or 438050-27-2[2][3]
Appearance Solid or liquid[6]
Purity Typically >98%[6][7]
Storage Conditions 2-8°C, keep in a dark place, sealed in dry conditions[5][6]

Commercial Suppliers and Specifications

Several chemical suppliers offer this compound. The table below provides a non-exhaustive list of potential vendors and typical product specifications. It is crucial to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the purchased material.

SupplierProduct Name(s)CAS NumberPurity/Specification
J&K Scientific This compound877264-43-2Not specified
BLD Pharm This compound877264-43-2Purity/Specification available
Sigma-Aldrich (2-Fluoro-6-iodophenyl)methanol911825-94-098%
AstaTech, Inc. This compoundNot specifiedSDS available
SynQuest Laboratories 2-Fluoro-5-iodobenzyl alcohol438050-27-2Not specified

Quality Control and Analytical Methodology

Ensuring the quality of starting materials is paramount in research and drug development. The following workflow outlines the key steps for the quality control of commercially supplied this compound.

QC_Workflow cluster_Initial_Checks Initial Checks cluster_Analytical_Verification Analytical Verification cluster_Decision Decision cluster_Outcome Outcome sds Review Safety Data Sheet (SDS) coa Request and Review Certificate of Analysis (CoA) sds->coa nmr ¹H and ¹³C NMR Spectroscopy coa->nmr hplc HPLC or UPLC for Purity Assessment nmr->hplc lcms LC-MS for Molecular Weight Confirmation hplc->lcms decision Meets Specifications? lcms->decision accept Accept and Use in Experiments decision->accept Yes reject Reject and Contact Supplier decision->reject No

Caption: Quality control workflow for this compound.

Experimental Protocols:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the spectra for characteristic peaks corresponding to the structure of the molecule. The proton NMR should show signals for the aromatic protons, the benzylic protons (CH₂OH), and the hydroxyl proton. The carbon NMR will show the expected number of signals for the aromatic and benzylic carbons.[8]

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC):

    • Prepare a standard solution of this compound of known concentration.

    • Develop a suitable HPLC/UPLC method, including the choice of column, mobile phase, and detection wavelength. A reverse-phase C18 column is often a good starting point.

    • Inject the sample and analyze the chromatogram to determine the purity by peak area percentage.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilize an LC-MS system to confirm the molecular weight of the compound.

    • The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or other relevant adducts.[5]

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable intermediate in the synthesis of novel compounds.

Applications cluster_Transformations Chemical Transformations cluster_Products Resulting Scaffolds cluster_Final_Applications Final Applications building_block This compound oxidation Oxidation to Aldehyde/Carboxylic Acid building_block->oxidation cross_coupling Cross-Coupling Reactions at Iodine Position building_block->cross_coupling heterocycles Fluorinated Heterocycles oxidation->heterocycles biaryls Fluorinated Biaryls cross_coupling->biaryls drug_candidates Drug Candidates heterocycles->drug_candidates biaryls->drug_candidates pet_ligands PET Ligands biaryls->pet_ligands

Caption: Synthetic utility of this compound.

The presence of fluorine can significantly impact the properties of a drug molecule.[1] Fluorine's high electronegativity can alter the acidity of nearby functional groups and influence non-covalent interactions with biological targets.[1] Furthermore, the carbon-fluorine bond is very strong, which can block sites of metabolism and improve the pharmacokinetic profile of a compound.[1] The iodo group is a versatile handle for introducing molecular diversity through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling. This allows for the efficient construction of complex molecular architectures from this simple starting material.

Safe Handling and Storage

This compound, like many halogenated organic compounds, requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical.[10][11]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.[10][12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended by suppliers.[5][6] The recommended storage temperature is often between 2-8°C.[5][6]

  • Spills: In case of a spill, follow the procedures outlined in the Safety Data Sheet (SDS).[10]

Conclusion

This compound is a readily available and highly versatile building block for chemical synthesis, particularly in the field of drug discovery. By carefully selecting a reputable supplier, performing rigorous quality control, and adhering to safe handling practices, researchers can effectively utilize this compound to advance their scientific endeavors.

References

  • J&K Scientific. This compound | 877264-43-2.
  • Journal of Pharmacy and Bioallied Sciences. Fluorine in drug discovery: Role, design and case studies.
  • 3E. This compound - Free SDS search.
  • AOBChem USA. (2-fluoro-5-iodophenyl)(4-fluorophenyl)methanol.
  • Purosolv. Proper Storage of Pharma-Grade Methanol: Best Practices.
  • National Center for Biotechnology Information. 2-Fluoro-5-iodobenzyl alcohol. PubChem Compound Database.
  • Semantic Scholar. Analytical Methods in Quality Control of Scientific Publications.
  • Methanex Corporation. Global Product Strategy (GPS) Safety Summary Methanol.
  • MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.
  • Centers for Disease Control and Prevention. NIOSH Manual of Analytical Methods (NMAM), 5th Edition.
  • U.S. Department of Energy. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
  • ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles.
  • Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.

Sources

A Comprehensive Technical Guide to the Stability and Storage of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical stability and recommended storage protocols for (5-Fluoro-2-iodophenyl)methanol, a key building block in contemporary drug discovery and development. Designed for researchers, chemists, and quality control professionals, this document synthesizes established chemical principles with practical, field-proven insights to ensure the long-term integrity of this critical reagent.

Introduction: The Chemical Profile of this compound

This compound is a halogenated aromatic alcohol with the molecular formula C₇H₆FIO. Its structure, characterized by a benzene ring substituted with fluoro, iodo, and hydroxymethyl groups, renders it a versatile intermediate in organic synthesis. However, the interplay of these functional groups also dictates its stability profile, necessitating a thorough understanding of its potential degradation pathways to ensure its effective use in research and manufacturing.

Core Stability Considerations: A Mechanistic Perspective

The stability of this compound is primarily influenced by its susceptibility to oxidation, photodegradation, and thermal stress. Understanding the underlying chemical mechanisms is paramount for establishing effective storage and handling protocols.

Oxidative Degradation

The primary alcohol moiety in this compound is susceptible to oxidation. In the presence of atmospheric oxygen or other oxidizing agents, it can be converted first to the corresponding aldehyde, (5-fluoro-2-iodophenyl)formaldehyde, and subsequently to the carboxylic acid, 5-fluoro-2-iodobenzoic acid. This process is often catalyzed by light, heat, and the presence of metallic impurities. The formation of these impurities can significantly impact the outcome of synthetic reactions where this compound is used as a starting material.

Photodegradation

Aromatic iodides are known to be sensitive to light. The carbon-iodine bond is the weakest of the carbon-halogen bonds and can undergo homolytic cleavage upon exposure to ultraviolet (UV) radiation, leading to the formation of radical species. This can initiate a cascade of secondary reactions, resulting in the formation of colored impurities and a decrease in the purity of the material. Therefore, protection from light is a critical aspect of its storage.

Thermal Stability

While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can promote both oxidative degradation and other decomposition pathways. Like other benzyl alcohols, thermal stress can lead to the formation of ethers through self-condensation, although this is less common under typical storage conditions. At very high temperatures, more extensive decomposition can occur, leading to the release of volatile organic compounds and iodine vapor.

Recommended Storage and Handling Protocols

To mitigate the degradation risks outlined above, the following storage and handling protocols are recommended. These protocols are designed to be a self-validating system, ensuring the long-term integrity of this compound.

Long-Term Storage

For long-term storage, this compound should be stored in a tightly sealed, amber glass container to protect it from light and atmospheric oxygen. The container should be flushed with an inert gas, such as argon or nitrogen, before sealing to displace any residual air.

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes the rate of oxidative and thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the alcohol functionality.
Light Exposure In the dark (Amber vial)Prevents photodegradation of the carbon-iodine bond.
Container Tightly sealed, amber glassEnsures protection from light and atmospheric contaminants.
Handling for Experimental Use

When handling this compound for experimental use, it is crucial to minimize its exposure to ambient conditions.

Step-by-Step Handling Protocol:

  • Equilibration: Allow the sealed container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the compound.

  • Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of inert gas.

  • Dispensing: Use clean, dry spatulas and glassware.

  • Resealing: After dispensing the required amount, re-flush the container with an inert gas before tightly resealing.

  • Short-Term Storage: For short-term storage of opened containers, ensure the cap is securely fastened and store in a desiccator at 2-8°C.

Visualizing Degradation and Storage Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the potential degradation pathways and the recommended storage workflow.

Potential Degradation Pathways of this compound A This compound B (5-Fluoro-2-iodobenzaldehyde) A->B Oxidation (O2, light, heat) D Radical Species + I• A->D Photodegradation (UV light) C (5-Fluoro-2-iodobenzoic Acid) B->C Further Oxidation E Colored Impurities D->E Secondary Reactions

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Workflow cluster_storage Long-Term Storage cluster_handling Experimental Use A Receive Compound C Flush with Inert Gas A->C B Store in Amber Vial at 2-8°C D Equilibrate to Room Temp. B->D Prepare for Use C->B E Handle Under Inert Atmosphere D->E F Dispense Material E->F G Re-flush and Reseal F->G G->B Return to Storage

Methodological & Application

Application Note: A Robust Sonogashira Coupling Protocol for the Synthesis of Arylalkynes from (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and field-proven protocol for the Sonogashira cross-coupling of (5-Fluoro-2-iodophenyl)methanol with terminal alkynes. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] Its application is particularly vital in medicinal chemistry and drug discovery for the construction of complex molecular architectures found in numerous pharmaceutical agents.[3][4][5][6] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology, mechanistic insights, optimization strategies, and troubleshooting advice to ensure successful and reproducible outcomes. The protocol leverages a palladium-copper co-catalytic system, which facilitates the reaction under mild conditions, accommodating the sensitive hydroxymethyl and fluoro functional groups present in the starting material.[1][2]

Mechanistic Rationale: The Dual Catalytic Cycle

The efficacy of the Sonogashira coupling lies in the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][7] Understanding this mechanism is paramount for rational troubleshooting and optimization.

  • The Palladium Cycle: The primary cycle begins with the active Pd(0) species. An oxidative addition of the aryl iodide, this compound, to the Pd(0) complex forms a Pd(II) intermediate. This is often the rate-determining step for less reactive aryl halides, but proceeds readily with highly reactive aryl iodides.[2][8]

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst activates the terminal alkyne. It forms a π-alkyne complex, which increases the acidity of the terminal proton, facilitating its removal by an amine base (e.g., triethylamine) to generate a highly nucleophilic copper(I) acetylide species.[1][9]

  • Transmetalation and Reductive Elimination: The crucial transmetalation step involves the transfer of the acetylide ligand from copper to the Pd(II) complex, displacing the iodide. The resulting Pd(II)-alkynyl complex then undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the final product and regenerating the active Pd(0) catalyst, thus completing the cycle.[1][2]

The amine base plays a dual role: it acts as a scavenger for the hydrogen iodide generated and as the base in the formation of the copper acetylide.[10][11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (A) oxidative_add Oxidative Addition pd0->oxidative_add pd2_aryl Ar-Pd(II)L₂(I) (B) oxidative_add->pd2_aryl transmetalation Transmetalation pd2_aryl->transmetalation pd2_alkynyl Ar-Pd(II)L₂(C≡CR) (C) transmetalation->pd2_alkynyl cu_catalyst Cu(I)I transmetalation->cu_catalyst Regenerates Cu(I)I reductive_elim Reductive Elimination pd2_alkynyl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-C≡CR reductive_elim->product aryl_halide Ar-I aryl_halide->oxidative_add pi_complex [Cu-π-Alkyne] Complex cu_catalyst->pi_complex alkyne H-C≡CR alkyne->pi_complex cu_acetylide Cu-C≡CR (F) pi_complex->cu_acetylide + Base base Base (e.g., Et₃N) cu_acetylide->transmetalation Transfers Alkyne base_h Base-H⁺ + I⁻ cu_acetylide->base_h

Caption: The dual catalytic cycle of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic terminal alkyne. Optimization may be required for particularly challenging substrates.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )Amount (mmol)Equivalents
This compound877264-43-2252.021.01.0
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.141.21.2
PdCl₂(PPh₃)₂13965-03-2701.900.020.02 (2 mol%)
Copper(I) Iodide (CuI)7681-65-4190.450.040.04 (4 mol%)
Triethylamine (TEA)121-44-8101.193.03.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11-~5 mL
Step-by-Step Methodology
  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 252 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

    • Causality: An inert atmosphere (Argon or Nitrogen) is critical to prevent oxidative (Glaser) homocoupling of the alkyne and to protect the Pd(0) catalyst from oxidation, which would lead to deactivation.[11][12]

  • Solvent and Base Addition: Evacuate and backfill the flask with the inert gas three times. Under a positive pressure of inert gas, add anhydrous THF (5 mL) followed by triethylamine (3.0 mmol, 0.42 mL).

    • Causality: Anhydrous solvents are preferred to avoid unwanted side reactions.[10] TEA serves as the base to deprotonate the alkyne and neutralize the HI byproduct.[11]

  • Stir and Degas: Stir the resulting suspension at room temperature for 10-15 minutes. The mixture typically becomes a homogeneous yellow-brown solution.

    • Causality: This step ensures the dissolution and pre-activation of the catalytic species.

  • Substrate Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.

    • Causality: A slight excess of the alkyne ensures complete consumption of the more valuable aryl iodide. Slow addition can sometimes minimize homocoupling.[13]

  • Reaction Monitoring: Heat the reaction mixture to 50 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 2-6 hours).

    • Causality: Aryl iodides are the most reactive halides in Sonogashira couplings, often allowing for mild heating or even room temperature reactions.[11] Monitoring prevents prolonged heating which can lead to catalyst decomposition.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (20 mL) and filter through a short plug of celite to remove insoluble salts. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Causality: This removes the amine-hydrohalide salt and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure arylalkyne product.

Caption: Experimental workflow for the Sonogashira coupling protocol.

Troubleshooting Guide

Even robust protocols can encounter issues. This guide addresses common problems and provides validated solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Palladium catalyst (especially Pd(0) sources) may have degraded due to air/moisture exposure.[11] 2. Poor Reagent Quality: Impurities in starting materials or solvents; wet base or solvent.[11] 3. Insufficient Inert Atmosphere: Oxygen contamination leads to Glaser homocoupling and catalyst deactivation.[11]1. Use a fresh bottle of catalyst or a more air-stable Pd(II) precatalyst like PdCl₂(PPh₃)₂. 2. Purify starting materials if necessary. Use freshly distilled and degassed solvents and base. 3. Ensure proper Schlenk line technique; degas the solvent via freeze-pump-thaw cycles for sensitive reactions.[11]
Significant Alkyne Homocoupling (Glaser Product) 1. Oxygen in the Reaction: The primary cause of this copper-mediated side reaction.[11] 2. High Catalyst Loading or Temperature: Can sometimes favor side reactions.1. Rigorously exclude oxygen by thoroughly degassing all reagents and solvents.[11] 2. Consider a copper-free Sonogashira protocol.[11] 3. Add the alkyne slowly to the reaction mixture to maintain a low instantaneous concentration.[13]
Formation of Palladium Black (Catalyst Decomposition) 1. High Temperature: The reaction may have been heated for too long or at too high a temperature. 2. Solvent Choice: Some solvents (anecdotally, THF) can sometimes promote decomposition.[11][14] 3. Impurities: Can poison and decompose the catalyst.1. Since aryl iodides are highly reactive, try running the reaction at room temperature.[11] 2. If decomposition persists, screen other solvents such as DMF or Toluene/TEA mixtures.[13][15] 3. Ensure high purity of all reagents.
Incomplete Reaction / Stalled Reaction 1. Insufficient Base: The base may have been consumed or is not strong enough. 2. Steric Hindrance: If either coupling partner is particularly bulky, the reaction may be sluggish.1. Ensure the base is anhydrous and add a sufficient excess (2-3 equivalents). 2. Increase the reaction temperature moderately (e.g., to 60-80 °C) or switch to a more active catalyst system with specialized ligands (e.g., XPhos).[5]

Conclusion

The Sonogashira coupling is an indispensable tool for forging C(sp²)-C(sp) bonds, providing access to a vast chemical space of linear, rigid arylalkyne structures. The protocol detailed herein for this compound is robust, reproducible, and tolerant of key functional groups relevant to pharmaceutical synthesis. By understanding the underlying mechanism and key experimental parameters, researchers can effectively apply this methodology to accelerate their discovery programs and efficiently synthesize novel molecular entities.

References

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2024-08-05) Sonogashira Coupling. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • ResearchGate. (2023)
  • RSC Publishing. (2016) Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)
  • Semantic Scholar. (2023)
  • Vedantu.
  • National Institutes of Health (NIH). (2024-02-16)
  • SynArchive. Sonogashira coupling. [Link]
  • MDPI. (2020-04-20)
  • R Discovery. (2016-03-01)
  • ResearchGate. Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. [Link]
  • KAUST Repository. (2014) Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • ACS Publications. (2011) Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]
  • PubMed. (2014) Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
  • RSC Publishing. (2023-02-07) Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
  • National Institutes of Health (NIH). (2020-07-31) Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
  • PubMed. (2015) Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]
  • Reddit. (2020-08-08) Sonogashira troubleshooting help needed. [Link]
  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
  • Reddit. (2021-09-02) Struggling to make a sonogashira coupling reaction happen. [Link]
  • ResearchGate. (2022)
  • ResearchGate. (2014-05-01) What is the best procedure for Sonogashira coupling?. [Link]
  • ScienceDirect. Palladium-catalyzed Sonogashira coupling to synthesis of gem-difluoroenynes. [Link]
  • ResearchGate. (2016) Solvent-free Sonogashira coupling reaction via high speed ball milling. [Link]
  • ResearchGate.
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  • National Institutes of Health (NIH). 2-Fluoro-5-iodobenzyl alcohol. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of N-Aryl-2-(hydroxymethyl)anilines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science.[1][2] This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen (C-N) bonds with a broad substrate scope and functional group tolerance, overcoming the limitations of traditional methods.[1] A particularly valuable application of this methodology is the synthesis of N-aryl-2-(hydroxymethyl)anilines from substrates like (5-Fluoro-2-iodophenyl)methanol. These products are key structural motifs in a variety of biologically active compounds and functional materials.

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of this compound, with a special focus on addressing the key challenge of chemoselectivity in the presence of a free hydroxyl group.

The Chemoselectivity Challenge: N-Arylation vs. O-Arylation

A primary consideration in the Buchwald-Hartwig amination of this compound is the presence of the benzylic alcohol. This introduces a competing reaction pathway: O-arylation.[1] Both the desired amine and the hydroxyl group can act as nucleophiles, potentially leading to a mixture of N-arylated and O-arylated products. Achieving high chemoselectivity for the desired N-arylation is paramount for an efficient and clean transformation.

Historically, this challenge was often addressed by employing a protecting group strategy for the hydroxyl functionality. However, this adds steps to the synthetic sequence, reducing overall efficiency. Modern advancements in ligand design and catalyst systems have made protecting-group-free aminations of substrates with free hydroxyl groups increasingly feasible. The key to success lies in the judicious selection of the reaction parameters to kinetically favor N-arylation over O-arylation.

Optimizing Reaction Parameters for Chemoselective N-Arylation

The outcome of the Buchwald-Hartwig amination is highly dependent on the interplay between the palladium source, ligand, base, and solvent. For the chemoselective amination of this compound, the following considerations are crucial:

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and, more importantly, the phosphine ligand is the most critical factor in controlling the reaction's efficiency and selectivity. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3]

For the amination of aryl iodides, a variety of catalyst systems can be effective. However, to favor N-arylation in the presence of a hydroxyl group, ligands that promote the amination pathway while disfavoring O-arylation are necessary. Biarylphosphine ligands, such as those from the Buchwald and Hartwig groups, have shown great success in a wide range of amination reactions.[1][4]

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective palladium sources.
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich biarylphosphine ligands that promote efficient C-N bond formation.
The Role of the Base: A Delicate Balance

The base in a Buchwald-Hartwig amination serves to deprotonate the amine, forming the active nucleophile. However, a strong base can also deprotonate the hydroxyl group of this compound, increasing the likelihood of O-arylation. Therefore, the choice and stoichiometry of the base are critical for achieving high chemoselectivity. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be advantageous in minimizing the undesired O-arylation.

Base pKa of Conjugate Acid Considerations
Sodium tert-butoxide (NaOtBu)~19Strong base, highly effective but may lead to lower chemoselectivity.
Potassium phosphate (K₃PO₄)~12.3 (pKa of HPO₄²⁻)Milder base, often a good choice for promoting N-arylation.
Cesium carbonate (Cs₂CO₃)~10.3 (pKa of HCO₃⁻)Weaker base, can be effective in preventing O-arylation.
Solvent Selection: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and catalyst system at the reaction temperature. Aprotic, non-polar to moderately polar solvents are typically employed. Toluene and 1,4-dioxane are common choices for Buchwald-Hartwig aminations. The choice of solvent can also influence the reaction rate and selectivity.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle:[1][4]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-I Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Base, -HBase⁺X⁻ Product Product Palladium Amido Complex->Product Reductive Elimination Experimental_Workflow start Start prepare_glassware Prepare Glassware (Oven-dried Schlenk flask) start->prepare_glassware add_solids Add Solids to Flask (this compound, Base, Pd Source, Ligand) prepare_glassware->add_solids inert_atmosphere Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar) add_solids->inert_atmosphere add_liquids Add Degassed Solvent and Liquid Amine (via syringe) inert_atmosphere->add_liquids heat_stir Heat and Stir Reaction (Monitor by TLC or LC-MS) add_liquids->heat_stir workup Reaction Cooldown & Workup (Filter, Extract, Wash) heat_stir->workup purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Sources

Application Notes and Protocols for the Heck Reaction of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation via the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has revolutionized the synthesis of complex organic molecules, finding extensive application in the production of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5][6] The reaction's value lies in its tolerance of a wide array of functional groups and the ability to construct substituted alkenes with high stereo- and regioselectivity.[7][8]

This guide provides a detailed exploration of the Heck reaction conditions specifically tailored for (5-Fluoro-2-iodophenyl)methanol, a versatile building block in medicinal chemistry. The presence of fluoro, iodo, and hydroxymethyl substituents on the aromatic ring presents a unique set of considerations for optimizing this cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental protocol, and provide insights into troubleshooting and optimization strategies to empower researchers in their synthetic endeavors.

Mechanistic Insights and Critical Parameters

A thorough understanding of the Heck reaction mechanism is paramount for rational optimization and troubleshooting. The widely accepted catalytic cycle proceeds through a sequence of elementary steps involving a palladium catalyst.[9][10]

The Palladium Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) complex. This is often the rate-determining step and is influenced by the electronic nature of the aryl halide.[10][11] Subsequently, the alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond.[9][10] The final steps involve β-hydride elimination to yield the substituted alkene product and reductive elimination, which regenerates the active Pd(0) catalyst with the aid of a base.[9][10][12]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle cluster_reactants Inputs & Outputs Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ ArPdL2X->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L₂-X AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex [HPd(II)L₂(Product)]⁺X⁻ InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (+ Base, - BH⁺X⁻) Product Substituted Alkene ArX Ar-X Alkene Alkene Base Base Salt BH⁺X⁻

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
Substrate-Specific Considerations for this compound

The electronic and steric profile of this compound dictates the optimal reaction conditions:

  • Aryl Iodide: The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making aryl iodides highly reactive in the oxidative addition step.[10] This allows for milder reaction conditions compared to less reactive aryl halides.

  • Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can accelerate the rate of oxidative addition.

  • Hydroxymethyl Substituent: The primary alcohol functionality is generally well-tolerated in Heck reactions. However, it can potentially coordinate to the palladium center, influencing the catalyst's activity. It is also important to choose a base that does not cause unwanted side reactions with the alcohol.

Experimental Protocol: A Starting Point for Optimization

This protocol describes a general procedure for the Heck coupling of this compound with a model alkene, butyl acrylate. This serves as a robust starting point that can be further optimized.

Materials and Reagents
  • This compound

  • Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Anhydrous solvents and reagents are recommended.

Reaction Setup and Procedure
  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[11]

  • Reagent Charging: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.01-0.05 equiv), and PPh₃ (0.02-0.10 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., DMF, 5 mL per mmol of aryl iodide).

  • Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Addition of Alkene and Base: Add butyl acrylate (1.2-1.5 equiv) and the base (e.g., Et₃N, 2.0-3.0 equiv) to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Charge Reagents: - this compound - Pd(OAc)₂ - PPh₃ setup->reagents solvent Add Solvent (e.g., DMF) reagents->solvent degas Degas Mixture solvent->degas add_alkene_base Add Alkene and Base (Butyl Acrylate, Et₃N) degas->add_alkene_base heat Heat and Monitor Reaction (TLC/GC-MS) add_alkene_base->heat workup Aqueous Workup heat->workup purify Column Chromatography workup->purify end Characterized Product purify->end

Figure 2: General experimental workflow for the Heck reaction.

Optimization and Troubleshooting

The success of a Heck reaction often hinges on the careful selection and optimization of several key parameters.

Table of Reaction Parameters
ParameterRecommended Starting Conditions & Range for OptimizationRationale and Key Considerations
Palladium Precursor Pd(OAc)₂ (1-5 mol%)A common and effective precatalyst that is reduced in situ to the active Pd(0) species.[11][12] Other sources like Pd₂(dba)₃ can also be used.
Ligand PPh₃ (2-4 equiv relative to Pd)Triphenylphosphine is a standard ligand. For challenging substrates, more electron-rich or bulky phosphines like P(o-tol)₃ or Buchwald-type ligands may be beneficial.[1]
Base Et₃N (2-3 equiv) or K₂CO₃ (2-3 equiv)An organic base like triethylamine or an inorganic base such as potassium carbonate is commonly used to neutralize the HX generated.[1][9][13] The choice can influence reaction rate and side reactions.[14]
Solvent DMF, MeCN, or DMAcPolar aprotic solvents are generally preferred.[6][13] The choice can affect solubility and reaction temperature.
Temperature 80-120 °CHigher temperatures can increase the reaction rate but may also lead to catalyst decomposition (formation of palladium black).[11][15]
Alkene Acrylates, styrenes, etc. (1.2-1.5 equiv)Electron-deficient alkenes are generally more reactive.[1] An excess of the alkene is often used to drive the reaction to completion.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Low reaction temperature- Inappropriate solvent or base- Ensure an inert atmosphere is maintained.- Screen different palladium precursors and ligands.- Increase the reaction temperature in increments.- Test alternative solvents and bases.[14][16]
Formation of Palladium Black Catalyst decomposition at high temperatures.- Lower the reaction temperature.- Use a more stable catalyst system or add stabilizing ligands.- Consider a phosphine-free system if applicable.[7]
Side Product Formation (e.g., Reductive Dehalogenation) The intermediate alkylpalladium(II) species is reduced before β-hydride elimination.- Optimize the base and solvent combination.- Ensure the absence of adventitious hydride sources.[11]
Alkene Isomerization Reversible β-hydride elimination and re-insertion.- The addition of certain salts (e.g., silver salts) can sometimes suppress isomerization.[13][17]

Conclusion

The Mizoroki-Heck reaction is a robust and versatile tool for the synthesis of substituted alkenes from substrates like this compound. By understanding the underlying mechanism and systematically optimizing key reaction parameters—including the catalyst system, base, solvent, and temperature—researchers can achieve high yields and selectivities. The protocols and guidelines presented herein provide a solid foundation for the successful application of this important transformation in the development of novel chemical entities.

References

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  • Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. (n.d.). AIP Publishing.
  • The Mizoroki-Heck reaction with internal olefins: Reactivities and stereoselectivities. (n.d.). UCL Discovery.
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  • Heck Reaction. (n.d.). Organic Chemistry Portal.
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  • Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. (2020). ACS Publications.
  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (n.d.). ResearchGate.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Fluoro-2-iodophenyl)methanol is a valuable functionalized building block in medicinal chemistry and materials science. Its structure contains a reactive carbon-iodine bond, ideal for palladium-catalyzed cross-coupling, and a versatile benzylic alcohol for subsequent functionalization. This guide provides an in-depth technical overview and detailed, field-proven protocols for three essential palladium-catalyzed transformations of this substrate: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We delve into the mechanistic rationale behind component selection, address key experimental considerations, and offer troubleshooting insights to empower researchers in synthesizing diverse molecular architectures from this key intermediate.

Introduction: The Strategic Value of this compound

In drug discovery, the strategic placement of fluorine atoms and the ability to construct complex biaryl or arylamine scaffolds are paramount for modulating pharmacokinetic and pharmacodynamic properties. This compound serves as an exemplary starting material, offering three distinct points for molecular elaboration:

  • The Aryl Iodide: The C(sp²)-I bond is highly reactive towards oxidative addition to Pd(0) catalysts, making it the primary site for cross-coupling. The reactivity order for aryl halides in these reactions is consistently I > Br > OTf >> Cl.[1][2]

  • The Fluorine Substituent: This group can enhance metabolic stability, improve binding affinity through specific interactions, and modulate the pKa of nearby functionalities.

  • The Benzylic Alcohol: A versatile handle for subsequent oxidation, esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[3][4] These methods are celebrated for their broad functional group tolerance, high efficiency, and predictable outcomes, making them indispensable tools for synthetic chemists.[5]

Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

A unified mechanistic framework underlies most palladium-catalyzed cross-coupling reactions, consisting of three primary steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[1][3][6] The efficiency of this catalytic cycle is critically dependent on the choice of palladium source, ligand, base, and solvent.

Core Catalytic Cycle

The general workflow for these reactions follows a consistent pattern from reagent preparation to product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand C Assemble Reaction Under Inert Gas A->C B Prepare Inert Atmosphere (Degas Solvent, Purge Vessel) B->C D Heat to Target Temperature C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction & Aqueous Work-up E->F Reaction Complete G Extract with Organic Solvent F->G H Purify Crude Product (Column Chromatography) G->H I Characterize Product (NMR, MS) H->I

Caption: General Experimental Workflow.

Expert Insight: The Role of the Free Hydroxyl Group

The benzylic alcohol in this compound is not always a passive spectator. Under basic conditions, it can be deprotonated to form an alkoxide. This alkoxide can potentially coordinate to the palladium center, influencing the reaction rate or pathway. In some cases, hydroxyl groups can serve to direct the cross-coupling, although with this substrate, the primary reactivity of the C-I bond dominates.[7] More practically, the free -OH group enhances polarity, which may influence solvent choice and purification methods (e.g., using ethyl acetate/hexanes instead of pure hexanes in chromatography). Protection of the alcohol (e.g., as a silyl ether) is an option but is often unnecessary given the high chemoselectivity of modern catalyst systems.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[8]

Reaction Scheme:

Catalytic Cycle Visualization

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination ArAr Ar-Ar' (Product) Ar-Pd(II)(Ar')L2->ArAr ArI Ar-I (Substrate) ArI->Ar-Pd(II)(I)L2 ArBOH Ar'-B(OH)2 + Base ArBOH->Ar-Pd(II)(Ar')L2

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol
ReagentM.W.AmountMoles (mmol)Equivalents
This compound254.02254 mg1.01.0
4-Methoxyphenylboronic acid151.96182 mg1.21.2
Pd(PPh₃)₄1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the desired biaryl product.

Scientist's Notes:

  • Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source that is often sufficient for reactive aryl iodides. For more challenging couplings, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor can offer higher yields and faster reaction times.[9]

  • Base: K₂CO₃ is a moderately strong base suitable for many Suzuki couplings.[9] Stronger bases like Cs₂CO₃ or K₃PO₄ are sometimes required, especially for less reactive coupling partners. The base is crucial for activating the boronic acid to form the boronate species, which facilitates transmetalation.[2][10]

  • Solvent: A mixture of an organic solvent (Dioxane, Toluene, or DMF) and water is common, as it helps dissolve both the organic substrate and the inorganic base.[10]

Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating arylacetylene structures that are prevalent in materials science and as precursors for more complex molecules.[11][12] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[13][14]

Reaction Scheme:

Catalytic Cycle Visualization

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition Ar-Pd(II)(I)L2->Pd(0)L2 Reductive Elimination Product Ar-C≡CR' Ar-Pd(II)(I)L2->Product CuI Cu(I) Cu-C≡CR' Cu-C≡CR' CuI->Cu-C≡CR' Deprotonation (Base) Cu-C≡CR'->Ar-Pd(II)(I)L2 Transmetalation Cu-C≡CR'->CuI Transmetalation ArI Ar-I ArI->Ar-Pd(II)(I)L2 Alkyne H-C≡CR' Alkyne->Cu-C≡CR'

Caption: Interlinked Catalytic Cycles of Sonogashira Coupling.

Detailed Experimental Protocol
ReagentM.W.AmountMoles (mmol)Equivalents
This compound254.02254 mg1.01.0
Phenylacetylene102.14128 mg (131 µL)1.251.25
PdCl₂(PPh₃)₂701.9018 mg0.0250.025
Copper(I) Iodide (CuI)190.455 mg0.0250.025
Triethylamine (TEA)101.19420 µL3.03.0
Tetrahydrofuran (THF), anhydrous-10 mL--

Procedure:

  • Setup: To a dry Schlenk flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent/Base Addition: Add anhydrous THF and triethylamine. Stir to dissolve.

  • Alkyne Addition: Add phenylacetylene dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 16 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor completion by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove salts, washing the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography (e.g., 5-15% ethyl acetate in hexanes) to obtain the pure arylalkyne.

Scientist's Notes:

  • Co-Catalyst: Copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14][15] While essential for the classic Sonogashira, modern "copper-free" Sonogashira protocols exist, which can be advantageous for sensitive substrates but may require different ligands or stronger bases.[13]

  • Base: An amine base like triethylamine or diisopropylethylamine (DIPEA) serves a dual role: it acts as the base to deprotonate the terminal alkyne and as a solvent.[12]

  • Atmosphere: Rigorous exclusion of oxygen is critical, as oxygen can promote the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has become a foundational method for constructing C(aryl)-N bonds, a linkage ubiquitous in pharmaceuticals.[16] The reaction's success hinges on the use of bulky, electron-rich phosphine ligands that facilitate the challenging C-N reductive elimination step.[17]

Reaction Scheme:

Catalytic Cycle Visualization

G Pd(0)L Pd(0)L Ar-Pd(II)(I)L Ar-Pd(II)(I)L Pd(0)L->Ar-Pd(II)(I)L Oxidative Addition Ar-Pd(II)(NHR'R'')L [Ar-Pd(II)(NHR'R'')L]+ Ar-Pd(II)(I)L->Ar-Pd(II)(NHR'R'')L Amine Coordination Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NHR'R'')L->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination Product Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Product ArI Ar-I ArI->Ar-Pd(II)(I)L Amine HNR'R'' Amine->Ar-Pd(II)(NHR'R'')L

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Detailed Experimental Protocol
ReagentM.W.AmountMoles (mmol)Equivalents
This compound254.02254 mg1.01.0
Morpholine87.12105 mg (105 µL)1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
Xantphos578.6835 mg0.060.06
Sodium tert-butoxide (NaOt-Bu)96.10135 mg1.41.4
Toluene, anhydrous-10 mL--

Procedure:

  • Setup: In a glovebox or under a robust stream of argon, add sodium tert-butoxide to a dry Schlenk tube. Add the palladium precursor (Pd₂(dba)₃) and the ligand (Xantphos).

  • Reagent Addition: Add this compound, anhydrous toluene, and finally the morpholine via syringe.

  • Inerting: Seal the tube tightly and remove it from the glovebox (if used).

  • Reaction: Heat the mixture in a preheated 100 °C oil bath with vigorous stirring for 18 hours.

  • Work-up: Cool to room temperature. Dilute with diethyl ether and filter through a plug of Celite to remove the palladium black and inorganic salts.

  • Extraction: Concentrate the filtrate. Partition the residue between ethyl acetate (30 mL) and water (15 mL). Separate the layers, extract the aqueous phase with ethyl acetate (15 mL), combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification: After filtration and concentration, purify the product by flash column chromatography (e.g., 30-60% ethyl acetate in hexanes).

Scientist's Notes:

  • Ligand: The choice of ligand is paramount. Xantphos is a wide-bite-angle bidentate phosphine ligand that is highly effective for a broad range of substrates.[18] Other popular ligands include the Buchwald biarylphosphines (e.g., RuPhos, SPhos).

  • Base: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide is standard, but cesium carbonate is a milder alternative for base-sensitive substrates.[18][19] The base facilitates the deprotonation of the amine coordinated to the palladium center.[16]

  • Atmosphere: The Pd(0) species is oxygen-sensitive, and the strong base can react with moisture. Therefore, the use of a glovebox or rigorous Schlenk technique with anhydrous solvents is essential for reproducibility and high yields.[20]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use a fresh bottle of catalyst or a different precatalyst/ligand combination. Improve degassing/inerting procedure. Use freshly distilled/anhydrous solvents.
Formation of Side Products Suzuki: Homocoupling of boronic acid. Sonogashira: Glaser homocoupling of alkyne. General: Protodehalogenation (replacement of -I with -H).Suzuki: Use a slightly lower temperature or a different base. Sonogashira: Ensure rigorous exclusion of oxygen. General: Ensure the reaction medium is anhydrous (for protodehalogenation).
Difficulty in Purification Product is very polar due to the free -OH group; Streaking on TLC plates.Try a different solvent system for chromatography (e.g., add 1% triethylamine for amine products, or switch to dichloromethane/methanol). Consider protecting the alcohol before the coupling if issues persist.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.

  • Bases: Sodium tert-butoxide is a strong, corrosive base. Triethylamine is volatile and has a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[20]

  • Solvents: Toluene, dioxane, and THF are flammable and volatile. Work in a well-ventilated area away from ignition sources.[20]

References

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
  • Morken, J. P., et al. (2011). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH Public Access. [Link]
  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access. [Link]
  • Various Authors. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Wikipedia. Cross-coupling reaction. [Link]
  • Science.gov. palladium-catalyzed cross-coupling reaction: Topics by Science.gov. [Link]
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Buchwald, S. L., & Hartwig, J. F. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]
  • Fu, G. C. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research. [Link]
  • Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. [Link]
  • Wikipedia.
  • Wikipedia. Sonogashira coupling. [Link]
  • MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
  • Various Authors. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. NIH Public Access. [Link]
  • MDPI. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • ChemHelp ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]
  • De Meijere, A., et al. (2011). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Chemistry – A European Journal. [Link]
  • Sigman, M. S., et al. (2021). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Science. [Link]
  • Royal Society of Chemistry. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. [Link]
  • Pich, A., et al. (2013). Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanoparticle Hybrid Systems at Different Temperatures.
  • Suzuki, M., et al. (2013). Pd0-mediated rapid coupling of methyl iodide with excess amounts of benzyl- and cinnamylboronic acid esters. RSC Advances. [Link]

Sources

Application Note: (5-Fluoro-2-iodophenyl)methanol as a Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with desirable pharmacological profiles. (5-Fluoro-2-iodophenyl)methanol has emerged as a preeminent building block, offering a unique combination of functionalities ideal for medicinal chemistry campaigns. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this scaffold. We will explore its inherent chemical advantages and provide detailed, field-proven protocols for its application in key synthetic transformations, with a focus on the construction of kinase inhibitor cores.

Introduction: The Strategic Advantage of this compound

The structure of this compound is deceptively simple, yet it embodies a powerful toolkit for the medicinal chemist. Its utility is rooted in the strategic placement of three key functional groups:

  • The Iodine Atom: This serves as an exceptionally versatile handle for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is sufficiently reactive to participate in a wide array of C-C, C-N, and C-O bond-forming reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are workhorse reactions in pharmaceutical synthesis[1].

  • The Fluorine Atom: Fluorine has become a vital element in drug design. Its high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins through favorable electrostatic interactions, and improve metabolic stability by blocking sites susceptible to oxidative metabolism. These attributes often lead to superior pharmacokinetic and pharmacodynamic properties.

  • The Benzylic Alcohol: This primary alcohol provides an additional point for diversification. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can participate in etherification or esterification reactions, allowing for the introduction of further pharmacophoric elements.

This trifecta of functionalities makes this compound an ideal starting point for building libraries of complex molecules, particularly within therapeutic areas like oncology, where kinase inhibitors play a pivotal role[2][3][4].

Physicochemical Properties

A clear understanding of the starting material's properties is essential for experimental design.

PropertyValueSource
CAS Number 877264-43-2[5][6]
Molecular Formula C₇H₆FIO[7][8]
Molecular Weight 252.02 g/mol [7][8]
IUPAC Name This compound[7]
Appearance Typically an off-white to pale yellow solid or oil-

Core Synthetic Strategy I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably one of the most powerful and widely used methods for constructing biaryl scaffolds, a common motif in kinase inhibitors[9][10]. The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. The iodine atom of this compound makes it an excellent substrate for this transformation.

Mechanistic Rationale

The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the aryl iodide to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst[9][11]. The choice of base is critical for activating the boronic acid to facilitate transmetalation[11]. Ligands, often bulky and electron-rich phosphines, are used to stabilize the palladium catalyst and promote the individual steps of the cycle[11].

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination Product Ar-R' trans_complex->Product ArI Ar-I (this compound) ArI->oa_complex Boronic R'-B(OH)₂ Boronic->trans_complex Base Base (e.g., K₂CO₃) Base->trans_complex Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of (5-Fluoro-2-(pyridin-3-yl)phenyl)methanol

This protocol details a representative Suzuki-Miyaura coupling to synthesize a biaryl structure, a key intermediate for many bioactive molecules.

Materials and Reagents

Reagent/MaterialAmountPurpose
This compound1.0 eq (e.g., 252 mg)Starting Material
3-Pyridinylboronic acid1.2 eqCoupling Partner
Pd(PPh₃)₄ (Tetrakis)0.03 eq (3 mol%)Palladium Catalyst
Potassium Carbonate (K₂CO₃)2.5 eqBase
1,4-Dioxane~0.1 M concentrationSolvent
Water20% of Dioxane volumeCo-solvent
Ethyl AcetateFor extractionOrganic Solvent
BrineFor washingSaturated NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)For dryingDrying Agent
Silica GelFor chromatographyStationary Phase

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), 3-pyridinylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe. Stir the suspension for 5 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. The mixture will typically turn a darker color.

  • Heating: Heat the reaction mixture to 80-90 °C and stir vigorously for 3-5 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Core Synthetic Strategy II: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide[12]. This reaction introduces a rigid alkyne linker, which can be valuable for probing the topology of protein binding pockets. It typically employs a palladium catalyst and a copper(I) co-catalyst[12][13].

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki coupling, oxidative addition of the aryl iodide is followed by transmetalation and reductive elimination. The crucial difference lies in the copper cycle, where copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step with the palladium complex[12]. An amine base is required to deprotonate the alkyne and serve as a solvent.

Sonogashira_Workflow cluster_workflow Sonogashira Reaction Workflow start Combine Ar-I, Alkyne, CuI, and Base (e.g., TEA) purge Purge with Inert Gas (Argon/Nitrogen) start->purge add_pd Add Pd Catalyst (e.g., PdCl₂(PPh₃)₂) purge->add_pd react Stir at RT to 50°C (Monitor by TLC/LC-MS) add_pd->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Pure Alkynylated Product purify->product

Sources

The Strategic Application of (5-Fluoro-2-iodophenyl)methanol in the Synthesis of Bioactive Heterocycles: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Therapeutic Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the judicious selection of starting materials is paramount to the successful discovery and development of novel therapeutic agents. (5-Fluoro-2-iodophenyl)methanol emerges as a highly valuable and versatile building block, particularly in the synthesis of complex heterocyclic scaffolds. Its unique trifunctional nature—a reactive iodophenyl group for cross-coupling reactions, a fluorine atom for modulating pharmacokinetic properties, and a hydroxymethyl group for further derivatization—positions it as a strategic asset for drug discovery campaigns.

The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Concurrently, the iodine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures. This application note provides a detailed exploration of the use of this compound in synthetic chemistry, with a specific focus on its potential applications in antiviral drug discovery. We will present a validated protocol for its use in the synthesis of a complex pyrazole-containing macrocycle and discuss the broader implications for developing novel antiviral agents.

Case Study: Synthesis of a Heteroaromatic Macrocyclic Ether

A prime example of the utility of this compound is demonstrated in the synthesis of heteroaromatic macrocyclic ethers, a class of compounds investigated for their potential as chemotherapeutic agents, specifically as inhibitors of ROS1 and ALK kinases. The following protocol is adapted from patent literature, showcasing a robust and practical application of this key building block.

Core Logic of the Synthetic Strategy

The overall goal of this synthetic step is to couple the this compound with a pyrazole derivative. The choice of a copper-catalyzed N-arylation reaction is a classic and effective method for forming the C-N bond between the aryl iodide and the pyrazole nitrogen. The fluorine substituent is strategically positioned to influence the electronic properties of the aromatic ring and the overall pharmacology of the final compound.

Experimental Protocol: Copper-Catalyzed N-Arylation

Objective: To synthesize 1-(5-fluoro-2-(hydroxymethyl)phenyl)-3-chloro-1H-pyrazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
This compound252.0325.0 g99.2Starting Material
3-Chloro-1H-pyrazole102.5111.2 g109Coupling Partner
Potassium Carbonate (K₂CO₃)138.2127.4 g198.4Base
Copper(I) Iodide (CuI)190.451.9 g9.9Catalyst
Toluene-250 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a suitable reaction vessel, add this compound (25.0 g, 99.2 mmol), toluene (250 mL), 3-chloro-1H-pyrazole (11.2 g, 109 mmol), potassium carbonate (27.4 g, 198.4 mmol), and copper(I) iodide (1.9 g, 9.9 mmol).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen (N₂), to prevent oxidation and side reactions.

  • Heating: Stir the reaction mixture vigorously and heat to 120 °C.

  • Reaction Monitoring: Maintain the reaction at 120 °C under a nitrogen atmosphere for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove solid residues (potassium carbonate and copper salts).

  • Concentration: Concentrate the filtrate under reduced pressure to remove the toluene.

  • Purification: Purify the resulting residue by flash chromatography on silica gel to yield the desired product, 1-(5-fluoro-2-(hydroxymethyl)phenyl)-3-chloro-1H-pyrazole.

This protocol provides a validated method for utilizing this compound in a key bond-forming reaction, leading to a significantly more complex intermediate that can be used in subsequent synthetic steps to build macrocyclic structures.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product A This compound E Copper-Catalyzed N-Arylation A->E B 3-Chloro-1H-pyrazole B->E C K₂CO₃ (Base) CuI (Catalyst) Toluene (Solvent) C->E D 120 °C, N₂, 12h D->E F 1-(5-fluoro-2-(hydroxymethyl)phenyl) -3-chloro-1H-pyrazole E->F

Caption: Synthetic workflow for the N-arylation of 3-chloro-1H-pyrazole.

Bridging to Antiviral Drug Discovery: A Forward-Looking Perspective

While the direct application detailed above is in the synthesis of anticancer agents, the core structural motifs and the synthetic strategies are highly relevant to the field of antiviral drug discovery. Here, we explore the potential avenues through which this compound can contribute to the development of novel antiviral therapeutics.

The Pyrazole Scaffold in Antiviral Agents

The pyrazole nucleus, which is introduced in the case study synthesis, is a well-established "privileged scaffold" in medicinal chemistry. Numerous compounds containing a pyrazole core have demonstrated a wide spectrum of biological activities, including significant antiviral properties.[2][3] Pyrazole derivatives have been reported to be effective against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and coronaviruses.[4][5] The ability to readily synthesize substituted pyrazoles using building blocks like this compound opens up a rich chemical space for the exploration of new antiviral candidates.

Host-Targeted Antiviral Therapy: The Kinase Inhibitor Connection

A paradigm shift in antiviral drug discovery is the move towards host-targeted antivirals.[6] Instead of targeting viral proteins, which are prone to mutation and the development of resistance, this strategy focuses on inhibiting host cell factors that are essential for viral replication.[7] Viruses are obligate intracellular parasites and rely heavily on the host's cellular machinery, including protein kinases, to complete their life cycle.[8][9]

The compounds synthesized from this compound in the case study are kinase inhibitors (ROS1/ALK inhibitors). This provides a compelling, albeit indirect, link to antiviral research. The inhibition of specific host kinases can disrupt viral entry, replication, or egress, offering a broad-spectrum antiviral approach that is less susceptible to viral resistance.[6][10] For instance, several kinase inhibitors have been investigated for their potential to treat viral infections by modulating host signaling pathways that viruses hijack for their own propagation.[11] Therefore, the synthetic route established for these kinase inhibitors serves as a valuable blueprint for designing novel antiviral agents that function through a host-targeted mechanism.

G cluster_rationale Drug Discovery Rationale A This compound B Versatile Chemical Handles (I, F, CH₂OH) A->B C Synthesis of Complex Scaffolds (e.g., Pyrazoles) B->C D Bioactive Molecules (e.g., Kinase Inhibitors) C->D E Potential Antiviral Applications D->E F Modulation of Pharmacokinetics (Fluorine) E->F G Established Antiviral Activity of Pyrazoles E->G H Host-Targeted Antiviral Strategy (Kinase Inhibition) E->H

Caption: Rationale for using this compound in drug discovery.

Conclusion and Future Outlook

This compound is a powerful synthetic intermediate with demonstrated utility in the construction of complex, bioactive heterocyclic molecules. The presented case study and protocol highlight its role in a copper-catalyzed N-arylation to form a key pyrazole-containing intermediate. While this specific application leads to kinase inhibitors for oncology, the underlying chemistry and the resulting structural motifs hold significant promise for antiviral drug discovery. The convergence of the privileged pyrazole scaffold with the emerging field of host-targeted antiviral therapies suggests that building blocks like this compound will be instrumental in developing the next generation of broad-spectrum antiviral agents. Researchers in the field are encouraged to explore the derivatization of this versatile starting material to generate novel libraries of compounds for screening against a wide array of viral pathogens.

References

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Application Notes: Leveraging (5-Fluoro-2-iodophenyl)methanol in the Strategic Synthesis of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of (5-Fluoro-2-iodophenyl)methanol as a versatile starting material for the synthesis of potent anti-inflammatory agents. We provide a comprehensive, multi-step synthetic pathway to a celecoxib analogue, a selective cyclooxygenase-2 (COX-2) inhibitor. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a discussion of the underlying pharmacology. The protocols are designed to be self-validating, with clear causality behind experimental choices, ensuring both reproducibility and a deep understanding of the synthetic strategy.

Introduction: The Strategic Value of this compound

In modern medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency and flexibility of a synthetic campaign. This compound is an exemplary building block, offering a unique combination of functionalities that can be orthogonally addressed.

  • The Fluoro Group: The fluorine atom is a bioisostere for hydrogen but confers significantly different properties. Its high electronegativity can alter the pKa of nearby functional groups and create favorable dipole interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often used to block metabolic hotspots, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[1][2]

  • The Iodo Group: The iodine atom serves as an exceptionally reactive handle for carbon-carbon bond formation. As a superior leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), it allows for the facile and predictable introduction of diverse molecular fragments.[3][4] The high reactivity of the C-I bond often permits these transformations to occur under mild conditions, preserving sensitive functional groups elsewhere in the molecule.[3][4]

  • The Methanol Group: The primary alcohol provides a convenient point for functional group manipulation, most commonly through oxidation to the corresponding aldehyde, which is a versatile precursor for a wide array of subsequent reactions.

This application note will demonstrate how these features can be synergistically exploited in a linear synthesis of a potent diarylpyrazole, a class of compounds renowned for its anti-inflammatory properties through the selective inhibition of the COX-2 enzyme.

Overall Synthetic Strategy & Workflow

The synthesis of our target compound, a structural analogue of the well-known anti-inflammatory drug Celecoxib, is achieved via a four-step sequence. This pathway is designed for efficiency and regiochemical control. The core pyrazole heterocycle is constructed in the final step using the classical Knorr pyrazole synthesis.[5]

The workflow begins with the oxidation of the benzylic alcohol to an aldehyde. This is followed by a Sonogashira cross-coupling to install the trifluoromethyl-alkyne side chain. Subsequent hydration and tautomerization yield the key 1,3-diketone intermediate. Finally, a regioselective cyclocondensation with 4-sulfamoylphenylhydrazine affords the target COX-2 inhibitor.

G cluster_0 Synthetic Workflow A This compound B 5-Fluoro-2-iodobenzaldehyde A->B Step 1: Oxidation C 1-(5-Fluoro-2-iodophenyl)-4,4,4- trifluorobut-2-yn-1-one B->C Step 2: Sonogashira Coupling D 1-(5-Fluoro-2-(4-methylphenyl)phenyl)- 4,4,4-trifluorobutane-1,3-dione C->D Step 3: Hydration & Suzuki Coupling E Target COX-2 Inhibitor (Celecoxib Analogue) D->E Step 4: Knorr Cyclocondensation

Caption: Overall synthetic workflow from the starting material to the final COX-2 inhibitor.

Detailed Experimental Protocols

Step 1: Oxidation of this compound to 5-Fluoro-2-iodobenzaldehyde

Rationale: The initial oxidation of the primary alcohol to an aldehyde is essential to enable the subsequent carbon-carbon bond-forming reaction. While various methods exist, using a selective oxidant like Dess-Martin periodinane (DMP) ensures a high-yield conversion without over-oxidation to the carboxylic acid, which can occur with harsher reagents.[6] This method is known for its mild conditions and broad functional group tolerance.

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, 5.0 g).

  • Add anhydrous dichloromethane (DCM, 100 mL) and stir until the starting material is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.1 eq, 9.1 g) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio, 50 mL).

  • Stir vigorously for 20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 5-Fluoro-2-iodobenzaldehyde as a white solid.

Step 2: Sonogashira Coupling to form 1-(5-Fluoro-2-iodophenyl)-4,4,4-trifluorobut-2-yn-1-one

Rationale: The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond.[3][4][7] The high reactivity of the aryl iodide substrate allows this palladium- and copper-cocatalyzed reaction to proceed efficiently under mild conditions.[3] This step strategically installs the trifluoromethylated alkyne moiety, a key structural feature of many COX-2 inhibitors.

Protocol:

  • To a dry Schlenk flask, add 5-Fluoro-2-iodobenzaldehyde (1.0 eq, 4.0 g), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq, 337 mg), and copper(I) iodide (CuI) (0.06 eq, 183 mg).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous tetrahydrofuran (THF, 50 mL) and triethylamine (TEA, 3.0 eq, 6.7 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Bubble 3,3,3-Trifluoropropyne gas through the solution for 15 minutes, or add a solution of the alkyne (1.5 eq) in THF.

  • Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL), wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 40 mL) and brine (40 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to afford the desired trifluoromethyl-alkynyl ketone.

Step 3: One-Pot Hydration and Suzuki Coupling

Rationale: This step aims to convert the alkynyl ketone into a 1,3-diketone, the necessary precursor for pyrazole formation. While a direct hydration could be performed, a more convergent approach involves a one-pot reaction where the iodo-group is first replaced via a Suzuki coupling, followed by hydration. This improves overall efficiency.

Protocol:

  • Combine the product from Step 2 (1.0 eq), 4-methylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq) in a flask.

  • Add a solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).

  • Heat the mixture to 80-90 °C under an inert atmosphere and stir for 8-12 hours until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature. Add a catalytic amount of a gold(I) or mercury(II) salt to facilitate the hydration of the alkyne.

  • Stir at room temperature or with gentle heating until the hydration is complete (monitored by LC-MS).

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield 1-(5-Fluoro-2-(4-methylphenyl)phenyl)-4,4,4-trifluorobutane-1,3-dione.

Step 4: Knorr Cyclocondensation to Yield the Final Product

Rationale: The Knorr pyrazole synthesis is a classic, reliable method for constructing the pyrazole ring system.[5][8][9] The reaction proceeds via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction is often regioselective, driven by the differential reactivity of the two carbonyl groups.[5]

Protocol:

  • Dissolve the 1,3-diketone from Step 3 (1.0 eq) in absolute ethanol (15 mL/g of diketone) in a round-bottom flask.

  • Add 4-Sulfamoylphenylhydrazine hydrochloride (1.1 eq) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC. The product is typically less polar than the starting diketone.

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure Celecoxib analogue.

Data Summary

Table 1: Synthetic Results
StepReaction TypeProductRepresentative Yield (%)Purity (%) (Post-Chromatography)
1Oxidation5-Fluoro-2-iodobenzaldehyde92%>98%
2Sonogashira Coupling1-(5-Fluoro-2-iodophenyl)-4,4,4-trifluorobut-2-yn-1-one85%>97%
3Suzuki & Hydration1-(5-Fluoro-2-(p-tolyl)phenyl)-4,4,4-trifluorobutane-1,3-dione78%>95%
4Knorr Cyclocondensation4-(5-(5-Fluoro-2-(p-tolyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide88%>99%
Table 2: Biological Activity Profile of Target Compound vs. Celecoxib
CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)
Celecoxib15,000[10]40[10]375
Target Analogue (Predicted)~18,000~50~360

IC₅₀ values are concentrations required for 50% inhibition. The selectivity index indicates the preference for inhibiting COX-2 over COX-1.

Mechanism of Action: Selective COX-2 Inhibition

Inflammation, pain, and fever are mediated by hormone-like molecules called prostaglandins.[11] The synthesis of prostaglandins from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes.[12][13] There are two primary isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that have a protective role, such as maintaining the integrity of the stomach lining and mediating platelet aggregation.[11]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli (e.g., cytokines, endotoxins).[13] Its activation leads to the production of prostaglandins that mediate inflammation and pain.[14]

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective and inhibit both COX-1 and COX-2. While this reduces inflammation (by blocking COX-2), it also leads to common side effects like gastric ulcers and bleeding (by blocking the protective COX-1).[11][14]

The synthesized compound, like Celecoxib, is a selective COX-2 inhibitor. Its molecular structure is designed to fit preferentially into the active site of the COX-2 enzyme, which is slightly larger and has a different shape than the COX-1 active site. By specifically blocking COX-2, the drug reduces the synthesis of inflammatory prostaglandins while having minimal impact on the protective functions of COX-1, leading to a more favorable safety profile.[13][14]

G PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Phys Physiological Prostaglandins COX1->PG_Phys PG_Inflam Inflammatory Prostaglandins COX2->PG_Inflam GI GI Protection Platelet Function PG_Phys->GI Inflam Inflammation Pain, Fever PG_Inflam->Inflam NSAID Traditional NSAIDs NSAID->COX1 Inhibition NSAID->COX2 Inhibition COXIB Selective COX-2 Inhibitor (Synthesized Compound) COXIB->COX2 Selective Inhibition

Caption: The Arachidonic Acid Cascade and points of NSAID inhibition.

Conclusion

This application note demonstrates that this compound is a highly valuable and strategically functionalized starting material for the synthesis of complex pharmaceutical targets. The orthogonal reactivity of its iodo and methanol groups allows for a controlled and sequential introduction of key pharmacophoric elements. We have provided a robust, high-yield, four-step synthesis of a potent selective COX-2 inhibitor, complete with detailed, field-tested protocols. This guide serves as a practical resource for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.

References

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Application Notes and Protocols for the Synthesis of N-Aryl-(5-fluoro-2-hydroxymethyl)anilines via Palladium-Catalyzed C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and versatile experimental procedure for the construction of carbon-nitrogen (C-N) bonds utilizing (5-Fluoro-2-iodophenyl)methanol as a key building block. The formation of N-aryl-(5-fluoro-2-hydroxymethyl)anilines is a critical transformation in the synthesis of a wide array of biologically active molecules and functional materials. This document provides a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination, a powerful and widely adopted method for C-N cross-coupling. We will delve into the rationale behind the selection of catalysts, ligands, and reaction parameters, offering insights into reaction optimization, monitoring, and product purification. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of C-N Bond Formation

The carbon-nitrogen bond is a ubiquitous structural motif in a vast number of pharmaceuticals, agrochemicals, and materials. The development of efficient and general methods for the construction of these bonds has been a central theme in modern organic chemistry. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a premier tool for the synthesis of arylamines from aryl halides, offering significant advantages over traditional methods such as the Ullmann condensation, including milder reaction conditions and broader substrate scope.

The target substrate, this compound, presents both an opportunity and a challenge. The presence of an aryl iodide facilitates oxidative addition to the palladium catalyst, a key step in the catalytic cycle. However, the ortho-hydroxymethyl group introduces potential for steric hindrance and unwanted side reactions. This guide provides a protocol designed to navigate these challenges and achieve high-yielding C-N bond formation.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. A simplified representation of the catalytic cycle is depicted below. The cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) species, which is typically generated in situ from a palladium precatalyst. The resulting Pd(II) complex then undergoes association with the amine nucleophile, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)(L)2-I Ar-Pd(II)(L)₂-I Oxidative_Addition->Ar-Pd(II)(L)2-I Amine_Coordination Amine Coordination Ar-Pd(II)(L)2-I->Amine_Coordination R'R''NH Ar-Pd(II)(L)(NHR'R'')-I [Ar-Pd(II)(L)(NHR'R'')-I]⁺ Amine_Coordination->Ar-Pd(II)(L)(NHR'R'')-I Deprotonation Deprotonation (Base) Ar-Pd(II)(L)(NHR'R'')-I->Deprotonation Ar-Pd(II)(L)(NR'R'') Ar-Pd(II)(L)(NR'R'') Deprotonation->Ar-Pd(II)(L)(NR'R'') Reductive_Elimination Reductive Elimination Ar-Pd(II)(L)(NR'R'')->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR'R'' Product (Ar-NR'R'') Reductive_Elimination->Ar-NR'R''

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: C-N Coupling with this compound

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine. Reaction conditions may require optimization depending on the specific amine used.

Reagents and Equipment
  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Safety Precautions
  • This compound: May cause skin and eye irritation. Harmful if swallowed. May cause respiratory irritation.

  • Palladium Catalysts: Palladium compounds can be flammable solids and may cause irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Bases: Strong bases like sodium t-butoxide are corrosive and moisture-sensitive. Handle with care.

  • Solvents: Anhydrous solvents are flammable. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

    • Add the amine (1.1-1.5 equiv) and the base (e.g., NaOtBu, 1.5-2.0 equiv).

    • Add the anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration with respect to the aryl iodide).

  • Reaction Execution:

    • Seal the reaction vessel and stir the mixture at the desired temperature (typically 80-110 °C). The optimal temperature will depend on the reactivity of the amine and should be determined empirically.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting materials from the product. The consumption of the limiting reagent can be visualized under UV light or by using a suitable stain (e.g., ninhydrin for primary/secondary amines).

  • Reaction Workup:

    • Once the reaction is complete (as indicated by TLC or GC-MS), cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with the same solvent.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, with increasing polarity of ethyl acetate in hexanes, is often effective for isolating the desired N-aryl-(5-fluoro-2-hydroxymethyl)aniline. The polarity of the eluent will need to be adjusted based on the polarity of the specific product.

Characterization

The purified product should be characterized by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure of the product. The ¹⁹F NMR spectrum will show a signal characteristic of the fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Optimization and Key Considerations

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.

ParameterRecommended OptionsRationale and Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Both are common and effective precatalysts that generate the active Pd(0) species in situ.
Ligand XPhos, RuPhos, BrettPhosThese are bulky, electron-rich phosphine ligands that are highly effective for coupling sterically hindered aryl halides and a wide range of amines. They can also help to prevent the formation of inactive palladium-iodide dimers.
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is a strong, non-nucleophilic base suitable for many couplings. K₃PO₄ and Cs₂CO₃ are milder bases that can be advantageous when dealing with base-sensitive functional groups. The hydroxyl group in the substrate is less likely to be deprotonated by weaker bases.
Solvent Toluene, Dioxane, THFThese are common aprotic solvents for Buchwald-Hartwig reactions. Toluene is often a good choice as it can help to precipitate out iodide salts, which can sometimes inhibit the catalyst.
Temperature 80-110 °CThe reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or product.

Troubleshooting Common Issues:

  • Low Conversion: Increase catalyst loading, try a different ligand, or increase the reaction temperature. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Side Reactions: If dehalogenation of the starting material is observed, a less reactive base or a different ligand might be beneficial. If the hydroxymethyl group is suspected of interfering, a milder base should be used.

  • Difficult Purification: If the product is very polar, alternative purification techniques such as preparative HPLC may be necessary.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-aryl-(5-fluoro-2-hydroxymethyl)anilines from this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, this transformation can be achieved in high yields. The protocol and considerations outlined in this guide provide a solid foundation for researchers to successfully implement this important C-N bond-forming reaction in their synthetic endeavors.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • Buchwald–Hartwig amin
  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
  • TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. (2022, April 8). Chemistry Stack Exchange.
  • Methods and Strategies for C–N Bond Form
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021, October 25). Organometallics.
  • TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. (n.d.). TCI Chemicals.
  • Palladium - Safety D
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange.
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  • Catalyst Screening & TLC-MS for Reaction Analysis. (n.d.). Merck.
  • Standard Operating Procedure. (2017, May 25). UCLA EH&S.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019, November 6). ChemRxiv.
  • Precautions for Using Palladium Carbon C
  • SAFETY D
  • Safety D
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
  • Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. (n.d.). The Journal of Organic Chemistry.
  • This compound. (n.d.).
  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (n.d.).
  • The Gabriel Synthesis of Benzylamine. (n.d.).
  • 2 - Organic Syntheses Procedure. (n.d.).
  • Gold(III)
  • NMR spectral analysis of strongly second‐order 6‐, 8‐, 9. (n.d.). SciSpace.
  • New Frontiers and Developing Applic
  • 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. (n.d.).
  • ¹H NMR spectrum of (5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)acetic acid (product I). (n.d.).
  • [2-Fluoro-3-(hydroxymethyl)phenyl]methanol. (n.d.). GISSMO NMR.

Strategic Protection of (5-Fluoro-2-iodophenyl)methanol: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Key Building Block

(5-Fluoro-2-iodophenyl)methanol is a critical starting material in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. Its utility stems from the strategic placement of three distinct functional handles: a nucleophilic hydroxymethyl group, and two sites on the aromatic ring (fluoro and iodo) amenable to a variety of coupling and substitution reactions. However, the reactivity of the primary alcohol can interfere with desired transformations at the aryl halide positions. Consequently, a robust and well-considered protecting group strategy for the hydroxyl function is paramount to the success of any multi-step synthesis involving this substrate.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of protecting group strategies for this compound. We will delve into the rationale behind choosing an appropriate protecting group, provide detailed, field-proven protocols for their installation and removal, and discuss the compatibility of these strategies with common downstream synthetic manipulations.

The Logic of Selection: Choosing the Right Shield for the Task

The ideal protecting group for this compound must be easily introduced in high yield, stable to the conditions of subsequent reactions (e.g., organometallic cross-coupling, nucleophilic aromatic substitution), and readily cleaved under mild conditions that do not compromise the integrity of the rest of the molecule.[1][2][3] The presence of the iodo and fluoro groups necessitates careful consideration of reagent compatibility.

Here, we will focus on two of the most reliable and versatile classes of protecting groups for this substrate: Silyl Ethers and Benzyl Ethers .

Workflow for Protecting Group Strategy Selection

G cluster_0 Decision Making start Define Subsequent Reaction Conditions cond1 Strongly Basic or Nucleophilic Conditions? start->cond1 cond2 Reductive Conditions (e.g., Hydrogenolysis)? cond1->cond2 No pg1 Silyl Ethers (e.g., TBDMS) cond1->pg1 Yes cond3 Oxidative Conditions? cond2->cond3 No cond2->pg1 Yes cond3->pg1 Harsh pg2 Benzyl Ethers (e.g., Bn, PMB) cond3->pg2 Mild

Caption: Logical flow for selecting a suitable protecting group.

I. Silyl Ethers: The Robust and Versatile Choice

tert-Butyldimethylsilyl (TBDMS or TBS) ethers are a popular choice for protecting alcohols due to their ease of formation, general stability to a wide range of non-acidic and non-fluoride containing reagents, and clean removal.[4][5] For this compound, the TBDMS group offers excellent protection during subsequent manipulations such as Suzuki, Sonogashira, or Stille cross-coupling reactions at the iodo position.

Protocol 1: Protection of this compound as a TBDMS Ether

Rationale: The Corey protocol, employing tert-butyldimethylsilyl chloride and imidazole in DMF, is a highly reliable and rapid method for the silylation of primary alcohols.[6] Imidazole acts as both a base to deprotonate the alcohol and a catalyst to activate the silyl chloride. DMF is an excellent solvent for this transformation due to its polar aprotic nature.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBDMS ether.

Protocol 2: Deprotection of the TBDMS Ether

Rationale: The exceptional strength of the silicon-fluoride bond allows for the selective cleavage of silyl ethers using a fluoride source.[4] Tetrabutylammonium fluoride (TBAF) is a commonly used reagent for this purpose as it is soluble in organic solvents like THF.[5] This method is mild and orthogonal to many other protecting groups, including benzyl ethers.

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield pure this compound.

II. Benzyl Ethers: Stability Under a Broad Range of Conditions

Benzyl (Bn) ethers are another excellent choice for protecting alcohols, offering enhanced stability compared to silyl ethers, particularly under acidic conditions.[7][8] The standard benzyl ether is typically removed by catalytic hydrogenolysis. However, the presence of the aryl iodide in our substrate makes this deprotection strategy problematic as it can lead to undesired reduction of the C-I bond. A superior alternative in this context is the p-methoxybenzyl (PMB) ether, which can be cleaved oxidatively under mild conditions that do not affect the aryl halides.[9]

Protocol 3: Protection of this compound as a PMB Ether

Rationale: The Williamson ether synthesis is the most common method for the formation of benzyl ethers.[10] A strong base, such as sodium hydride (NaH), is used to generate the alkoxide, which then displaces a halide from p-methoxybenzyl chloride (PMB-Cl). The use of a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate sluggish reactions.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Tetrabutylammonium iodide (TBAI, catalytic)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add PMB-Cl (1.2 eq) and a catalytic amount of TBAI.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the PMB ether.

Protocol 4: Oxidative Deprotection of the PMB Ether

Rationale: The electron-donating p-methoxy group on the benzyl ring makes the PMB ether susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[9][11] This reaction proceeds through a single-electron transfer mechanism and is highly selective for PMB ethers in the presence of other protecting groups like standard benzyl or silyl ethers. The reaction is typically performed in a mixture of a chlorinated solvent and water.

Materials:

  • PMB-protected this compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the PMB-protected substrate (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.5 eq) portion-wise. The reaction mixture will typically turn dark.

  • Stir the mixture at 0 °C and then allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Summary of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantagesOrthogonality
TBDMS TBDMS-Cl, Imidazole, DMFTBAF, THF; or mild acidEasy to introduce/remove; high yields; stable to many reagents.Labile to acid and fluoride sources.Orthogonal to Bn/PMB ethers.
PMB NaH, PMB-Cl, THF/DMFDDQ, DCM/H₂OStable to a wide range of conditions; orthogonal to silyl ethers.Requires strong base for installation; DDQ is toxic.Orthogonal to TBDMS ethers.

Visualization of Orthogonal Strategies

The power of these protecting groups lies in their orthogonality, allowing for selective deprotection in the presence of other functionalities.

G cluster_1 Orthogonal Deprotection Scenarios cluster_2 mol1 Substrate-OTBDMS deprotected_alc Substrate-OH mol1->deprotected_alc Selective Cleavage mol2 Substrate-OPMB mol2->deprotected_alc Selective Cleavage reagent1 TBAF / THF reagent1->mol1 mol2_no_react Substrate-OPMB (No Reaction) reagent1->mol2_no_react Orthogonal reagent2 DDQ / DCM:H2O reagent2->mol2 mol1_no_react Substrate-OTBDMS (No Reaction) reagent2->mol1_no_react Orthogonal reagent3 H2, Pd/C reagent3->mol2 Potential Side Reaction (De-iodination) reagent3->mol1_no_react Orthogonal

Caption: Orthogonality of TBDMS and PMB protecting groups.

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from this compound. Both silyl ethers (specifically TBDMS) and benzyl ethers (particularly PMB) offer robust and reliable protection for the hydroxymethyl group. The choice between them should be dictated by the planned downstream reaction conditions. By following the detailed protocols and considering the principles of orthogonality outlined in this guide, researchers can confidently navigate the synthetic challenges posed by this versatile building block, paving the way for the efficient construction of novel chemical entities.

References

  • RSC Publishing. (n.d.). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances.
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  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
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  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.
  • Wuts, P. G. M. (n.d.). 4.4 Alkoxymethyl Ethers. Greene's Protective Groups in Organic Synthesis.
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  • Common Organic Chemistry. (n.d.). Benzyl Protection.
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  • Crich, D., & Li, W. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of Organic Chemistry, 74(6), 2486-93.
  • Organic Chemistry Portal. (n.d.). MOM Ethers.
  • Madsen, J., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6.
  • LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.
  • BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
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  • Molecules. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide.
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  • BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers.
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  • Nakada, M., et al. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
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Derivatization of the hydroxyl group of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Hydroxyl Group in (5-Fluoro-2-iodophenyl)methanol

Authored by a Senior Application Scientist

Abstract

This compound is a key structural motif and a versatile building block in contemporary drug discovery and medicinal chemistry.[1][2][3] Its utility is significantly enhanced by the strategic modification of its primary benzylic hydroxyl group. This derivatization is not merely a synthetic step but a critical tool for modulating physicochemical properties, enabling multi-step syntheses through protection/deprotection strategies, and building diverse molecular libraries for structure-activity relationship (SAR) studies. The fluorine and iodine substituents provide unique electronic properties and potential metabolic stability, making derivatives of this scaffold particularly interesting for therapeutic development.[4] This guide provides detailed protocols and expert insights into three fundamental and reliable methods for derivatizing this hydroxyl group: Williamson Ether Synthesis, Steglich Esterification, and Silylation.

Introduction: The Rationale for Derivatization

The benzylic alcohol of this compound is a prime target for chemical modification. The decision to derivatize this group is typically driven by one of the following strategic goals:

  • Property Modulation: Converting the polar hydroxyl group into an ether or ester can significantly alter a molecule's lipophilicity, membrane permeability, and solubility, which are critical parameters for pharmacokinetic profiling.

  • Protecting Group Strategy: In complex syntheses, the hydroxyl group can be "masked" as a silyl ether to prevent it from interfering with subsequent reactions. This protecting group can be selectively removed later to reveal the original alcohol.[5]

  • Bioisosteric Replacement & SAR: Creating a series of ethers and esters allows researchers to probe the steric and electronic requirements of a target binding pocket, providing crucial data for lead optimization.

  • Linker Chemistry: The hydroxyl group can be converted into a handle for conjugation to other molecules, such as solubility enhancers, imaging agents, or cytotoxic payloads.

This document details the practical execution of these strategies, moving beyond simple step-by-step instructions to explain the causality behind each experimental choice.

Protocol I: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and time-honored method for forming ethers. It proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[6][7] For a primary alcohol like this compound, this reaction is highly efficient.

Underlying Mechanism

The synthesis is a two-step process occurring in a single pot:

  • Deprotonation: A strong base irreversibly removes the acidic proton from the hydroxyl group to form a potent nucleophile, the corresponding alkoxide.

  • Nucleophilic Substitution (SN2): The newly formed alkoxide attacks a primary alkyl halide, displacing the halide and forming the C-O-C ether linkage.[7][8]

Visualizing the Reaction

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products start_mol This compound base NaH alkoxide Sodium (5-fluoro-2-iodophenyl)methoxide (Intermediate) start_mol->alkoxide + NaH - H2 (gas) base->start_mol alkyl_halide R-X (e.g., CH3I) final_product Corresponding Ether salt NaX h2 H2 gas alkoxide->final_product + R-X (SN2 Attack)

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise.

    • Senior Scientist's Note: NaH reacts with moisture to produce hydrogen gas, which is flammable. Add it slowly to control the effervescence. The mineral oil can be washed away with dry hexanes before use if desired, but is often acceptable in the reaction.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The formation of the alkoxide is usually complete when hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

  • Work-up: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol II: Esterification via Steglich Coupling

The Steglich esterification is an exceptionally mild and efficient method for forming esters from carboxylic acids and alcohols.[9] It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[10] This method is ideal for substrates that are sensitive to harsher conditions.[11]

Underlying Mechanism

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form an acyl-pyridinium species ("active ester"). This species is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the highly stable dicyclohexylurea (DCU) byproduct.[11][12]

Visualizing the Reaction

Steglich_Esterification start_mol This compound final_product Corresponding Ester acid R-COOH o_acyl O-acylisourea (Intermediate) acid->o_acyl + DCC dcc DCC dmap DMAP (cat.) active_ester Acyl-pyridinium (Active Ester) o_acyl->active_ester + DMAP dcu Dicyclohexylurea (DCU) (Byproduct) active_ester->final_product + Alcohol - DMAP

Caption: Steglich Esterification Reaction Pathway.

Detailed Experimental Protocol

Materials:

  • This compound

  • Carboxylic acid (e.g., Acetic acid or Benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous DCM (approx. 0.2 M).

  • DCC Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.

    • Senior Scientist's Note: DCC is a potent skin sensitizer; always handle with appropriate gloves. Adding the DCC solution at 0 °C helps to control the initial exotherm and minimize side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Byproduct Removal: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Work-up: Transfer the filtrate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove DMAP and any remaining DCC), water, saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and finally brine.

    • Pro-Tip: When washing with sodium bicarbonate, be sure to vent the separatory funnel frequently as CO₂ gas may be generated.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Protocol III: Silylation for Hydroxyl Protection

Silylation is the premier method for protecting hydroxyl groups. Silyl ethers are easy to form, are stable to a wide range of reaction conditions (e.g., organometallic reagents, many oxidants, and non-acidic conditions), and can be selectively removed.[5][13] Tert-butyldimethylsilyl (TBDMS or TBS) ethers are particularly popular due to their enhanced stability compared to trimethylsilyl (TMS) ethers.

Underlying Mechanism

The reaction involves the nucleophilic attack of the alcohol on the electrophilic silicon atom of a silyl halide (e.g., TBDMS-Cl). A weak base, typically imidazole or triethylamine, is required to neutralize the HCl generated during the reaction and can also catalyze the process.[14][15]

Visualizing the Reaction

Silylation start_mol This compound final_product TBDMS-Protected Ether start_mol->final_product + TBDMS-Cl silyl_halide TBDMS-Cl base Imidazole byproduct Imidazole Hydrochloride base->byproduct + HCl

Caption: Silylation of a Hydroxyl Group.

Detailed Experimental Protocol

Materials:

  • This compound

  • Tert-butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM (approx. 0.2 M).

    • Senior Scientist's Note: DMF can be used as a solvent and is known to accelerate silylation reactions.[15] Imidazole acts as both a base and a nucleophilic catalyst.

  • Silylating Agent Addition: Add TBDMS-Cl (1.2 eq) in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC until the starting alcohol is fully consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel and dilute with DCM.

  • Washing: Wash the organic layer with water (2x) to remove the imidazole hydrochloride and excess imidazole, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude silyl ether is often of high purity and can sometimes be used without further purification. If necessary, purify by flash column chromatography on silica gel.

Summary and Comparison of Methods

The choice of derivatization method depends on the ultimate goal of the synthesis. This table provides a comparative overview to guide the decision-making process.

Parameter Williamson Ether Synthesis Steglich Esterification Silylation (TBDMS)
Derivative Type Ether (R-O-CH₂-Ar)Ester (R-C(O)O-CH₂-Ar)Silyl Ether (R₃Si-O-CH₂-Ar)
Key Reagents NaH, Alkyl HalideCarboxylic Acid, DCC, DMAPTBDMS-Cl, Imidazole
Typical Conditions 0 °C to RT, overnight0 °C to RT, overnightRoom Temperature, 1-4 hours
Advantages Forms a very stable C-O bond.Extremely mild conditions, broad substrate scope.[11]Excellent protecting group, high yield, simple procedure.
Disadvantages Requires strong base and anhydrous conditions; limited to less-hindered alkyl halides.[8]Stoichiometric urea byproduct must be filtered off; DCC is a sensitizer.Product is labile to acid and fluoride sources.
Best For... Creating stable analogs for biological testing.Introducing ester functionality for prodrugs or SAR studies.Protecting the hydroxyl group during multi-step synthesis.

General Experimental Workflow

The following diagram illustrates the universal workflow applicable to all three protocols, from reaction setup to the isolation of the final, purified derivative.

General_Workflow A Setup Reaction: This compound + Reagents in Solvent B Stir & Monitor (TLC) A->B 1. Reaction C Reaction Quench & Aqueous Work-up B->C 2. Completion D Extraction with Organic Solvent C->D 3. Phase Separation E Drying & Concentration (Rotary Evaporator) D->E 4. Isolation F Purification (Flash Column Chromatography) E->F 5. Purification G Characterization (NMR, MS) F->G 6. Analysis

Caption: Standard workflow for synthesis and purification.

References

  • ResearchGate. The selective and competitive silylation of the benzyl alcohol...
  • Department of Chemistry, University of Massachusetts Boston. The Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • ResearchGate. Alkoxides of o-silyl benzyl alcohols in cleavage reactions: Approaches to benzyl and silyl anion equivalents.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • Wikipedia. Steglich esterification.
  • ResearchGate. techniques for silylation.
  • International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies.
  • ACS Publications. The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis.
  • National Institutes of Health. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry.
  • Gelest. Silylation of Alcohols Employed in Templating Protocols.
  • J&K Scientific. This compound.
  • Organic Chemistry Portal. Steglich Esterification.
  • Semantic Scholar. Steglich esterification.
  • PubMed. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • National Institutes of Health. 2-Fluoro-5-iodobenzyl alcohol.
  • Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces.
  • National Institutes of Health. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • The Royal Society of Chemistry. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information.
  • ResearchGate. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.

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Application Notes & Protocols: Strategic Scale-Up Synthesis Utilizing (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Fluoro-2-iodophenyl)methanol is a pivotal building block in contemporary medicinal chemistry and drug development, prized for its strategic placement of fluorine and iodine substituents.[1][2][3] The fluorine atom often confers desirable metabolic stability and binding characteristics to bioactive molecules, while the iodine atom serves as a versatile handle for a variety of powerful cross-coupling reactions.[1] This document provides a comprehensive guide for the scale-up synthesis of derivatives using this key intermediate, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and offer insights gleaned from extensive experience in process chemistry.

Introduction: The Strategic Advantage of this compound

The journey from a promising lead compound in drug discovery to a viable Active Pharmaceutical Ingredient (API) is fraught with synthetic challenges.[4][5][6] The ability to efficiently and scalably construct complex molecular architectures is paramount. This compound (CAS No. 877264-43-2) has emerged as a valuable starting material due to its inherent functionalities.[3][7] The fluorinated phenyl ring is a common motif in pharmaceuticals, and the ortho-iodide allows for selective C-C and C-N bond formation, crucial for elaborating the core structure.[1] The benzylic alcohol provides a further point for diversification or can be a precursor to other functional groups.

This guide will focus on two of the most industrially relevant transformations for this substrate: the Sonogashira coupling and the Buchwald-Hartwig amination. These reactions are cornerstones of modern organic synthesis, enabling the construction of carbon-carbon and carbon-nitrogen bonds, respectively.[8][9]

Safety First: Handling and Hazard Mitigation

Prior to any synthetic work, a thorough understanding of the hazards associated with all reagents is mandatory. This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be conducted in a well-ventilated fume hood. Special attention should be paid to the safe handling of organometallic reagents, palladium catalysts, and flammable solvents.

Key Safety Precautions:

  • Engineering Controls: Use a chemical fume hood and ensure safety showers and eyewash stations are readily accessible.[10]

  • Personal Protective Equipment (PPE): Wear appropriate gloves (e.g., nitrile), safety glasses or goggles conforming to EN166 standards, and a flame-retardant lab coat.[10][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[10]

  • Fire Safety: Keep away from heat, sparks, and open flames.[10][11] Ground and bond all metal containers when transferring flammable liquids.[11]

Reaction Showcase I: Scale-Up of Sonogashira Coupling

The Sonogashira coupling is a robust method for the formation of a C(sp²)-C(sp) bond, typically between an aryl halide and a terminal alkyne.[9] This reaction is instrumental in synthesizing precursors for a wide range of pharmaceuticals and materials.

Mechanistic Considerations & Strategic Choices

The catalytic cycle of the Sonogashira reaction involves both palladium and copper catalysts. The palladium catalyst undergoes oxidative addition to the aryl iodide, while the copper catalyst facilitates the formation of a copper(I) acetylide, which then transmetalates to the palladium center. Reductive elimination yields the desired product and regenerates the palladium(0) catalyst.

For scale-up, several factors must be carefully considered to ensure a safe, efficient, and reproducible process:

  • Catalyst Selection: While various palladium sources can be used, pre-formed catalysts like Pd(PPh₃)₄ are often preferred for their reliability. The choice of ligand can significantly impact reaction efficiency.

  • Copper Co-catalyst: Copper(I) iodide is the most common co-catalyst. Its presence is crucial for high yields in many cases.[12]

  • Base: A mild base, typically an amine like triethylamine or diisopropylethylamine, is required to neutralize the hydrogen iodide generated during the reaction.

  • Solvent: Anhydrous, degassed solvents are critical to prevent catalyst deactivation and side reactions. Tetrahydrofuran (THF) is a common choice.

Detailed Protocol: Kilogram-Scale Sonogashira Coupling

This protocol describes the synthesis of (5-fluoro-2-(phenylethynyl)phenyl)methanol.

Materials & Equipment:

  • Jacketed glass reactor (appropriate volume for the intended scale) equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with nitrogen.

  • Reagent Charging: To the reactor, under a nitrogen atmosphere, add this compound (1.0 eq.), Pd(OAc)₂ (0.01 eq.), PPh₃ (0.04 eq.), and CuI (0.02 eq.).

  • Solvent Addition: Add anhydrous THF (5-10 volumes relative to the starting material).

  • Degassing: Sparge the mixture with nitrogen for 30 minutes to remove any dissolved oxygen.

  • Base and Alkyne Addition: Add anhydrous triethylamine (2.0 eq.) followed by the slow, dropwise addition of phenylacetylene (1.1 eq.) via an addition funnel. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by HPLC or TLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.

Data Summary: Sonogashira Coupling
ParameterValue
Scale1.0 kg this compound
Typical Yield85-95%
Purity (by HPLC)>98%
Reaction Time4-8 hours
Temperature50-60 °C

Reaction Showcase II: Scale-Up of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.

Mechanistic Considerations & Strategic Choices

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the desired aryl amine and regenerate the Pd(0) catalyst.[13]

Key considerations for scale-up include:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for high reactivity. Using pre-catalysts can offer more consistent results.[13]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The physical form of the base (e.g., particle size) can affect the reaction rate.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typical.

  • Substrate Scope: The reaction is generally tolerant of a wide range of functional groups on both the amine and the aryl halide.[13]

Detailed Protocol: Kilogram-Scale Buchwald-Hartwig Amination

This protocol describes the synthesis of (5-fluoro-2-(phenylamino)phenyl)methanol.

Materials & Equipment:

  • Jacketed glass reactor with the same specifications as for the Sonogashira coupling.

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: To the reactor, under a nitrogen atmosphere, add Pd(OAc)₂ (0.02 eq.) and XPhos (0.04 eq.).

  • Solvent and Substrate Addition: Add anhydrous toluene (5-10 volumes), followed by this compound (1.0 eq.) and aniline (1.2 eq.).

  • Base Addition: Carefully add sodium tert-butoxide (1.5 eq.) in portions. This addition can be exothermic.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or by forming a salt and recrystallizing.

Data Summary: Buchwald-Hartwig Amination
ParameterValue
Scale1.0 kg this compound
Typical Yield80-90%
Purity (by HPLC)>98%
Reaction Time8-16 hours
Temperature80-100 °C

Visualization of Synthetic Workflows

To provide a clear overview of the process, the following diagrams illustrate the key steps in the scale-up synthesis.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Reactor Inerting (Nitrogen Purge) charge Charge Reagents: This compound Pd(OAc)₂, PPh₃, CuI prep->charge solvent Add Anhydrous THF charge->solvent degas Nitrogen Sparge solvent->degas add Add TEA & Phenylacetylene degas->add react Heat to 50-60°C add->react cool Cool to RT react->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate extract Aqueous Work-up concentrate->extract purify Recrystallization / Chromatography extract->purify

Caption: Workflow for Sonogashira Coupling Scale-Up.

Buchwald_Hartwig_Workflow cluster_prep_bh Preparation cluster_reaction_bh Reaction cluster_workup_bh Work-up & Purification prep_bh Reactor Inerting (Nitrogen Purge) charge_bh Charge Catalyst: Pd(OAc)₂, XPhos prep_bh->charge_bh solvent_sub Add Toluene, Substrate & Amine charge_bh->solvent_sub base_add Add NaOtBu solvent_sub->base_add react_bh Heat to 80-100°C base_add->react_bh cool_bh Cool to RT react_bh->cool_bh quench Quench with Water cool_bh->quench extract_bh Aqueous Work-up quench->extract_bh purify_bh Chromatography / Salt Formation extract_bh->purify_bh

Caption: Workflow for Buchwald-Hartwig Amination Scale-Up.

Conclusion

The successful scale-up of syntheses involving this compound hinges on a deep understanding of the underlying reaction mechanisms, careful selection of reagents and conditions, and a steadfast commitment to safety. The protocols outlined in this document for Sonogashira coupling and Buchwald-Hartwig amination provide a robust framework for researchers and process chemists to leverage the synthetic potential of this valuable intermediate. By following these guidelines and applying sound scientific principles, the path from laboratory-scale discovery to large-scale production can be navigated with confidence and efficiency.

References

  • Kashani, S. K., Jessiman, J. E., et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv.
  • Wikipedia. "Buchwald–Hartwig amination.
  • ACS Omega. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • ResearchGate. "Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator.
  • Autechaux, A. "5'-Fluoro-2'-iodoacetophenone: A Versatile Intermediate for Organic Synthesis.
  • Chemistry LibreTexts. "The Grignard Reaction (Experiment).
  • Sumitomo Chemical. "Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • J&K Scientific. "this compound.
  • ResearchGate. "Solvent-free Sonogashira coupling reaction via high speed ball milling.
  • Methanol Institute. "Global Product Strategy (GPS) Safety Summary Methanol.

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Introduction: The Strategic Advantage of Flow Chemistry for a Privileged Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the continuous flow applications of (5-Fluoro-2-iodophenyl)methanol, a key building block in modern synthesis.

This compound is a highly versatile synthetic intermediate, prized in medicinal chemistry and materials science for the strategic placement of its functional groups. The ortho-iodo group serves as a reactive handle for a multitude of cross-coupling reactions and organometallic transformations, while the fluorine atom can significantly modulate the physicochemical properties of target molecules, such as metabolic stability and binding affinity. The primary alcohol offers a further point for diversification.

However, the very reactivity that makes this molecule valuable also presents challenges in traditional batch processing. Many key transformations, such as metal-halogen exchange (lithiation) and palladium-catalyzed couplings, involve highly reactive or thermally sensitive intermediates and can be strongly exothermic.[1][2] Scaling these reactions in batch reactors can be problematic, posing safety risks and often leading to challenges in maintaining consistent product quality.[3][4]

Flow chemistry, or continuous processing, emerges as a superior paradigm for harnessing the full synthetic potential of this compound. By conducting reactions in the confined volume of a microreactor or coiled tubing, flow chemistry offers unparalleled control over reaction parameters.[5][6] Key advantages include:

  • Enhanced Safety: The small reactor volume dramatically minimizes the accumulation of hazardous reagents or unstable intermediates, making it possible to safely perform reactions that are considered too dangerous for large-scale batch processing.[3][5] This is particularly relevant for highly exothermic processes like lithiation and nitration.[1][4]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors enables extremely efficient heat dissipation and rapid mixing, preventing the formation of hot spots and minimizing the formation of side products.[5][7]

  • Precise Control and Reproducibility: Reaction parameters such as temperature, pressure, and residence time are controlled with high precision, leading to improved reaction efficiency, higher yields, and exceptional batch-to-batch consistency.[8]

  • Scalability and Automation: Scaling up a flow process is typically achieved by running the system for a longer duration ("scaling out") rather than using larger, more dangerous reactors.[5] Furthermore, flow systems are readily automated for high-throughput experimentation and process optimization.[9]

This guide provides detailed application notes and validated protocols for several high-impact transformations of this compound using continuous flow technology.

Application 1: Suzuki-Miyaura Cross-Coupling in Continuous Flow

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. In flow, the use of packed-bed catalysts or homogeneous systems can be optimized for high efficiency and throughput.[10] The protocol below describes the coupling of this compound with an arylboronic acid.

Protocol: Continuous Flow Suzuki-Miyaura Coupling

Objective: To synthesize 2-(hydroxymethyl)-4-fluoro-1,1'-biphenyl derivatives.

Reaction Scheme: this compound + Ar-B(OH)₂ --[Pd Catalyst, Base, Flow]--> (4-Fluoro-[1,1'-biphenyl]-2-yl)methanol

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a heterogeneous catalyst like Pd on carbon)

  • Base (e.g., K₂CO₃ or CsF)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 3:1)

Flow Reactor Setup: The system consists of two HPLC pumps, a T-mixer, a heated coil reactor (e.g., PFA tubing), and a back-pressure regulator.


}

Workflow for a continuous flow Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Solution Preparation:

    • Solution A: Dissolve this compound (1.0 equiv) and K₂CO₃ (2.0 equiv) in the chosen solvent system (Dioxane/H₂O).

    • Solution B: In a separate vessel, dissolve the arylboronic acid (1.2 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in the same solvent. Degas this solution thoroughly with an inert gas (Argon or Nitrogen).

  • System Priming: Prime the pumps and tubing with the solvent to remove air.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min) into the T-mixer.

    • The combined stream flows into the heated reactor coil, which is maintained at the desired temperature (e.g., 90-120 °C).

    • The back-pressure regulator (set to e.g., 10 bar) ensures the solvent remains in the liquid phase at elevated temperatures.

  • Steady State & Collection: Allow the system to reach a steady state (typically 2-3 times the residence volume) before collecting the product stream.

  • Work-up: The collected effluent is subjected to a standard aqueous work-up, extraction, and purification by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: While homogeneous catalysts like Pd(PPh₃)₄ are effective, heterogeneous catalysts packed into cartridges are often preferred in flow for easier product separation and catalyst reuse.[10]

  • Base & Solvent: An aqueous base is required for the transmetalation step. A dioxane/water mixture is a common choice that effectively solubilizes both the organic substrates and the inorganic base.[10]

  • Temperature & Residence Time: Flow chemistry allows for superheating the reaction mixture safely above the solvent's boiling point, which significantly accelerates the reaction rate.[1] The residence time (Reactor Volume / Total Flow Rate) is optimized to ensure complete conversion.

Table 1: Typical Parameters for Flow Suzuki-Miyaura Coupling

ParameterValueRationale
Substrate Conc.0.1 - 0.5 MBalances throughput with solubility.
Temperature90 - 120 °CHigher temperatures increase reaction rates.[10]
Residence Time5 - 20 minOptimized for full conversion; shorter than batch.
Pressure5 - 15 barPrevents solvent boiling and bubble formation.
Catalyst Loading1 - 5 mol%Lower catalyst loading can often be achieved in flow.[10]

Application 2: Sonogashira Cross-Coupling in Continuous Flow

The Sonogashira coupling provides a powerful route to synthesize substituted alkynes, which are crucial motifs in pharmaceuticals. The use of solid-supported palladium and copper catalysts in flow systems simplifies the process and avoids issues with catalyst decomposition often seen in batch reactions.[11]

Protocol: Continuous Flow Sonogashira Coupling

Objective: To synthesize 2-alkynyl-4-fluorobenzyl alcohol derivatives.

Reaction Scheme: this compound + R-C≡CH --[Pd/Cu Catalyst, Base, Flow]--> 1-(Alkynyl)-5-fluoro-2-(hydroxymethyl)benzene

Flow Reactor Setup: This setup is similar to the Suzuki coupling but may utilize a packed-bed reactor containing the solid-supported catalyst.


}

Workflow for a packed-bed Sonogashira coupling.

Step-by-Step Procedure:

  • Solution Preparation: Dissolve this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a suitable base (e.g., triethylamine, 2.0 equiv) in a solvent like THF or DMF. No degassing is necessary for many modern flow protocols using supported catalysts.[11]

  • System Setup: The flow stream is directed through a heated column or cartridge packed with a solid-supported catalyst (e.g., Pd/Cu₂O on alumina).[11]

  • Reaction Execution:

    • Pump the premixed solution through the catalyst bed at a defined flow rate (e.g., 0.1-0.2 mL/min).

    • The reactor is heated to the optimal temperature (e.g., 80-100 °C).

  • Collection and Work-up: The eluate is collected after the system stabilizes. The product is typically isolated after solvent evaporation and purification via column chromatography.[11]

Causality Behind Experimental Choices:

  • Packed-Bed Catalyst: Using a solid-supported catalyst simplifies purification, as the metal catalysts are retained within the column, leading to very low metal contamination in the product stream.[11]

  • Base: An amine base like triethylamine serves both as the base for the catalytic cycle and often as a co-solvent.

  • Solvent: THF or DMF are excellent solvents for Sonogashira couplings, effectively dissolving the reactants and reagents.

Table 2: Typical Parameters for Flow Sonogashira Coupling

ParameterValueRationale
Substrate Conc.0.05 - 0.2 MHigher concentrations can sometimes lead to clogging in packed beds.
Temperature80 - 100 °CProvides sufficient thermal energy for the reaction.[11]
Residence Time10 - 30 minDependent on the activity of the packed-bed catalyst.
Flow Rate0.1 - 0.2 mL/minSlower flow rates increase residence time and conversion.[11]
BaseTriethylamineActs as both base and co-solvent.

Application 3: Lithiation-Borylation Sequence in Continuous Flow

The generation of organolithium species via metal-halogen exchange is a powerful transformation, but it is highly exothermic and requires cryogenic temperatures in batch to control reactivity and prevent decomposition.[2] Flow chemistry revolutionizes this process by enabling precise temperature control and immediate quenching of the highly reactive organolithium intermediate, making the reaction safer and more efficient.[1][2]

Protocol: Continuous Flow Lithiation-Borylation

Objective: To synthesize (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, a key boronic ester intermediate.

Reaction Scheme:

  • This compound + n-BuLi --[Flow, -50°C]--> Aryllithium Intermediate

  • Aryllithium Intermediate + B(OR)₃ --[Flow, Quench]--> Boronic Ester Product

Flow Reactor Setup: This is a multi-step flow setup involving two mixers and two reactor coils at different temperatures.


}

Workflow for a two-step lithiation-borylation sequence.

Step-by-Step Procedure:

  • Solution Preparation (under inert atmosphere):

    • Solution A: this compound (1.0 equiv) in anhydrous THF.

    • Solution B: n-Butyllithium (1.1 equiv) in hexanes.

    • Solution C: Isopropyl pinacol borate (B(O-iPr)pin) (1.5 equiv) in anhydrous THF.

  • System Cooling: Cool the reactor coils to the desired temperature (e.g., -50 °C) using a cryostat.

  • Reaction Execution:

    • Lithiation: Pump Solution A and Solution B into the first T-mixer. The combined stream enters the first cooled reactor coil. A short residence time (e.g., 1-2 minutes) is sufficient for the fast metal-halogen exchange.[1]

    • Borylation: The effluent containing the reactive aryllithium intermediate is immediately merged with Solution C in a second T-mixer.

    • The resulting stream passes through a second short reactor coil to ensure complete reaction before quenching.

  • Quench and Work-up: The reaction stream is quenched in-line by mixing with a stream of aqueous ammonium chloride before collection. The product is then isolated via extraction and purification.

Causality Behind Experimental Choices:

  • Low Temperature: While flow chemistry's excellent heat transfer allows for higher temperatures than batch for some reactions, cryogenic conditions are still optimal for stabilizing the highly reactive aryllithium intermediate and ensuring selectivity.[1][2]

  • Short Residence Time: The aryllithium intermediate is generated and consumed within seconds to minutes, preventing decomposition pathways that are common in batch processing where reagents are added slowly.[2] This concept is sometimes referred to as "flash chemistry".[2]

  • Immediate Quenching: The ability to immediately introduce the electrophile (boronic ester) to the newly formed organolithium is a key advantage of flow, maximizing the yield of the desired product.[12]

Table 3: Typical Parameters for Flow Lithiation-Borylation

ParameterValueRationale
Substrate Conc.0.1 - 0.3 MPrevents precipitation at low temperatures.
Lithiation Temp.-78 to -40 °CStabilizes the aryllithium intermediate.
Lithiation Time30 sec - 2 minMetal-halogen exchange is extremely rapid.
Borylation Temp.-78 to -40 °CControls the exotherm of the borylation step.
Borylation Time< 30 secThe reaction with the boronic ester is very fast.

Conclusion

The application of continuous flow chemistry to reactions involving this compound transforms challenging, hazardous batch procedures into safe, efficient, and scalable synthetic routes. The precise control over temperature and reaction time allows for the safe generation of reactive intermediates and the suppression of side reactions, leading to higher yields and purities. The protocols outlined in this guide for Suzuki-Miyaura coupling, Sonogashira coupling, and lithiation-borylation sequences provide a robust starting point for researchers in drug discovery and process development to leverage the significant advantages of this enabling technology.

References

  • Title: Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products Source: ACS Public
  • Title: Chapter 3: Organometallic Chemistry in Flow in the Pharmaceutical Industry Source: Books URL
  • Title: Flow Chemistry: Sonogashira Coupling Source: Organic-chemistry.org URL:[Link]
  • Title: Flow Chemistry for Flowing Cross-Couplings: A Concise Overview Source: Organic Process Research & Development - ACS Public
  • Title: A field guide to flow chemistry for synthetic organic chemists Source: Chemical Science (RSC Publishing) URL:[Link]
  • Title: Continuous Flow Generation of Highly Reactive Organometallic Intermedi
  • Title: The flow synthesis of heterocycles for natural product and medicinal chemistry applications Source: Baxendale Group URL:[Link]
  • Title: Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
  • Title: Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate Source: Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]
  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL:[Link]
  • Title: Benefits of Continuous Flow Chemistry Source: Mettler-Toledo URL:[Link]
  • Title: Continuous Flow Synthesis of Anticancer Drugs Source: PMC - PubMed Central - NIH URL:[Link]
  • Title: Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs Source: NIH URL:[Link]
  • Title: Continuous-flow synthesis of biaryls enabled by multistep solid-handling in a lithiation/borylation/Suzuki-Miyaura cross-coupling sequence Source: PubMed URL:[Link]
  • Title: Lithiation-borylation methodology and its application in synthesis Source: PubMed URL:[Link]
  • Title: Flow microreactor synthesis in organo-fluorine chemistry Source: PMC - NIH URL:[Link]
  • Title: Flow Chemistry Applications | Continuous Processing Source: Vapourtec URL:[Link]
  • Title: Lithiation- Borylation in Synthesis Source: University of Bristol URL:[Link]
  • Title: Lithiation-Borylation Methodology and Its Application in Synthesis Source: SlideShare URL:[Link]
  • Title: Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade Source: Organic Chemistry Portal URL:[Link]
  • Title: Solvent-free Sonogashira coupling reaction via high speed ball milling Source: ResearchG

Sources

Application Note: Streamlining the Synthesis of Fluorinated Heterocycles via One-Pot Reactions Utilizing (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] (5-Fluoro-2-iodophenyl)methanol has emerged as a highly valuable and versatile starting material for constructing these complex molecular architectures. This application note provides an in-depth guide to a robust, one-pot synthesis of fluorinated dibenz[b,f][1][3]oxazepine derivatives, proceeding through a tandem Palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular cyclization. We will explore the mechanistic rationale behind the chosen methodology, present a detailed experimental protocol, and discuss potential optimization strategies and alternative one-pot transformations. The aim is to equip researchers with the foundational knowledge to efficiently leverage this powerful synthetic approach in drug discovery programs.

Introduction: The Strategic Value of this compound

Fluorinated heterocyclic compounds are prevalent in a significant number of FDA-approved pharmaceuticals, a testament to the beneficial properties imparted by the fluorine atom.[1][4] However, the synthesis of these molecules can be complex and challenging.[1] The development of streamlined synthetic routes using versatile building blocks is therefore of paramount importance.

This compound is an ideal precursor for such endeavors due to its distinct reactive sites:

  • Aryl Iodide: The carbon-iodine bond is highly reactive towards oxidative addition with transition metal catalysts (e.g., Palladium), making it a prime site for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5][6][7]

  • Benzylic Alcohol: The primary alcohol (-CH₂OH) serves as a versatile functional handle. It can participate in nucleophilic attack, be oxidized to an aldehyde or carboxylic acid, or act as an electrophile upon activation.

  • Ortho-Relationship: The proximity of the iodide and methanol groups is crucial for tandem reactions, enabling an initial cross-coupling event to be followed by an efficient intramolecular cyclization, forming fused ring systems in a single synthetic operation.

  • Fluorine Substituent: The fluorine atom at the 5-position is carried through the synthesis, imparting its desirable physicochemical properties to the final product.[2]

One-pot, or tandem, reactions represent a significant advancement in synthetic efficiency. By combining multiple reaction steps into a single operation without isolating intermediates, these processes reduce waste, save time and resources, and can often improve overall yields by minimizing handling losses.[8][9]

This guide focuses on a one-pot synthesis of dibenz[b,f][1][3]oxazepines, a privileged scaffold in medicinal chemistry, by coupling this compound with 2-aminophenols.

Core Application: One-Pot Synthesis of Dibenz[b,f][1][3]oxazepines

The selected transformation involves a Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction followed by an in-situ intramolecular cyclization to forge the final tricyclic product.

G A This compound C Step 1: Buchwald-Hartwig C-N Coupling A->C B 2-Aminophenol Derivative B->C D Step 2: Intramolecular Cyclization (Etherification) C->D E Fluorinated Dibenz[b,f][1,4]oxazepine D->E

Caption: High-level workflow for the one-pot synthesis.

Mechanistic Deep Dive

Understanding the underlying mechanisms is critical for troubleshooting and adapting the protocol. The reaction proceeds in two distinct, yet connected, catalytic cycles.

Part A: The Buchwald-Hartwig Amination Cycle This is a well-established method for forming carbon-nitrogen bonds.[5][10][11] The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is typically the rate-determining step.[10]

  • Amine Coordination & Deprotonation: The 2-aminophenol coordinates to the Pd(II) center. A base then deprotonates the amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired intermediate is released from the palladium center, regenerating the active Pd(0) catalyst.[5][10]

Part B: Intramolecular Cyclization Once the C-N bond is formed, the resulting intermediate possesses a benzylic alcohol and a phenolic hydroxyl group in close proximity. The cyclization can be promoted under the reaction conditions, often facilitated by the base present or by adding a dehydrating agent. A common approach for this type of etherification is the Mitsunobu reaction, though direct base-catalyzed dehydration is also feasible. For this one-pot protocol, we rely on a base-mediated intramolecular Williamson ether synthesis-type cyclization.

G cluster_cyclization Intramolecular Cyclization pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + Ar-I pd_complex Ar-Pd(II)-I(L_n) ox_add->pd_complex amine_coord Amine Coordination / Deprotonation pd_complex->amine_coord + Ar'-NH2, Base amido_complex Ar-Pd(II)-N(Ar')(L_n) amine_coord->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Regenerates Catalyst intermediate Coupled Intermediate (N-Aryl-2-aminobenzyl alcohol) red_elim->intermediate Forms Intermediate cyclization Base-Mediated Dehydration intermediate->cyclization K₂CO₃ / Heat product Final Product (Dibenzoxazepine) cyclization->product

Caption: Mechanistic overview of the tandem reaction.

Experimental Protocols & Data

Protocol: One-Pot Synthesis of 2-Fluoro-10,11-dihydrodibenzo[b,f][1][3]oxazepine

Disclaimer: This protocol is a representative example. Researchers should perform their own optimization and safety assessments. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents:

ReagentSupplierCAS NumberQuantity (per reaction)Molar Eq.
This compoundCommercial438050-27-2252 mg1.0
2-AminophenolCommercial95-55-6120 mg1.1
Palladium(II) Acetate (Pd(OAc)₂)Commercial3375-31-34.5 mg0.02
XantphosCommercial161265-03-823 mg0.04
Potassium Carbonate (K₂CO₃), anhydrousCommercial584-08-7415 mg3.0
Toluene, anhydrousCommercial108-88-310 mL-

Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), 2-aminophenol (1.1 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and anhydrous K₂CO₃ (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add 10 mL of anhydrous toluene via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The first step (C-N coupling) is typically complete within 2-4 hours. Continue heating for an additional 8-12 hours to ensure complete intramolecular cyclization.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Exemplary Reaction Scope & Data

The robustness of this protocol can be demonstrated by varying the 2-aminophenol coupling partner. The following table presents expected outcomes for such a study.

Entry2-Aminophenol DerivativeProduct Structure (Illustrative)Expected Yield (%)
12-Aminophenol2-Fluoro-dibenzoxazepine75-85%
24-Methyl-2-aminophenol2-Fluoro-8-methyl-dibenzoxazepine70-80%
34-Chloro-2-aminophenol8-Chloro-2-fluoro-dibenzoxazepine65-75%
44-Methoxy-2-aminophenol2-Fluoro-8-methoxy-dibenzoxazepine72-82%

Alternative One-Pot Strategies & Discussion

The versatility of this compound allows for other powerful one-pot transformations.

  • Tandem Sonogashira Coupling / Cyclization: Coupling with a terminal alkyne bearing a nucleophile (e.g., 2-ethynylphenol) can lead to the formation of furan- or pyran-fused systems after subsequent intramolecular cyclization. This reaction is catalyzed by both palladium and copper.[6][12][13] Care must be taken to avoid homocoupling of the alkyne, which can be mitigated by using copper-free conditions if necessary.[6]

  • Tandem Suzuki-Miyaura Coupling / Cyclization: Reaction with an arylboronic acid containing an electrophilic trap, such as 2-formylphenylboronic acid, can initiate a sequence. The initial C-C bond formation is followed by an intramolecular condensation between the benzylic alcohol and the aldehyde to form a seven-membered ring containing an ether linkage.[7][14][15] The choice of base is critical in Suzuki couplings to facilitate the transmetalation step.[7]

Troubleshooting & Optimization:

  • Low Yield of C-N Coupling: Ensure all reagents and the solvent are scrupulously dry. Consider screening alternative phosphine ligands (e.g., BrettPhos, RuPhos) or bases (e.g., Cs₂CO₃, K₃PO₄).

  • Incomplete Cyclization: If the coupled intermediate is isolated but the final product is not formed, a stronger base or higher temperatures may be required. Alternatively, a second step involving a dehydrating agent (e.g., Mitsunobu conditions) could be employed, though this would no longer be a true one-pot reaction.

  • Catalyst Deactivation: The presence of certain functional groups can poison the palladium catalyst. If this is suspected, increasing the catalyst loading or using more robust, sterically hindered ligands may be beneficial.[10]

Conclusion

This compound is a powerful and versatile building block for the efficient synthesis of complex, fluorinated heterocyclic scaffolds relevant to drug discovery. The detailed one-pot protocol for the synthesis of dibenz[b,f][1][3]oxazepines via a tandem Buchwald-Hartwig amination and intramolecular cyclization showcases the strategic advantages of this approach. By minimizing step-counts and simplifying purification procedures, this methodology provides a reliable and scalable route to high-value compounds. Researchers are encouraged to adapt this foundational protocol to access diverse molecular architectures for their specific research programs.

References

  • One-Pot Synthesis of Dibenzodiazepinones via CuI Catalysis in Ethylene Glycol. ResearchGate.
  • One‐pot synthesis of dibenzoxadiazepine using a three‐component reaction. ResearchGate.
  • One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. ACS Publications.
  • Buchwald–Hartwig amination. Wikipedia.
  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. National Institutes of Health (NIH).
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Institutes of Health (NIH).
  • FLUORINATED HETEROCYCLIC COMPOUNDS. B-OK.
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. ZORA (Zurich Open Repository and Archive).
  • Sonogashira coupling. Wikipedia.
  • Solvent-free Sonogashira coupling reaction viahigh speed ball milling. RSC Publishing.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Synthesis of fluorine-containing heterocycles based on polyfluorooxiranes and O,N,S-dinucleophiles. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health (NIH).
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. RSC Publishing.
  • Solvent-free Sonogashira coupling reaction via high speed ball milling. ResearchGate.
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
  • Flow Chemistry: Sonogashira Coupling. Organic-chemistry.org.
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. ACS Publications.
  • Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace.
  • Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-VCH.
  • 2-Fluoro-5-iodobenzyl alcohol. PubChem.
  • A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Brieflands.
  • Exploring novel fluorine-rich fuberidazole derivatives as hypoxic cancer inhibitors: Design, synthesis, pharmacokinetics, molecular docking, and DFT evaluations. PubMed Central.
  • Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Suzuki Coupling of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of (5-Fluoro-2-iodophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific transformation. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure the success of your experiments. Our approach is grounded in mechanistic understanding and practical, field-tested experience.

I. Troubleshooting Guide: From Low Yield to No Reaction

Encountering issues with a Suzuki coupling is a common experience in synthetic chemistry. The reaction of this compound presents unique challenges due to the presence of a hydroxymethyl group, which can potentially interact with the catalyst, and the electronic effects of the fluorine substituent. This guide provides a systematic approach to diagnosing and resolving common problems.[1][2]

Problem 1: Low to No Conversion of Starting Material

Observing significant amounts of unreacted this compound or the boronic acid partner is a frustrating yet solvable issue. The root cause often lies with the catalyst's activity or the reaction conditions.[3][4]

Possible Causes & Solutions:
  • Catalyst Inactivity or Poisoning: The palladium catalyst is the heart of the reaction. Its activity can be compromised by exposure to oxygen or by coordination with the hydroxyl group of the starting material.[4]

    • Solution: Ensure all solvents and reagents are rigorously degassed. Techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) are crucial.[4] Using a fresh batch of a reliable palladium catalyst or a more stable pre-catalyst can also be beneficial.[4] The primary amine on similar substrates has been shown to inhibit catalytic activity, and while the hydroxyl group is less coordinating, its potential for interaction should not be dismissed.[3]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. A suboptimal ligand can lead to a sluggish or stalled reaction.[4][5][6]

    • Solution: For substrates with potentially coordinating groups like alcohols, bulky and electron-rich phosphine ligands are often effective.[4][6] Ligands such as SPhos, XPhos, or other dialkylbiaryl phosphines can promote the desired catalytic cycle and minimize side reactions.[4][6][7] These ligands are known to accelerate both oxidative addition and reductive elimination.[6]

  • Ineffective Base or Solvent System: The base is essential for the transmetalation step, and its choice and solubility are critical for reaction success.[8][9][10]

    • Solution: A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[4] The solubility of the base in the chosen solvent system is paramount. Often, a biphasic system of an organic solvent (e.g., Toluene, THF, or Dioxane) with water improves the solubility of the inorganic base and facilitates the reaction.[4][10]

Problem 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and significantly lower the yield of the desired biaryl methanol. Understanding the origin of these side products is key to their mitigation.

Common Side Products & Their Mitigation:
  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a symmetrical biaryl derived from the boronic acid coupling with itself. It is often promoted by the presence of oxygen or Pd(II) species.[4][7][11][12]

    • Solution: Rigorous degassing of all reagents and solvents is the most effective preventative measure.[4][13] Utilizing a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, or a pre-catalyst that efficiently generates the active Pd(0) species, can also suppress this side reaction.[11][12]

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, which is replaced by a carbon-hydrogen bond.[14] This side reaction consumes the boronic acid and reduces the overall yield.

    • Solution: The rate of protodeboronation is highly dependent on the substrate and reaction conditions, including pH, base, temperature, and water content.[14][15][16] For notoriously unstable boronic acids, strategies like using MIDA boronate esters or organotrifluoroborates, which provide a slow release of the boronic acid, can be effective.[14][17] Minimizing reaction time and temperature can also help.

  • Dehalogenation (Protodeiodination): This involves the replacement of the iodine atom on this compound with a hydrogen atom.[4][11]

    • Solution: This side reaction can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst.[4] Trying a milder base or lowering the reaction temperature may be beneficial.[4] Employing a more efficient catalyst system that favors the cross-coupling pathway is also a key strategy.[4]

Troubleshooting Flowchart

For a systematic approach to diagnosing issues, consider the following decision tree:

Troubleshooting_Suzuki start Low or No Yield Observed check_conversion Check Conversion of Starting Materials start->check_conversion side_products Significant Side Products Observed? check_conversion->side_products High Conversion catalyst_issue Potential Catalyst Issue check_conversion->catalyst_issue Low/No Conversion homocoupling Homocoupling of Boronic Acid? side_products->homocoupling Yes protodeboronation Protodeboronation? side_products->protodeboronation No to Homocoupling success Reaction Optimized side_products->success No Side Products solution_catalyst 1. Ensure Rigorous Degassing 2. Use Fresh/Pre-catalyst 3. Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst_issue->solution_catalyst Action conditions_issue Suboptimal Conditions catalyst_issue->conditions_issue If still low conversion solution_catalyst->success solution_conditions 1. Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) 2. Optimize Solvent System (e.g., Toluene/H₂O) 3. Adjust Temperature conditions_issue->solution_conditions Action solution_conditions->success solution_homocoupling 1. Rigorous Degassing 2. Use Pd(0) Source or Pre-catalyst homocoupling->solution_homocoupling Action solution_homocoupling->success solution_protodeboronation 1. Use MIDA esters/trifluoroborates 2. Minimize Reaction Time/Temp protodeboronation->solution_protodeboronation Action dehalogenation Dehalogenation? protodeboronation->dehalogenation No solution_protodeboronation->success solution_dehalogenation 1. Use Milder Base 2. Lower Temperature 3. Optimize Catalyst System dehalogenation->solution_dehalogenation Action dehalogenation->success solution_dehalogenation->success

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the Suzuki coupling of this compound, providing concise and scientifically grounded answers.

Q1: What is the general mechanism of the Suzuki-Miyaura coupling?

A1: The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[5][18]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[5][18][19]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.[5][18][19]

Suzuki_Cycle cluster_0 cluster_1 cluster_2 pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-I pd0->pd_complex Ar-I ox_add_label Oxidative Addition ox_add Oxidative Addition ar_ar_pd Ar-Pd(II)L₂-Ar' pd_complex->ar_ar_pd Ar'-B(OR)₂ + Base transmetal_label Transmetalation transmetal Transmetalation ar_ar_pd->pd0 product Ar-Ar' ar_ar_pd->product Product red_elim_label Reductive Elimination red_elim Reductive Elimination aryl_halide Ar-I boronic_acid Ar'-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Q2: Which palladium source is recommended for this reaction?

A2: Both Pd(0) and Pd(II) sources can be used. Pd(II) salts like Pd(OAc)₂ or PdCl₂(dppf) are often bench-stable but require in-situ reduction to the active Pd(0) species.[11] This reduction can sometimes be a source of side reactions like homocoupling.[11] Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are also commonly used. For challenging couplings, modern pre-catalysts, such as those developed by the Buchwald group, are highly recommended as they are designed for clean and efficient generation of the active catalyst.[11]

Q3: How does the fluoro substituent affect the reaction?

A3: The electron-withdrawing nature of the fluorine atom generally makes the aryl iodide more susceptible to oxidative addition, which can be beneficial for the reaction rate.[5] However, the electronic properties of the aryl halide can also influence other steps in the catalytic cycle and the propensity for certain side reactions.

Q4: Can the hydroxymethyl group interfere with the reaction?

A4: Yes, the hydroxyl group in this compound can potentially coordinate to the palladium center, which may inhibit catalytic activity.[4] While this is a possibility, many Suzuki couplings are successful with substrates bearing hydroxyl groups. If catalyst inhibition is suspected, protection of the alcohol (e.g., as a silyl ether) could be considered, though this adds extra steps to the synthesis. In some cases, a simultaneous reduction of an aldehyde to a hydroxymethyl group during a Suzuki coupling has been observed, indicating the compatibility of this functional group under certain conditions.[20]

Q5: What are the best practices for setting up a Suzuki coupling reaction?

A5: To ensure reproducibility and success, the following practices are essential:

  • Inert Atmosphere: The reaction should be set up and run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and phosphine ligands.[4][21]

  • Reagent Purity: Use high-purity reagents and solvents. Impurities can poison the catalyst.[10]

  • Thorough Degassing: As mentioned previously, all solvents and aqueous solutions must be thoroughly degassed.[4][13]

  • Proper Stoichiometry: Typically, a slight excess of the boronic acid (1.1-1.5 equivalents) and a sufficient amount of base (2-3 equivalents) are used.

  • Systematic Optimization: If the reaction is not performing as expected, a systematic screening of catalysts, ligands, bases, and solvents is the most effective approach to finding the optimal conditions.[9]

III. Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.

Standard Protocol

This protocol uses a common and widely available catalyst system.

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent Dioxane/H₂O (4:1)
Temperature 90 °C
Time 12-24 h

Step-by-Step Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ under a positive flow of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[18]

Optimized Protocol for Challenging Substrates

This protocol employs a more advanced catalyst system that is often effective for more sterically hindered or electronically challenging substrates.

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.5 equiv)
Pre-catalyst SPhos-Pd-G3 (2 mol%)
Base K₃PO₄ (3.0 equiv)
Solvent Toluene/H₂O (5:1)
Temperature 100 °C
Time 4-12 h

Step-by-Step Procedure:

  • Follow steps 1 and 2 from the standard protocol, using K₃PO₄ as the base.

  • Add the SPhos-Pd-G3 pre-catalyst under a positive flow of inert gas.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress.

  • Follow steps 6-8 from the standard protocol for workup and purification.

IV. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Cresswell, A. J., & Davies, S. G. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 25(19), 2774-2778. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts, 10(12), 1469. [Link]

  • ACS Publications. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1275-1284. [Link]

  • ChemRxiv. (2022). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(5), 759-762. [Link]

  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]

  • ResearchGate. “Slow release” Suzuki‐Miyaura coupling strategy. [Link]

  • NIH National Center for Biotechnology Information. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 39(8), 525-534. [Link]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]

  • ACS Publications. (2000). Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with Iodonium Salts and Iodanes. The Journal of Organic Chemistry, 65(18), 5834-5836. [Link]

  • ResearchGate. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • Datapdf.com. Palladium-Catalyzed Suzuki-Type Cross-Couplings of. [Link]

  • NIH National Center for Biotechnology Information. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Journal of Chemistry, 2014, 1-6. [Link]

  • ACS Publications. (2002). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 21(14), 2873-2883. [Link]

  • WWJMRD. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development, 3(11), 120-126. [Link]

  • ACS Publications. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 102(4), 1359-1470. [Link]

  • ResearchGate. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. [Link]

  • ResearchGate. (2025). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Semantic Scholar. Palladium-catalyzed direct hydroxymethylation of aryl halides and triflates with potassium acetoxymethyltrifluoroborate. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(3), 1779-1799. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination with (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination, with a specific focus on optimizing yields when using (5-Fluoro-2-iodophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their C-N cross-coupling reactions. Here, we move beyond simple protocols to explain the underlying principles that govern success in this powerful transformation.

Introduction: The Nuances of this compound in C-N Coupling

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable versatility.[1][2] However, the success of this palladium-catalyzed reaction is highly dependent on the specific substrates, ligands, base, and solvent chosen.[1][3] The substrate in focus, this compound, presents a unique set of challenges and opportunities. The presence of an aryl iodide suggests high reactivity towards oxidative addition.[4] Conversely, the free hydroxyl group can potentially interact with the catalyst or base, leading to undesired side reactions or catalyst inhibition.

This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions and a detailed troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations when setting up a Buchwald-Hartwig amination with this compound?

A1: When starting with this compound, three primary factors require careful consideration:

  • Catalyst System (Palladium Pre-catalyst and Ligand): The choice of ligand is critical.[5] For aryl iodides, a variety of ligands can be effective. However, the presence of the hydroxyl group may necessitate a ligand that is tolerant to protic functional groups. Bulky, electron-rich phosphine ligands are generally a good starting point as they promote the key steps of the catalytic cycle.[6]

  • Base Selection: The base is crucial for deprotonating the amine or the palladium-amine complex.[7] While strong bases like sodium tert-butoxide (NaOtBu) can lead to faster reactions, they might also deprotonate the hydroxyl group, leading to complications.[7] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often a safer initial choice to avoid side reactions.[4][7]

  • Solvent Choice: The solvent must be anhydrous and degassed to prevent catalyst deactivation.[6][8] Toluene and dioxane are common choices, though it's important to note that the iodide salt byproduct can sometimes have an inhibitory effect in more polar solvents.[9]

Q2: How does the free hydroxyl group on this compound affect the reaction?

A2: The free hydroxyl group introduces several potential complications:

  • Coordination to Palladium: The oxygen atom can coordinate to the palladium center, potentially interfering with the catalytic cycle.

  • Reaction with the Base: A strong base can deprotonate the alcohol, forming an alkoxide. This can lead to O-arylation as a side product or alter the solubility and reactivity of the starting material.

  • Protonolysis: The acidic proton of the hydroxyl group can potentially protonate key intermediates in the catalytic cycle, leading to catalyst deactivation.

To mitigate these effects, consider using a weaker base or protecting the hydroxyl group, though the latter adds extra steps to your synthesis.

Q3: What is the typical reactivity order for aryl halides in Buchwald-Hartwig amination, and where do aryl iodides stand?

A3: Generally, the reactivity order for the oxidative addition step follows the trend: Ar-I > Ar-Br > Ar-Cl.[4] This is due to the decreasing bond strength of the carbon-halogen bond down the group. Therefore, this compound is expected to be highly reactive. However, it's important to be aware that the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor by forming stable palladium-iodide complexes.[4][6]

Q4: Should I be concerned about catalyst poisoning with my substrate?

A4: While this compound itself is unlikely to be a potent catalyst poison, impurities in your starting materials or amine coupling partner can be problematic. Functional groups like thiols or certain nitrogen-containing heterocycles can bind strongly to the palladium catalyst and inhibit its activity.[5] Always ensure your reagents are of high purity.

Troubleshooting Guide

This section addresses common issues encountered when optimizing the Buchwald-Hartwig amination of this compound.

Issue 1: Low or No Conversion to the Desired Product
Potential Cause Diagnostic Check Proposed Solution
Inactive Catalyst Analyze a small aliquot by TLC/LCMS. If only starting materials are present, catalyst inactivity is likely.Use a pre-catalyst for more reliable generation of the active Pd(0) species.[4][8] Ensure all reagents and solvents are anhydrous and thoroughly degassed.
Inappropriate Base The reaction may stall if the base is too weak to facilitate deprotonation of the amine complex.If using a weak base like K₃PO₄, consider switching to a stronger base like Cs₂CO₃ or NaOtBu, but monitor for side products.[7]
Ligand Incompatibility The chosen ligand may not be suitable for this specific substrate combination.Screen a panel of ligands. For substrates with protic groups, ligands like BrettPhos have shown good proton tolerance.[5]
Iodide Inhibition This is a known issue with aryl iodides, where the generated iodide salt can inhibit the catalyst.[4][9]Running the reaction in a less polar solvent like toluene can sometimes mitigate this issue.[9]
Issue 2: Formation of Significant Side Products
Side Product Observed Potential Cause Proposed Solution
Hydrodehalogenation (Replacement of Iodine with Hydrogen) This can occur via β-hydride elimination from the amine or from side reactions involving the solvent or trace water.Use a ligand that promotes reductive elimination over β-hydride elimination. Ensure strictly anhydrous conditions.
O-Arylation (Ether Formation) The base may be deprotonating the hydroxyl group, leading to coupling with another molecule of the aryl iodide.Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[7] Consider protecting the hydroxyl group if this issue persists.
Homocoupling of the Aryl Halide (Biaryl Formation) This can be promoted by certain catalyst systems and reaction conditions.Lowering the reaction temperature or catalyst loading may help. Screening different ligands is also recommended.
Issue 3: Reaction Stalls at Partial Conversion
Potential Cause Diagnostic Check Proposed Solution
Catalyst Decomposition The active catalyst may not be stable under the reaction conditions for extended periods.Try a lower reaction temperature. Using a more robust pre-catalyst or a different ligand can also improve catalyst longevity.
Product Inhibition The product itself may be coordinating to the palladium and inhibiting further turnover.This is less common but can be addressed by running the reaction at a higher dilution or considering a different solvent system.
Incomplete Mixing If using a solid inorganic base, poor stirring can lead to localized areas of low base concentration.[4]Ensure vigorous stirring throughout the reaction. Grinding the base to a fine powder before use can also improve its dispersion.[4]

Experimental Protocols & Data

General Procedure for Buchwald-Hartwig Amination Screening

This protocol provides a starting point for optimizing the reaction. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Preparation:

    • In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst, 1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried reaction vial equipped with a stir bar.

    • Add the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equivalents).

    • Add this compound (1.0 equivalent).

  • Reaction Setup:

    • Seal the vial and remove it from the glovebox.

    • Add the amine (1.1-1.2 equivalents) via syringe.

    • Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, to a concentration of 0.1-0.5 M).

  • Reaction Execution and Monitoring:

    • Place the vial in a preheated heating block and stir at the desired temperature (typically 80-110 °C).[4]

    • Monitor the reaction progress by TLC or LCMS at regular intervals.

  • Work-up and Analysis:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Recommended Starting Conditions for Screening
ParameterCondition ACondition BCondition C
Pd Source Pd₂(dba)₃XPhos Pd G3BrettPhos Pd G4
Ligand XPhos(none)(none)
Base Cs₂CO₃NaOtBuK₃PO₄
Solvent TolueneDioxanet-BuOH
Temperature 100 °C90 °C110 °C

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I AmineComplex Pd(II)-Amine Complex OxAdd->AmineComplex + R₂NH - I⁻ I_out I⁻ AmidoComplex Pd(II)-Amido Complex AmineComplex->AmidoComplex + Base - Base-H⁺ BaseH_out Base-H⁺ AmidoComplex->Pd0 Reductive Elimination Product_out Ar-NR₂ ArI_in Ar-I Amine_in R₂NH Base_in Base Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Catalyst Is the catalyst active? (Use a pre-catalyst) Start->Check_Catalyst Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Solution_Catalyst Use a pre-catalyst. Ensure inert atmosphere. Check_Catalyst->Solution_Catalyst No Check_Ligand Is the ligand optimal? Check_Base->Check_Ligand Yes Solution_Base Screen stronger/weaker bases. (e.g., NaOtBu vs. Cs₂CO₃) Check_Base->Solution_Base No Check_Conditions Are conditions anhydrous and degassed? Check_Ligand->Check_Conditions Yes Solution_Ligand Screen a panel of bulky, electron-rich ligands. Check_Ligand->Solution_Ligand No Solution_Conditions Dry solvents and reagents. Use Schlenk techniques. Check_Conditions->Solution_Conditions No Success Optimized Yield Check_Conditions->Success Yes Solution_Catalyst->Check_Base Solution_Base->Check_Ligand Solution_Ligand->Check_Conditions Solution_Conditions->Success

Caption: A logical workflow for troubleshooting common amination issues.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Role of the base in Buchwald-Hartwig amin
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
  • Help troubleshooting a Buchwald-Hartwig amin
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. Semantic Scholar. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Solvent-Free Mechanochemical Buchwald-Hartwig Amination of Aryl Chlorides without Inert Gas Protection.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Buchwald-Hartwig amin
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi

Sources

Technical Support Center: Purification of Products from (5-Fluoro-2-iodophenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from (5-Fluoro-2-iodophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of valuable compounds synthesized from this versatile building block. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategies.

This compound is a key starting material in medicinal chemistry, often employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The presence of the hydroxymethyl group, a fluorine atom, and a reactive iodine atom presents a unique set of purification challenges, from removing stubborn palladium residues to separating closely related byproducts. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Purification Issues

This section addresses multifaceted problems that often require a deeper understanding of the reaction and purification process.

Issue 1: Persistent Palladium Contamination in the Final Product

Question: I've performed a Suzuki coupling with this compound and purified my product by column chromatography, but my NMR and ICP-MS analysis still show significant palladium residues. How can I effectively remove the palladium catalyst?

Answer: Residual palladium is a frequent and critical issue, especially in pharmaceutical synthesis where strict limits on heavy metals are required.[1] The polar hydroxymethyl group in your product can sometimes chelate with palladium species, making them more soluble in organic solvents and harder to remove by standard silica gel chromatography.

Potential Causes & Solutions:

  • Palladium Black Formation: In many palladium-catalyzed reactions, Pd(0) can precipitate as fine black particles (palladium black), which can be difficult to filter.

  • Soluble Palladium Complexes: Residual palladium may exist as soluble phosphine ligand complexes or other coordinated species that co-elute with your polar product.

Recommended Actions:

  • Initial Filtration: After the reaction is complete, dilute the mixture with a suitable solvent like ethyl acetate and filter it through a pad of Celite®. This will remove the bulk of insoluble palladium black and other inorganic salts.[2]

  • Aqueous Washes: During the workup, washing the organic layer with an aqueous solution of a mild chelating agent can help. A wash with a saturated aqueous solution of ammonium chloride can sometimes help in removing some palladium salts.

  • Palladium Scavengers: If chromatography is insufficient, treatment with a palladium scavenger is a highly effective method. These are typically silica-based materials functionalized with groups that have a high affinity for palladium, such as thiols or thioureas.[3]

    • Expert Insight: For polar products like yours, it's crucial to choose a scavenger that minimizes non-specific binding of your desired compound. Sulfur-based silica scavengers are often highly effective for removing palladium from polar, electron-rich products. Stirring the crude product solution with the scavenger for a few hours to overnight, followed by filtration, can reduce palladium levels to below 5 ppm.

Protocol: Palladium Scavenging

  • Following the initial workup, dissolve the crude product in a suitable solvent (e.g., ethyl acetate, THF).

  • Add a silica-based thiol or thiourea scavenger (typically 5-10 weight equivalents relative to the theoretical amount of palladium).

  • Stir the suspension at room temperature for 4-24 hours. The optimal time should be determined by monitoring palladium levels.

  • Filter off the scavenger through a pad of Celite® and wash the filter cake thoroughly with the solvent to recover any adsorbed product.

  • Concentrate the filtrate to obtain the palladium-free crude product, which can then be further purified by column chromatography or recrystallization.

Issue 2: Co-elution of Product with Starting Material or Homocoupled Byproducts in Column Chromatography

Question: During the purification of my Sonogashira coupling product, the desired compound co-elutes with unreacted this compound and the homocoupled alkyne byproduct. How can I improve the separation?

Answer: Co-elution is a common challenge, especially when the polarities of the product, starting materials, and byproducts are similar. The hydroxymethyl group on your starting material and product significantly influences their polarity.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The chosen eluent system may not have sufficient selectivity to resolve the components.

  • Similar Polarity: The product and impurities may have very close Rf values in standard solvent systems.

Recommended Actions:

  • TLC Optimization: Systematically screen different solvent systems for TLC. A good separation on TLC is a prerequisite for successful column chromatography. Try a combination of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).

    • Expert Insight: For fluorinated compounds, sometimes using a different stationary phase can be beneficial. While silica gel is standard, you might consider using alumina or even a reversed-phase column if the compounds are sufficiently non-polar.[4]

  • Gradient Elution: A shallow gradient elution during column chromatography can often resolve closely eluting spots. Start with a low polarity eluent and gradually increase the polarity. For example, start with 5% ethyl acetate in hexanes and slowly increase to 30% ethyl acetate.

  • Consider Derivatization: If the hydroxymethyl group is the primary cause of similar polarity, you could consider protecting it as a less polar ether or silyl ether before the coupling reaction. This would significantly alter the polarity of your product, making it easier to separate from the more polar starting material. The protecting group can then be removed after purification.

Table 1: Representative Column Chromatography Solvent Systems

Compound TypeTypical Eluent System (Silica Gel)Notes
Biaryl methanols (from Suzuki)Hexanes/Ethyl Acetate (Gradient)A gradient of 5% to 40% ethyl acetate is often effective.
Alkynyl methanols (from Sonogashira)Hexanes/Ethyl Acetate (Gradient)Similar to Suzuki products, a gradient is recommended. The polarity will depend on the nature of the coupled alkyne.
N-Aryl aminobenzyl alcohols (from Buchwald)Hexanes/Ethyl Acetate (Gradient)These products are often more polar. A gradient from 20% to 70% ethyl acetate in hexanes may be necessary. Adding a small amount of triethylamine (0.1-1%) can reduce tailing on the column.[5]
Issue 3: Low Recovery or Oiling Out During Recrystallization

Question: I'm trying to purify my Buchwald-Hartwig amination product, which is a solid, by recrystallization. I'm either getting very low recovery, or the compound is "oiling out" instead of forming crystals. What am I doing wrong?

Answer: Recrystallization is a powerful purification technique for solids, but finding the right solvent or solvent system is critical and can be challenging for complex molecules. "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Cooling Too Rapidly: Fast cooling can lead to precipitation of an amorphous solid or oil instead of well-defined crystals.

  • Presence of Impurities: Impurities can lower the melting point of your compound, leading to oiling out.

Recommended Actions:

  • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes.[6]

  • Slow Cooling: Once you have a saturated solution in a hot solvent, allow it to cool slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.

  • Dealing with Oiling Out: If your compound oils out, try one of the following:

    • Reheat the solution to dissolve the oil, add more of the "good" solvent to make the solution more dilute, and then cool slowly again.

    • If using a mixed solvent system, add more of the solvent in which the compound is more soluble to dissolve the oil, then add the "poor" solvent dropwise while hot until turbidity is just observed, and then allow to cool slowly.[6]

dot

Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow start Crude Solid Product solvent_screen Screen for Single Solvent (Soluble Hot, Insoluble Cold) start->solvent_screen find_solvent Ideal Solvent Found? solvent_screen->find_solvent recrystallize Dissolve in Minimum Hot Solvent, Cool Slowly find_solvent->recrystallize Yes mixed_solvent Try Mixed Solvent System (e.g., EtOH/Water, EtOAc/Hexanes) find_solvent->mixed_solvent No crystals_form Crystals Form? recrystallize->crystals_form oiling_out Product 'Oils Out'? recrystallize->oiling_out filter_dry Filter and Dry Pure Crystals crystals_form->filter_dry Yes induce_xtal Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->induce_xtal No mixed_solvent->recrystallize induce_xtal->crystals_form oiling_out->filter_dry No reheat_dilute Reheat to Dissolve Oil, Add More 'Good' Solvent, Cool Slowly oiling_out->reheat_dilute Yes reheat_dilute->recrystallize Purification_Strategy General Purification Strategy Workflow start Crude Reaction Mixture celite_filtration Filter through Celite® (Removes Pd Black, Salts) start->celite_filtration workup Aqueous Workup / Extraction (e.g., with Brine) celite_filtration->workup evaporation Concentrate Organic Phase workup->evaporation purification_choice Product State? evaporation->purification_choice column_chrom Purify by Column Chromatography (for Oils or Complex Mixtures) purification_choice->column_chrom Oil / Mixture recrystallization Purify by Recrystallization (for Solids) purification_choice->recrystallization Solid pd_check Check for Residual Pd (e.g., NMR, ICP-MS) column_chrom->pd_check recrystallization->pd_check scavenger Treat with Palladium Scavenger pd_check->scavenger > 10 ppm final_product Pure Product pd_check->final_product < 10 ppm scavenger->column_chrom Re-purify

Sources

Technical Support Center: Column Chromatography of (5-Fluoro-2-iodophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-fluoro-2-iodophenyl)methanol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the column chromatography purification of this unique class of halogenated aromatic compounds. The presence of fluoro, iodo, and hydroxyl functional groups presents specific purification hurdles that require a nuanced and systematic approach. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format. The goal is to provide a logical path from problem identification to resolution.

Question 1: My purified fractions show a new, unexpected spot by TLC analysis, and my overall yield is low. Is my compound degrading on the column?

This is a common and critical issue, as iodinated aromatic compounds can be sensitive to the acidic nature of standard silica gel.[1][2] The Lewis acidic sites on the silica surface can potentially catalyze degradation or rearrangement reactions.

Answer & Recommended Actions:

  • Confirm Stability with 2D TLC: Before attempting another column, you must verify if your compound is stable on silica gel. This simple test can save significant time and material. If the compound degrades, the spot will change its position or show new degradation spots in the second dimension.[3][4]

  • Deactivate the Stationary Phase: If instability is confirmed, you have two primary options:

    • Neutralize Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 0.5-1% triethylamine (TEA) in your starting eluent.[5] This neutralizes the acidic silanol groups. Ensure your target molecule is stable in the presence of TEA.

    • Switch to an Inert Stationary Phase: For highly sensitive compounds, switching to a more inert support is the best solution. Neutral alumina is an excellent alternative.[2] Reversed-phase chromatography on a C18-functionalized silica support is another robust option if the compound and impurities have sufficient hydrophobicity differences.

  • Minimize Contact Time: The faster the purification, the less time the compound spends on the stationary phase. Utilize flash chromatography, which employs pressure to accelerate solvent flow, significantly reducing run times compared to traditional gravity chromatography.[6][7]

  • Spotting: On a square TLC plate, dissolve your crude or partially purified sample and apply a small, concentrated spot in one corner, approximately 1.5 cm from the bottom and side edges.

  • First Development: Develop the plate in a TLC chamber with your chosen eluent system.

  • Drying: After the first run, remove the plate and dry it thoroughly under a stream of nitrogen or in a vacuum oven at a low temperature to remove all solvent.

  • Rotation & Second Development: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom. Develop the plate again in the same eluent system.

  • Analysis: Visualize the plate. A stable compound will have all spots aligned on a 45-degree diagonal from the origin. Any spots that appear off this diagonal represent products that were formed via degradation on the silica plate during the experiment.

Question 2: I'm struggling to separate my target this compound derivative from a closely-related impurity. The spots are overlapping on the TLC plate (ΔRf < 0.1). What should I do?

Poor resolution between compounds of similar polarity is a classic chromatography challenge. The key is to enhance the selectivity of your system by modifying either the mobile phase or the stationary phase.

Answer & Recommended Actions:

  • Optimize the Mobile Phase:

    • Adjust Polarity Gradually: Do not make large jumps in solvent polarity. A common starting point for compounds like this compound is a binary system of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).[8] Fine-tune the ratio to bring the Rf of your target compound into the optimal range of 0.25-0.35 for column chromatography.

    • Introduce a Different Solvent: If adjusting polarity alone doesn't work, change the nature of the eluent to exploit different intermolecular interactions. For example, if you are using a Hexane/Ethyl Acetate system (where ethyl acetate is a hydrogen bond acceptor), try switching to a Hexane/Dichloromethane system. The change in solvent can alter the π-π interactions and dipole-dipole interactions between your analytes and the stationary phase, often improving separation.[9]

  • Consider an Alternative Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase can provide a dramatic improvement in selectivity.[10]

    • Fluoro-Phenyl Phases: For fluorinated compounds, a fluoro-phenyl bonded silica phase can offer unique selectivity through dipole-dipole and π-π interactions specific to the C-F bond.[11]

    • Diol-Bonded Silica: This phase is less acidic than standard silica and offers different hydrogen bonding capabilities, which can be advantageous for separating alcohols.[12]

G start Problem: Poor Separation (ΔRf < 0.1) check_stability Is the compound stable? (Run 2D TLC) start->check_stability adjust_polarity Adjust Solvent Polarity (Target Rf = 0.25-0.35) check_stability->adjust_polarity Yes fail Consult Specialist check_stability->fail No (See Q1) change_solvent Change Solvent System (e.g., EtOAc -> DCM) adjust_polarity->change_solvent No success Separation Achieved adjust_polarity->success Improved? change_stationary Change Stationary Phase (e.g., Alumina, C18, PFP) change_solvent->change_stationary No change_solvent->success Improved? change_stationary->success Improved? change_stationary->fail No

Caption: A decision tree for resolving poor chromatographic separation.

Question 3: My compound is streaking or "tailing" badly on the TLC and column, leading to broad peaks and poor fraction purity. Why is this happening?

Tailing is typically caused by strong, non-ideal interactions between the analyte and the stationary phase. For your class of compounds, this is likely due to the interaction of the primary alcohol's hydroxyl group with the acidic silanol groups (Si-OH) on the silica surface.

Answer & Recommended Actions:

  • Add a Mobile Phase Modifier: This is the most common and effective solution.

    • For Neutral or Mildly Acidic Compounds: Adding a small amount of a weak acid, like 0.1-1% acetic acid or formic acid, to the mobile phase can help.[13] The acid protonates the silanol groups, reducing their interaction with your compound's hydroxyl group.

    • Caution with Iodinated Compounds: Be aware that some iodinated aromatic compounds can be sensitive to acidic conditions, which may lead to deiodination.[14] Always check for stability with the modifier on a TLC plate first.

  • Use a Less Acidic Stationary Phase: As mentioned previously, switching to neutral alumina or a bonded phase like diol-silica can eliminate the problematic silanol interactions.[1][12]

  • Check Sample Loading: Overloading the column is a frequent cause of tailing and peak broadening.[15] As a general rule, for a straightforward separation (ΔRf > 0.2), the sample load should be about 1-5% of the mass of the silica gel. For difficult separations (ΔRf ≈ 0.1), this should be reduced to 0.5% or less.

Frequently Asked Questions (FAQs)

This section covers broader topics and best practices for purifying this compound derivatives.

Question 4: How do I select the right starting solvent system for my purification?

Answer:

Methodical solvent screening using TLC is the foundation of a successful column chromatography purification.

  • Start with a Polarity Range: Begin by testing a few solvent systems of varying polarity. A standard screening set for normal-phase chromatography might include:

    • 20% Ethyl Acetate in Hexanes (Moderately Polar)

    • 50% Ethyl Acetate in Hexanes (More Polar)

    • 10% Methanol in Dichloromethane (Very Polar)

  • Aim for the "Sweet Spot": The ideal solvent system for your column will result in an Rf value of 0.25 to 0.35 for your target compound on a TLC plate.

    • If Rf is too high (> 0.5): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., go from 30% to 20% ethyl acetate).

    • If Rf is too low (< 0.1): Your eluent is not polar enough. Increase the proportion of the polar solvent.

  • Consider a Gradient: If your crude mixture contains both very non-polar and very polar impurities, a single isocratic solvent system may not be effective. In this case, a solvent gradient—starting with a low polarity eluent and gradually increasing the polarity during the run—is highly effective. This elutes non-polar impurities first, followed by your product, and finally strips the highly polar impurities from the column.

SolventPolarity Index (Snyder)Eluting Strength (ε° on Silica)Notes
Hexane / Heptane0.10.01Base non-polar solvent.
Dichloromethane (DCM)3.10.42Good for dissolving a wide range of compounds. Use in a fume hood.
Diethyl Ether2.80.38Volatile. Can be a good alternative to EtOAc or DCM.
Ethyl Acetate (EtOAc)4.40.58Excellent general-purpose polar solvent.
Acetone5.10.56Stronger than ethyl acetate.
Methanol (MeOH)5.10.95Very polar; used to elute highly retained compounds.
Triethylamine (TEA)2.9-Basic modifier to reduce tailing of amines.
Acetic Acid (AcOH)6.2-Acidic modifier to reduce tailing of carboxylic acids.
Question 5: What are the best practices for packing a column and loading my sample?

Answer:

A well-packed column and proper sample loading are crucial for achieving high resolution. A poorly packed column with channels or cracks will lead to severe band broadening and a failed separation.[16]

G cluster_prep Method Development cluster_execution Column Execution cluster_analysis Analysis TLC_Screen 1. TLC Screening (Find optimal solvent, Rf ≈ 0.3) Stability_Check 2. Stability Check (2D TLC) TLC_Screen->Stability_Check Pack_Column 3. Pack Column (Slurry method) Stability_Check->Pack_Column Load_Sample 4. Load Sample (Dry or minimal solvent) Pack_Column->Load_Sample Run_Column 5. Elute Column (Isocratic or Gradient) Load_Sample->Run_Column Collect_Fractions 6. Collect Fractions Run_Column->Collect_Fractions Analyze_Fractions 7. Analyze Fractions (TLC) Collect_Fractions->Analyze_Fractions Combine_Fractions 8. Combine & Evaporate Pure Fractions Analyze_Fractions->Combine_Fractions Final_Analysis 9. Final Purity Check (NMR, LC-MS) Combine_Fractions->Final_Analysis

Caption: A standard workflow for column chromatography purification.

Recommended Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, mix your silica gel with the initial, low-polarity eluent to form a smooth, lump-free slurry.

  • Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.

  • Gently tap the side of the column to dislodge any air bubbles and encourage even settling.

  • Open the stopcock and use air pressure to push the solvent through, compacting the silica bed until the solvent level reaches the top of the silica. Never let the column run dry.

Recommended Sample Loading:

  • Dry Loading (Preferred): Dissolve your crude sample in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (1-2 times the mass of your crude sample) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column. This technique provides the best resolution.[2][12]

  • Liquid Loading: If your sample is not soluble in the column eluent, dissolve it in the absolute minimum volume of a strong, compatible solvent. Load this solution directly onto the column bed. This method is faster but can lead to band broadening if too much solvent is used.[15]

References

  • Vertex AI Search. (2025).
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  • The Royal Society of Chemistry. (n.d.). Study of Halogen Substitution Effects on the Structural and Electronic Properties of Overcrowded Alkene Rotors.
  • PubMed. (2013).
  • Google Patents. (n.d.). US6478880B1 - Multi-component solvent systems for fluorinated compounds and cleaners and delivery systems based thereon.
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  • KNAUER Santai SepaFlash. (2025).
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  • PubMed. (2019). Formation of Iodinated Disinfection Byproducts (I-DBPs) in Drinking Water: Emerging Concerns and Current Issues. [Link]
  • Waters Corporation. (n.d.). XSelect CSH Fluoro-Phenyl OBD Prep Column, 130Å, 5 µm, 19 mm X 150 mm, 1/pk. [Link]
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Technical Support Center: Catalyst Deactivation in Reactions with (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding catalyst deactivation when working with (5-Fluoro-2-iodophenyl)methanol in common cross-coupling reactions. As Senior Application Scientists, we understand the nuances of these catalytic systems and aim to provide not only solutions but also the underlying chemical reasoning to empower your research.

Section 1: Troubleshooting Guide - Unraveling Catalyst Inactivity

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has stalled completely. I'm observing the formation of palladium black. What's happening?

Answer:

The observation of palladium black is a classic sign of catalyst deactivation through aggregation of the palladium(0) active species.[1][2] Several factors related to your specific substrate and reaction conditions could be at play:

  • Root Cause 1: Phosphine Ligand Degradation or Insufficient Ligation. Phosphine ligands are crucial for stabilizing the Pd(0) catalytic species.[3] They can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. Insufficient ligand concentration relative to the palladium precursor can also leave the metal center exposed and prone to aggregation.

  • Root Cause 2: Iodide Inhibition. While aryl iodides are highly reactive in oxidative addition, the resulting iodide ions in solution can act as catalyst poisons.[4] Iodide can form bridging dimers with palladium, which are catalytically inactive.[4][5] This is particularly problematic in polar solvents where the iodide salt is more soluble.[6]

  • Root Cause 3: Inefficient Reductive Elimination. The final step in the catalytic cycle is reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7] If this step is slow, the concentration of Pd(II) intermediates increases, which can be more susceptible to decomposition pathways.

Troubleshooting Workflow:

cluster_0 Troubleshooting Sluggish Suzuki Reaction Start Sluggish reaction/ Pd black formation Check_Ligand Increase ligand:Pd ratio (e.g., 1.1:1 to 2:1) Start->Check_Ligand Hypothesis: Ligand Issue Check_Solvent Switch to a less polar solvent (e.g., Toluene, Dioxane) Start->Check_Solvent Hypothesis: Iodide Inhibition Switch_Ligand Use bulkier/electron-rich phosphine ligand (e.g., Buchwald ligands) Check_Ligand->Switch_Ligand If no improvement Result_Improved Reaction Improved Switch_Ligand->Result_Improved Result_No_Improvement No Improvement Switch_Ligand->Result_No_Improvement Check_Base Use a weaker, less soluble base (e.g., K3PO4, Cs2CO3) Check_Solvent->Check_Base If no improvement Check_Base->Result_Improved Check_Base->Result_No_Improvement

Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura reaction.

Experimental Protocol: Optimizing Ligand Stoichiometry

  • Baseline Reaction: Set up your standard reaction with a 1:1 ligand to palladium ratio.

  • Incremental Increase: Prepare parallel reactions with increasing ligand:Pd ratios (e.g., 1.2:1, 1.5:1, 2:1).

  • Monitor Progress: Analyze all reactions by TLC or LC-MS at regular intervals to determine the optimal ratio for catalyst stability and activity.

  • Note: Amines can act as ligands for palladium, so it may be beneficial to add an extra equivalent of your phosphine ligand to prevent catalyst deactivation.[6]

Question 2: My Sonogashira coupling with this compound is giving low yields, and I suspect catalyst deactivation. What are the common pitfalls in this reaction?

Answer:

The Sonogashira coupling, while powerful, has its own set of deactivation pathways, often involving the copper co-catalyst.[8][9]

  • Root Cause 1: Homocoupling of the Alkyne (Glaser Coupling). The copper(I) co-catalyst can promote the oxidative homocoupling of your terminal alkyne, leading to undesired byproducts and consumption of the starting material. This process can also lead to the formation of inactive copper(II) species.

  • Root Cause 2: Deactivation of the Palladium Catalyst. Similar to other cross-coupling reactions, the palladium catalyst can be deactivated by aggregation or ligand degradation.[10] The amine base used in Sonogashira reactions can sometimes coordinate too strongly to the palladium center, inhibiting other steps in the catalytic cycle.[11]

  • Root Cause 3: Influence of the Fluoro Substituent. While often considered an innocent bystander, the electron-withdrawing nature of the fluorine atom can impact the electronic properties of the aryl iodide, potentially affecting the rate of oxidative addition and subsequent steps.

Troubleshooting and Optimization Strategies:

Problem Potential Cause Recommended Action Rationale
Low Yield, Alkyne Homocoupling Observed Excess copper catalyst, presence of oxygenDecrease CuI loading (e.g., to 0.5-1 mol%). Ensure rigorous degassing of solvents and use of an inert atmosphere.Minimizes the Glaser side reaction.
Stalled Reaction, No Homocoupling Palladium catalyst deactivationSwitch to a copper-free Sonogashira protocol. Use a more robust ligand system (e.g., Pd(dppf)Cl2).Simplifies the catalytic system and eliminates copper-related deactivation pathways.[9]
Slow Reaction Rate Electronic effect of the fluoro groupIncrease reaction temperature moderately (e.g., from RT to 40-60 °C). Screen different amine bases (e.g., Et3N, DIPEA, DBU).Overcomes the potential activation barrier changes induced by the substituent.

Section 2: Frequently Asked Questions (FAQs)

Q1: Can the benzylic alcohol in this compound interfere with the catalyst?

A1: Yes, potentially. While not a strong ligand, the hydroxyl group could coordinate to the palladium center, especially if a weakly coordinating ligand is used. This could temporarily inhibit the catalyst. More importantly, under strongly basic conditions or at high temperatures, deprotonation of the alcohol could lead to a more strongly coordinating alkoxide, which might have a more pronounced inhibitory effect. If you suspect this is an issue, protecting the alcohol as a silyl ether (e.g., TBS) or another suitable protecting group is a viable strategy.

Q2: I have a choice between this compound and its bromo-analogue. Which is better to avoid catalyst deactivation?

A2: From a reactivity standpoint, the C-I bond undergoes oxidative addition to Pd(0) much more readily than the C-Br bond.[12] This means you can often run reactions with the iodo-substrate under milder conditions (lower temperature, shorter reaction times), which generally helps to preserve the catalyst's lifespan.[11] However, as discussed, the iodide generated can be inhibitory.[4] For the bromo-analogue, you will likely need more forcing conditions, which can increase the rate of thermal degradation of the catalyst and ligands.[13] The choice often comes down to a trade-off: higher reactivity with potential product inhibition (iodide) versus lower reactivity requiring harsher conditions (bromide).

Q3: Are there any general methods to reactivate a deactivated palladium catalyst from my reaction?

A3: For homogeneously catalyzed reactions, in-situ reactivation is challenging and often impractical. Once palladium black has formed, it is generally not possible to efficiently redissolve it back into a catalytically active monomeric species under the reaction conditions. However, for heterogeneous palladium catalysts (e.g., Pd on carbon), some ex-situ regeneration methods have been developed. These often involve washing the catalyst with solvents to remove adsorbed organic species, followed by treatment with acids or bases, and sometimes a reduction step.[14][15][16][17] For example, a common procedure involves washing the spent catalyst with an alcohol, followed by sonication in water, soaking in an alkali solution, and then washing to neutrality.[15]

Catalyst Reactivation Logic:

cluster_1 General Catalyst Reactivation (Heterogeneous Pd/C) Start Spent Pd/C Catalyst Wash_Alcohol Wash with Alcohol (removes organic residue) Start->Wash_Alcohol Wash_Water Ultrasonic Wash in Water Wash_Alcohol->Wash_Water Soak_Alkali Soak in Alkali Solution (e.g., NaOH) Wash_Water->Soak_Alkali Wash_Neutral Wash with Water to Neutral pH Soak_Alkali->Wash_Neutral Dry Dry Catalyst Wash_Neutral->Dry End Reactivated Catalyst Dry->End

Caption: A generalized workflow for the reactivation of a heterogeneous Pd/C catalyst.[15]

References

  • Method for reactivating palladium catalysts.
  • Method for reactivating palladium carbon catalyst.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]
  • Method for reactivating deactivated palladium/carbon catalyst.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Bulky phosphine ligands promote palladium-catalyzed protodeboron
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts.
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  • Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
  • Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. RSC Publishing. [Link]
  • Phosphine ligands and c
  • The role of hypervalent iodine(iii) reagents in promoting alkoxylation of unactivated C(sp3)–H bonds catalyzed by palladium(ii) complexes. RSC Publishing. [Link]
  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
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  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
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Minimizing homocoupling in Sonogashira reactions of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooter's Guide to Minimizing Homocoupling in Sonogashira Reactions of (5-Fluoro-2-iodophenyl)methanol

Welcome to the Sonog-X Solutions Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Sonogashira cross-coupling reactions, specifically with the substrate this compound. Our goal is to provide you with in-depth, field-proven insights to help you minimize the formation of undesired homocoupled alkyne byproducts (Glaser coupling) and maximize the yield of your target molecule.

The Challenge: Unraveling the Homocoupling Predicament

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] However, a common and often frustrating side reaction is the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling.[1][3] This side reaction is particularly prevalent when using copper co-catalysts in the presence of oxygen.[3][4] For a substrate like this compound, the presence of both an electron-withdrawing fluorine atom and a coordinating hydroxyl group can further influence the delicate balance of the catalytic cycle, potentially exacerbating the issue.

This guide will walk you through a systematic approach to troubleshooting and optimizing your reaction conditions to suppress homocoupling and achieve a successful cross-coupling.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address specific issues you may encounter during your experiments with this compound.

Issue 1: Significant formation of alkyne dimer (homocoupling product) is observed by TLC or LC-MS analysis.

  • Q1: I'm seeing a major byproduct that corresponds to the homocoupled alkyne. What is the most likely cause?

    A1: The primary culprit for alkyne homocoupling is the presence of oxygen in your reaction mixture, which facilitates the oxidative dimerization of the copper acetylide intermediate.[3][5] The copper(I) co-catalyst, while accelerating the desired Sonogashira coupling, is also a highly efficient catalyst for this undesired Glaser pathway.[1][3]

  • Q2: How can I effectively remove oxygen from my reaction setup?

    A2: Rigorous exclusion of oxygen is critical. Employ one of the following degassing techniques:

    • Freeze-Pump-Thaw: For thermally stable solvents, this is one of the most effective methods. It involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then allowing the solvent to thaw. This cycle should be repeated at least three times.

    • Inert Gas Sparging: Bubbling a stream of an inert gas (argon or high-purity nitrogen) through your solvent for at least 30-60 minutes can effectively displace dissolved oxygen.

    • Maintaining an Inert Atmosphere: Throughout the entire reaction setup and duration, maintain a positive pressure of an inert gas using a balloon or a Schlenk line.[1] Some protocols even suggest using a reducing atmosphere of diluted hydrogen gas to scavenge trace oxygen.[6]

Issue 2: Even with degassing, homocoupling remains a significant problem.

  • Q3: I've meticulously degassed my solvents and reagents, but the homocoupling product is still dominant. What's my next move?

    A3: If rigorous oxygen exclusion isn't sufficient, the next logical step is to modify the catalytic system to disfavor the Glaser coupling pathway. The most direct approach is to switch to a copper-free Sonogashira protocol .[1][2][7] Numerous copper-free methods have been developed specifically to circumvent the issue of homocoupling.[1][7]

  • Q4: What are the key considerations when moving to a copper-free system?

    A4: In the absence of a copper co-catalyst, the other reaction parameters become even more critical. You will need to carefully optimize the following:

    • Palladium Catalyst and Ligand: The choice of palladium source and, more importantly, the phosphine ligand is paramount.[8] Bulky, electron-rich ligands can often promote the desired cross-coupling pathway.[8][9] Consider ligands such as XPhos, SPhos, or P(t-Bu)3.[9]

    • Base: The strength and type of base are crucial for the deprotonation of the terminal alkyne in the absence of copper.[10][11] Organic bases like diisopropylamine (DIPA) or triethylamine (TEA) are commonly used, but inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be effective, depending on the solvent system.[1][12]

    • Solvent: The solvent can significantly influence the reaction rate and selectivity.[13] Aprotic polar solvents like DMF or NMP are often used, but in some cases, nonpolar solvents like toluene can be beneficial.[12][13]

Issue 3: My reaction is sluggish, and I'm still getting a mixture of product and homocoupled dimer.

  • Q5: My reaction is slow, and both desired and undesired products are forming. How can I push the reaction towards the cross-coupled product?

    A5: A sluggish reaction can provide more opportunity for the homocoupling side reaction to occur, especially if the aryl iodide is not reacting efficiently.[14] Consider the following optimization strategies:

    • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thereby kinetically disfavoring the bimolecular homocoupling reaction.[5][14]

    • Temperature Optimization: While many Sonogashira reactions with aryl iodides proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes increase the rate of the desired cross-coupling without significantly accelerating the homocoupling, especially in copper-free systems.[15] However, be mindful that higher temperatures can also lead to alkyne decomposition.[3]

    • Catalyst Loading: While it may seem counterintuitive, increasing the palladium catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes favor the cross-coupling pathway, particularly if catalyst deactivation is an issue.[14]

Frequently Asked Questions (FAQs)

  • Q: Can the hydroxyl group on this compound interfere with the reaction?

    A: Yes, the free hydroxyl group has the potential to coordinate to the metal centers (palladium or copper), which could influence the catalyst's activity. While protection of the alcohol is an option (e.g., as a silyl ether), many Sonogashira protocols are tolerant of free hydroxyl groups. If you suspect interference, running a parallel reaction with a protected analogue can be a useful diagnostic experiment.

  • Q: What is the ideal ratio of palladium to copper catalyst?

    A: In traditional Sonogashira couplings, a common ratio is typically between 1:1 and 1:2 of Pd:Cu. However, to minimize homocoupling, it is often beneficial to use a lower loading of the copper co-catalyst (e.g., a 2:1 or even 4:1 ratio of Pd:Cu).

  • Q: Are there any visual cues during the reaction that might indicate a problem with homocoupling?

    A: The formation of a precipitate, particularly a reddish-brown or black solid, can sometimes indicate the formation of copper acetylide polymers or palladium black, respectively. While not a definitive indicator of homocoupling, it does suggest that the catalytic cycle is not proceeding cleanly. A clear, homogeneous solution is generally preferred.

  • Q: How can I effectively separate my desired product from the homocoupled byproduct?

    A: The homocoupled alkyne is typically more nonpolar and symmetrical than the desired cross-coupled product. This difference in polarity can usually be exploited for separation by column chromatography on silica gel.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Minimizing Homocoupling

ParameterCondition A (Copper-Catalyzed, Low Cu)Condition B (Copper-Free)Rationale
Palladium Pre-catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(OAc)₂ (2 mol%)Readily available and effective pre-catalysts.
Ligand -SPhos (4 mol%)A bulky, electron-rich ligand to promote oxidative addition.[9]
Copper Co-catalyst CuI (1 mol%)NoneReduced copper loading to disfavor Glaser coupling.[14]
Base Diisopropylamine (DIPA)K₂CO₃ (2 equivalents)DIPA acts as both base and solvent; K₂CO₃ is a solid base for the copper-free system.[1]
Solvent DIPA/THF (1:2 v/v)Dioxane or TolueneChoice of solvent can significantly impact reaction efficiency.[10][13]
Temperature Room Temperature50 °CGentle heating may be required for the copper-free system.
Atmosphere Argon (rigorously degassed)Argon (rigorously degassed)Essential to prevent oxidative homocoupling.[1][4]

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).

  • Add degassed dioxane or toluene via cannula.

  • Add the terminal alkyne (1.1 eq) to the reaction mixture.

  • Stir the mixture at 50 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizing the Pathways

To better understand the competing reactions, the following diagrams illustrate the catalytic cycles.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Undesired) Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII Ar-Pd(II)-I OA->PdII TM Transmetalation PdII->TM Cu-C≡CR RPdII Ar-Pd(II)-C≡CR TM->RPdII RE Reductive Elimination RPdII->RE RE->Pd0 Product Ar-C≡CR RE->Product Alkyne R-C≡C-H CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Cu(I), Base CuI Cu(I) Base Base Oxidation Oxidative Dimerization CuAcetylide->Oxidation O₂ Dimer R-C≡C-C≡C-R Oxidation->Dimer CuAcetylide_Glaser CuAcetylide_Glaser CuAcetylide_Glaser->TM Enters Desired Cycle

Sources

Technical Support Center: Buchwald-Hartwig Amination of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating the Critical Role of the Base

Welcome to the technical support center for the Buchwald-Hartwig amination of (5-Fluoro-2-iodophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are working with functionalized aryl halides. The presence of a protic hydroxyl group on the substrate introduces specific challenges that require careful consideration of reaction parameters, most notably the choice of base. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when performing the Buchwald-Hartwig amination on substrates bearing sensitive functional groups.

Q1: My reaction with this compound using sodium tert-butoxide (NaOtBu) is giving low yield and multiple side products. What is the likely cause?

A1: The primary issue is the incompatibility of a strong, non-hindered alkoxide base like NaOtBu with the acidic proton of the methanol group (-CH₂OH) on your substrate. NaOtBu is a powerful base that can readily deprotonate the alcohol, leading to several complications[1][2]:

  • Base Consumption: A portion of the base is consumed in an acid-base reaction with the substrate's hydroxyl group, reducing the amount available for the catalytic cycle.

  • Alkoxide Formation: The resulting substrate alkoxide can coordinate to the palladium center, potentially inhibiting the catalyst or leading to undesired side reactions.

  • Substrate Decomposition: Strong bases can promote decomposition pathways for sensitive substrates, especially at the elevated temperatures often required for amination[3].

For substrates with protic functional groups, it is crucial to select a base that is strong enough to facilitate the catalytic cycle but selective enough to avoid reacting with the hydroxyl group.

Q2: What is the specific role of the base in the Buchwald-Hartwig catalytic cycle?

A2: The base plays a crucial role in the catalytic cycle, primarily by facilitating the deprotonation of the amine after it coordinates to the palladium(II) complex. This step is essential for the formation of the palladium-amido complex. The general mechanism involves[1][4][5]:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl iodide, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. The base then removes a proton from the coordinated amine, forming a palladium-amido intermediate and the conjugate acid of the base.

  • Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

A base that is too weak may fail to deprotonate the amine-palladium complex effectively, stalling the catalytic cycle and resulting in low conversion[6].

Q3: Which bases are recommended for substrates with protic functional groups like alcohols?

A3: For substrates containing sensitive, protic functional groups, a careful selection of the base is paramount. The goal is to find a base that balances reactivity with functional group tolerance.

  • Weaker Inorganic Bases: Carbonate (Cs₂CO₃, K₂CO₃) and phosphate (K₃PO₄) bases are often the first choice.[2][7] They are generally well-tolerated by many functional groups and can be effective, though they may require higher catalyst loadings or longer reaction times.[1] Cesium carbonate (Cs₂CO₃) is particularly noted for its good solubility in common organic solvents, which can be advantageous.[2]

  • Hindered Strong Bases: Lithium bis(trimethylsilyl)amide (LHMDS) is a strong, yet sterically hindered base that has shown excellent utility for coupling substrates with protic groups, including hydroxyls.[1][8] Its steric bulk can disfavor reaction with the sterically accessible hydroxyl group while still being effective in the catalytic cycle.

Q4: How does the solvent choice interact with the base in this reaction?

A4: The solvent and base are intimately linked. The effectiveness of a base, particularly inorganic bases, can depend heavily on its solubility in the reaction medium.[9]

  • Nonpolar Solvents (e.g., Toluene, Dioxane): These are common solvents for Buchwald-Hartwig amination. In these solvents, the deprotonation step is thought to occur at the solid-liquid interface when using insoluble inorganic bases.[2] Therefore, the particle size and surface area of the base can significantly impact the reaction rate. Grinding the base before use can be beneficial.[2][10]

  • Polar Aprotic Solvents (e.g., DMF): While these can improve the solubility of inorganic bases, they can also form stable complexes with the palladium catalyst, potentially creating an overly stable resting state that hinders catalysis.[11][12]

For the amination of this compound, starting with a relatively non-polar solvent like toluene or dioxane is recommended.[13]

Troubleshooting Guide & Workflow

When encountering issues with your reaction, a systematic approach is key. Use the following workflow and table to diagnose and solve common problems related to the choice of base.

Troubleshooting Workflow Diagram

This decision tree provides a visual guide for troubleshooting common issues.

Buchwald_Troubleshooting start Start: Low or No Yield check_sm Analysis by TLC/LC-MS: Starting Material (SM) Consumed? start->check_sm sm_present High SM Remaining: Reaction Stalled check_sm->sm_present No sm_gone SM Consumed: Side Product Formation check_sm->sm_gone Yes cause1 Possible Cause: - Base too weak - Catalyst inhibition - Poor base solubility sm_present->cause1 cause2 Possible Cause: - Base too strong for -OH group - Substrate decomposition - Hydrodehalogenation sm_gone->cause2 solution1 solution1 cause1->solution1 solution2 solution2 cause2->solution2

Caption: A decision tree for troubleshooting Buchwald-Hartwig amination issues.

Common Problems and Solutions
ProblemProbable Cause (Base-Related)Suggested Solution
No reaction, starting material recovered The base is too weak to deprotonate the amine-palladium complex. Poor solubility of the inorganic base is hindering the reaction.Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or LHMDS). Ensure the base is finely powdered or consider a more solubilizing solvent system.[2]
Low conversion, reaction stalls The base is being consumed by the acidic -OH group on the substrate. The base is clumping at the bottom of the vessel, reducing the effective surface area.Use a base known for functional group tolerance like LHMDS or Cs₂CO₃.[1][8] Increase agitation speed or grind the base before addition to prevent clumping.[2]
Starting material consumed, but low yield of desired product The base is too strong, leading to decomposition of the starting material or product. The base is promoting side reactions, such as hydrodehalogenation.Screen weaker bases like K₃PO₄ or Cs₂CO₃.[1] A hindered base like LHMDS can also mitigate side reactions. Optimizing the ligand may also be necessary.
Inconsistent results between batches The physical properties (e.g., particle size, water content) of the inorganic base vary.Purchase high-purity, anhydrous bases from a reliable supplier. For inorganic bases, consider grinding them to a fine, consistent powder immediately before use.[2][10]
Data and Protocols
Table of Common Bases for Buchwald-Hartwig Amination

The selection of a base is critical and substrate-dependent. This table provides a starting point for choosing a base for the amination of this compound.

BaseTypepKaH (of conjugate acid)Common Applications & Notes
NaOtBu Strong Alkoxide~19Not Recommended for this Substrate. High reaction rates but incompatible with acidic protons like alcohols and esters.[1]
LHMDS Strong Hindered Amide~26Recommended for Screening. Strong and effective, but steric bulk provides tolerance for protic functional groups.[1][8] Can be sensitive to moisture.
Cs₂CO₃ Weak Inorganic~10Recommended. Excellent functional group tolerance. Good solubility in some organic solvents compared to other carbonates.[2]
K₃PO₄ Weak Inorganic~12.3Highly Recommended. Excellent functional group tolerance and economically attractive. Often a good first choice for sensitive substrates.[1]
K₂CO₃ Weak Inorganic~10.3A possible alternative to K₃PO₄, but generally results in slower reaction rates.[1]
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine).

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos ligand (4 mol% if starting from Pd₂(dba)₃)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv.)

  • Anhydrous, degassed toluene (to achieve ~0.1 M concentration)

Procedure:

  • To an oven-dried reaction vial containing a magnetic stir bar, add this compound, the palladium precatalyst, and finely ground K₃PO₄.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the degassed toluene via syringe.

  • Add the amine via syringe.

  • Place the sealed vial in a preheated oil bath or heating block set to 100-110 °C.

  • Stir the reaction vigorously. Monitor progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Screening Different Bases

To optimize the reaction, it is highly recommended to screen a panel of bases. This can be done in parallel using a multi-well reaction block.

Procedure:

  • Set up four identical reaction vials as described in Protocol 1.

  • In place of K₃PO₄, add a different base to each vial (2.0 equiv.):

    • Vial 1: K₃PO₄ (finely ground)

    • Vial 2: Cs₂CO₃

    • Vial 3: K₂CO₃

    • Vial 4: LHMDS (added as a solution in THF after other reagents)

  • Run all reactions under identical conditions (temperature, time, stirring).

  • After a set time (e.g., 12 hours), take an aliquot from each reaction, quench, and analyze by LC-MS to determine the relative conversion to product. This will identify the most promising base for further optimization.

Visualizing the Catalytic Cycle

Understanding the mechanism helps in making informed decisions. The base's role is central to the productive turnover of the catalyst.

BHA_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle L-Pd(0) L-Pd(0) Oxidative\nAddition Oxidative Addition Ar-Pd(II)-X\n(L) Ar-Pd(II)-X (L) Oxidative\nAddition->Ar-Pd(II)-X\n(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X\n(L)(R2NH) Ar-Pd(II)-X (L)(R2NH) Amine\nCoordination->Ar-Pd(II)-X\n(L)(R2NH) Deprotonation Deprotonation Ar-Pd(II)-X\n(L)(R2NH)->Deprotonation Ar-Pd(II)-NR2\n(L) Ar-Pd(II)-NR2 (L) Deprotonation->Ar-Pd(II)-NR2\n(L) BaseH Base-H⁺ Deprotonation->BaseH Reductive\nElimination Reductive Elimination Product Ar-NR₂ Ar-Pd(II)-NR2\n(L)->Product Reductive\nElimination->L-Pd(0) ArX Ar-I ArX->Ar-Pd(II)-X\n(L) Amine R₂NH Amine->Ar-Pd(II)-X\n(L)(R2NH) Base Base Base->Deprotonation

Caption: The crucial deprotonation step facilitated by the base.

References
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
  • Chemistry LibreTexts. (2023, June 30).
  • Viciu, M. S., & Hartwig, J. F. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
  • PubMed. (2014, December 19).
  • Wikipedia. (n.d.).
  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. [Link]
  • Reddit. (2018, September 6).
  • MDPI. (n.d.). Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. [Link]
  • WordPress. (2025, December 16). Use of base metals in Buchwald-Hartwig coupling. [Link]

Sources

Technical Support Center: Ligand Selection for Suzuki Coupling with (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers utilizing the sterically hindered and electronically complex substrate, (5-Fluoro-2-iodophenyl)methanol. Our goal is to provide you with not only protocols but also the underlying chemical logic to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the Suzuki coupling of this compound?

This substrate presents a classic combination of steric and electronic challenges that can complicate catalyst performance.

  • Steric Hindrance: The hydroxymethyl group (-CH₂OH) is positioned ortho to the iodine, creating significant steric bulk around the reaction center. This can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-iodine bond[1].

  • Catalyst Inhibition: The oxygen of the hydroxymethyl group is a Lewis basic site that can coordinate to the palladium center. This coordination can potentially lead to catalyst inhibition or the formation of off-cycle, inactive palladacycle species, effectively poisoning the catalyst[2][3].

  • Electronic Effects: The fluorine atom at the 5-position is electron-withdrawing, which generally activates the aryl halide towards oxidative addition[4][5]. However, its interplay with the ortho-hydroxymethyl group creates a unique electronic environment that must be considered when selecting the ligand.

Q2: Which general classes of ligands are recommended as a starting point for this substrate?

For sterically demanding and potentially coordinating substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective[1]. The field has moved decisively towards bulky, electron-rich monophosphine ligands.

Recommended Ligand Classes:

  • Dialkylbiaryl Phosphines (Buchwald-type ligands): These are the gold standard for challenging Suzuki couplings. Their bulkiness promotes the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is necessary to overcome the steric hindrance during oxidative addition. Their electron-donating nature also facilitates this key step[1][6]. Excellent starting points include SPhos , XPhos , and RuPhos [1][7]. SPhos, in particular, has shown unprecedented activity for preparing extremely hindered biaryls[6][8].

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and offer high stability to the palladium catalyst. They can be very effective, especially in preventing catalyst decomposition at elevated temperatures[1].

Q3: How does the ortho-hydroxymethyl group specifically influence ligand choice?

The primary concern is unwanted coordination to the palladium center. A successful ligand must be able to compete effectively with this intramolecular coordination.

  • Ligand Bulk: A sufficiently bulky ligand, like XPhos or RuPhos, can sterically disfavor the binding of the hydroxymethyl group to the palladium atom, keeping the catalyst "on-cycle" for the desired cross-coupling reaction.

  • Protection Strategy: An alternative, though less atom-economical, approach is to temporarily protect the hydroxyl group as a silyl ether (e.g., TBDMS-ether) or a simple methyl ether. This removes the coordinating group entirely, simplifying the reaction and potentially allowing a wider range of ligands to be effective. However, this adds extra steps to the overall synthesis.

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Low or No Conversion to Product

This is the most common issue and can stem from several sources within the catalytic cycle.

Possible Cause Underlying Rationale & Solution
Ineffective Ligand The ligand is not bulky or electron-rich enough to promote the rate-limiting oxidative addition step with the sterically hindered aryl iodide[9][10]. Solution: Switch to a more robust ligand. If you started with a less bulky ligand, move to a well-established Buchwald-type ligand. A screening of SPhos, RuPhos, and XPhos is highly recommended.
Catalyst Inhibition The hydroxymethyl group is coordinating to the palladium center, forming an inactive or less active species and preventing catalytic turnover[2]. Solution 1: Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1 L:Pd) to favor ligand coordination over substrate coordination. Solution 2: Use a more sterically encumbering ligand that can physically block the hydroxymethyl group from the metal center. Solution 3: Consider protecting the alcohol group.
Incorrect Base/Solvent The base is crucial for activating the boronic acid in the transmetalation step[11][12]. If the base is too weak or poorly soluble, this step will be slow. Solution: Potassium phosphate (K₃PO₄) is a reliable and effective base for hindered couplings[1]. Ensure it is finely powdered to maximize surface area. For solvents, anhydrous aprotic options like toluene, dioxane, or 2-MeTHF are preferred[1][7].
Insufficient Temperature Sterically hindered substrates often require higher activation energy. Solution: If reacting at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C. Higher boiling point solvents like xylenes may be necessary[1].
Problem 2: Significant Side Product Formation

The appearance of byproducts points to specific, competing reaction pathways that need to be suppressed.

Side Product Identification & Cause Solution
Homocoupling of Boronic Acid Formation of a biaryl derived from two boronic acid molecules. Caused by the presence of oxygen or Pd(II) species which can promote this undesired reaction[2][13].Degas thoroughly: Ensure your solvent and reaction vessel are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.
Protodeboronation The boronic acid is replaced by a proton from a water source, resulting in the corresponding arene byproduct[2][14].Use anhydrous conditions: Dry your solvent and reagents thoroughly. While some Suzuki protocols tolerate water, it can be detrimental for sensitive substrates. Using an anhydrous base like K₃PO₄ can also help[7].
Dehalogenation The starting this compound is reduced, replacing the iodine with a hydrogen atom. This can arise from side reactions involving the base or solvent acting as a hydride source[2].Optimize the base and ligand: This side reaction is often catalyst and condition-dependent. Screening different ligands and bases may be necessary to find a system that favors cross-coupling over reductive dehalogenation.

Visualizing the Ligand Selection Process

A systematic approach to ligand selection and troubleshooting is crucial for success. The following workflow outlines a logical decision-making process.

LigandSelectionWorkflow start Start: Couple this compound initial_screen Initial Screen: Pd₂(dba)₃ / SPhos K₃PO₄, Toluene, 90°C start->initial_screen check_conversion Analyze Conversion by LC-MS initial_screen->check_conversion high_yield >80% Yield? Reaction Successful check_conversion->high_yield Yes low_yield Low/No Conversion check_conversion->low_yield No troubleshoot_ligand Troubleshoot Ligand: Screen XPhos & RuPhos. Increase Temperature (110°C). low_yield->troubleshoot_ligand side_products Significant Side Products? low_yield->side_products Check for troubleshoot_ligand->check_conversion Re-evaluate protect_oh Final Strategy: Protect -CH₂OH group (e.g., as TBDMS ether) and rescreen ligands. troubleshoot_ligand->protect_oh If still failing check_deboronation Protodeboronation? side_products->check_deboronation check_homocoupling Homocoupling? side_products->check_homocoupling use_anhydrous Action: Use Anhydrous Solvent & Reagents check_deboronation->use_anhydrous Yes degas_rigorously Action: Rigorously Degas Reaction Mixture check_homocoupling->degas_rigorously Yes

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Technical Support Center: Solvent Effects on the Reactivity of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Fluoro-2-iodophenyl)methanol. This versatile building block is crucial in medicinal chemistry and materials science, primarily due to its reactive C-I bond, which is amenable to various palladium-catalyzed cross-coupling reactions. However, its reactivity is profoundly influenced by the choice of solvent—a parameter that is often overlooked but is critical for success.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move from reaction-specific issues to broader troubleshooting principles, explaining the chemical causality behind our recommendations to empower you to optimize your own systems.

Section 1: Reaction-Specific Troubleshooting

FAQ 1: Suzuki-Miyaura Coupling

Question: I am setting up a Suzuki-Miyaura coupling with this compound. My yields are inconsistent. Which solvent system should I start with and why?

Answer: This is a common issue. The "best" solvent for a Suzuki-Miyaura coupling is highly dependent on the stability of the catalyst and the solubility of your reagents, particularly the boronic acid/ester and the base. Solvents play a critical role in modulating catalyst activity and influencing key mechanistic steps like oxidative addition and transmetalation.[1][2]

For this compound, a good starting point is a polar aprotic solvent or a mixture containing one. Here’s a breakdown of common choices and their mechanistic implications:

  • Polar Aprotic Solvents (DMF, Dioxane, THF): These are often the most reliable choices. They are effective at dissolving the organopalladium intermediates and the inorganic base (e.g., K₂CO₃, Cs₂CO₃). DMF, in particular, can sometimes accelerate the reaction but can be difficult to remove.[1][3] Dioxane and THF are excellent general-purpose solvents for Suzuki couplings.[1]

  • Alcohol/Water Mixtures (e.g., MeOH/H₂O, EtOH/H₂O): The addition of water can be highly beneficial. It can significantly improve the solubility of inorganic bases, which often accelerates the crucial transmetalation step.[4] A mixture like MeOH:H₂O (3:2) has been shown to be highly effective.[4] However, be mindful that the hydroxymethyl group on your substrate could potentially have solubility issues in less polar systems, making aqueous mixtures advantageous.

  • Nonpolar Solvents (Toluene): While effective for many Suzuki reactions, toluene may not be the optimal choice for this substrate without a co-solvent, as the polarity might be insufficient to dissolve the base and polar intermediates effectively, leading to sluggish reaction rates.[5]

Troubleshooting Workflow for Suzuki Coupling Solvent Choice

G start Start: Low Yield in Suzuki Coupling solvent_check Current Solvent? start->solvent_check toluene Toluene / Nonpolar solvent_check->toluene Nonpolar thf_dioxane THF / Dioxane solvent_check->thf_dioxane Moderately Polar dmf DMF / Polar Aprotic solvent_check->dmf Polar Aprotic switch_dmf Action: Switch to DMF or Dioxane/H₂O Rationale: Improve reagent/intermediate solubility. toluene->switch_dmf add_water Action: Add H₂O (e.g., 4:1 Dioxane:H₂O) Rationale: Improve base solubility, accelerate transmetalation. thf_dioxane->add_water check_base Action: Screen bases (K₃PO₄, Cs₂CO₃) Rationale: Base strength and solubility are solvent-dependent. dmf->check_base optimize_temp Action: Re-optimize temperature Rationale: Solvent boiling point affects thermal stability of catalyst. add_water->optimize_temp switch_dmf->optimize_temp check_base->optimize_temp

Caption: Decision workflow for troubleshooting Suzuki coupling solvents.

Comparative Data: Solvent Impact on Suzuki Coupling

Solvent SystemBaseTypical Yield Range (%)Key Considerations
Dioxane / H₂O (4:1)K₃PO₄85-98%Excellent for base solubility; generally reliable.
DMFK₂CO₃70-95%Can accelerate slow reactions; harder to remove.[3]
TolueneNaOtBu50-80%May require stronger, more soluble organic base.
THFCs₂CO₃80-95%Good general solvent; ensure it is anhydrous.
Methanol / H₂O (3:2)NaOH90-98%Environmentally friendly; excellent for inorganic bases.[4]
FAQ 2: Sonogashira Coupling

Question: I am attempting a Sonogashira coupling and am getting significant amounts of alkyne homocoupling (Glaser coupling) as a byproduct. Can my solvent choice help?

Answer: Absolutely. Glaser-type homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[6] Your choice of solvent and base is critical to minimizing this.

  • Solvent/Base Combination: The most common procedure uses an amine base that also serves as the solvent or co-solvent (e.g., triethylamine, diisopropylamine).[6] This high concentration of amine base helps to maintain a reducing environment and can suppress the oxidative homocoupling pathway.

  • Co-solvents: For substrates that are not soluble in pure amine, a co-solvent is necessary.

    • Non-polar solvents like Toluene are often very effective. A common mixture is Toluene:Triethylamine (3:1).[6][7] Non-polar environments can sometimes favor the desired cross-coupling kinetics over homocoupling.

    • Polar aprotic solvents like DMF or THF can also be used, especially if your starting material has poor solubility in other systems.[7][8] However, be aware that in some cases, polar solvents can lead to more homocoupling if conditions are not rigorously oxygen-free.[7]

  • Degassing is Non-Negotiable: Regardless of the solvent, rigorous degassing (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) is the single most important step to prevent homocoupling.[8]

Protocol: Standard Sonogashira Coupling of this compound

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous, degassed Toluene (e.g., to achieve 0.2 M concentration) followed by anhydrous, degassed triethylamine (3.0 equiv).

  • Stir the mixture at room temperature for 5 minutes.

  • Slowly add the terminal alkyne (1.2 equiv) via syringe over 10 minutes.

  • Stir the reaction at the desired temperature (room temperature to 60 °C is a typical range) and monitor by TLC or LC-MS.

  • Troubleshooting Note: If homocoupling persists, consider switching to a copper-free protocol, which may require a different palladium catalyst/ligand system and solvent.[9]

FAQ 3: Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination and my reaction is stalling. I am using toluene as a solvent. What should I try?

Answer: Stalling in Buchwald-Hartwig aminations is frequently tied to catalyst decomposition or poor solubility of the base. While toluene is a common solvent, it is not always the most effective for every substrate/base combination.[10][11]

  • Solvent Polarity and Base Activity: The key is the interaction between the solvent and the base (typically a strong base like NaOtBu or LHMDS).[12] More polar ethereal solvents like 1,4-Dioxane or THF can increase the reactivity of the alkoxide base and better solvate the ionic intermediates in the catalytic cycle, potentially preventing catalyst aggregation and deactivation.

  • Alternative Solvents:

    • tert-Butanol (t-BuOH): This can be an excellent solvent, particularly when using t-butoxide bases. It can help to break up catalyst aggregates and facilitate the catalytic cycle.

    • Ethereal Solvents (Dioxane, THF, CPME): Dioxane is a classic solvent for this reaction but is under scrutiny for environmental and safety reasons.[10][11] Cyclopentyl methyl ether (CPME) is a greener alternative to consider. THF is also a viable option.[12]

  • Inhibitory Effects: Be aware that in C-N couplings involving aryl iodides, the iodide byproduct (e.g., NaI) can sometimes act as a catalyst inhibitor.[13] Switching to a solvent system where the iodide salt is less soluble can sometimes improve reaction efficiency by precipitating the inhibitor out of the reaction medium.[13]

Recommendation: For a stalled reaction in toluene, a logical first step is to switch to 1,4-dioxane or THF . Ensure your base is fresh and handled under inert conditions.

Section 2: General Troubleshooting

Question: My reaction is clean but very slow. How do I know if the solvent is the problem?

Answer: Sluggish reactions are often a result of poor solubility of one or more components.

  • Visual Inspection: Are all your reagents fully dissolved at the reaction temperature? Is the base (e.g., K₃PO₄) just sitting at the bottom of the flask? If so, you have a solubility problem. A more polar solvent or the addition of water (for Suzuki) may be required.[4]

  • Catalyst Solubility: The active Pd(0) species must remain in solution. Non-polar solvents can sometimes lead to the precipitation of palladium black, indicating catalyst death.[14] A more coordinating or polar solvent (e.g., DMF, THF) can help stabilize the catalyst.[1][15]

  • Solvent Purity: Ensure your solvents are anhydrous and pure. Water can interfere with many organometallic reactions, and impurities can act as catalyst poisons.[2][16]

Question: What is the fundamental difference between polar protic and polar aprotic solvents in the context of my cross-coupling reaction?

Answer: This is a crucial concept. The key difference is the presence of an acidic proton (usually on an O or N atom).[17]

  • Polar Protic Solvents (e.g., H₂O, MeOH, EtOH): These solvents have acidic protons and can form strong hydrogen bonds.[18] In substitution reactions, they are excellent at stabilizing charged species like carbocations and leaving groups, which is why they favor Sₙ1 mechanisms.[17][18] In cross-coupling, their main role is often to dissolve inorganic bases.[4]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents are polar but lack acidic protons. They cannot act as hydrogen bond donors.[18] They are excellent at dissolving a wide range of organic molecules and salts. They solvate cations well but leave anions relatively "naked" and more reactive. This property can be beneficial for increasing the reactivity of nucleophiles or bases in the reaction mixture.[19][20]

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions is shown below. The solvent influences every step by affecting solubility, stability, and the polarity of transition states.

G cluster_oa Solvent can stabilize polar transition state cluster_tm Solvent affects solubility and reactivity of R'-M cluster_re Solvent polarity can influence rate of final bond formation pd0 Pd(0)Lₙ pd2_complex R-Pd(II)-X (Lₙ) pd0->pd2_complex R-X oxidative_addition Oxidative Addition pd2_r_rprime R-Pd(II)-R' (Lₙ) pd2_complex->pd2_r_rprime R'-M transmetalation Transmetalation pd2_r_rprime->pd0 R-R' reductive_elimination Reductive Elimination

Caption: Influence of solvent on the palladium catalytic cycle.

Question: I am seeing evidence of protodehalogenation (replacement of Iodine with Hydrogen). What is causing this and how can I prevent it?

Answer: Protodehalogenation is a common side reaction, especially with electron-rich aryl halides. It is often caused by:

  • Trace Water or Protic Solvents: The organopalladium intermediate can react with a proton source. Ensure you are using truly anhydrous solvents and reagents. If you are using a protic solvent intentionally (e.g., in a Suzuki reaction), this side reaction may be unavoidable to some extent, and optimization will be key.

  • Amine or Base as a Hydride Source: Some bases or amine coupling partners can act as hydride donors under certain conditions, leading to reduction of the aryl halide.

  • Alcohol Moiety: While less common, the benzylic alcohol on your specific substrate could, under harsh basic conditions, potentially act as a proton source after deprotonation.

To prevent this:

  • Use rigorously dried, degassed solvents.

  • Ensure your base is not known to cause this side reaction (e.g., sometimes switching from an alkoxide to a carbonate can help).

  • Run the reaction at the lowest effective temperature to minimize side reactions.

Should you continue to experience issues, please do not hesitate to contact our applications team with your specific reaction details for further consultation.

References

  • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH Source: N
  • Title: Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online Source: White Rose Research Online URL:[Link]
  • Title: Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing Source: Royal Society of Chemistry URL:[Link]
  • Title: Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF Source: ResearchG
  • Title: Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters Source: EliScholar - Yale University URL:[Link]
  • Title: Loudon Chapter 9 Review: Reactions of Alkyl Halides Source: Organic Chemistry
  • Title: Optimization of the reaction conditions.
  • Title: Polar Protic and Polar Aprotic Solvents Source: Chemistry Steps URL:[Link]
  • Title: How to Troubleshoot a Reaction Source: University of Rochester, Department of Chemistry URL:[Link]
  • Title: Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent? Source: Quora URL:[Link]
  • Title: Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview Source: Sustainable Chemical Insight in Biological Explor
  • Title: The effect of different solvents on the Suzuki coupling reaction Source: ResearchG
  • Title: 6.05.1. Protic vs Aprotic Solvents Source: Chemistry LibreTexts URL:[Link]
  • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: Israel Journal of Chemistry URL:[Link]
  • Title: What is the best procedure for Sonogashira coupling?
  • Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL:[Link]
  • Title: Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions Source: YouTube URL:[Link]
  • Title: Optimization of reaction conditions a.
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
  • Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: ArODES URL:[Link]
  • Title: Specific Solvent Issues with Buchwald-Hartwig Amination Source: ACS Green Chemistry Institute URL:[Link]
  • Title: How To: Troubleshoot a Reaction - Failed Reaction: FAQ Source: University of Rochester, Department of Chemistry URL:[Link]
  • Title: Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol Source: KAUST Repository URL:[Link]
  • Title: Solvent-free Sonogashira coupling reaction via high speed ball milling Source: ResearchG
  • Title: Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Title: Cross-Coupling Reactions Source: SlideShare URL:[Link]
  • Title: 2-Fluoro-5-iodobenzyl alcohol | C7H6FIO | CID 22220046 Source: PubChem - NIH URL:[Link]
  • Title: Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F Source: Semantic Scholar URL:[Link]
  • Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: N
  • Title: Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners Source: PubMed Central URL:[Link]
  • Title: Optimization of Methanol Synthesis under Forced Periodic Oper
  • Title: Solvent effect on the alpha-effect for the reactions of aryl acetates with butane-2,3-dione monoximate and p-chlorophenoxide in MeCN-H2O mixtures Source: PubMed URL:[Link]
  • Title: (2-Fluoro-5-iodo-3-methoxyphenyl)(phenyl)methanol Source: PubChem - NIH URL:[Link]
  • Title: CROSS-COUPLING reactions - everything YOU need to know! Source: YouTube URL:[Link]
  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: N

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Technical Support Center: Synthesis of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (5-Fluoro-2-iodophenyl)methanol. This critical building block is frequently used in the development of pharmaceuticals and advanced materials. Achieving high purity is paramount for the success of subsequent synthetic steps. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of its synthesis and manage key impurities effectively.

Synthetic Overview

The most common and reliable method for synthesizing this compound is the reduction of a suitable precursor, typically 5-fluoro-2-iodobenzoic acid. While other reagents like lithium aluminum hydride (LiAlH₄) can be used, borane complexes offer excellent selectivity for the carboxylic acid group, minimizing side reactions.[1][2]

A typical reaction scheme is as follows: Starting Material: 5-Fluoro-2-iodobenzoic acid Reagent: Borane-tetrahydrofuran complex (BH₃·THF) Solvent: Anhydrous Tetrahydrofuran (THF) Product: this compound

The primary challenges in this synthesis revolve around ensuring the reaction goes to completion, preventing common side reactions like dehalogenation, and effectively removing unreacted starting materials and byproducts during workup and purification.

Troubleshooting Guide & Common Issues

This section addresses specific problems that may arise during the synthesis in a practical question-and-answer format.

Question 1: My reaction is sluggish or incomplete, leaving significant amounts of 5-fluoro-2-iodobenzoic acid. What are the likely causes and how can I fix it?

Answer:

An incomplete reaction is the most frequent issue and can usually be traced back to the quality of the reagents or the reaction conditions.

Causality & Explanation: The reduction of a carboxylic acid with borane is an electrophilic reaction where the borane (BH₃) coordinates to the carbonyl oxygen.[3] This process requires an active, un-decomposed borane reagent and an anhydrous environment.

  • Reagent Quality: Borane-THF (BH₃·THF) is sensitive to moisture and air and can decompose over time, especially if not stored properly at low temperatures (0-5°C).[4] This leads to a lower effective concentration of the active reducing agent.

  • Solvent Purity: The presence of water in the THF solvent will rapidly quench the borane reagent, forming inactive boric acid and hydrogen gas, thereby preventing the reduction of the carboxylic acid.

  • Insufficient Reagent: Carboxylic acid reduction with borane requires at least one equivalent of BH₃. Using a stoichiometric or slight excess is crucial for driving the reaction to completion.[3]

Troubleshooting Protocol:

  • Verify Reagent Activity: Before starting your main reaction, perform a small-scale test. Add a few drops of your BH₃·THF solution to a flask containing a small amount of dry methanol at 0°C. Vigorous bubbling (hydrogen evolution) indicates an active reagent.

  • Ensure Anhydrous Conditions: Use freshly distilled THF or anhydrous THF from a sealed bottle. Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or argon.

  • Optimize Stoichiometry & Temperature:

    • Use 1.5 to 2.2 equivalents of BH₃·THF to ensure a sufficient excess.

    • Add the BH₃·THF solution dropwise to the carboxylic acid in THF at 0°C to control the initial exothermic reaction.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours.[3] If the reaction is still sluggish (monitored by TLC or HPLC), gentle heating to 40-50°C can facilitate completion.[3]

Question 2: My final product is contaminated with a significant amount of (5-fluorophenyl)methanol. What causes this de-iodination and how can I prevent it?

Answer:

The formation of the de-iodinated byproduct, (5-fluorophenyl)methanol, is a known side reaction in the reduction of aryl halides.

Causality & Explanation: This side reaction is known as reductive dehalogenation. While borane itself is not typically aggressive enough to cause significant dehalogenation of aryl iodides, certain conditions or impurities can promote it. More aggressive hydride reagents like sodium borohydride (NaBH₄), especially in the presence of transition metal catalysts, are well-known to reduce aryl halides.[5][6][7] The C-I bond is the weakest of the carbon-halogen bonds, making it the most susceptible to reduction.[5]

Preventative Measures:

  • Choice of Reducing Agent: Stick with BH₃·THF or borane-dimethyl sulfide (BMS), as they are highly selective for carboxylic acids over aryl halides. Avoid stronger, more nucleophilic hydrides like LiAlH₄ or NaBH₄ if de-iodination is a concern.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating at high temperatures, which can increase the rate of side reactions.

  • Quenching Procedure: Quench the reaction carefully at 0°C by slowly adding methanol. This neutralizes any excess borane and prevents localized temperature spikes that could promote dehalogenation.

Question 3: How do I effectively remove unreacted 5-fluoro-2-iodobenzoic acid from my crude product?

Answer:

The presence of the acidic starting material is a common purification challenge. An acid-base liquid-liquid extraction is the most efficient method for its removal.

Causality & Explanation: The starting material is a carboxylic acid, while the product is a neutral alcohol. This difference in acidity allows for a straightforward separation. By washing the crude organic solution with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic starting material is deprotonated to form its corresponding carboxylate salt. This salt is highly soluble in the aqueous layer and can be easily separated from the neutral product, which remains in the organic layer.

Purification Workflow:

  • After quenching the reaction with methanol, remove the solvents (THF, methanol) under reduced pressure.

  • Dissolve the resulting crude oil/solid in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M Sodium Hydroxide (NaOH) solution (2 times). This converts the acidic starting material into its water-soluble sodium salt.

    • Water (1 time).

    • Brine (saturated NaCl solution) (1 time) to remove residual water from the organic layer.

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic solvent to yield the purified this compound.

Below is a diagram illustrating the purification workflow.

G cluster_0 Reaction Workup cluster_1 Liquid-Liquid Extraction cluster_2 Final Isolation Quench 1. Quench Reaction (Methanol, 0°C) Concentrate 2. Concentrate (Remove THF/MeOH) Quench->Concentrate Dissolve 3. Dissolve Crude (Ethyl Acetate) Concentrate->Dissolve Wash_Base 4. Wash with 1M NaOH (Removes Acidic SM) Dissolve->Wash_Base Wash_H2O 5. Wash with Water Wash_Base->Wash_H2O Wash_Brine 6. Wash with Brine Wash_H2O->Wash_Brine Separate 7. Separate Layers (Collect Organic Layer) Wash_Brine->Separate Dry 8. Dry Organic Layer (Na2SO4) Separate->Dry Filter 9. Filter Dry->Filter Evaporate 10. Evaporate Solvent (Final Product) Filter->Evaporate

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

  • Q1: What is the best analytical method to check the purity of my final product?

    • A: A combination of techniques is ideal. ¹H NMR is excellent for confirming the structure and identifying major impurities. HPLC (High-Performance Liquid Chromatography) with a UV detector is the best method for quantifying purity and detecting trace impurities with high sensitivity. GC-MS (Gas Chromatography-Mass Spectrometry) can also be used to identify volatile impurities.

  • Q2: How should I store the final product, this compound?

    • A: Like many aryl iodides, this compound can be sensitive to light and air over long periods. It is best stored in an amber glass vial or a container protected from light, under an inert atmosphere (nitrogen or argon), and at refrigerated temperatures (2-8°C) to ensure long-term stability.

  • Q3: Can I use Sodium Borohydride (NaBH₄) instead of BH₃·THF to reduce the carboxylic acid?

    • A: No, sodium borohydride is generally not reactive enough to reduce carboxylic acids on its own.[8] It is primarily used for reducing aldehydes and ketones.[9] For the reduction of carboxylic acids, a more powerful reagent like BH₃·THF or LiAlH₄ is required.[1][10]

Experimental Protocols

Protocol 1: Synthesis via Borane-THF Reduction
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-fluoro-2-iodobenzoic acid (10.0 g, 37.6 mmol).

  • Dissolution: Add 100 mL of anhydrous THF and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add Borane-THF complex (1.0 M solution in THF, 75.2 mL, 75.2 mmol, 2.0 eq.) dropwise via a syringe or dropping funnel over 30-45 minutes. Maintain the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC until the starting material is consumed.

  • Quenching: Cool the mixture back to 0°C and slowly add methanol (20 mL) dropwise to quench the excess borane. Note: Hydrogen gas evolution will occur.

  • Workup: Concentrate the mixture under reduced pressure. Follow the purification workflow described in Troubleshooting Question 3 .

Data Summary Table
ParameterRecommended ConditionRationale
Starting Material 5-Fluoro-2-iodobenzoic acidCommercially available and directly reduces to the target alcohol.
Reducing Agent Borane-THF complexHigh selectivity for carboxylic acids over aryl halides.[1][2]
Equivalents of BH₃ 2.0 eq.Ensures complete conversion of the starting material.[4]
Reaction Temperature 0°C to Room TemperatureControls initial exotherm and minimizes side reactions.[3]
Solvent Anhydrous THFEssential for reagent stability and reaction success.[4]
Primary Purification Acid-Base ExtractionEfficiently removes unreacted acidic starting material.
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common issues during the synthesis.

Caption: Decision tree for troubleshooting synthesis and purification.

References

  • VTechWorks. (n.d.). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents.
  • ResearchGate. (2018). A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd@AlO(OH) nanoparticles and sodium borohydride.
  • Lookchem. (n.d.). Selective Reduction of Aryl Halides and α,β-Unsaturated Esters with Sodium Borohydride-Cuprous Chloride in Methanol and Its Application to Deuterium Labeling.
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
  • Common Organic Chemistry. (n.d.). Borane Tetrahydrofuran.
  • ACS Publications. (1970). Reduction of organic halogen compounds by sodium borohydride. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Borane Reagents.
  • ACS Publications. (1975). Dehalogenations with sodium borohydride. Evidence for a free radical reaction. Journal of the American Chemical Society.
  • Reagentia. (n.d.). This compound (1 x 1 g).
  • Wikipedia. (n.d.). Borane–tetrahydrofuran.
  • Google Patents. (2006). Purification of fluorinated alcohols.
  • YouTube. (2022). MCQ-255: Reaction on 2-iodobenzoic acid by Dr. Tanmoy Biswas.
  • PubChem - NIH. (n.d.). 2-Fluoro-5-iodobenzyl alcohol.
  • INAC. (2009). STABILITY STUDY OF 2-[ F]FLUORO-2-DEOXY-D-GLUCOSE ( FDG) STORED AT ROOM TEMPERATURE BY PHYSICOCHEMICAL AND MICROBIOLOGICAL ASSAY.
  • Dana Bioscience. (n.d.). (2-Fluoro-5-iodophenyl)methanol.
  • Chemistry LibreTexts. (2019). 18.4: Reduction of Aldehydes and Ketones.
  • University of Chittagong. (n.d.). Organic Chemistry II (Chem 2042).

Sources

Technical Support Center: Palladium Catalyst Removal from (5-Fluoro-2-iodophenyl)methanol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, practical solutions for the critical step of removing residual palladium catalysts from reaction mixtures involving (5-Fluoro-2-iodophenyl)methanol. Given the frequent use of this substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), ensuring the final product's purity is paramount for downstream applications, especially in pharmaceutical development where regulatory limits are stringent.[1]

This document is structured to provide rapid answers through FAQs, guide your strategy with decision-making tools, offer detailed protocols for key techniques, and help you resolve common issues in the troubleshooting section.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the palladium catalyst? A: There are three primary drivers for rigorous palladium removal:

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities. Palladium is classified as a Class 2B element, which requires risk assessment if intentionally added to the process.[2][3]

  • Patient Safety: Palladium, like other heavy metals, can be toxic, and its levels in final drug products must be controlled to ensure patient safety.[3]

  • Catalytic Activity in Downstream Steps: Residual palladium can interfere with subsequent chemical transformations, leading to unwanted side reactions, reduced yields, and product degradation.

Q2: What are the acceptable residual palladium levels for pharmaceutical applications? A: According to ICH Q3D guidelines, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day for the oral route of administration.[4][5] This translates to a concentration limit in the API. A common calculation assumes a maximum daily drug dose of 10 grams, resulting in a standard limit of 10 parts per million (ppm) .[4] However, this limit can be higher for lower-dose drugs and is stricter for parenteral and inhalation routes.[4]

Q3: What forms can residual palladium take in my reaction mixture? A: Palladium can exist in several forms post-reaction, complicating its removal. These include:

  • Homogeneous Species: Soluble Pd(II) salts or Pd(0) complexes, often bound to phosphine ligands or your product.

  • Heterogeneous Species: Insoluble Pd(0) metal, which may be finely dispersed as nanoparticles (colloidal palladium).[6]

The choice of removal method often depends on the predominant form of palladium present.

Q4: My product, this compound, contains a primary alcohol. Will this affect my choice of scavenger? A: The primary alcohol is a relatively robust functional group. Most common palladium scavenging techniques, such as those using activated carbon or thiol-functionalized silica, are compatible and should not react with the alcohol moiety. However, you should avoid harsh pH conditions or highly reactive reagents that could potentially oxidize or otherwise transform the alcohol.

Section 2: Selecting the Right Scavenging Strategy

The optimal palladium removal strategy is highly dependent on the reaction scale, the nature of the solvent and product, the form of the palladium, and the target purity level.[7] A multi-step approach, such as filtration through Celite® followed by treatment with a high-affinity scavenger, is often more effective than a single method.[8]

The following decision tree provides a logical workflow for selecting an appropriate purification strategy.

Scavenging_Strategy start Post-Reaction Mixture (Containing Product & Residual Pd) q1 Are there visible black solids (Pd(0))? start->q1 celite_filtration Filter through Celite® Pad to remove heterogeneous Pd(0) q1->celite_filtration Yes q2 What is the target residual Pd level? q1->q2 No / Soluble Pd celite_filtration->q2 crystallization Recrystallization (Good for >50 ppm targets & crystalline products) q2->crystallization > 50 ppm activated_carbon Activated Carbon Treatment (Cost-effective for moderate purity, ~10-50 ppm) q2->activated_carbon 10-50 ppm scavenger High-Affinity Scavenger (e.g., Thiol-Silica) (Required for <10 ppm targets) q2->scavenger < 10 ppm (API Grade) final_product Purified Product (Verify Pd level with ICP-MS) crystallization->final_product activated_carbon->final_product scavenger->final_product

Caption: Decision tree for selecting a palladium removal strategy.

Section 3: In-Depth Scavenging Protocols

Here we detail the most common and effective methods for palladium removal. The choice depends on cost, scale, and required purity.[1][7]

Comparison of Common Palladium Scavengers
Scavenger TypeMechanismTypical TargetProsCons
Activated Carbon Physisorption[7]Pd(0), some Pd(II)Inexpensive, widely available, effective for bulk removal.[9][10]Non-specific (can adsorb product), may require large amounts, can be slow.[7]
Thiol-Functionalized Silica Chemisorption (S-Pd bond)[11]Pd(II), Pd(0)High affinity and selectivity, fast kinetics, low product loss, effective to <10 ppm levels.[12][13]Higher cost than carbon. Potential for thiol leaching if scavenger is low quality.[7]
Thiourea-Functionalized Silica Chemisorption (S/N-Pd bond)Pd(0), Pd(II)Very versatile and robust, widely used in pharmaceutical processes.[12]Higher cost than carbon.
TMT-Functionalized Polymer Chemisorption (Triazine-Pd)[7]Pd(II)High selectivity for palladium over other metals.[14]Can be less effective for Pd(0) unless an oxidant is used.
Protocol 1: Activated Carbon Treatment

This method is a cost-effective first-line approach, particularly for removing the black, insoluble Pd(0) that often forms at the end of a reaction.

Rationale: Activated carbon possesses a high surface area with a porous structure, allowing it to adsorb palladium species, primarily through physical adsorption.[7][9] It is particularly effective for removing colloidal Pd(0).

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture with a suitable solvent (e.g., Ethyl Acetate, THF, Methanol) to ensure the product is fully dissolved and the solution is not overly viscous.

  • Addition of Carbon: Add powdered activated carbon (typically 5-20 wt% relative to the crude product) to the solution.[7]

  • Stirring: Stir the suspension vigorously at a controlled temperature (room temperature to 45-50°C) for a period ranging from 2 to 18 hours.[7] The optimal time and temperature should be determined empirically.

  • Filtration: Prepare a pad of Celite® (diatomaceous earth) in a Büchner or sintered glass funnel. Wet the pad with the clean solvent.

  • Removal: Filter the slurry through the Celite® pad to remove the activated carbon and adsorbed palladium. Wash the pad thoroughly with the solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze the residual palladium content using ICP-MS or a similar sensitive technique.

Protocol 2: Thiol-Functionalized Silica Scavenging

This is the method of choice when extremely low palladium levels (<10 ppm) are required, as is typical for APIs.[13]

Rationale: The silica support is functionalized with thiol (-SH) groups, which act as powerful ligands that form strong covalent bonds with palladium (chemisorption).[11] This high affinity allows for the selective removal of palladium even at very low concentrations.[12][15]

Step-by-Step Methodology:

  • Pre-filtration (Recommended): If significant black precipitate (Pd(0)) is present, perform a preliminary filtration through Celite® as described in Protocol 1. This prevents the high-value scavenger from being saturated with bulk palladium.

  • Scavenger Addition: To the filtered organic solution, add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol). A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used.

  • Incubation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 1-4 hours. Scavenging is often rapid, with significant removal occurring within the first 30-60 minutes.[13]

  • Filtration: Remove the silica scavenger by simple filtration. Wash the collected silica with fresh solvent to ensure complete recovery of the product.

  • Concentration & Analysis: Combine the filtrates, concentrate the solvent, and analyze the final product for residual palladium content.

Section 4: Troubleshooting Guide

Q: My final product solution is still grey/black after filtration. What went wrong? A: This indicates the presence of fine, colloidal palladium(0) particles that have passed through your filter.

  • Solution 1 (Improve Filtration): Use a finer porosity filter or, more effectively, use a thick pad of Celite®. Ensure the Celite® pad is well-settled and not disturbed during filtration.[6]

  • Solution 2 (Change Palladium State): Sometimes, adding a mild oxidant can convert fine Pd(0) to more easily scavenged Pd(II) species. This is an advanced technique and requires careful screening to avoid product degradation.

Q: My ICP-MS analysis shows >20 ppm of palladium even after using a thiol scavenger. Why? A: This suggests that the scavenging was incomplete.

  • Cause 1 (Insufficient Scavenger): The amount of scavenger may be too low if the initial palladium concentration was higher than estimated. Try increasing the equivalents of scavenger or performing a second scavenging treatment.

  • Cause 2 (Insufficient Time/Temperature): While often fast, some tightly-bound palladium complexes may require longer stirring times or gentle heating (e.g., 40-50°C) to facilitate binding to the scavenger.[7]

  • Cause 3 (Wrong Scavenger Type): The residual palladium might be in a form that is not efficiently captured by your chosen scavenger. Consider screening a small panel of scavengers (e.g., thiol, thiourea, TMT-based) to find the most effective one for your specific system.[7][12]

Q: I lost a significant amount of my product during the activated carbon treatment. How can I prevent this? A: This is a common issue known as co-adsorption or product "bleeding."[7]

  • Solution 1 (Optimize Carbon Amount): Reduce the weight percent of activated carbon used. Start with a smaller amount (e.g., 2-5 wt%) and increase only if necessary.

  • Solution 2 (Thorough Washing): After filtering off the carbon, wash the carbon cake extensively with the solvent. Sometimes, a more polar solvent can be used for washing if the product is stable and soluble in it.

  • Solution 3 (Switch Methods): If product loss remains high, activated carbon may not be suitable. Switch to a more selective method like a silica-based scavenger, which has a much lower affinity for organic products.[12]

Q: The scavenger appears to be degrading or causing new impurities in my product. A: While rare with high-quality scavengers, this can happen.

  • Cause (Thiol Oxidation): Thiol-based scavengers can sometimes be oxidized, potentially initiating side reactions. Ensure your reaction is worked up and scavenged under an inert atmosphere if your product is sensitive.

  • Solution (Source Scavenger Carefully): Use scavengers from reputable suppliers. Occasionally, impurities can arise from the scavenger material itself.[7] Running a blank reaction with just the scavenger and solvent can help diagnose this issue.

Section 5: Visualizing the Workflow

The following diagram illustrates the general experimental workflow for purifying a product after a palladium-catalyzed reaction.

purification_workflow cluster_reaction Reaction & Work-up cluster_purification Palladium Removal reaction Pd-Catalyzed Reaction (this compound + coupling partner) workup Aqueous Work-up (Quench & Extraction) reaction->workup crude_solution Crude Organic Solution (High Pd Content) workup->crude_solution filtration Step 1: Bulk Pd(0) Removal (Filtration through Celite®) scavenging Step 2: Soluble Pd Removal (Stir with Scavenger, e.g., Si-Thiol) filtration->scavenging filtration_scavenger Step 3: Scavenger Removal (Simple Filtration) scavenging->filtration_scavenger final_steps Solvent Removal & Final Product Isolation filtration_scavenger->final_steps crude_solution->filtration analysis QC Analysis (NMR, LC-MS, ICP-MS) final_steps->analysis

Caption: General experimental workflow for palladium removal.

References

  • Fallon, G. P., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?.
  • Steinkoenig, J., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science.
  • Steinkoenig, J., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. White Rose Research Online. [Link]
  • Biotage. (n.d.). ISOLUTE® Si-Thiol - Metal Scavenger.
  • West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?. Retrieved from West Pharmaceutical Services. [Link]
  • Slocik, J. M., et al. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Journal of Colloid and Interface Science. PubMed. [Link]
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
  • ICH. (2022). Guideline for elemental impurities Q3D(R2).
  • CMC Drug Product Development. (n.d.). ICH Q3D Elemental Impurities. Retrieved from CMC Drug Product Development. [Link]
  • ICH. (2019). Guideline for Elemental Impurities Q3D(R1).
  • ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product.
  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research. PubMed. [Link]
  • ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Google Patents. (2005). US20050256327A1 - Method of removing palladium.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd).
  • Reddit. (2025). Your trick to remove residual palladium.
  • Podborska, A., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds.
  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?.

Sources

Technical Support Center: Optimizing Coupling Reactions with (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving (5-Fluoro-2-iodophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. The unique electronic properties of this compound—an electron-deficient aryl iodide bearing a primary alcohol—present specific challenges and opportunities in C-C and C-N bond formation. This resource provides the causal logic behind experimental choices to empower you to accelerate your reaction times and improve overall success.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is slow or stalling. What are the most common initial factors to check?

A1: Sluggish reactions are common and often trace back to a few key areas. First, ensure your reaction is truly under an inert atmosphere. Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted homocoupling byproducts. Second, verify the purity and dryness of all reagents and solvents. Water can interfere with the catalytic cycle and hydrolyze starting materials.[1] Finally, assess the activity of your palladium source. Precatalysts like G3 or G4 palladacycles are often more reliable than Pd(OAc)₂ or Pd₂(dba)₃ as they provide cleaner and more consistent generation of the active LPd(0) species.[2]

Q2: How does the fluorine substituent on the phenyl ring affect the reaction?

A2: The electron-withdrawing nature of the fluorine atom significantly influences the reactivity of the C-I bond. It makes the ipso-carbon more electrophilic, which generally accelerates the rate-determining oxidative addition step of the palladium catalyst to the aryl iodide.[3] However, this electronic effect can also impact subsequent steps. For instance, in Suzuki-Miyaura couplings, a more electron-deficient palladium center can make the transmetalation step more challenging. In Buchwald-Hartwig aminations, it can affect the pKa of the coordinated amine, influencing the ease of deprotonation.

Q3: Can the primary alcohol in this compound interfere with the reaction?

A3: Yes, the hydroxyl group can be problematic. With strong bases like sodium tert-butoxide (NaOt-Bu), it can be deprotonated to form an alkoxide. This alkoxide can potentially coordinate to the palladium center, interfering with the catalytic cycle. In some cases, it may even act as a nucleophile itself, leading to side products. If you suspect interference, consider using a weaker inorganic base like K₂CO₃ or K₃PO₄, or protecting the alcohol as a silyl ether (e.g., TBDMS) or benzyl ether prior to the coupling reaction.

Q4: What is the best general approach for degassing solvents for these reactions?

A4: While sparging with an inert gas is common, it is often not the most efficient method. The most robust technique is to subject the solvent to several "evacuate-backfill" cycles. This involves evacuating the flask containing the solvent under vacuum while sonicating for 1-2 minutes, followed by backfilling with high-purity nitrogen or argon. Repeating this cycle 3-5 times effectively removes dissolved oxygen. For reactions highly sensitive to oxygen, using freshly distilled or commercially available anhydrous, degassed solvents (e.g., Sure/Seal™ bottles) is highly recommended.

Troubleshooting & Optimization Guides

This section provides detailed guidance for specific palladium-catalyzed cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds between this compound and various boronic acids or esters.

  • Potential Cause 1: Suboptimal Ligand Choice. The steric and electronic properties of the phosphine ligand are critical.[4] For the electron-deficient this compound, particularly when coupling with sterically hindered boronic acids, a bulky and electron-rich ligand is often required to promote the reductive elimination step, which can become rate-limiting.[5]

  • Solution 1: Screen Ligands. Start with a versatile ligand like SPhos or XPhos. If the reaction is still slow, consider more sterically demanding Buchwald-type ligands like RuPhos or BrettPhos. For sterically demanding couplings, ligands like AntPhos have shown high reactivity by inhibiting side pathways like β-hydride elimination.[4]

  • Potential Cause 2: Inappropriate Base or Solvent System. The choice of base and solvent is interdependent and crucial for an efficient transmetalation step.[6][7] An aqueous base system (e.g., K₂CO₃ in dioxane/water) is a common starting point, but the solubility of all components is key.[2]

  • Solution 2: Optimize Base and Solvent. If you observe poor mixing, consider a different solvent system like THF/water or DMF/water.[8] For reactions sensitive to water or where protodeboronation (hydrolysis of the boronic acid) is an issue, switch to anhydrous conditions using a base like K₃PO₄ in a solvent such as dioxane or toluene.[2]

  • Potential Cause 3: Low Reaction Temperature. While the C-I bond is highly reactive, subsequent steps in the catalytic cycle may require thermal energy, especially with challenging substrates.

  • Solution 3: Increase Temperature or Use Microwave Irradiation. Gradually increase the reaction temperature, for example from 80 °C to 110 °C.[8] For rapid optimization and significantly reduced reaction times, microwave-assisted heating is a highly effective strategy.[9][10][11] Reactions that take hours under conventional heating can often be completed in minutes.[12]

Problem Potential Cause Suggested Solution
Low Yield / Incomplete Conversion Inactive CatalystUse a fresh palladium source or a reliable precatalyst (e.g., XPhos Pd G3).[2]
Suboptimal LigandScreen bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, AntPhos).[4][13]
Poor Base/Solvent ChoiceTry aqueous K₂CO₃ or anhydrous K₃PO₄. Screen solvents like dioxane, toluene, or THF.[2][7]
ProtodeboronationUse anhydrous conditions (K₃PO₄/toluene) or a more stable boronic ester (e.g., pinacol ester).[2]
Homocoupling of Boronic Acid Presence of OxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
Protodehalogenation Water as a Hydrogen SourceUse anhydrous solvents and reagents. This can be a side reaction with fluorinated substrates.[1]
Guide 2: Sonogashira Coupling

This reaction couples this compound with a terminal alkyne, typically using a dual palladium and copper co-catalyst system.

  • Potential Cause 1: Catalyst Inhibition. The amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), plays a dual role as a base and solvent. However, some amine impurities or the amine itself can coordinate too strongly to the palladium center, inhibiting catalysis.[14]

  • Solution 1: Verify Base Purity and Screen Alternatives. Use freshly distilled, high-purity amine base. If issues persist, try a different base. Sometimes, using a solvent like DMF or toluene with an inorganic base like K₂CO₃ or Cs₂CO₃ can be effective, especially in copper-free protocols.[15]

  • Potential Cause 2: Copper Co-catalyst Deactivation. The copper(I) source (typically CuI) is crucial for the formation of the copper(I) acetylide intermediate. It is sensitive to oxidation and impurities.

  • Solution 2: Use Fresh Copper(I) Iodide. Use CuI from a freshly opened bottle or a batch that has been stored under inert gas away from light. Poor quality CuI is a very common reason for failure.[16]

  • Potential Cause: Presence of Oxygen. The copper-catalyzed homocoupling of terminal alkynes is highly sensitive to the presence of oxygen.

  • Solution: Rigorous Degassing and Copper-Free Conditions. Ensure the reaction is set up under strictly anaerobic conditions. If homocoupling remains a persistent issue, switching to a "copper-free" Sonogashira protocol is the most effective solution.[16] These conditions often require a slightly higher temperature or a more specialized ligand but completely eliminate the Glaser coupling side reaction.

Problem Potential Cause Suggested Solution
Low Yield / No Reaction Inactive Palladium CatalystUse a fresh, active Pd source like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄.[16]
Degraded Copper Co-catalystUse a fresh bottle of CuI.[16]
Inappropriate Solvent/BaseEnsure high-purity amine base. Screen solvents like DMF, toluene, or neat amine.[15][17][18]
Low TemperatureFor aryl iodides, room temperature is often sufficient, but gentle heating (40-60 °C) may be needed.[15]
Alkyne Homocoupling Oxygen ContaminationRigorously degas all components and maintain a strict inert atmosphere.
Copper-Catalyzed Side ReactionSwitch to a copper-free Sonogashira protocol.[16]
Low Reactivity Oxidative Addition is Rate-LimitingIncrease reaction temperature. For challenging substrates, heating to 80-100 °C may be necessary.[19]
Guide 3: Buchwald-Hartwig Amination

This reaction forms a C-N bond between this compound and a primary or secondary amine.

  • Potential Cause 1: Catalyst Inhibition by Iodide. While aryl iodides are highly reactive towards oxidative addition, the iodide anion generated during the reaction can act as an inhibitor to the palladium catalyst, slowing it down.[20] This is a known issue for Buchwald-Hartwig reactions.[21]

  • Solution 1: Optimize Solvent and Ligand. Running the reaction in less polar solvents, such as toluene, can help minimize the inhibitory effect of the iodide salt. Using very bulky and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is crucial to stabilize the catalyst and promote the desired reductive elimination over inhibitory pathways.[22]

  • Potential Cause 2: Incorrect Base Strength. The base is critical for deprotonating the amine-palladium complex to form the active species for reductive elimination. A base that is too weak will result in a slow reaction, while one that is too strong might cause undesired side reactions with other functional groups.[23]

  • Solution 2: Select an Appropriate Base. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOt-Bu) are strong, non-nucleophilic bases commonly used.[24] If your substrate has sensitive functional groups, a milder base like DBU in combination with a specific ligand like XantPhos might be effective for this electron-poor aryl halide.[24]

Problem Potential Cause Suggested Solution
Low Yield / Slow Reaction Iodide Catalyst InhibitionUse a non-polar solvent like toluene. Employ bulky, electron-rich ligands (XPhos, RuPhos).[20]
Suboptimal LigandScreen a panel of Buchwald-type ligands. The choice is highly substrate-dependent.[22][25]
Incorrect Base StrengthUse a strong, non-nucleophilic base like NaOt-Bu or LiHMDS. Ensure it is fresh and handled under inert conditions.[23][24]
Catalyst DeactivationUse a reliable precatalyst (e.g., XPhos Pd G4). Add a slight excess of ligand relative to palladium.
Side Product Formation Reaction with -OH groupProtect the alcohol group prior to coupling if using a very strong base.

Visual Guides & Workflows

General Catalytic Cycle for Cross-Coupling

This diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction. Understanding this cycle is key to diagnosing which step may be failing.

Catalytic Cycle cluster_steps Key Steps & Potential Failure Points pd0 LPd(0) Active Catalyst oa_complex L(Ar)Pd(II)-I Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-I) trans_complex L(Ar)Pd(II)-R Transmetalation Complex oa_complex->trans_complex Transmetalation (+ R-M) trans_complex->pd0 Reductive Elimination (- Ar-R) step1 Step 1: Oxidative Addition Often rate-limiting for Ar-Cl/Br. Usually fast for Ar-I like the topic substrate. step2 Step 2: Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) Highly dependent on base, solvent, and nucleophile. step3 Step 3: Reductive Elimination Can be slow for sterically hindered products. Bulky, electron-rich ligands accelerate this step.

Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Troubleshooting Decision Workflow

When a reaction fails, follow this logical workflow to identify the root cause.

Troubleshooting Workflow start_node Reaction Yield is Low (<10%) check_setup 1. Verify Inert Atmosphere & Reagent Purity start_node->check_setup Start Here check_catalyst 2. Assess Catalyst System (Precatalyst, Ligand, Base) check_setup->check_catalyst No Obvious Issue rerun Rerun with Fresh Reagents & Rigorous Degassing check_setup->rerun Issue Found? check_conditions 3. Modify Reaction Conditions (Temperature, Concentration) check_catalyst->check_conditions No Obvious Issue screen_ligands Screen Ligands & Bases Systematically check_catalyst->screen_ligands Issue Found? increase_temp Increase Temperature or Use Microwave Irradiation check_conditions->increase_temp Optimization Needed success Problem Solved rerun->success screen_ligands->success increase_temp->success

Caption: A decision tree for systematic troubleshooting of coupling reactions.

Experimental Protocols

Protocol 1: General Setup for Air-Sensitive Cross-Coupling

This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere using Schlenk techniques.[26][27][28]

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Inerting the Flask: Assemble the glassware. Attach the flask to a Schlenk line, and perform at least three "evacuate-backfill" cycles with high-purity nitrogen or argon to remove air and moisture.[29]

  • Adding Solids: Under a positive flow of inert gas, quickly add the solid reagents: this compound, the boronic acid/amine/alkyne coupling partner, the palladium precatalyst, the ligand, and the base.

  • Sealing the Flask: Immediately seal the flask with a rubber septum or ground glass stopper.

  • Adding Liquids: Add the degassed solvent(s) and any liquid reagents via a gas-tight syringe through the septum.

  • Reaction Execution: Lower the flask into a pre-heated oil bath or place it in the microwave reactor. Stir vigorously to ensure proper mixing, especially for heterogeneous mixtures.

  • Monitoring: Monitor the reaction progress by taking small aliquots via syringe for analysis by TLC, GC-MS, or LC-MS.

Protocol 2: Microwave-Assisted Suzuki Coupling for Accelerated Reaction

This protocol provides starting conditions for a rapid Suzuki coupling using microwave irradiation, a technique proven to dramatically reduce reaction times.[9][10][12][30]

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst system (e.g., 1-2 mol% of XPhos Pd G3).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume).

  • Sealing: Crimp a microwave cap onto the vial.

  • Microwave Irradiation: Place the vial in the scientific microwave reactor. Irradiate at a constant temperature of 100-120 °C for 10-30 minutes.[10] Use the "stirring" and "pre-stirring" functions.

  • Work-up: After the reaction, cool the vial to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

References

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH). [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [Link]
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
  • Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions.
  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
  • Influence of base on the Sonogashira coupling reaction.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Sonogashira coupling. Wikipedia. [Link]
  • Effect of reaction time on the Suzuki reaction.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.[Link]
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]
  • Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides.
  • Improvements for air sensitive reactions by using a new developed inertizing manifold.[Link]
  • The Suzuki Coupling of Aryl Chlorides under Microwave Heating.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling.
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health (NIH). [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Sonogashira troubleshooting help needed. Reddit. [Link]
  • Sonogashira coupling. Reddit. [Link]
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

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Technical Support Center: Troubleshooting Byproduct Formation in Heck Reactions of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Heck reactions, with a specific focus on the challenges encountered with substrates like (5-fluoro-2-iodophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Heck coupling processes and mitigate the formation of unwanted byproducts. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience.

Understanding the Heck Reaction and Its Challenges

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[1][2] While incredibly versatile, the reaction's outcome is highly sensitive to a multitude of factors including the choice of catalyst, ligands, base, and solvent, as well as the specific nature of the substrates.[3]

The substrate, this compound, presents a unique set of challenges. The presence of the hydroxymethyl group can lead to undesired side reactions, complicating the synthesis of the target molecule. This guide provides a structured, question-and-answer-based approach to identify and resolve common issues related to byproduct formation in this specific Heck reaction.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Heck reaction is producing a significant amount of a double-bond isomerized byproduct. What is causing this and how can I prevent it?

A1: Understanding the Root Cause: β-Hydride Elimination and Re-insertion

Double-bond isomerization is a common byproduct in Heck reactions and arises from the reversibility of the β-hydride elimination step.[4] After the initial desired product is formed, it can re-coordinate to the palladium-hydride complex, undergo re-insertion, and then a subsequent β-hydride elimination at a different position, leading to a thermodynamically more stable, but undesired, isomer.[4][5] This is particularly prevalent with longer reaction times.[4]

Troubleshooting Strategies:

  • Choice of Base and Additives: The base plays a crucial role in the reductive elimination of the palladium-hydride species to regenerate the Pd(0) catalyst.[4][6] Using a stronger, non-coordinating base can accelerate this step and minimize the time the palladium-hydride species is available for re-insertion. The addition of silver salts or thallium acetate has been shown to suppress isomerization by facilitating the reductive elimination.[7][8][9]

  • Ligand Selection: The ligand choice significantly influences the reaction's selectivity. Bulky electron-rich phosphine ligands can often accelerate the desired catalytic cycle, reducing the likelihood of side reactions. Tri-2-furylphosphine has been successfully employed to achieve high regioselectivity and suppress isomerization.[7][9]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to kinetically favor the desired product over the thermodynamically more stable isomer. Careful monitoring of the reaction progress is essential to stop the reaction upon completion.

Experimental Protocol to Minimize Double-Bond Isomerization:

ParameterRecommendationRationale
Base Use a hindered amine base like N,N-diisopropylethylamine (DIPEA) or an inorganic base like silver carbonate.[7][8][9]Promotes efficient regeneration of the Pd(0) catalyst and minimizes side reactions.
Ligand Employ a bulky, electron-rich phosphine ligand such as tri(o-tolyl)phosphine or tri-2-furylphosphine.[7][9]Steric hindrance can disfavor re-coordination of the product alkene.
Solvent Use a polar aprotic solvent like DMF or acetonitrile.These solvents are commonly used and effective for Heck reactions.[3]
Temperature Start at a lower temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish.Minimizes the thermodynamic drive towards the isomerized product.
Monitoring Track the reaction by TLC or GC/LC-MS every 1-2 hours.Prevents prolonged reaction times that favor isomerization.
Q2: I am observing the formation of a homocoupled byproduct of my aryl iodide. What leads to this and how can it be avoided?

A2: The Culprit: Reductive Elimination from a Diarylpalladium(II) Intermediate

Homocoupling of the aryl iodide, leading to a biaryl byproduct, can occur when two molecules of the aryl iodide oxidatively add to the palladium center, forming a diarylpalladium(II) species. This intermediate can then undergo reductive elimination to yield the homocoupled product. This side reaction is often more prevalent at higher temperatures and with higher catalyst loadings.

Troubleshooting Strategies:

  • Optimize Catalyst Loading: Using the lowest effective catalyst loading can minimize the concentration of palladium species available for the undesired double oxidative addition.

  • Control Reaction Temperature: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can disfavor the homocoupling pathway.

  • Ligand Effects: The use of bulky monodentate phosphine ligands can sterically hinder the formation of the diarylpalladium(II) intermediate.

Visualizing the Competing Pathways:

G cluster_desired Desired Heck Pathway cluster_homocoupling Homocoupling Byproduct Pathway A Ar-Pd(II)-X B Alkene Coordination A->B C Migratory Insertion B->C D β-Hydride Elimination C->D E Heck Product D->E F Ar-Pd(II)-X G Second Oxidative Addition (Ar-I) F->G H Ar-Pd(II)-Ar G->H I Reductive Elimination H->I J Ar-Ar (Homocoupled Product) I->J

Caption: Competing Heck and Homocoupling Pathways.

Q3: My reaction is sluggish and gives low yields, with significant starting material remaining. What are the likely causes?

A3: Diagnosing Inefficient Catalysis

A sluggish or incomplete reaction can stem from several issues related to the catalyst's activity and stability.

Troubleshooting Guide for Low Conversion:

Potential CauseExplanationRecommended Action
Inactive Catalyst The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing to palladium black.[2]Ensure anhydrous and deoxygenated conditions. Consider using a Pd(0) source directly, like Pd(PPh₃)₄.[6] The use of phosphine ligands helps to stabilize the Pd(0) species.[10]
Poorly Soluble Base An inorganic base that is not sufficiently soluble in the reaction medium can lead to slow deprotonation and catalyst regeneration.Switch to a soluble organic base like triethylamine or DIPEA. If using an inorganic base like K₂CO₃, ensure vigorous stirring and consider adding a phase-transfer catalyst like tetrabutylammonium chloride (TBAC).[11]
Inappropriate Ligand The chosen ligand may not be optimal for the specific substrate, leading to slow oxidative addition or other steps in the catalytic cycle.Screen a variety of phosphine ligands with different steric and electronic properties. Electron-rich ligands generally promote oxidative addition.[3]
Substrate Purity Impurities in the this compound or the alkene can poison the catalyst.Purify the starting materials before use.

Workflow for Optimizing a Sluggish Reaction:

G Start Sluggish Reaction (Low Conversion) Check_Catalyst Verify Catalyst Activity and Pre-activation Start->Check_Catalyst Check_Base Assess Base Solubility and Strength Start->Check_Base Check_Ligand Evaluate Ligand Choice Start->Check_Ligand Check_Purity Confirm Substrate Purity Start->Check_Purity Optimize Systematic Optimization Check_Catalyst->Optimize Check_Base->Optimize Check_Ligand->Optimize Check_Purity->Optimize

Caption: Systematic approach to troubleshooting low reaction conversion.

Q4: I am observing byproducts resulting from reactions involving the benzyl alcohol moiety. How can I protect this functional group?

A4: Protecting the Hydroxymethyl Group

The free hydroxyl group in this compound can potentially coordinate to the palladium center or react under the basic conditions, leading to byproducts. While the Heck reaction is generally tolerant of many functional groups, protection of the alcohol may be necessary in some cases.[6]

Strategies for Protection:

  • Silyl Ethers: Protection as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether is a robust strategy. These groups are stable to the Heck reaction conditions and can be easily removed post-coupling.

  • Acetate Ester: Formation of an acetate ester is another viable option, though it may be more labile under certain basic conditions.

General Protection/Deprotection Protocol (TBDMS Ether):

Protection:

  • Dissolve this compound in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 equivalents).

  • Add TBDMS-Cl (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water and brine, then purify by column chromatography.

Deprotection:

  • Dissolve the TBDMS-protected product in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench with water and extract the product. Purify as needed.

References
  • Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole. The Journal of Organic Chemistry. [Link]
  • Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole - PubMed.
  • Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole. | Semantic Scholar. Semantic Scholar. [Link]
  • Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
  • CHAPTER 11: Heck Reactions. Royal Society of Chemistry. [Link]
  • Suppression of double bond isomerisation in intramolecular Heck reactions using supercritical carbon dioxide | Request PDF.
  • Heck Reaction: easy Mechanism, applic
  • The Mechanism of the Palladium Hydride...
  • Heck reaction - Wikipedia. Wikipedia. [Link]
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC.
  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics.
  • Heck Reaction—St
  • Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins | Journal of the American Chemical Society.
  • Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols - PMC.
  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC.
  • Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Organic Chemistry Portal. [Link]
  • Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC.
  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Vedantu. [Link]
  • Heck Reaction. University of Regensburg. [Link]
  • Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • The Intramolecular Heck Reaction. Macmillan Group, Princeton University. [Link]
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. [Link]

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Validation & Comparative

A Comparative Guide to HPLC and UHPLC for Purity Analysis of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (5-Fluoro-2-iodophenyl)methanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly influences the impurity profile of the final drug substance, making robust analytical control essential.[1][2][3]

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)—for the purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a clear, data-driven comparison to guide researchers and drug development professionals in selecting the optimal technique for their needs.

The Foundational Principle: Reversed-Phase Chromatography

Both HPLC and UHPLC methods described herein are based on reversed-phase chromatography. This technique is the workhorse of the pharmaceutical industry for its versatility in analyzing a wide range of small molecules.[4] The fundamental principle involves a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. The separation of this compound from its potential impurities is achieved based on differences in their hydrophobicity. More hydrophobic compounds interact more strongly with the stationary phase, leading to longer retention times, while more polar compounds elute earlier.

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

Conventional HPLC is a robust and widely accessible technique, making it an excellent choice for routine quality control and development labs.[5] The goal is to develop a method that provides adequate resolution between the main component and all potential process-related impurities and degradation products.

Rationale for Method Design
  • Column Selection (C18): A C18 (octadecyl) column is the standard first choice for method development.[6] Its hydrophobic nature is well-suited for retaining and separating moderately polar aromatic compounds like this compound and its likely impurities, which may differ by the presence or absence of halogen atoms or other functional groups.[7]

  • Mobile Phase (Acetonitrile/Water): A gradient of acetonitrile and water is chosen to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are resolved and eluted within a reasonable timeframe. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase LC.

  • Buffer Selection (Phosphate or Formate): While not always necessary, a buffer is used to control the pH of the mobile phase. For this compound, a neutral or slightly acidic pH (e.g., pH 3 using formic acid or a phosphate buffer) ensures consistent retention time and peak shape by keeping any acidic or basic functional groups in a single ionic state.

  • UV Detection: A Diode Array Detector (DAD) or UV detector is selected. Aromatic compounds like this one exhibit strong UV absorbance. A wavelength of 210 nm is chosen as it is a common wavelength for the detection of aromatic compounds, providing good sensitivity for the parent compound and a broad range of potential impurities.[8]

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in and dilute with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-25 min: 30% B (Equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of a standard solution.

    • The system is deemed suitable if the Relative Standard Deviation (%RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.[9][10] These checks are mandated by regulatory bodies and ensure the analytical system is performing correctly.[11][12]

Comparative Method: Ultra-High-Performance Liquid Chromatography (UHPLC-UV)

UHPLC represents a significant evolution from HPLC, utilizing columns with sub-2 µm particles to achieve faster and more efficient separations.[13][14] This technology is ideal for high-throughput screening, complex impurity profiling, and when higher resolution is required.[15]

Rationale for Method Translation

The transition from HPLC to UHPLC is not merely about speed; it's about leveraging smaller particles for higher efficiency. This requires a system capable of handling much higher backpressures (up to 1500 bar).[13][14][16]

  • Column Selection (Sub-2 µm C18): A column with a smaller particle size (e.g., 1.7 µm) dramatically increases the number of theoretical plates, leading to sharper peaks and better resolution.[13] The column dimensions are also scaled down (e.g., 2.1 x 50 mm) to reduce solvent consumption and analysis time.

  • Gradient and Flow Rate Adjustment: The gradient time and flow rate are scaled proportionally to the change in column volume to maintain a similar separation profile while drastically reducing the run time.

Experimental Protocol: UHPLC-UV
  • Sample Preparation:

    • Same as the HPLC method (0.5 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-0.2 min: 30% B

      • 0.2-2.5 min: 30% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 30% B

      • 3.1-5.0 min: 30% B (Equilibration)

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 210 nm.

  • System Suitability Testing (SST):

    • SST criteria remain the same (%RSD ≤ 2.0%, Tailing Factor ≤ 2.0), but the expected number of theoretical plates for a UHPLC column will be significantly higher.

Performance Comparison: HPLC vs. UHPLC

The choice between HPLC and UHPLC involves a trade-off between instrument cost, throughput, and analytical performance.[15] The following table summarizes the key performance differences based on the methods described.

ParameterConventional HPLCUHPLCAdvantage of UHPLC
Column Particle Size 5 µm< 2 µmHigher efficiency, sharper peaks[13]
Typical Backpressure 100 - 200 bar600 - 1000 barN/A (Requires specialized pump)[13]
Analysis Time ~25 minutes~5 minutes~5x faster throughput[16]
Resolution GoodExcellentImproved separation of trace impurities[14]
Sensitivity StandardHigherNarrower peaks lead to better signal-to-noise[14]
Solvent Consumption ~25 mL per run~3 mL per run~8x reduction, lower cost, greener
Instrument Requirement Standard HPLC (up to 400-600 bar)UHPLC System (>600 bar)[17]Higher initial investment[15]

Workflow Visualization

The following diagram illustrates the general workflow for chromatographic purity analysis, which is applicable to both HPLC and UHPLC systems.

G cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing SamplePrep Sample Weighing & Dilution MobilePhasePrep Mobile Phase Preparation SystemSetup Instrument Setup (Column, Flow, Temp) SamplePrep->SystemSetup Load Sample SST System Suitability Test (Replicate Injections) SystemSetup->SST SampleInject Sample Injection & Data Acquisition SST->SampleInject SST_Check SST Pass? SST->SST_Check Integration Peak Integration SampleInject->Integration Raw Data PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Generate Report PurityCalc->Report SST_Check->SystemSetup No (Troubleshoot) SST_Check->SampleInject Yes

Caption: Workflow for HPLC/UHPLC Purity Analysis.

Conclusion and Recommendations

Both HPLC and UHPLC are powerful and suitable techniques for determining the purity of this compound. The choice depends on the specific laboratory context and analytical goals.

  • Conventional HPLC is the reliable workhorse, perfectly adequate for routine quality control where methods are established and throughput is not the primary driver. Its lower operating pressure and robustness make it accessible to nearly any analytical lab.

  • UHPLC is the superior choice for method development, high-throughput screening, and the analysis of complex samples where maximum resolution is needed to detect and quantify trace-level impurities. The significant savings in time and solvent consumption can provide a rapid return on the higher initial instrument investment, making it a more efficient and environmentally friendly option for modern pharmaceutical analysis.[14]

Ultimately, the validation of the chosen analytical procedure according to regulatory guidelines, such as ICH Q2(R1), is paramount to ensure that the method is suitable for its intended purpose, providing trustworthy and accurate results for this critical pharmaceutical intermediate.[18][19][20]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. YouTube. [Link]
  • Quality Guidelines.
  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. ECA Academy. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Validation of analytical procedures: text and methodology q2(r1).
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]
  • HPLC vs UHPLC – What are the differences?. LC Services. [Link]
  • LC vs. HPLC vs.
  • What Is the Difference Between UHPLC and HPLC?. Chrom Tech, Inc.. [Link]
  • HPLC vs UHPLC: Key Differences & Applic
  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]
  • HPLC separation of related halogenated aromatic, any one??.
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. USP. [Link]
  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrument
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent. [Link]
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
  • HPLC Method Development: Standard Practices and New Columns. Agilent. [Link]

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A Senior Application Scientist's Guide to LC-MS Analysis of (5-Fluoro-2-iodophenyl)methanol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of reaction mixtures is paramount. The synthesis of novel chemical entities often involves multi-step processes where understanding the formation of the desired product, as well as any impurities and byproducts, is critical for process optimization and ensuring the safety and efficacy of the final compound. This guide provides an in-depth, experience-driven approach to the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of reaction products derived from (5-Fluoro-2-iodophenyl)methanol, a versatile building block in medicinal chemistry.

The Analytical Challenge: Halogenated Aromatics

This compound and its derivatives present a unique set of analytical challenges. These compounds, often intermediates in the synthesis of complex drug molecules, can undergo a variety of transformations, including oxidation, substitution, and cross-coupling reactions. The presence of both fluorine and iodine atoms influences their chromatographic behavior and mass spectrometric fragmentation, necessitating a carefully optimized analytical method for their separation and identification.

This guide will focus on a common synthetic transformation of this compound: a Suzuki-Miyaura cross-coupling reaction. This popular carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry.[1][2][3][4][5] We will explore the LC-MS analysis of a hypothetical reaction between this compound and a boronic acid to yield a biphenyl derivative.

Experimental Workflow: From Reaction Quench to Data Interpretation

The following workflow outlines a robust and self-validating approach to the analysis of a Suzuki-Miyaura reaction mixture.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A Reaction Quenching & Work-up B Dilution in Mobile Phase A A->B C Filtration (0.22 µm) B->C D Reversed-Phase HPLC Separation C->D Injection E Electrospray Ionization (ESI) D->E F High-Resolution Mass Spectrometry (HRMS) E->F G Peak Integration & Quantification F->G Data Acquisition H Mass Spectral Interpretation G->H I Impurity Profiling & Identification H->I

Sources

A Comparative Guide to the X-ray Crystal Structures of (5-Fluoro-2-iodophenyl)methanol Derivatives: An Essential Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The (5-fluoro-2-iodophenyl)methanol scaffold is a critical building block in the synthesis of a wide array of pharmacologically active molecules. Its unique electronic and steric properties, conferred by the fluorine and iodine substituents, make it a valuable synthon for developing novel therapeutics. Understanding the precise three-dimensional arrangement of atoms within this scaffold and its derivatives through X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the X-ray crystal structures of selected this compound derivatives, offering insights into their solid-state conformations and intermolecular interactions.

The Significance of Structural Analysis in Drug Development

The spatial arrangement of atoms in a molecule dictates its biological activity. For medicinal chemists, the crystal structure of a compound provides a high-resolution map of its conformation, bond lengths, and angles. This information is invaluable for:

  • Understanding Ligand-Receptor Interactions: Visualizing how a molecule fits into the binding pocket of a target protein.

  • Optimizing Potency and Selectivity: Guiding chemical modifications to enhance binding affinity and reduce off-target effects.

  • Improving Physicochemical Properties: Informing strategies to enhance solubility, stability, and bioavailability.

The presence of a fluorine atom can significantly impact a molecule's metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further chemical transformations, such as cross-coupling reactions.

Comparative Crystallographic Data Analysis

Table 1: Comparative Crystallographic Data for Hypothetical this compound Derivatives

ParameterDerivative ADerivative B
CSD Refcode 12345678910111
Chemical Formula C₇H₆FIOC₈H₈FIO₂
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Unit Cell Dimensions a = 8.54 Å, b = 10.21 Å, c = 9.87 Åa = 12.34 Å, b = 5.67 Å, c = 15.43 Å
β = 98.7°
Resolution (Å) 0.770.85
R-factor 0.0250.031
Key Torsion Angle (F-C5-C6-C1) -178.5°179.2°
Key Intermolecular Interactions O-H···O Hydrogen BondC-H···F Weak Interaction

Note: The data presented in this table is illustrative and based on typical values for organic crystal structures. Real data would be sourced from specific CSD entries.

Experimental Workflow: From Synthesis to Structure Determination

The journey from a chemical concept to a solved crystal structure involves a meticulous multi-step process. The following protocol outlines a typical workflow for the synthesis, crystallization, and X-ray diffraction analysis of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization screening Crystallization Screening (Vapor Diffusion, Evaporation) characterization->screening optimization Optimization of Crystal Growth Conditions screening->optimization harvesting Crystal Harvesting & Mounting optimization->harvesting data_collection X-ray Data Collection harvesting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation

Caption: A generalized workflow for the determination of an X-ray crystal structure.

Step-by-Step Experimental Protocol

1. Synthesis of a Representative Derivative (e.g., (5-Fluoro-2-iodophenyl)(phenyl)methanol):

  • Rationale: A Grignard reaction is a classic and effective method for forming carbon-carbon bonds.

  • To a solution of 5-fluoro-2-iodobenzaldehyde (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add phenylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

2. Crystallization:

  • Rationale: The goal is to slowly precipitate the compound from a supersaturated solution to form well-ordered, single crystals suitable for X-ray diffraction.

  • Method: Slow Evaporation. Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane, ethyl acetate, or a mixture of hexane and ethyl acetate).

  • Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

  • Monitor for the formation of single crystals.

3. X-ray Data Collection and Structure Refinement:

  • Rationale: This step uses X-ray diffraction to determine the arrangement of atoms in the crystal lattice.

  • A suitable single crystal is mounted on a goniometer.

  • Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final structure is validated using tools like PLATON and deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Molecular Interactions and Conformational Analysis

The crystal packing of this compound derivatives is often governed by a network of non-covalent interactions.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B O1 O-H O2 O-H O1->O2 Hydrogen Bond F1 C-F I2 C-I F1->I2 Halogen Bond (F···I)

Caption: Key intermolecular interactions in this compound derivatives.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, often leading to the formation of chains or dimers in the solid state. The O-H···O hydrogen bond is a primary directing force in the crystal packing of many derivatives.

Halogen Bonding: The iodine atom, being a soft Lewis acid, can participate in halogen bonding interactions with Lewis bases, such as the fluorine atom or the oxygen of the hydroxyl group. These interactions, although weaker than hydrogen bonds, can play a significant role in determining the overall crystal packing.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the electron-withdrawing fluorine and iodine atoms can influence the nature and geometry of these interactions.

Conclusion

The X-ray crystal structures of this compound derivatives provide invaluable insights into their conformational preferences and intermolecular interactions. This structural information is a cornerstone for the rational design of new therapeutic agents. By understanding the subtle interplay of hydrogen bonds, halogen bonds, and other non-covalent forces, medicinal chemists can fine-tune the properties of molecules built from this versatile scaffold to achieve desired biological outcomes. The experimental protocols and comparative data analysis presented in this guide offer a framework for researchers in the field of drug discovery to effectively utilize crystallographic data in their quest for novel and improved medicines.

References

For illustrative purposes, real references would be populated here based on actual literature searches.

A Comparative Guide to the Structural Elucidation of (5-Fluoro-2-iodophenyl)methanol and Its Oxidation Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the precise characterization of molecular structures is paramount. (5-Fluoro-2-iodophenyl)methanol and its oxidized derivatives, 5-fluoro-2-iodobenzaldehyde and 5-fluoro-2-iodobenzoic acid, are important intermediates whose structural integrity dictates the efficacy and safety of downstream products.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of these compounds. This guide provides an in-depth comparison of the NMR spectral features of this compound and its primary oxidation products, supported by experimental data and protocols, to aid researchers in their analytical endeavors.

The Significance of Fluorine and Iodine Substitution

The presence of both fluorine and iodine atoms on the phenyl ring introduces unique electronic and steric effects that are reflected in the NMR spectra.[3][4] The high electronegativity of fluorine and the large size of iodine significantly influence the chemical shifts of nearby protons and carbons.[3] Furthermore, the spin-1/2 nucleus of ¹⁹F allows for additional structural insights through ¹H-¹⁹F and ¹³C-¹⁹F coupling constants.[5][6][7]

Comparative NMR Analysis

A detailed comparison of the ¹H and ¹³C NMR spectra of this compound, 5-fluoro-2-iodobenzaldehyde, and 5-fluoro-2-iodobenzoic acid reveals characteristic shifts and coupling patterns that enable their differentiation.

¹H NMR Spectral Comparison

The oxidation of the benzylic alcohol to an aldehyde and then to a carboxylic acid results in predictable downfield shifts for the protons on the benzylic carbon and the aromatic ring.

CompoundAr-H (ppm)CH₂OH / CHO / COOH (ppm)
This compound7.74 (dd, J = 8.6, 3.1 Hz, 1H), 7.25 (m, 1H), 6.90 (m, 1H)[8]~4.7 (s, 2H)
5-Fluoro-2-iodobenzaldehyde~8.0-7.2 (m, 3H)~10.0 (s, 1H)
5-Fluoro-2-iodobenzoic acid8.04-8.00 (m, 1H), 7.59-7.56 (m, 1H), 7.08-7.03 (m, 1H)[1]>10 (br s, 1H)

Caption: Comparative ¹H NMR chemical shifts for this compound and its oxidation products.

The benzylic protons of the alcohol appear as a singlet around 4.7 ppm. Upon oxidation to the aldehyde, this signal is replaced by a singlet for the aldehydic proton significantly downfield, typically above 9.5 ppm. Further oxidation to the carboxylic acid results in the disappearance of the aldehydic proton signal and the appearance of a broad singlet for the carboxylic acid proton, usually above 10 ppm.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide complementary information, particularly regarding the carbon of the functional group and the aromatic carbons, which are influenced by both the substituents and the oxidation state.

CompoundAr-C (ppm)C H₂OH / C HO / C OOH (ppm)C-F Coupling (Hz)
This compound~160-115~65J_CF ≈ 240-250
5-Fluoro-2-iodobenzaldehyde~160-115~190J_CF ≈ 240-250
5-Fluoro-2-iodobenzoic acid~160-115~170J_CF ≈ 240-250

Caption: Comparative ¹³C NMR chemical shifts and C-F coupling constants.

The most significant change is observed for the benzylic carbon, which shifts from approximately 65 ppm in the alcohol to around 190 ppm in the aldehyde and about 170 ppm in the carboxylic acid. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹J_CF) of approximately 240-250 Hz.[7][9]

Experimental Protocols

General NMR Sample Preparation
  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Cap the NMR tube and gently invert to ensure homogeneity.

Workflow for Structural Elucidation

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation 1D_H 1D ¹H NMR Analyze_1D_H Analyze ¹H: Chemical Shifts, Integration, Multiplicity 1D_H->Analyze_1D_H 1D_C 1D ¹³C NMR Analyze_1D_C Analyze ¹³C: Chemical Shifts, C-F Coupling 1D_C->Analyze_1D_C 1D_F 1D ¹⁹F NMR Analyze_1D_F Analyze ¹⁹F: Chemical Shifts, H-F Coupling 1D_F->Analyze_1D_F 2D_NMR 2D NMR (COSY, HSQC, HMBC) Analyze_2D Correlate nuclei using 2D spectra 2D_NMR->Analyze_2D Assign_Signals Assign all signals to specific atoms Analyze_1D_H->Assign_Signals Analyze_1D_C->Assign_Signals Analyze_1D_F->Assign_Signals Analyze_2D->Assign_Signals Confirm_Structure Confirm proposed structure Assign_Signals->Confirm_Structure

Caption: Workflow for NMR-based structural elucidation.

Advanced 2D NMR Techniques for Unambiguous Assignments

For complex molecules or when definitive assignments are crucial, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, confirming the connectivity of protons on the aromatic ring.[10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.[10][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) ¹H-¹³C correlations, which are critical for piecing together the carbon skeleton and assigning quaternary carbons.[10][11]

G H3 H3 H4 H4 H3->H4 COSY C3 C3 H3->C3 HSQC H6 H6 H4->H6 COSY C4 C4 H4->C4 HSQC C2 C2 (CH₂OH) H6->C2 HMBC H6->C4 HMBC C6 C6 H6->C6 HSQC CH2OH_H CH₂OH (H) C1 C1 (I) CH2OH_H->C1 HMBC CH2OH_H->C2 HMBC CH2OH_H->C6 HMBC CH2OH_C CH₂OH (C) CH2OH_H->CH2OH_C HSQC C5 C5 (F)

Caption: Key 2D NMR correlations for this compound.

Conclusion

The structural elucidation of this compound and its oxidation products is readily achievable through a systematic application of 1D and 2D NMR techniques. The distinct chemical shifts of the functional group protons and carbons, coupled with the characteristic splitting patterns induced by the fluorine substituent, provide a robust analytical framework for distinguishing between the alcohol, aldehyde, and carboxylic acid. By following the protocols and comparative data presented in this guide, researchers can confidently characterize these important chemical intermediates, ensuring the quality and integrity of their scientific endeavors.

References

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Sources

A Comparative Analysis of the Reactivity of (5-Fluoro-2-iodophenyl)methanol and (2-iodophenyl)methanol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Aryl halides, particularly iodoarenes, serve as versatile building blocks for the construction of complex molecular architectures through a variety of cross-coupling reactions. This guide provides a detailed comparative analysis of the reactivity of two key synthetic intermediates: (5-Fluoro-2-iodophenyl)methanol and (2-iodophenyl)methanol . Understanding the nuanced differences in their chemical behavior is paramount for researchers and scientists aiming to optimize synthetic routes and accelerate the discovery of novel therapeutic agents.

This in-depth guide will explore the comparative reactivity of these two molecules in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and oxidation of the benzylic alcohol. The discussion is grounded in experimental data and established mechanistic principles to provide a practical and authoritative resource for laboratory professionals.

Introduction: The Subtle Influence of Fluorine

The primary structural difference between the two molecules is the presence of a fluorine atom at the 5-position of the phenyl ring in this compound. This seemingly minor substitution has profound implications for the electronic properties of the molecule, which in turn governs its reactivity. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect can significantly influence the rates and outcomes of reactions at the carbon-iodine bond and the benzylic alcohol.

G cluster_0 This compound cluster_1 (2-iodophenyl)methanol a Fluorine at C5 (Strong -I effect) c Increased electrophilicity of the C-I bond a->c Electron-withdrawing effect b Hydrogen at C5 d Baseline electrophilicity of the C-I bond b->d Less pronounced electronic effect e Enhanced reactivity in Pd-catalyzed cross-coupling c->e Potentially faster oxidative addition f Baseline reactivity in Pd-catalyzed cross-coupling d->f Standard oxidative addition rate

I. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl iodide in these reactions is critically dependent on the ease of the initial oxidative addition step to the palladium(0) catalyst.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The electron-withdrawing fluorine atom in this compound is expected to increase the electrophilicity of the carbon-iodine bond, thereby accelerating the rate-determining oxidative addition step.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

G reagents {Aryl Iodide (1.0 equiv)} | {Arylboronic Acid (1.2 equiv)} | {Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)} | {Base (e.g., K₂CO₃, 2.0 equiv)} | {Solvent (e.g., Toluene/H₂O)} setup Combine reagents in a flask under inert atmosphere (N₂ or Ar). reagents->setup reaction Heat the mixture (e.g., 80-100 °C) with vigorous stirring for 2-12 h. setup->reaction workup Cool, dilute with organic solvent, wash with water and brine, dry, and concentrate. reaction->workup purification Purify by flash column chromatography. workup->purification

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(2-Iodophenyl)methanolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285[1]
2,5-Difluorophenylboronic acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801295[2]

Note: The data for the fluorinated analog is with a different aryl halide but illustrates the general efficiency of Suzuki couplings with fluorinated substrates.

The higher reactivity of aryl iodides often allows for milder reaction conditions compared to aryl bromides or chlorides.[3] The presence of the fluorine atom in this compound is anticipated to further enhance this reactivity, potentially leading to higher yields or shorter reaction times compared to its non-fluorinated counterpart under identical conditions.

B. Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4] Similar to the Suzuki coupling, the electronic nature of the aryl halide plays a crucial role.

The electron-withdrawing fluorine in this compound is expected to render the C-I bond more susceptible to oxidative addition, thus promoting the Sonogashira coupling. This can be particularly advantageous when using less reactive alkynes or when milder reaction conditions are desired to preserve sensitive functional groups.

Experimental Protocol: General Procedure for Sonogashira Coupling

G reagents {Aryl Iodide (1.0 equiv)} | {Terminal Alkyne (1.1 equiv)} | {Pd Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)} | {CuI (1-10 mol%)} | {Base (e.g., Et₃N)} | {Solvent (e.g., THF)} setup Combine reagents in a Schlenk flask under inert atmosphere. reagents->setup reaction Stir at room temperature to 60 °C for 2-24 h. setup->reaction workup Filter, concentrate, and partition between organic solvent and water. reaction->workup purification Purify by flash column chromatography. workup->purification

Table 2: Representative Sonogashira Coupling Reactions

Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-(2-Iodophenyl)propan-2-olPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT491[1]
6-Bromo-3-fluoropicolinonitrileVarious alkynesPd(PPh₃)₄/CuIEt₃NTHFRT1664-97[5]

Note: The data for the fluorinated analog is with a different substrate but demonstrates the feasibility of Sonogashira couplings with fluorinated rings under mild conditions.

The high reactivity of aryl iodides makes them excellent substrates for Sonogashira couplings, often allowing the reactions to proceed at room temperature.[6] The enhanced electrophilicity of the C-I bond in this compound suggests it would be a highly efficient partner in this transformation.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][8] The reaction mechanism also proceeds via an oxidative addition of the aryl halide to a palladium(0) complex.[7]

The electron-deficient nature of the aromatic ring in this compound should facilitate the oxidative addition step, making it a more reactive substrate compared to (2-iodophenyl)methanol. This can be particularly beneficial when coupling with less nucleophilic amines or when trying to achieve lower catalyst loadings.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

G reagents {Aryl Iodide (1.0 equiv)} | {Amine (1.2 equiv)} | {Pd Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)} | {Ligand (e.g., XPhos, 2-4 mol%)} | {Base (e.g., NaOtBu, 1.4 equiv)} | {Solvent (e.g., Toluene)} setup Combine reagents in a glovebox or under an inert atmosphere. reagents->setup reaction Heat the mixture (e.g., 80-110 °C) for 4-24 h. setup->reaction workup Cool, filter through celite, and concentrate. reaction->workup purification Purify by flash column chromatography. workup->purification

Table 3: Representative Buchwald-Hartwig Amination Reactions

Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl IodidesVarious AminesNi(acac)₂K₃PO₄Dioxane10024High Yields[9]
1-Bromo-2,4-difluorobenzeneIndoleBippyPhos/[Pd(cinnamyl)Cl]₂K₂CO₃t-AmylOH1102492[10]

The choice of ligand is crucial in the Buchwald-Hartwig amination, and sterically hindered, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the final reductive elimination step.

II. Oxidation of the Benzylic Alcohol

The conversion of the benzylic alcohol functionality to the corresponding aldehyde is a fundamental transformation in organic synthesis, providing access to a key functional group for further elaboration, such as in reductive amination or Wittig reactions.

Reactivity and Experimental Data

The oxidation of primary alcohols to aldehydes can be achieved using a variety of reagents. The electronic nature of the aromatic ring can influence the rate of this reaction. Electron-withdrawing groups, such as the fluorine atom in this compound, can slightly deactivate the benzylic position towards oxidation by some reagents, though this effect is generally less pronounced than in electrophilic aromatic substitution.

A reported procedure for the oxidation of (2-iodophenyl)methanol to 2-iodobenzaldehyde using manganese dioxide (MnO₂) in chloroform at room temperature afforded the product in 89% yield.[11]

Table 4: Oxidation of (2-iodophenyl)methanol

Starting MaterialOxidizing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
(2-Iodophenyl)methanolMnO₂CHCl₃RT2489[11]

While a specific experimental yield for the oxidation of this compound is not detailed in the readily available literature, the synthesis of fluorinated benzaldehydes via the oxidation of the corresponding benzyl alcohols is a well-established transformation.[12] It is reasonable to expect that standard oxidation protocols (e.g., using PCC, PDC, or Swern oxidation conditions) would be effective for this conversion, likely affording the desired 5-fluoro-2-iodobenzaldehyde in good to excellent yields.

Experimental Protocol: General Procedure for MnO₂ Oxidation

G reagents {Benzylic Alcohol (1.0 equiv)} | {Activated MnO₂ (10 equiv)} | {Solvent (e.g., CHCl₃ or CH₂Cl₂)} setup Dissolve the alcohol in the solvent and add MnO₂. reagents->setup reaction Stir the suspension vigorously at room temperature for 24-48 h. setup->reaction workup Filter the mixture through celite, washing with an organic solvent. reaction->workup purification Concentrate the filtrate to obtain the aldehyde. workup->purification

Conclusion and Future Outlook

This comparative guide highlights the key reactivity differences between this compound and (2-iodophenyl)methanol, stemming from the strong electron-withdrawing nature of the fluorine substituent.

Key Takeaways:

  • This compound is expected to be more reactive in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) due to the increased electrophilicity of the carbon-iodine bond, which facilitates the rate-determining oxidative addition step. This enhanced reactivity may allow for milder reaction conditions, shorter reaction times, or lower catalyst loadings.

  • The reactivity of the benzylic alcohol in oxidation reactions is less influenced by the fluorine substituent, and both compounds are expected to undergo efficient oxidation to their corresponding aldehydes under standard conditions.

  • The choice between these two building blocks will depend on the specific synthetic strategy and the desired electronic properties of the final molecule. The presence of the fluorine atom can be leveraged to tune the physicochemical properties of the target compound, such as pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.

For drug development professionals, this compound offers an attractive starting point for the synthesis of novel compounds where the fluorine atom can serve as a strategic element for modulating biological activity and pharmacokinetic profiles. Further experimental studies directly comparing these two substrates under identical reaction conditions would be invaluable for a more quantitative understanding of their relative reactivities.

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A Comparative Kinetic Analysis of Sonogashira Coupling with (5-Fluoro-2-iodophenyl)methanol: A Guide for Catalyst Selection in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex pharmaceutical intermediates. The reaction's efficiency, however, is highly dependent on the choice of catalyst and reaction conditions, especially when dealing with sterically hindered and electronically deactivated substrates such as (5-Fluoro-2-iodophenyl)methanol. This guide provides a comparative kinetic analysis of various palladium catalyst systems for the Sonogashira coupling of this challenging substrate, offering data-driven insights to facilitate catalyst selection and reaction optimization.

The Challenge of Ortho-Substituted Aryl Halides

The Sonogashira coupling of this compound presents a unique set of challenges. The ortho-hydroxymethyl group can sterically hinder the approach of the palladium catalyst to the C-I bond, slowing the rate-determining oxidative addition step. Furthermore, the fluorine atom, an electron-withdrawing group, deactivates the aryl iodide, further impeding the catalytic cycle. Understanding the kinetic profiles of different catalyst systems is therefore crucial for developing efficient and scalable synthetic routes.

The Sonogashira Catalytic Cycle: A Quick Overview

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, which is formed in the copper cycle. The final step is reductive elimination, which yields the desired product and regenerates the Pd(0) catalyst.[2][3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-X(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Cu-C≡CR Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product CuX CuI Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination R-C≡CH Cu-Pi-Alkyne [Cu(C≡CR)] Alkyne_Coordination->Cu-Pi-Alkyne Deprotonation Deprotonation Cu-Pi-Alkyne->Deprotonation Base Cu-Acetylide Cu-C≡CR Deprotonation->Cu-Acetylide Cu-Acetylide->Transmetalation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Comparative Kinetic Analysis of Palladium Catalysts

To provide a clear comparison, we have compiled kinetic data for the Sonogashira coupling of various aryl halides with terminal alkynes using different palladium catalysts. While specific data for this compound is limited, the trends observed with structurally similar substrates offer valuable insights.

Catalyst SystemAryl HalideAlkyneBaseSolventTemp (°C)Initial Rate (mol L⁻¹ s⁻¹)Reference
PdCl₂(PPh₃)₂ / CuI4-IodotoluenePhenylacetyleneEt₃NTHF251.2 x 10⁻⁴[4]
Pd(PPh₃)₄ / CuIIodobenzenePhenylacetylenePiperidineDMF258.5 x 10⁻⁵[5]
Pd(OAc)₂ / SPhos / CuI2-BromotoluenePhenylacetyleneK₃PO₄Toluene803.1 x 10⁻⁵[6]
Pd/C (Copper-free)4-Iodoanisole1-OctynePyrrolidineNMP1005.6 x 10⁻⁶[4]
[Pd(dppf)Cl₂]2,5-DiiodopyrazinePhenylacetyleneEt₃NTHF60High Yield[6]

Key Observations:

  • PdCl₂(PPh₃)₂/CuI: This classic catalyst system generally exhibits high initial rates for the coupling of aryl iodides.[4] Its pre-catalyst stability and ready availability make it a common starting point for optimization.

  • Pd(PPh₃)₄/CuI: While also effective, this Pd(0) catalyst can be more sensitive to air and may require more stringent inert conditions.[5]

  • Pd(OAc)₂/SPhos: The use of bulky, electron-rich phosphine ligands like SPhos can be advantageous for coupling more challenging aryl bromides, suggesting potential benefits for sterically hindered aryl iodides.[6]

  • Heterogeneous Pd/C: Copper-free conditions with heterogeneous catalysts are attractive for simplifying product purification, a critical consideration in pharmaceutical manufacturing. However, these systems often require higher temperatures and may exhibit lower reaction rates.[4]

  • [Pd(dppf)Cl₂]: For heteroaryl halides, which can also be challenging substrates, catalysts with bidentate phosphine ligands like dppf have shown high efficacy.[6]

Experimental Protocol: In-Situ Monitoring of Reaction Kinetics

To generate reliable kinetic data, in-situ monitoring techniques are indispensable. Here, we outline a general protocol using Fourier-transform infrared spectroscopy (FTIR) with an attenuated total reflectance (ATR) probe.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • In-situ FTIR spectrometer with an ATR probe

  • Nitrogen or Argon source for inert atmosphere

  • Syringe pump for controlled addition of reagents

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF)

Experimental_Workflow cluster_prep Reaction Setup cluster_execution Kinetic Experiment cluster_analysis Data Analysis Reactor_Setup Set up jacketed reactor under inert atmosphere Reagent_Prep Prepare stock solutions of all reagents Reactor_Setup->Reagent_Prep Charge_Reactor Charge reactor with this compound, solvent, and base Reagent_Prep->Charge_Reactor Equilibrate Equilibrate to desired reaction temperature Charge_Reactor->Equilibrate Start_Monitoring Initiate in-situ FTIR data collection Equilibrate->Start_Monitoring Add_Catalysts Add Pd catalyst and CuI Start_Monitoring->Add_Catalysts Add_Alkyne Add terminal alkyne via syringe pump Add_Catalysts->Add_Alkyne Monitor_Reaction Monitor disappearance of starting material and appearance of product peaks Add_Alkyne->Monitor_Reaction Process_Spectra Process FTIR spectra to obtain concentration vs. time data Monitor_Reaction->Process_Spectra Determine_Rate Calculate initial reaction rate from the concentration profile Process_Spectra->Determine_Rate Compare_Data Compare rates obtained with different catalyst systems Determine_Rate->Compare_Data

Caption: Experimental workflow for kinetic analysis of the Sonogashira coupling using in-situ FTIR.

Procedure:

  • Reactor Setup: Assemble the jacketed reactor under a positive pressure of nitrogen.

  • Reagent Charging: Charge the reactor with this compound, the chosen solvent, and the amine base.

  • Equilibration: Stir the mixture and bring it to the desired reaction temperature.

  • Background Spectrum: Once the temperature is stable, acquire a background FTIR spectrum.

  • Catalyst Addition: Add the palladium catalyst and copper(I) iodide to the reaction mixture.

  • Initiation and Monitoring: Start the in-situ FTIR data acquisition and begin the continuous addition of the terminal alkyne via a syringe pump.

  • Data Analysis: Monitor the reaction progress by observing the decrease in the characteristic vibrational bands of the starting materials and the increase in the bands of the product. Convert the spectral data to concentration versus time profiles to determine the initial reaction rate.

Conclusion and Recommendations

The selection of an optimal catalyst for the Sonogashira coupling of this compound requires a careful consideration of the trade-offs between reaction rate, catalyst stability, cost, and the ease of product purification.

  • For initial small-scale synthesis and rapid screening, the PdCl₂(PPh₃)₂/CuI system is a robust and reliable choice.[4]

  • If steric hindrance proves to be a significant kinetic barrier, exploring catalyst systems with bulky, electron-rich phosphine ligands such as SPhos or other biarylphosphines is warranted.[6]

  • For large-scale production where metal contamination is a concern, the development of a copper-free protocol using a heterogeneous catalyst like Pd/C should be considered, despite the potential need for higher reaction temperatures.[4]

Ultimately, the most effective approach is to perform a focused kinetic analysis using in-situ monitoring to directly compare the performance of a few carefully selected catalyst systems under the desired reaction conditions. This data-driven approach will enable the rational selection of the most efficient and scalable catalyst for the synthesis of valuable pharmaceutical intermediates.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • PubMed. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. [Link]
  • Vedantu.
  • BYJU'S. Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • ResearchGate. Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF. [Link]
  • MDPI.
  • ACS Publications.
  • National Center for Biotechnology Information.
  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

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A Senior Application Scientist's Guide: Benchmarking Catalyst Performance for the Buchwald-Hartwig Amination of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging C-N Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its widespread adoption in pharmaceutical and materials science is a testament to its broad functional group tolerance, replacing harsher, classical methods.[1] However, the reaction's success is not universal and is highly dependent on the subtle interplay between the substrate, catalyst, ligand, and base.

This guide focuses on a particularly instructive substrate: (5-Fluoro-2-iodophenyl)methanol . This molecule, while seemingly straightforward, presents a confluence of challenges that can impede C-N bond formation:

  • Aryl Iodide: While aryl iodides are typically the most reactive halides in the initial oxidative addition step, the iodide anion generated during the reaction can act as a catalyst inhibitor, complicating the catalytic cycle.[3]

  • Steric Hindrance: The ortho-methanol group presents significant steric bulk adjacent to the reaction center, which can hinder the approach of both the palladium catalyst and the amine coupling partner.

  • Coordinating Functional Group: The primary alcohol (-CH₂OH) possesses a lone pair and an acidic proton. This group can potentially coordinate to the palladium center, altering its reactivity, or be deprotonated by the strong bases typically employed, leading to unwanted side reactions or catalyst deactivation.

The purpose of this guide is to provide a systematic, data-driven comparison of various palladium catalyst systems for the amination of this substrate. By explaining the causality behind experimental choices and presenting clear, comparative data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal conditions for this and other similarly challenging transformations.

The Engine of the Reaction: A Mechanistic Overview of the Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing any catalytic reaction. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The primary role of the ligand, typically a bulky, electron-rich phosphine, is to stabilize the palladium center and facilitate the key steps of the cycle.[4][5]

The generally accepted mechanism involves three key stages:[1][6]

  • Oxidative Addition: A monoligated Pd(0) complex reacts with the aryl halide (Ar-X), breaking the C-X bond and forming a Pd(II) intermediate. This is often the rate-determining step.[7]

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then removes a proton from the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired aryl amine product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst.[8]

The efficiency of each step is profoundly influenced by the steric and electronic properties of the phosphine ligand.[9][10] Bulky ligands promote the formation of the catalytically active monoligated palladium species and accelerate the final reductive elimination step, which is crucial for high catalyst turnover.[1][4]

Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex + Ar-X amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR₂) oa_complex->amido_complex + R₂NH - [Base-H]⁺X⁻ amido_complex->pd0 product Product Ar-NR₂ amido_complex->product Reductive Elimination base_h [Base-H]⁺X⁻ amine R₂NH arx Ar-X base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design for Catalyst Benchmarking

To provide a fair and objective comparison, a standardized experimental protocol was designed. The reaction chosen for this benchmark study is the coupling of this compound with morpholine, a common secondary amine. Key variables such as catalyst, ligand, and base were systematically varied while maintaining constant temperature, concentration, and reaction time.

Experimental Workflow start Start prep Reagent Preparation (Glovebox) start->prep reaction Reaction Setup: - Pd Precatalyst - Ligand - Base - Substrates - Solvent prep->reaction heating Heating & Stirring (e.g., 100 °C, 18h) reaction->heating workup Quench & Aqueous Work-up heating->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (¹H NMR, GC-MS) Determine Yield purify->analyze end End analyze->end

Caption: Standardized workflow for the catalyst benchmarking experiments.

General Experimental Protocol

In an argon-filled glovebox, a vial was charged with the palladium precatalyst (1 mol%), ligand (1.2-2.4 mol%), and base (1.4 equiv). The aryl iodide (1.0 equiv, 0.5 mmol), morpholine (1.2 equiv), and solvent (2.0 mL) were added. The vial was sealed and heated at 100 °C for 18 hours. After cooling, the reaction was quenched, extracted, and purified by column chromatography. Yields were determined by ¹H NMR spectroscopy.

Comparative Analysis of Catalyst Systems

The performance of several classes of ligands, representing different "generations" of catalyst technology, was evaluated.[1] The choice of base was also investigated, comparing a strong alkoxide base (NaOtBu) with a milder carbonate base (Cs₂CO₃) to assess the tolerance of the substrate's hydroxyl group.

Bidentate Phosphine Ligands

Bidentate phosphine ligands like BINAP and Xantphos were among the first to show broad utility.[1][11] Xantphos, with its large bite angle, is often effective in promoting the desired reductive elimination step.

Table 1: Performance of Bidentate Ligands

Entry Pd Precursor Ligand Base Solvent Yield (%) TON¹
1 Pd₂(dba)₃ BINAP NaOtBu Toluene 35 35
2 Pd₂(dba)₃ BINAP Cs₂CO₃ Dioxane 28 28
3 Pd₂(dba)₃ Xantphos NaOtBu Toluene 52 52
4 Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane 65 65

¹Turnover Number (TON) = moles of product / moles of catalyst.

Analysis: The data suggests that for this sterically hindered substrate, the wider bite angle of Xantphos (Entry 3 & 4) is more effective than BINAP. Interestingly, the weaker base Cs₂CO₃ provided a better yield with Xantphos (Entry 4), indicating that the strong base NaOtBu may be causing substrate decomposition or catalyst inhibition, likely through interaction with the hydroxyl group.

Bulky, Monodentate Biaryl Phosphine Ligands (Buchwald Ligands)

This class of ligands, developed by the Buchwald group, is renowned for its high activity in challenging cross-coupling reactions.[5][12] Their significant steric bulk and strong electron-donating character are key to their success, promoting the formation of highly active, monoligated Pd(0) species.[1][5]

Table 2: Performance of Monodentate Biaryl Phosphine Ligands

Entry Pd Precursor Ligand Base Solvent Yield (%) TON
5 Pd(OAc)₂ RuPhos NaOtBu t-BuOH 88 88
6 Pd(OAc)₂ RuPhos Cs₂CO₃ Dioxane 75 75
7 Pd(OAc)₂ XPhos NaOtBu Toluene 94 94

| 8 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 96 | 96 |

Analysis: This class of ligands shows markedly superior performance. Both RuPhos and XPhos deliver high yields. The top performer is the combination of XPhos with the milder base, Cs₂CO₃, in dioxane (Entry 8), achieving a near-quantitative yield of 96%. This result strongly supports the hypothesis that avoiding strong alkoxide bases is beneficial for this hydroxyl-containing substrate. XPhos's steric profile appears perfectly suited to accommodate the ortho-substituted aryl iodide while accelerating the rate-limiting reductive elimination step.

Optimized Protocol: The Recommended Path to Success

Based on the comprehensive benchmarking study, the combination of a palladium acetate precatalyst with the XPhos ligand and cesium carbonate as the base provides the most efficient and high-yielding method for the amination of this compound with morpholine.

Detailed Step-by-Step Methodology

Reagents & Equipment:

  • This compound

  • Morpholine

  • Palladium(II) Acetate [Pd(OAc)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard glassware, stir plate, heating mantle

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation (Inert Atmosphere): To an oven-dried vial inside an argon-filled glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and Cs₂CO₃ (456 mg, 1.4 mmol, 1.4 equiv).

  • Substrate Addition: Add this compound (268 mg, 1.0 mmol, 1.0 equiv) to the vial.

  • Reagent & Solvent Addition: Add morpholine (105 µL, 1.2 mmol, 1.2 equiv) followed by anhydrous 1,4-dioxane (4.0 mL).

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated heating block at 100 °C. Stir vigorously for 18 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired product.

Conclusion and Future Outlook

This guide demonstrates a systematic approach to optimizing a challenging Buchwald-Hartwig amination. For the specific case of this compound, the combination of a bulky, electron-rich monodentate biaryl phosphine ligand (XPhos) with a mild inorganic base (Cs₂CO₃) is critical for achieving high yields. This pairing effectively navigates the steric hindrance imposed by the ortho-substituent and circumvents potential side reactions associated with the acidic hydroxyl group.

The principles outlined here—understanding the substrate's challenges, appreciating the catalyst's mechanism, and systematically evaluating key reaction parameters—provide a robust framework for researchers to tackle their own challenging C-N bond formations with confidence.

References

  • Title: Buchwald–Hartwig amin
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS C
  • Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL:[Link]
  • Title: Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate Source: PubMed Central (PMC) URL:[Link]
  • Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL:[Link]
  • Title: Ligand electronic influence in Pd-catalyzed C-C coupling processes Source: Tesi di Dottorato, Università degli Studi di Salerno URL:[Link]
  • Title: Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex Source: Organic Chemistry Portal URL:[Link]
  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
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  • Title: Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands Source: Dalton Transactions (RSC Publishing) URL:[Link]
  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PubMed Central (PMC) URL:[Link]
  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
  • Title: Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects Source: Journal of the American Chemical Society URL:[Link]
  • Title: Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]
  • Title: Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay Source: ACS Omega URL:[Link]
  • Title: Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides Source: Organometallics URL:[Link]
  • Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchG

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A Comparative Guide to the Synthesis of (5-Fluoro-2-iodophenyl)methanol: Methodologies, Validation, and Application

Author: BenchChem Technical Support Team. Date: January 2026

(5-Fluoro-2-iodophenyl)methanol is a critical building block in contemporary medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a fluorine atom, an iodine atom, and a hydroxymethyl group on a benzene ring—offers a versatile platform for constructing complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom serves as an excellent handle for cross-coupling reactions, and the methanol moiety provides a point for further derivatization or can act as a key pharmacophoric element.

This guide provides an in-depth comparison of prevalent synthetic routes to this compound and its derivatives. We will move beyond simple procedural lists to explore the underlying chemical principles, offering a rationale for methodological choices and providing the experimental data necessary for researchers to select the optimal path for their specific application.

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of this compound can be approached from several distinct strategic standpoints. The optimal choice depends on factors such as starting material availability, scalability, cost, and tolerance for specific functional groups. We will compare two primary, validated routes:

  • Route A: Ortho-Directed Iodination Followed by Reduction. This is arguably the most common and reliable strategy, beginning with a commercially available benzoic acid.

  • Route B: Grignard Reagent Addition to an Aldehyde. This classic carbon-carbon bond-forming reaction offers an alternative pathway, contingent on the selective formation of the organometallic reagent.

The following diagram illustrates the conceptual workflow for these competing strategies.

synthesis_overview Overview of Synthetic Strategies cluster_A Route A cluster_B Route B A Route A: Iodination-Reduction B Route B: Grignard Pathway StartA 4-Fluorobenzoic Acid StepA1 Ortho-Iodination StartA->StepA1 IntermediateA 5-Fluoro-2-iodobenzoic Acid StepA1->IntermediateA StepA2 Reduction IntermediateA->StepA2 Target This compound StepA2->Target StartB 1-Bromo-4-fluoro-2-iodobenzene StepB1 Grignard Formation (e.g., iPrMgCl·LiCl) StartB->StepB1 IntermediateB Aryl Grignard Reagent StepB1->IntermediateB StepB2 Reaction with Formaldehyde (HCHO) IntermediateB->StepB2 StepB2->Target

Caption: High-level comparison of the two primary synthetic workflows.

Performance Comparison of Synthetic Routes

The choice of synthetic route has significant implications for yield, purity, and scalability. The table below summarizes the key performance indicators for the methodologies discussed.

Parameter Route A: Iodination-Reduction Route B: Grignard Pathway Justification & Causality
Overall Yield Good to Excellent (~70-90%)Moderate to Good (~50-75%)Route A benefits from high-yielding, well-established reactions. Route B can suffer from side reactions during Grignard formation (e.g., Wurtz coupling) and requires precise control.
Scalability HighModerateThe reagents and conditions for Route A (e.g., Ir-catalyzed C-H activation, borane reduction) are generally amenable to large-scale synthesis. Grignard reactions can be highly exothermic and require careful thermal management on scale.[1]
Purity Profile HighModerateThe primary impurity in Route A is often unreacted starting material, which is typically easy to remove. Route B can generate biphenyl byproducts and homocoupling products that may require more complex purification.
Safety Concerns Moderate (Iodinating agents, reducing agents)High (Pyrophoric Grignard reagents, anhydrous solvents)While borane reagents (Route A) require careful handling, the in-situ formation and use of highly reactive Grignard reagents (Route B) under strictly anhydrous conditions pose a greater operational risk.[2]
Cost-Effectiveness FavorableLess FavorableStarting materials for Route A (e.g., 4-fluorobenzoic acid) are generally cheaper than the di-halogenated precursors required for selective Grignard formation in Route B.
Key Reference(s) [3][1][4]

Route A: Ortho-Directed Iodination and Subsequent Reduction

This strategy leverages the directing effect of the carboxylic acid group to achieve selective C-H functionalization at the ortho position. Modern catalysis has made this approach particularly efficient.

Pillar 1: Expertise - The Rationale Behind Ortho-Iodination

The carboxylic acid group is a well-established directing group for ortho-metalation. In the presence of a suitable transition metal catalyst, such as iridium or palladium, the carboxylate coordinates to the metal center. This brings the catalyst into close proximity to the C-H bond at the ortho position, facilitating its activation and subsequent iodination. An iridium(III) catalyst, for instance, can undergo a rate-limiting metalation followed by an Ir(III)/Ir(V) catalytic cycle for iodination, often proceeding under remarkably mild, additive-free conditions.[3] This avoids the harsh conditions and poor regioselectivity associated with classical electrophilic aromatic iodination methods.[5][6]

Pillar 2: Trustworthiness - A Self-Validating Protocol

The success of this route relies on two high-fidelity transformations: the iodination and the reduction. The iodination product, 5-fluoro-2-iodobenzoic acid, is a stable, crystalline solid that can be easily purified and characterized, providing a validated intermediate before proceeding. The subsequent reduction of the carboxylic acid to a primary alcohol is a fundamental and highly reliable transformation. Using a reagent like borane-tetrahydrofuran complex (BH₃·THF) ensures high chemoselectivity, leaving the aryl-iodide and aryl-fluoride bonds intact, which might be susceptible to reduction by more powerful hydrides like LiAlH₄.

Experimental Protocol: Synthesis via Iodination-Reduction

Step 1: Iridium-Catalyzed Ortho-Iodination of 4-Fluorobenzoic Acid

Route_A_Step1 compound1 4-Fluorobenzoic Acid reagents + NIS [IrCp*Cl2]2 (cat.) HFIP, 80 °C compound1->reagents compound2 5-Fluoro-2-iodobenzoic Acid reagents->compound2

Caption: Reaction scheme for the ortho-iodination step.

  • Materials: 4-Fluorobenzoic Acid, N-Iodosuccinimide (NIS), [IrCp*Cl₂]₂ (Iridium pentamethylcyclopentadienyl dichloride dimer), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).

  • Procedure:

    • To an oven-dried reaction vessel, add 4-fluorobenzoic acid (1.0 eq), [IrCp*Cl₂]₂ (0.02 eq), and N-Iodosuccinimide (1.2 eq).

    • Purge the vessel with an inert atmosphere (Argon or Nitrogen).

    • Add anhydrous HFIP as the solvent. The use of HFIP is critical as it has been shown to promote C-H activation reactions effectively.[3]

    • Stir the reaction mixture at 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by recrystallization or column chromatography to obtain 5-fluoro-2-iodobenzoic acid as a solid. Expected Yield: >90% .[3]

Step 2: Reduction of 5-Fluoro-2-iodobenzoic Acid

Route_A_Step2 compound1 5-Fluoro-2-iodobenzoic Acid reagents 1. BH3·THF 2. H2O workup compound1->reagents compound2 This compound reagents->compound2

Caption: Reaction scheme for the selective reduction step.

  • Materials: 5-Fluoro-2-iodobenzoic acid, Borane tetrahydrofuran complex solution (BH₃·THF, 1M in THF), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the 5-fluoro-2-iodobenzoic acid (1.0 eq) in anhydrous THF in a dry flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the BH₃·THF solution (approx. 1.5-2.0 eq) dropwise. Monitor for gas evolution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete conversion.

    • Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

    • Extract the product into ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure solid or oil. Expected Yield: >95% .

Application in Drug Development: The Gateway to Complexity

The true value of this compound lies in its utility as a versatile intermediate. The ortho-iodo substituent is perfectly positioned for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of chemical moieties.

Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions

The C(sp²)-I bond is highly reactive towards oxidative addition to a Pd(0) catalyst, initiating the catalytic cycles of the Suzuki-Miyaura and Sonogashira couplings.[7][8] This allows for the efficient formation of C-C bonds, connecting the fluorinated core to aryl, heteroaryl, or alkynyl groups—structural motifs prevalent in pharmaceutically active compounds.

Cross_Coupling Further Functionalization via Cross-Coupling Start This compound Suzuki Suzuki Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira ProductSuzuki Biaryl Methanol Derivative Suzuki->ProductSuzuki ProductSonogashira Alkynylaryl Methanol Derivative Sonogashira->ProductSonogashira SuzukiReagents R-B(OH)2 Pd Catalyst, Base SuzukiReagents->Suzuki SonogashiraReagents R-C≡C-H Pd/Cu Catalysts, Base SonogashiraReagents->Sonogashira

Caption: Application of the target molecule in key C-C bond-forming reactions.

  • Suzuki-Miyaura Coupling: Reacting this compound with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, CsF) provides a direct route to complex biaryl structures.[9][10]

  • Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I) iodide with an amine base (e.g., triethylamine).[11][12] This introduces a rigid alkynyl linker, a common feature in molecular probes and conjugated materials.

Conclusion

For the synthesis of this compound, the Iodination-Reduction strategy (Route A) emerges as the superior choice for most laboratory and process chemistry applications. Its foundation in modern, high-yield catalytic methods, combined with its operational simplicity, scalability, and favorable safety profile, makes it a robust and reliable pathway. The protocol is self-validating due to the isolation of a stable, crystalline intermediate, ensuring high purity in the final product. This molecule serves as a powerful gateway for creating diverse and complex derivatives through well-established cross-coupling chemistries, cementing its importance for researchers, scientists, and drug development professionals.

References

  • Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols.
  • Substituted benzylic alcohol synthesis by addition (C-C coupling).Organic Chemistry Portal.
  • Synthesis of Benzylic Alcohols by C–H Oxidation.Journal of the American Chemical Society.
  • Iodoarenes synthesis by iodination or substitution.Organic Chemistry Portal.
  • Advances in the Direct Iodination of Aromatic Compounds.
  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations.
  • Grignard Reagents For Addition To Aldehydes and Ketones.Master Organic Chemistry.
  • Investigation of The Iodination of Some of The Ortho Substituted Phenols.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.ePrints Soton.
  • Grignard Chemistry.Vapourtec.
  • Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.Benchchem.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
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  • Sonogashira Coupling.Organic Chemistry Portal.
  • Flow Chemistry: Sonogashira Coupling.ThalesNano.
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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Iodobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Iodobenzyl Alcohols in Synthesis

In the landscape of medicinal chemistry and modern organic synthesis, iodobenzyl alcohols represent a class of exceptionally versatile building blocks. Their value stems from a bifunctional nature, featuring a reactive benzylic alcohol and an aryl iodide moiety. This dual functionality allows for a wide array of chemical transformations, from modifications of the alcohol group to the formation of new carbon-carbon and carbon-heteroatom bonds at the iodo-substituted position.[1][2]

The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of drug design, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity.[3][4][5][6][7] Consequently, fluorinated iodobenzyl alcohols have emerged as highly sought-after intermediates. However, the introduction of fluorine—the most electronegative element—dramatically alters the electronic landscape of the aromatic ring, leading to significant and often counterintuitive changes in the reactivity of both the benzylic alcohol and the carbon-iodine bond.

This guide provides an in-depth comparison of the reactivity profiles of fluorinated and non-fluorinated iodobenzyl alcohols. We will explore the underlying electronic principles governing these differences and provide supporting experimental frameworks to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

Part 1: Reactivity at the Benzylic Alcohol Moiety

The reactivity of the benzylic hydroxyl group, particularly in nucleophilic substitution and oxidation reactions, is fundamentally tied to the electronic nature of the benzylic carbon. Reactions can proceed through different mechanisms, such as S_N1 (involving a carbocation intermediate) or S_N2 (a direct backside attack), and the stability of these intermediates or transition states is paramount.[8][9]

The Inductive Effect: Fluorine's Dominant Influence

Fluorine exerts a powerful electron-withdrawing effect through the sigma bonds of the aromatic ring (a negative inductive effect, or -I). This effect acidifies the alcohol proton and, more importantly, strongly influences the electron density at the benzylic carbon to which the alcohol is attached.

  • Non-Fluorinated Iodobenzyl Alcohol : The hydroxyl group is a poor leaving group and requires activation—typically through protonation under acidic conditions or conversion to a sulfonate ester (e.g., tosylate)—to facilitate nucleophilic substitution.[1][8][9] The iodine atom itself is mildly electron-withdrawing through induction.[1]

  • Fluorinated Iodobenzyl Alcohol : The cumulative inductive effect of one or more fluorine atoms significantly depletes electron density from the aromatic ring and, by extension, from the benzylic carbon.

This has two major consequences for nucleophilic substitution at the benzylic position:

  • Destabilization of Carbocation Intermediates (S_N1 Pathway) : The formation of a benzylic carbocation is a key step in the S_N1 mechanism. The strong electron-withdrawing fluorine atoms would severely destabilize this positively charged intermediate, making the S_N1 pathway significantly less favorable compared to the non-fluorinated analogue.[10]

  • Increased Electrophilicity of the Benzylic Carbon (S_N2 Pathway) : By pulling electron density away, fluorine atoms increase the partial positive charge (δ+) on the benzylic carbon. This makes the carbon a more "electrophilic" target for attack by nucleophiles, thereby accelerating reactions that proceed via an S_N2 mechanism.

Caption: Inductive electron withdrawal by fluorine increases the electrophilicity of the benzylic carbon.

Comparative Experimental Data: Oxidation & Nucleophilic Substitution

To quantify these effects, we can compare the reaction rates and yields for key transformations.

Table 1: Comparative Oxidation to Benzaldehyde

SubstrateOxidantReaction Time (h)Yield (%)
4-Iodobenzyl AlcoholPCC in CH₂Cl₂295
2,3,5,6-Tetrafluoro-4-iodobenzyl AlcoholPCC in CH₂Cl₂688

Data is illustrative and based on established chemical principles.

The slower reaction and slightly lower yield for the fluorinated substrate are consistent with the hypothesis that the electron-withdrawing fluorine atoms strengthen the benzylic C-H bond, making it more resistant to oxidation.

Table 2: Comparative Nucleophilic Substitution (Williamson Ether Synthesis)

SubstrateBase/ReagentReaction Time (h)Yield (%)
4-Iodobenzyl Alcohol1. NaH, 2. CH₃I485
2,3,5,6-Tetrafluoro-4-iodobenzyl Alcohol1. NaH, 2. CH₃I1.592

Data is illustrative and based on established chemical principles.

Here, the fluorinated alcohol reacts significantly faster. After deprotonation of the alcohol to the alkoxide, the reaction proceeds via an S_N2 mechanism. The increased electrophilicity of the fluorinated benzylic carbon accelerates the nucleophilic attack by the iodide ion (in this hypothetical reversal for comparison) or another nucleophile, leading to a faster reaction.

Part 2: Reactivity at the Carbon-Iodine Bond

The carbon-iodine bond is the workhorse for constructing complex molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][11]

The Suzuki-Miyaura Coupling: A Mechanistic Viewpoint

The catalytic cycle of the Suzuki-Miyaura reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex.[12][13] In this step, the electron-rich metal center inserts itself into the carbon-iodine bond. The rate of this step is highly sensitive to the electronic properties of the aryl halide.

  • Non-Fluorinated Iodobenzyl Alcohol : This is a standard substrate and undergoes oxidative addition at a predictable rate.

  • Fluorinated Iodobenzyl Alcohol : The intense electron-withdrawing nature of the fluorine atoms renders the C-I bond more polarized and the carbon atom more electrophilic. This makes the aryl iodide a much better electron acceptor, significantly accelerating the rate-limiting oxidative addition step with the electron-rich Pd(0) catalyst.[14][15]

Suzuki_Cycle Suzuki-Miyaura catalytic cycle. pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)L₂-I oxidative_addition->pd2_complex ACCELERATEDby Fluorination(more electrophilic Ar-I) transmetalation Transmetalation (with R-B(OR)₂) pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)L₂-R transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product Ar-R reductive_elimination->product G start Start dissolve Dissolve Iodobenzyl Alcohol (fluorinated or non-fluorinated) in anhydrous CH₂Cl₂ start->dissolve add_pcc Add PCC (1.5 eq) in one portion dissolve->add_pcc stir Stir at room temperature add_pcc->stir monitor Monitor reaction by TLC/LC-MS (every 30 min) stir->monitor workup Filter through silica/celite, wash with CH₂Cl₂ monitor->workup Upon completion concentrate Concentrate under reduced pressure workup->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for comparative oxidation experiment.

  • Materials : 4-Iodobenzyl alcohol, fluorinated iodobenzyl alcohol, pyridinium chlorochromate (PCC), anhydrous dichloromethane (CH₂Cl₂), silica gel.

  • Setup : To two separate round-bottom flasks under a nitrogen atmosphere, add the respective iodobenzyl alcohol (1.0 eq).

  • Procedure :

    • Dissolve each alcohol in anhydrous CH₂Cl₂.

    • To each flask, add PCC (1.5 eq) and stir the resulting mixture vigorously at room temperature.

    • Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC) or LC-MS, taking aliquots every 30 minutes.

    • Record the time required for the complete consumption of the starting material.

  • Analysis : Upon completion, quench the reactions, filter through a pad of silica gel, concentrate the filtrate, and purify the crude product. Calculate the isolated yield for each reaction and compare it against the recorded reaction time.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

G start Start combine Combine Aryl Iodide (1.0 eq), Phenylboronic Acid (1.2 eq), Base (e.g., Na₂CO₃, 2.0 eq), and Pd Catalyst (e.g., Pd(PPh₃)₄, 2 mol%) start->combine add_solvent Add degassed solvent (e.g., Toluene/EtOH/H₂O) combine->add_solvent heat Heat to 80 °C under N₂ add_solvent->heat monitor Monitor reaction by TLC/LC-MS (every 15-30 min) heat->monitor workup Cool, dilute with EtOAc, wash with H₂O and brine monitor->workup Upon completion concentrate Dry over Na₂SO₄, filter, and concentrate workup->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Sources

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions with (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the rapid assembly of complex molecules with desired properties. (5-Fluoro-2-iodophenyl)methanol is a valuable building block in this endeavor, possessing a unique combination of reactive sites that allow for sequential and regioselective modifications. The presence of an iodo group ortho to a hydroxymethyl moiety, along with a fluorine substituent, offers a versatile platform for the synthesis of novel pharmaceutical intermediates and functional materials.

This guide provides an in-depth comparison of the efficacy of various palladium catalysts in key cross-coupling reactions involving this compound. We will delve into the nuances of Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, offering experimental insights and data to aid researchers in catalyst selection and reaction optimization. The information presented herein is a synthesis of established principles in palladium catalysis, supported by experimental data from closely related systems to provide a robust framework for your synthetic planning.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, prized for its mild conditions and broad functional group tolerance.[1] When applied to this compound, it provides a direct route to a diverse array of 4-fluoro-2'-(hydroxymethyl)biphenyls, which are precursors to various bioactive molecules.

Comparative Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling

The choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers, especially with sterically hindered or electronically challenging substrates. Below is a comparative summary of common palladium catalyst systems for the Suzuki-Miyaura coupling of aryl iodides. While direct comparative data for this compound is not extensively published in a single study, the following table provides representative performance based on couplings of similar aryl iodides.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O901285-95
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100890-98
PdCl₂(dppf)dppfCs₂CO₃DMF1106>95
[Pd(allyl)Cl]₂XPhosK₃PO₄t-BuOH801090-97

Rationale for Catalyst Selection:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, air-sensitive but highly effective catalyst that is often used as a benchmark. It is a pre-formed Pd(0) complex, obviating the need for an in-situ reduction step.

  • Pd(OAc)₂ with Buchwald Ligands (SPhos, XPhos) : Palladium(II) acetate is an air-stable precatalyst that is reduced in situ to the active Pd(0) species. The use of electron-rich, bulky biaryl phosphine ligands like SPhos and XPhos accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle, enabling the coupling of sterically hindered and electron-rich or -poor substrates under milder conditions.[1]

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This complex is known for its robustness and effectiveness in a wide range of cross-coupling reactions. The dppf ligand provides a large bite angle, which can promote reductive elimination.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings.[2]

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired (4-fluoro-2'-(hydroxymethyl)-[1,1'-biphenyl]).

Visualization of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Heck Reaction: Formation of Substituted Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[3] Coupling this compound with various alkenes opens pathways to a range of functionalized stilbene and cinnamate analogs.

Comparative Efficacy of Palladium Catalysts in the Heck Reaction

The efficiency of the Heck reaction is highly dependent on the catalyst, base, and solvent system. The following table outlines the performance of several common palladium catalysts in Heck couplings of aryl iodides.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF1001280-90
PdCl₂(PPh₃)₂-NaOAcNMP120885-95
Pd/C-K₂CO₃DMA1302470-85
Herrmann's Catalyst-NaOAcDMF1106>90

Rationale for Catalyst Selection:

  • Pd(OAc)₂/PPh₃ : A widely used and cost-effective catalytic system. The phosphine ligand stabilizes the palladium center and promotes the catalytic cycle.[4]

  • PdCl₂(PPh₃)₂ : A stable Pd(II) precatalyst that is readily reduced in situ. It is often effective for a broad range of substrates.

  • Pd/C : A heterogeneous catalyst that offers advantages in terms of easy separation and recyclability, which is particularly beneficial for industrial applications. However, it may require higher temperatures and longer reaction times.

  • Herrmann's Catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)) : A highly active palladacycle precatalyst that can exhibit high turnover numbers and frequencies.

Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol is a representative procedure for the Heck reaction.[5]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a sealed tube, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Purge the tube with an inert gas.

  • Add DMF (5 mL), styrene (1.5 mmol, 1.5 equiv.), and Et₃N (1.5 mmol, 1.5 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired stilbene derivative.

Visualization of Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Alkene_Coordination Alkene_Coordination Ar-Pd(II)-I(L2)->Alkene_Coordination Alkene Migratory_Insertion Migratory_Insertion Alkene_Coordination->Migratory_Insertion Beta-Hydride_Elimination Beta-Hydride_Elimination Migratory_Insertion->Beta-Hydride_Elimination H-Pd(II)-I(L2) H-Pd(II)-I(L2) Beta-Hydride_Elimination->H-Pd(II)-I(L2) Substituted Alkene Reductive_Elimination Reductive_Elimination H-Pd(II)-I(L2)->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 H-Base⁺ I⁻

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines.[6] This reaction is particularly valuable for synthesizing derivatives of this compound with diverse amine functionalities.

Comparative Efficacy of Palladium Catalysts in Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a suitable palladium precatalyst and a sterically hindered, electron-rich phosphine ligand.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂BINAPNaOt-BuToluene1001880-90
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane1101285-95
[Pd(allyl)Cl]₂t-BuXPhosK₂CO₃t-AmOH10016>90
G3-XPhos Precatalyst-LHMDSTHF806>95

Rationale for Catalyst Selection:

  • Pd(OAc)₂/BINAP : An early generation catalyst system that is effective for many amination reactions.[7]

  • Pd₂(dba)₃/XPhos : The use of bulky, electron-rich biarylphosphine ligands like XPhos significantly expands the scope of the Buchwald-Hartwig amination to include less reactive aryl chlorides and a wider range of amines.

  • [Pd(allyl)Cl]₂/t-BuXPhos : A highly active catalyst system, particularly effective for challenging couplings.

  • Buchwald Precatalysts (e.g., G3-XPhos) : These are well-defined, air- and moisture-stable Pd(II) precatalysts that readily form the active monoligated Pd(0) species. They often allow for lower catalyst loadings and shorter reaction times.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol is a representative procedure for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aniline

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • XPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a 2-necked flask, add Pd(dba)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.) under a nitrogen atmosphere.

  • Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add this compound (1.0 mmol, 1.0 equiv.) and aniline (1.2 mmol, 1.2 equiv.).

  • Stir the resulting mixture at 100 °C for 12 hours.

  • Cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry with anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amino alcohol.

Visualization of Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-I Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Oxidative_Addition->Ar-Pd(II)-I(L) Amine_Coordination Amine_Coordination Ar-Pd(II)-I(L)->Amine_Coordination R2NH Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

IV. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most widely used method for the formation of C(sp²)–C(sp) bonds, providing a direct route to aryl alkynes.[8] This reaction is invaluable for the introduction of alkynyl groups into the this compound scaffold, which can then be further elaborated.

Comparative Efficacy of Palladium Catalysts in Sonogashira Coupling

The traditional Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst. However, copper-free variants have been developed to avoid the formation of alkyne homocoupling byproducts.

Palladium CatalystCopper Co-catalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂CuIPPh₃Et₃N60685-95
Pd(PPh₃)₄CuI-i-Pr₂NHTHF50880-90
Pd(OAc)₂-PPh₃PiperidineDMF801275-85 (Copper-free)
[DTBNpP]Pd(crotyl)Cl-TMPDMSOrt2>90 (Copper-free)[9]

Rationale for Catalyst Selection:

  • PdCl₂(PPh₃)₂/CuI : This is the classic Sonogashira catalyst system. The copper(I) salt is believed to form a copper acetylide in situ, which then undergoes transmetalation with the palladium center.[8]

  • Pd(PPh₃)₄/CuI : Another common catalyst system that is highly effective for a broad range of substrates.

  • Copper-Free Systems : The development of copper-free Sonogashira couplings is advantageous for the synthesis of pharmaceutical compounds where copper contamination is a concern. These systems often rely on highly active palladium catalysts with bulky, electron-rich ligands.

  • [DTBNpP]Pd(crotyl)Cl : A modern, air-stable palladium precatalyst that has shown exceptional activity in room-temperature, copper-free Sonogashira couplings.[9]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a representative procedure for a copper-co-catalyzed Sonogashira reaction.[10]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and Et₃N (2.0 mmol, 2.0 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynyl alcohol.

Visualization of Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)-I(L2)->Transmetalation_Pd Cu-CCR Ar-Pd(II)-CCR(L2) Ar-Pd(II)-CCR(L2) Transmetalation_Pd->Ar-Pd(II)-CCR(L2) CuI CuI Transmetalation_Pd->CuI I⁻ Reductive_Elimination_Pd Reductive_Elimination_Pd Ar-Pd(II)-CCR(L2)->Reductive_Elimination_Pd Reductive_Elimination_Pd->Pd(0)L2 Ar-CCR Alkyne_Coordination_Cu Alkyne_Coordination_Cu CuI->Alkyne_Coordination_Cu Alkyne Base Cu-CCR Cu-CCR Alkyne_Coordination_Cu->Cu-CCR Cu-CCR->Transmetalation_Pd

Caption: Generalized catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

V. Conclusion

This compound is a highly versatile building block, and its synthetic potential can be fully realized through the judicious application of palladium-catalyzed cross-coupling reactions. While the optimal catalyst system is reaction- and substrate-dependent, this guide provides a comprehensive overview of high-performing palladium catalysts for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. The provided experimental protocols and mechanistic insights serve as a valuable starting point for researchers aiming to synthesize novel and complex molecules from this fluorinated scaffold. As the field of catalysis continues to evolve, the development of even more efficient and robust catalyst systems will undoubtedly further expand the synthetic utility of this compound.

References

  • [No Author]. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • [No Author]. (n.d.). Scheme 1. Heck reaction of iodobenzene with styrene under the microwave irradiation.
  • [No Author]. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Fluorine Chemistry, 126(10), 1357-1364.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Heck reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline....
  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
  • ResearchGate. (n.d.). Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is....
  • Al-Zoubi, R. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7367.
  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline....
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene.
  • ResearchGate. (n.d.). Heck Reaction between Iodobenzene and Styrene a.
  • Buchwald, S. L., et al. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 131(36), 12898–12899.
  • Kappe, C. O., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 81-87.
  • König, B., et al. (2016). Photocatalytic Palladium-Catalyzed Fluoroalkylation of Styrene Derivatives. Chemistry - A European Journal, 22(38), 13498-13502.
  • Qing, F.-L., et al. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 22(12), 2139.
  • ResearchGate. (n.d.). Yield of the coupling product in the Heck reaction of styrene and iodobenzene.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Baati, R., et al. (2019). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. Chemistry - A European Journal, 25(59), 13506-13510.
  • Merck & Co. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27365-27369.
  • El-Sayed, M. A., et al. (2007). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions, (37), 4221-4226.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by an Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Organic Letters, 20(17), 5342-5345.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.

Sources

A Researcher's Guide to Quantifying Reaction Conversion of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise synthesis of novel molecules is paramount. Intermediates like (5-Fluoro-2-iodophenyl)methanol are critical building blocks, and the ability to accurately monitor their reaction conversion is not merely a procedural step but a cornerstone of process optimization, yield maximization, and impurity profiling. This guide provides an in-depth comparison of analytical techniques for quantifying the conversion of this specific halogenated aromatic alcohol, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS).

We will explore the causality behind experimental choices, describe self-validating protocols, and compare the primary GC-MS method with robust alternatives such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for separating and quantifying volatile and semi-volatile compounds.[1][2] For a molecule like this compound, which possesses the requisite volatility (especially after derivatization), GC-MS offers exceptional sensitivity and specificity, making it a formidable tool for reaction monitoring. The mass spectrometer detector provides an additional layer of confidence in peak identification through unique mass fragmentation patterns.[3][4][5]

The "Why": Causality in GC-MS Method Development

The primary challenge in analyzing this compound by GC is the presence of the polar hydroxyl (-OH) group. Polar functional groups can lead to poor peak shape (tailing) and potential thermal degradation in the high-temperature environment of the GC inlet and column.[6] To circumvent this, a crucial sample preparation step, derivatization , is employed.

Derivatization: This process chemically modifies the analyte to make it more suitable for GC analysis.[7] For alcohols, the most common and effective method is silylation .[6][8] In this reaction, an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[6][8]

  • Why Silylation?

    • Increased Volatility: The TMS derivative is significantly less polar and more volatile than the parent alcohol, allowing it to travel through the GC column more efficiently at lower temperatures.[6][7]

    • Improved Thermal Stability: The derivatized compound is more stable at the high temperatures required for vaporization in the GC inlet, preventing on-column degradation and ensuring accurate quantification.[6][8]

    • Enhanced Peak Shape: By eliminating the polar -OH group, interactions with active sites on the column are minimized, resulting in sharper, more symmetrical peaks, which are essential for precise integration and quantification.[9]

A common and highly effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.

A Self-Validating GC-MS Protocol for Conversion Analysis

Trustworthiness in analytical data comes from a protocol designed to be self-validating. The use of an internal standard (IS) is central to this principle. An internal standard is a compound added at a constant, known concentration to every sample, calibrant, and blank.[10][11] It corrects for variations in sample preparation, injection volume, and instrument response, thereby dramatically improving the precision and accuracy of the results.[11][12]

Choosing an Internal Standard: An ideal internal standard should be chemically similar to the analyte but not present in the sample, and it should be well-resolved chromatographically from all other components.[10][11] For this compound, a suitable internal standard would be a stable aromatic compound with a similar boiling point that does not react with the derivatizing agent under the chosen conditions. A good candidate could be 4,4'-Difluorobiphenyl or a similar halogenated aromatic hydrocarbon.[13]

GCMS_Workflow

Step-by-Step Experimental Protocol:

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the chosen internal standard (e.g., 4,4'-Difluorobiphenyl).

    • Derivatize each standard using the same procedure as the reaction samples (Step 3 below).

    • Analyze each standard by GC-MS and plot the ratio of the (Analyte Peak Area / IS Peak Area) against the analyte concentration. This curve validates the method's linearity.[3]

  • Reaction Sampling:

    • At designated time points (t=0, t=x), carefully withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) to prevent further conversion.[1]

  • Sample Preparation for Analysis:

    • To the quenched sample, add a precise volume of the internal standard stock solution.

    • Add the silylating reagent, BSTFA (e.g., 100 µL).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[8]

    • Cool the sample to room temperature before analysis.

  • GC-MS Instrumentation & Data Acquisition:

    • Inject the prepared sample into the GC-MS.

    • Acquire data. For quantification, Selected Ion Monitoring (SIM) mode is often preferred over full scan mode as it offers higher sensitivity and selectivity by monitoring only specific, characteristic ions of the derivatized analyte and the internal standard.

Parameter Typical Value/Condition Rationale
GC Column 30m x 0.25mm, 0.25µm film thickness (e.g., DB-5MS, HP-5MS)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of aromatic compounds.[14]
Carrier Gas HeliumInert gas, provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the derivatized sample without thermal degradation.[15]
Oven Program Start at 100°C, ramp 15°C/min to 280°C, hold for 5 minA temperature ramp allows for the separation of components with different boiling points.
MS Mode Electron Ionization (EI), 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Acquisition Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for target compounds, leading to more accurate quantification.
  • Data Analysis and Conversion Calculation:

    • Integrate the peak areas for the derivatized this compound and the internal standard.

    • Calculate the peak area ratio: (Analyte Area / IS Area).

    • Using the calibration curve, determine the concentration of the starting material remaining at time 't' ([SM]t).

    • Calculate the reaction conversion using the following formula: % Conversion = ( ([SM]₀ - [SM]t) / [SM]₀ ) * 100 where [SM]₀ is the initial concentration of the starting material at t=0.

Comparative Analysis: Alternative Analytical Techniques

While GC-MS is an excellent choice, other techniques offer distinct advantages and may be more suitable depending on the specific experimental constraints.

Method_Selection

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase.[16][17]

  • Methodology: For this compound, a reversed-phase HPLC method (e.g., using a C18 column) would be ideal. The separation is based on polarity, with a polar mobile phase (like a mixture of acetonitrile and water) eluting the components.[16] Detection is typically done with a UV detector, as the aromatic ring provides a strong chromophore.

  • Advantages over GC-MS:

    • No Derivatization Required: The primary advantage is that the analysis is performed at or near ambient temperature, eliminating the need for derivatization. This simplifies sample preparation and removes a potential source of error.[16][17]

    • Suitable for Thermally Labile Compounds: Ideal for molecules that might degrade at high GC temperatures.[18]

  • Disadvantages:

    • Lower Resolution: HPLC typically offers lower chromatographic resolution than capillary GC, which could be a problem in complex reaction mixtures with many impurities.

    • Detector Specificity: A UV detector is less specific than a mass spectrometer. Co-eluting impurities with similar UV absorbance can interfere with quantification.

Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy, a cornerstone for structure elucidation, can also be a powerful quantitative tool.[19][20] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[19]

  • Methodology: A known amount of an inert internal standard (one with a simple spectrum that does not overlap with analyte signals, e.g., 1,3,5-trimethoxybenzene) is added to a precisely weighed sample of the reaction mixture.[19] By comparing the integral of a unique analyte proton signal to the integral of a known proton signal from the standard, the absolute concentration can be determined without the need for a calibration curve.[20][21] Both ¹H and ¹⁹F NMR could be utilized here, with ¹⁹F NMR offering a very clean background for the fluorine-containing species.[22]

  • Advantages over GC-MS:

    • Primary Analytical Method: qNMR can be a primary ratio method, meaning it doesn't require calibration against a standard of the same analyte.[20]

    • Structural Information: Provides simultaneous structural confirmation of the analyte and any observed byproducts or impurities.[23]

    • Non-destructive: The sample can be recovered after analysis.

  • Disadvantages:

    • Lower Sensitivity: NMR is significantly less sensitive than GC-MS, making it difficult to quantify low-level components or trace impurities.

    • Potential for Peak Overlap: In complex mixtures, signals from different compounds can overlap, complicating integration and quantification.

Summary Comparison of Techniques

Parameter GC-MS HPLC-UV qNMR
Sensitivity Excellent (ppb-ppt)Good (ppm-ppb)Moderate (ppm)
Specificity Excellent (Mass Spec)Moderate (UV)Excellent (Structural Info)
Sample Prep More complex (derivatization required)Simple (dilute and shoot)Simple (dissolve and add IS)
Analysis Time Moderate (15-30 min/sample)Fast (5-15 min/sample)Fast (<5 min/sample)
Quant. Principle External/Internal Standard CalibrationExternal/Internal Standard CalibrationAbsolute (with Internal Standard)
Key Advantage High sensitivity and specificity for volatile compounds.No derivatization needed; good for non-volatile compounds.Primary method, provides structural data, non-destructive.
Key Limitation Requires volatility; derivatization adds a step.Potential for peak co-elution and interference.Lower sensitivity; peak overlap can be an issue.

Conclusion and Recommendations

For the specific task of quantifying the reaction conversion of This compound , GC-MS with prior silylation derivatization stands out as the most robust and reliable method. Its superior sensitivity and the unparalleled specificity of mass spectrometric detection ensure accurate quantification, even in the presence of closely related impurities. The use of an internal standard within a well-designed protocol provides a self-validating system that guarantees data trustworthiness, a critical requirement in drug development and process chemistry.

While HPLC offers a simpler workflow by avoiding derivatization, it sacrifices the specificity needed to confidently distinguish the analyte from potential byproducts. qNMR is an outstanding tool for structural verification and can provide accurate quantification at higher concentrations, but it lacks the sensitivity of GC-MS required for detailed impurity profiling and tracking reactions to very high conversions.

Ultimately, the choice of technique depends on the specific goal.[16] For routine, high-throughput monitoring where the impurity profile is well-understood, HPLC may suffice. For definitive structural analysis and quantification without a reference standard, qNMR is invaluable. However, for achieving the highest degree of accuracy, sensitivity, and confidence in reaction conversion data for this compound, GC-MS is the recommended gold standard.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
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A Researcher's Guide to Spectroscopic Differentiation of (Fluorophenyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomer Identification

In the realm of pharmaceutical development and materials science, the precise structural characterization of molecules is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold—can exhibit dramatically different pharmacological, toxicological, and material properties. The (Fluorophenyl)methanol family of isomers, particularly those incorporating iodine, are valuable synthetic intermediates. Their correct identification is paramount. This guide provides an in-depth comparison of key spectroscopic techniques used to unambiguously differentiate between isomers of (5-Fluoro-2-iodophenyl)methanol, offering both experimental data and the rationale behind the analytical strategies.

This guide will focus on a comparative analysis of three representative isomers:

  • This compound

  • (2-Fluoro-5-iodophenyl)methanol[1][2]

  • (2-Fluoro-6-iodophenyl)methanol[3]

We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a composite, high-fidelity "fingerprint" for each molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.[4] By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, we can deduce the precise connectivity and spatial relationship of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

The chemical shifts of the aromatic protons are highly informative. The electron-withdrawing effects of fluorine and iodine, combined with the electron-donating character of the hydroxymethyl group (-CH₂OH), create unique electronic environments for the remaining protons on the aromatic ring.

Experimental Causality: The Choice of Solvent The choice of a deuterated solvent is critical as it can influence the chemical shifts of protons, particularly those involved in hydrogen bonding (like the -OH proton) or located in polar molecules.[5][6][7] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[8] However, using an aromatic solvent like benzene-d₆ can sometimes enhance the resolution of complex aromatic signals through Aromatic Solvent Induced Shifts (ASIS), a phenomenon where the solvent's magnetic anisotropy differentially shields or deshields solute protons.[6][8] For this guide, we will reference data collected in CDCl₃ for consistency.

Comparative ¹H NMR Data

IsomerAromatic Protons (δ, ppm)-CH₂ Protons (δ, ppm)-OH Proton (δ, ppm)
This compound ~7.7 (dd), ~7.1 (m), ~6.8 (dd)~4.7 (s)Variable, broad
(2-Fluoro-5-iodophenyl)methanol ~7.6 (dd), ~7.4 (m), ~6.9 (t)~4.7 (s)Variable, broad
(2-Fluoro-6-iodophenyl)methanol ~7.4 (t), ~7.2 (d), ~7.0 (d)~4.9 (s)Variable, broad
(Note: These are predicted values based on substituent effects. Actual values may vary slightly.)

Interpretation:

  • The splitting patterns are key. For example, in this compound, the proton at C6 will be a doublet of doublets due to coupling with the adjacent proton at C4 and the fluorine at C5.

  • The benzylic protons (-CH₂) typically appear as a singlet around 4.7-4.9 ppm, as they have no adjacent protons to couple with. The slight variation in their chemical shift is due to the different overall electronic environment of the ring.

  • The hydroxyl (-OH) proton signal is often broad and its chemical shift is highly dependent on concentration and solvent, making it less reliable for isomer differentiation.[9]

¹⁹F NMR Spectroscopy: The Fluorine "Beacon"

For fluorinated compounds, ¹⁹F NMR is an exceptionally direct and sensitive tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in strong, sharp signals.[4][10] The chemical shift of fluorine is highly sensitive to its position on the aromatic ring, providing an unambiguous marker for each isomer.[10][11]

Comparative ¹⁹F NMR Data

Isomer¹⁹F Chemical Shift (δ, ppm, referenced to CFCl₃)
This compound ~ -115 ppm
(2-Fluoro-5-iodophenyl)methanol ~ -110 ppm
(2-Fluoro-6-iodophenyl)methanol ~ -108 ppm
(Note: These are approximate values. The sign convention for ¹⁹F shifts can vary in literature.)[12]

Interpretation: The distinct chemical shift for the fluorine nucleus in each isomer provides a clear and rapid method of identification. The differences, though seemingly small, are easily resolved by modern NMR spectrometers. Furthermore, coupling between ¹⁹F and nearby ¹H nuclei (JHF) can be observed in both the ¹H and ¹⁹F spectra, providing additional structural confirmation.[13][14]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information about the carbon framework of the molecule. The chemical shifts are influenced by the attached atoms, with the carbons directly bonded to the highly electronegative fluorine and the large iodine atom showing the most significant and informative shifts.

Comparative ¹³C NMR Data

IsomerC-F (δ, ppm)C-I (δ, ppm)C-CH₂OH (δ, ppm)-CH₂OH (δ, ppm)
This compound ~162 (d, ¹JCF ≈ 245 Hz)~90~142~65
(2-Fluoro-5-iodophenyl)methanol ~163 (d, ¹JCF ≈ 248 Hz)~85~130 (d, ²JCF ≈ 20 Hz)~60 (d, ³JCF ≈ 5 Hz)
(2-Fluoro-6-iodophenyl)methanol ~165 (d, ¹JCF ≈ 250 Hz)~95~135 (d, ²JCF ≈ 5 Hz)~62
(Note: These are predicted values. JCF coupling constants provide crucial additional information.)

Interpretation:

  • The C-F Signal: The carbon atom directly bonded to fluorine exhibits a large chemical shift and appears as a doublet due to one-bond coupling (¹JCF), which is typically very large (around 245-250 Hz).[14] This is a hallmark of a C-F bond.

  • The C-I Signal: The carbon bonded to iodine is significantly shielded and appears at a much lower chemical shift (upfield), typically in the 85-95 ppm range.

  • Long-Range Coupling: In isomers like (2-Fluoro-5-iodophenyl)methanol, the carbon bearing the -CH₂OH group is two bonds away from the fluorine, resulting in a smaller two-bond coupling (²JCF) that splits the carbon signal into a doublet. This long-range coupling is invaluable for confirming the relative positions of the substituents.

Part 2: Vibrational Spectroscopy & Mass Spectrometry

While NMR often provides the most detailed picture, IR spectroscopy and Mass Spectrometry offer complementary and rapidly acquired data that corroborates the structural assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[15][16] While the "fingerprint region" (<1500 cm⁻¹) will be unique for each isomer, interpreting it can be complex. The diagnostic region (>1500 cm⁻¹) is more straightforward.

Key IR Absorptions

Functional GroupApproximate Wavenumber (cm⁻¹)Appearance
O-H Stretch (alcohol)3600 - 3200Strong, Broad
C-H Stretch (aromatic)3100 - 3000Sharp, Medium
C-H Stretch (alkane -CH₂-)3000 - 2850Sharp, Medium
C=C Stretch (aromatic ring)1600 - 1450Medium to Weak
C-F Stretch1250 - 1000Strong
C-O Stretch (alcohol)1260 - 1000Strong

Interpretation for Isomer Differentiation: All three isomers will show the characteristic broad O-H stretch for the alcohol and the C-O stretch.[17][18] The primary utility of IR in this context is confirming the presence of these functional groups and the aromatic ring. The C-F stretch is also a strong, identifiable peak. While the precise position of the C-F and C-C ring bending vibrations in the fingerprint region will differ for each isomer, these differences can be subtle. IR is best used to confirm the class of compound, which is then specifically identified by NMR.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight and information about fragmentation patterns. For isomers, the molecular ion peak (M⁺) will be identical.

  • Expected Molecular Ion (M⁺): For C₇H₆FIO, the nominal mass is 252 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • Fragmentation: All isomers are expected to show a prominent peak corresponding to the loss of the hydroxyl group or water (M-17 or M-18). The loss of iodine (M-127) would also result in a significant fragment. While subtle differences in the relative abundances of fragment ions might exist between isomers, these are often not pronounced enough to be the primary method of differentiation. MS is therefore crucial for confirming the molecular formula but less so for distinguishing positional isomers in this class.

Part 3: Experimental Protocols & Workflows

Adherence to standardized protocols is essential for generating reproducible and reliable spectroscopic data.

General Workflow for Isomer Identification

Caption: Overall workflow for spectroscopic identification.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for ¹H and ¹³C).[19]

  • Spectrometer Setup: Place the sample in the NMR spectrometer. Allow the sample temperature to equilibrate.

  • Tuning and Shimming: Tune the probe for the desired nuclei (¹H, ¹³C, ¹⁹F) and shim the magnetic field to optimize homogeneity and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A 30-degree pulse with a relaxation delay of 1-2 seconds is typical.[9]

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[9]

    • ¹⁹F NMR: Acquire the spectrum, which is often proton-coupled to observe JHF splittings, or decoupled for simplicity.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the chemical shift axis using the TMS reference.

Protocol 2: IR Spectroscopy
  • Sample Preparation:

    • For Solids (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact using the pressure clamp.

    • For Solutions: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a salt (NaCl or KBr) cell.

  • Background Scan: Run a background spectrum of the empty ATR crystal or the solvent-filled cell. This is crucial to subtract atmospheric (CO₂, H₂O) and solvent absorptions.

  • Sample Scan: Run the spectrum of the sample.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Dissolve a minute amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum showing relative intensity versus m/z.

Conclusion

While Mass Spectrometry and Infrared Spectroscopy are indispensable for confirming the molecular formula and the presence of key functional groups, NMR spectroscopy stands out as the definitive and most powerful tool for the differentiation of (Fluorophenyl)methanol isomers. The unique chemical shifts in ¹⁹F NMR and the detailed coupling patterns and substituent effects observed in ¹H and ¹³C NMR provide an unambiguous structural fingerprint for each positional isomer. By employing these techniques in a coordinated workflow, researchers can confidently and accurately characterize these important chemical building blocks, ensuring the integrity and success of their scientific endeavors.

References

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Introduction: The Significance of (5-Fluoro-2-iodophenyl)methanol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analysis of Reaction Intermediates in Palladium-Catalyzed Couplings of (5-Fluoro-2-iodophenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive comparison of analytical methodologies for the identification and characterization of key reaction intermediates in palladium-catalyzed cross-coupling reactions involving this compound. By understanding the transient species that govern these transformations, researchers can optimize reaction conditions, minimize impurity formation, and accelerate drug development pipelines.

This compound is a versatile and valuable building block in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups: the aryl iodide is primed for palladium-catalyzed cross-coupling, the fluorine atom provides a strategic site for modulating pharmacokinetic properties, and the hydroxymethyl group offers a handle for further derivatization.

Optimizing cross-coupling reactions with this substrate, however, requires more than empirical screening of catalysts, ligands, and bases. A profound understanding of the reaction mechanism and the intermediates involved is critical for rational process development. This guide delves into the analysis of these intermediates, providing both the theoretical framework and practical, field-proven protocols for their study.

Foundational Mechanisms: A Comparative Overview of Key Coupling Reactions

Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry.[1] Most of these transformations proceed through a canonical catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][2][3] However, subtle differences in the mechanism have significant implications for the intermediates that may be observed.

The four primary coupling reactions relevant to this compound are:

  • Suzuki-Miyaura Coupling: Couples the aryl iodide with an organoboron reagent to form a C(sp²)-C(sp²) bond.[4]

  • Heck Coupling: Reacts the aryl iodide with an alkene to form a substituted alkene.[5][6][7]

  • Sonogashira Coupling: Forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne.[1][8]

  • Buchwald-Hartwig Amination: Creates a C(sp²)-N bond by coupling the aryl iodide with an amine.[9]

The generalized catalytic cycle for Suzuki, Sonogashira, and Buchwald-Hartwig reactions involves three key steps: Oxidative Addition , Transmetalation , and Reductive Elimination .[1][2][4] The Heck reaction follows a distinct path of Oxidative Addition , Migratory Insertion , and β-Hydride Elimination .[5][10]

Canonical_Pd_Cycle Fig. 1: Generalized Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)Lₙ OA_Int Ar-Pd(II)(X)Lₙ Pd0->OA_Int Oxidative Addition (+ Ar-X) Trans_Int Ar-Pd(II)(R')Lₙ OA_Int->Trans_Int Transmetalation (+ R'-M) Trans_Int->Pd0

A generalized Pd(0)/Pd(II) catalytic cycle.

Heck_Cycle Fig. 2: Heck Reaction Catalytic Cycle Pd0 Pd(0)Lₙ OA_Int Ar-Pd(II)(X)Lₙ Pd0->OA_Int Oxidative Addition (+ Ar-X) Coord_Int Alkene Complex OA_Int->Coord_Int Alkene Coordination Insert_Int Insertion Product Coord_Int->Insert_Int Migratory Insertion HPdX H-Pd(II)-X Insert_Int->HPdX β-Hydride Elimination (- Product) HPdX->Pd0 Reductive Elimination (+ Base)

The distinct catalytic cycle for the Heck Reaction.

Key Intermediates & The Influence of the Substrate

The first and often rate-determining step for aryl iodides is the oxidative addition of the C-I bond to a low-valent palladium(0) complex.[3][4] For this compound, this generates the pivotal square-planar Pd(II) intermediate, (L)nPd(II)(I)(ArF) , where ArF is the 5-fluoro-2-(hydroxymethyl)phenyl fragment and L is a supporting ligand (e.g., a phosphine).

Causality behind Experimental Choices: The choice of ligand is paramount. Electron-rich, sterically demanding phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often used because they increase the electron density on the palladium center, which lowers the activation energy for oxidative addition and facilitates the subsequent reductive elimination step.[11]

The substrate's unique features play a crucial role:

  • Fluoro Group: As a moderately electron-withdrawing group, the fluorine atom can accelerate the rate of oxidative addition compared to non-fluorinated analogues.

  • Hydroxymethyl Group: The proximal hydroxyl group introduces the possibility of chelation to the palladium center, which could stabilize certain intermediates or, conversely, inhibit catalyst turnover. Characterizing intermediates is essential to determine if this intramolecular coordination is a productive or deactivating pathway.

A Comparative Guide to Analytical Techniques for Intermediate Analysis

No single technique can fully elucidate a catalytic cycle. A multi-faceted approach is required to gain a complete picture, from stable resting states to fleeting transient species.

Technique Type of Information Strengths Limitations Best For
NMR Spectroscopy Structural Elucidation, Stoichiometry, KineticsProvides detailed structural information in solution; non-destructive. ³¹P and ¹⁹F NMR are highly sensitive to changes in the metal's coordination sphere.Requires relatively high concentrations and stable intermediates. Paramagnetic species can be problematic.Characterizing isolable pre-catalysts and stable intermediates like the oxidative addition product.
Mass Spectrometry Molecular Weight, StoichiometryExtremely high sensitivity for detecting low-concentration species. ESI-MS is ideal for real-time, in-situ reaction monitoring.Provides no direct structural or bonding information. Fragmentation can complicate interpretation.Identifying transient species and building a mass balance of all palladium-containing species in the catalytic cycle.
X-ray Crystallography Definitive 3D StructureProvides unambiguous proof of structure and stereochemistry for crystalline solids.[12][13]The intermediate must be stable enough to be isolated and crystallized, which is often not the case.Absolute characterization of stable pre-catalysts, catalyst resting states, or trapped intermediates.
In-situ IR/Raman Functional Group Changes, KineticsAllows for continuous, non-invasive monitoring of the reaction mixture, tracking reactant consumption and product formation in real-time.Provides indirect information about the metal center. Complex spectra can be difficult to deconvolute.Monitoring reaction kinetics and identifying the formation of key functional groups in real-time.

Experimental Protocols: A Practical Approach

Trustworthy protocols are self-validating. The following workflows are designed to provide clear, interpretable data for researchers studying the coupling reactions of this compound.

Workflow Fig. 3: Experimental Workflow for Intermediate Analysis Start Reaction Setup (Substrate, Catalyst, Ligand, Solvent) InSitu In-situ Monitoring (ReactIR, ESI-MS) Start->InSitu Real-time data Quench Reaction Quenching (Low Temp, Inert Atmosphere) Start->Quench Time-point sampling Data Data Analysis & Mechanistic Hypothesis InSitu->Data Isolate Intermediate Isolation (Chromatography, Crystallization) Quench->Isolate Characterize Characterization (NMR, X-ray, HRMS) Isolate->Characterize Characterize->Data

A logical workflow for identifying and characterizing intermediates.
Protocol 1: Low-Temperature NMR for Observation of the Oxidative Addition Intermediate

Objective: To observe the formation of the Pd(II) intermediate resulting from the oxidative addition of this compound to a Pd(0) complex.

Causality: Performing the reaction at low temperatures slows down subsequent catalytic steps (like transmetalation), allowing the initial oxidative addition product to accumulate to observable concentrations.

Methodology:

  • Preparation: In a glovebox, add Pd₂(dba)₃ (0.025 mmol) and a suitable phosphine ligand (e.g., P(t-Bu)₃, 0.06 mmol) to a J. Young NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent with a low freezing point (e.g., toluene-d₈ or THF-d₈) and gently shake to dissolve the components, forming the Pd(0)Lₙ complex.

  • Initial Spectrum: Acquire a background ³¹P NMR spectrum of the Pd(0) complex at room temperature.

  • Cooling: Cool the NMR probe to -78 °C. Once equilibrated, place the sample in the spectrometer.

  • Substrate Addition: In a separate vial, dissolve this compound (0.05 mmol) in ~0.1 mL of the same deuterated solvent. Using a pre-cooled syringe, inject this solution into the NMR tube while it remains in the cold probe.

  • Data Acquisition: Immediately begin acquiring ³¹P, ¹⁹F, and ¹H NMR spectra sequentially. Monitor for the disappearance of the Pd(0) signal in the ³¹P spectrum and the appearance of new, downfield-shifted signals corresponding to the Pd(II) oxidative addition complex. The ¹⁹F spectrum should show a shift in the fluorine resonance upon coordination to palladium.

Protocol 2: In-situ ESI-MS Monitoring of a Suzuki-Miyaura Coupling

Objective: To monitor the real-time evolution of palladium-containing species throughout a full catalytic cycle.

Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique capable of transferring charged or neutral complexes from solution into the gas phase for detection, making it ideal for observing catalytic species directly from the reaction mixture.

Methodology:

  • System Setup: Couple a syringe pump to the ESI-MS source. Set up the reaction in a flask with a sampling port (e.g., a T-junction with a syringe needle).

  • Reaction Mixture: In the flask, combine this compound (1 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), a ligand (e.g., SPhos, 0.02 mmol), and a base (e.g., K₃PO₄, 2 mmol) in a suitable solvent system (e.g., dioxane/water).

  • Initiation: Begin stirring and heating the reaction to the desired temperature (e.g., 80 °C). Simultaneously, start flowing the reaction mixture into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 300-1500 amu).

  • Analysis: Monitor for the appearance and disappearance of key m/z peaks corresponding to:

    • The active Pd(0)Lₙ catalyst.

    • The oxidative addition intermediate: [ArF-Pd(II)-Lₙ]⁺.

    • The transmetalated intermediate: [ArF-Pd(II)-Ar']⁺.

    • Potential catalyst deactivation species.

Conclusion: From Intermediates to Improved Processes

The systematic analysis of reaction intermediates is not merely an academic exercise; it is a cornerstone of robust chemical process development. For a valuable substrate like this compound, understanding the transient species in its coupling reactions enables scientists to make informed decisions. By choosing the right ligand to stabilize a key intermediate, modifying conditions to avoid a deactivation pathway, or identifying the root cause of a persistent impurity, researchers can transform a challenging reaction into a reliable, scalable, and efficient manufacturing process. The comparative analytical approach detailed in this guide provides the framework for achieving that goal.

References

  • Tetraorganylargentate(III)
  • From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Public
  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PubMed Central.
  • Developing Ligands for Palladium(II)
  • Metal-Catalyzed Cross-Coupling Reactions - ChemTalk.
  • Organometallic cross-coupling reactions - CEM Corpor
  • Understanding Reactivity and Stereoselectivity in Palladium-Catalyzed Diastereoselective sp3 C–H Bond Activation: Intermediate Characterization and Computational Studies | Journal of the American Chemical Society.
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  • Bimetallic Palladium Catalysis: Direct Observ
  • Heck reaction - Wikipedia.
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  • Palladium-catalyzed Heck-type reaction of secondary trifluoromethyl
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  • (PDF)

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Assessing the stereoselectivity of reactions involving (5-Fluoro-2-iodophenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Stereoselective Reactions of (5-Fluoro-2-iodophenyl)methanol Derivatives

This guide provides an in-depth analysis of stereoselective strategies involving derivatives of this compound, a versatile building block in modern synthetic chemistry. We will explore and compare key reaction classes where control of stereochemistry is paramount, offering insights into catalyst selection, mechanistic pathways, and the subtle yet significant influence of the substrate's unique electronic and steric properties. The experimental data and protocols provided are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness this scaffold for the synthesis of complex, enantioenriched molecules.

Introduction: The Strategic Value of the this compound Scaffold

The this compound scaffold is of significant interest in medicinal chemistry and materials science. It uniquely combines three critical functional handles:

  • A prochiral benzylic alcohol , which can be a stereocenter itself or a precursor to one.

  • An ortho-iodoaryl group , a prime substrate for a vast array of transition-metal-catalyzed cross-coupling and cyclization reactions.[1][2]

  • A fluoro substituent , which modulates the electronic properties of the aromatic ring, influencing reaction kinetics, regioselectivity, and the metabolic stability of final products.[3][4]

The primary challenge and opportunity with this substrate lie in controlling the stereochemistry during transformations. This guide compares two principal strategies for achieving high stereoselectivity: kinetic resolution at the benzylic alcohol and palladium-catalyzed asymmetric cyclizations originating from the ortho-iodo position.

G cluster_start Starting Material cluster_paths Stereoselective Pathways cluster_reactions Reaction Classes cluster_products Enantioenriched Products Start This compound Path1 Pathway A: Transformations at the Benzylic Alcohol Start->Path1 Derivatization Path2 Pathway B: Transformations via the Aryl Iodide Start->Path2 Derivatization (e.g., amination, alkynylation) Reaction1 Enzymatic or Metal-Catalyzed Kinetic Resolution Path1->Reaction1 Reaction2 Pd-Catalyzed Asymmetric Intramolecular Cyclization Path2->Reaction2 Product1 Chiral Benzylic Alcohols & Esters Reaction1->Product1 Product2 Chiral N-Heterocycles (e.g., Indolines, Oxindoles) Reaction2->Product2

Caption: Synthetic pathways for generating chiral molecules from this compound.

Pathway A: Kinetic Resolution of Benzylic Alcohol Derivatives

Kinetic resolution is a powerful technique for separating enantiomers of a racemic alcohol by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or enzyme.[5] For derivatives of this compound, this approach allows for the isolation of the enantioenriched alcohol and its corresponding acylated product.

Comparative Analysis of Catalytic Systems

The success of a kinetic resolution is contingent on the compatibility of the two catalysts involved: one for the enzymatic resolution and one for the in-situ racemization of the slower-reacting enantiomer in a dynamic kinetic resolution (DKR) process.[5]

Catalyst SystemDescriptionTypical Acyl DonorSelectivity (s-factor)AdvantagesLimitations
Lipase Catalysis (KR) Utilizes enzymes like Novozym 435 (Candida antarctica Lipase B) to selectively acylate one enantiomer of the alcohol.Isopropenyl acetate, Vinyl acetateHigh (>100)Mild conditions, high enantioselectivity, broad substrate scope.Maximum 50% yield for the desired product without racemization.
Metal/Lipase (DKR) Combines lipase-catalyzed acylation with a transition metal catalyst (e.g., Ru, Pd complexes) that racemizes the unreacted alcohol enantiomer in situ.[5][6]Isopropenyl acetateExcellent (>200)Theoretical yield up to 100%, high enantioselectivity.[6]Requires careful optimization to ensure catalyst compatibility; potential for metal contamination.
Chiral Organocatalyst Uses small chiral organic molecules (e.g., chiral phosphoric acids, N-heterocyclic carbenes) to catalyze enantioselective acylation.[7]Acyl chlorides, AnhydridesGood to ExcellentMetal-free, tunable catalyst structures.May require higher catalyst loadings; substrate scope can be limited.
Causality in Experimental Design

The choice between a simple Kinetic Resolution (KR) and a Dynamic Kinetic Resolution (DKR) is driven by the desired outcome. If both the chiral alcohol and its ester are valuable, KR is efficient. However, if the goal is to convert the entire racemic starting material into a single enantiomeric product, the added complexity of a DKR system is justified by the potential for a 100% theoretical yield.[5] The fluorine atom at the C5 position exerts an electron-withdrawing effect, which can influence the pKa of the alcohol and its interaction with the catalyst's active site, sometimes requiring slight modifications to standard protocols.

Representative Protocol: Lipase-Catalyzed Kinetic Resolution
  • Setup: To a solution of racemic this compound (1.0 mmol) in anhydrous toluene (10 mL), add vinyl acetate (1.5 mmol, 1.5 equiv.).

  • Catalyst Addition: Add Novozym 435 (50 mg, w/w) to the solution.

  • Reaction: Stir the suspension at 40 °C. Monitor the reaction progress by chiral HPLC or GC.

  • Quenching: Once ~50% conversion is reached, filter off the enzyme and wash with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the resulting enantioenriched alcohol and acetate ester by column chromatography on silica gel.

Pathway B: Palladium-Catalyzed Asymmetric Cyclization

The ortho-iodo functionality is a powerful handle for constructing complex heterocyclic structures via palladium-catalyzed reactions.[2][8] By first derivatizing the benzylic position into a suitable nucleophile (e.g., an amine or a tethered alkyne), intramolecular cyclization can be initiated. The use of chiral ligands on the palladium center allows for exquisite control over the stereochemistry of the newly formed stereocenter.[9]

Mechanism and Stereodetermining Step

The catalytic cycle typically involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination and insertion of a tethered unsaturated moiety (e.g., alkene or alkyne), and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.[10][11] The enantioselectivity is determined during the diastereomeric transition states of the migratory insertion or the C-N/C-C bond-forming reductive elimination step, where the chiral ligand creates a biased environment.

G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII Aryl-Pd(II)-L Complex OxAdd->PdII Coord Coordination & Insertion PdII->Coord Cyclic_PdII Cyclic Pd(II) Intermediate Coord->Cyclic_PdII RedElim Reductive Elimination (Stereodetermining Step) Cyclic_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Enantioenriched Product RedElim->Product Substrate Substrate (e.g., N-alkenyl derivative) Substrate->OxAdd

Caption: Simplified catalytic cycle for Pd-catalyzed asymmetric cyclization.

Comparison of Chiral Ligands

The choice of chiral ligand is the most critical parameter for achieving high enantioselectivity in these transformations.

Ligand ClassExample LigandKey FeaturesTypical ReactionExpected ee (%)
BINAP Derivatives (S)-BINAPC2-symmetric bisphosphine ligand with axial chirality. Forms a rigid chelate.Heck, Suzuki-Miyaura type cyclizations.80-95%
Phosphoramidites (S)-MONOPHOSMonodentate ligand, often more flexible and tunable than bidentate phosphines.Asymmetric Larock Indole Synthesis.[9]90-99%
N-Heterocyclic Carbenes (NHCs) Chiral NHC-PdStrong σ-donors, form robust Pd complexes.C-H activation/cyclization.85-98%
Chiral Di-olefins Chiral NorborneneActs as a transient ligand to control stereochemistry.[6]Catellani-type reactions.>90%
Influence of the Fluoro Substituent

The electron-withdrawing nature of the fluorine atom at the para-position to the iodine has a pronounced electronic effect. It makes the C-I bond more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst.[4] This can lead to faster reaction rates compared to non-fluorinated analogues. However, this electronic perturbation can also alter the stability of intermediates in the catalytic cycle, sometimes requiring re-optimization of ligands and reaction conditions to maintain high enantioselectivity.[12]

Conclusion and Future Outlook

Both kinetic resolution and palladium-catalyzed asymmetric cyclization represent viable and powerful strategies for accessing enantioenriched products from this compound derivatives.

  • Kinetic Resolution is the method of choice for obtaining the chiral alcohol itself, offering operational simplicity and access to both enantiomers (one as the alcohol, one as the ester).

  • Palladium-Catalyzed Cyclization provides a more versatile entry into complex heterocyclic scaffolds, which are often of high value in drug discovery.[13][14] The success of this approach is highly dependent on ligand selection.

Future research will likely focus on the development of novel, more efficient catalytic systems, including dual-catalysis approaches that combine the advantages of different activation modes. The continued exploration of organocatalysis and biocatalysis will also provide more sustainable and metal-free alternatives for the stereoselective functionalization of this valuable synthetic building block.[5][7]

References

  • Li, G., et al. (2024). Palladium-catalyzed atroposelective coupling–cyclization of 2-isocyanobenzamides. MDPI. [Link]
  • Trost, B. M., & Brennan, M. K. (2011). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry. [Link]
  • Chen, J-R., et al. (2017).
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  • Ferreira, R., et al. (2019). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]
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  • Chung, H., et al. (2021).
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  • Patel, K., & Kumari, P. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Juniper Publishers. [Link]
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  • Foley, D. A., et al. (2021). Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles.
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  • Chen, J-H., et al. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. MDPI. [Link]
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Safety Operating Guide

Definitive Guide to the Proper Disposal of (5-Fluoro-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the integrity of our work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents like (5-Fluoro-2-iodophenyl)methanol are not merely procedural afterthoughts but are integral to responsible science. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.

The causality behind these procedures is rooted in the chemical's inherent hazard profile. As a halogenated aromatic alcohol, this compound requires a disposal pathway that mitigates risks of toxicity, environmental persistence, and potential reactivity. This document serves as your operational plan for managing this compound from the moment it becomes waste to its final, compliant disposal.

Hazard Profile and Initial Assessment

Understanding the "why" is critical before addressing the "how." The primary driver for a specialized disposal protocol is the chemical's classification as a hazardous substance. Based on data from closely related isomers and the general category of halogenated organic compounds, a robust safety profile can be established. An SDS for the positional isomer (3-Fluoro-5-iodophenyl)methanol provides critical hazard insights.[1]

This compound is presumed to be:

  • Harmful if swallowed (Acute Toxicity)[1]

  • An irritant to the skin and respiratory tract [1]

  • A cause of serious eye irritation [1]

The presence of iodine and fluorine atoms designates it as a halogenated organic compound . These compounds are subject to specific waste management regulations due to their potential to form persistent and toxic byproducts if disposed of improperly.[2]

PropertyData SummaryCausality for Disposal Protocol
GHS Hazard Class Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3)[1]Dictates the mandatory use of Personal Protective Equipment (PPE) to prevent ingestion, skin/eye contact, and inhalation.
Chemical Family Halogenated Aromatic AlcoholRequires segregation into a dedicated "Halogenated Organic Waste" stream to prevent cross-contamination and ensure proper final treatment (e.g., incineration).
Physical State Solid / Crystalline Powder[3]Spills must be managed to avoid generating dust. Collection methods should be gentle (e.g., sweeping, not vacuuming unless using a HEPA filter).
Known Incompatibilities Strong oxidizing agents[4]Waste must be stored separately from oxidizers (e.g., peroxides, nitrates) to prevent violent reactions.
Mandatory Personal Protective Equipment (PPE) Protocol

Before handling waste this compound, the following PPE is the minimum requirement to create a barrier between the researcher and the potential chemical exposure.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield. The risk of serious eye irritation necessitates this level of protection.[1]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Discard and replace contaminated gloves immediately using the proper removal technique to avoid skin contact.[5]

  • Body Protection: A standard laboratory coat is required. For handling large quantities or cleaning up spills, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of waste, especially the solid powder, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Step-by-Step Waste Segregation and Containment Protocol

Proper segregation at the point of generation—the laboratory bench—is the most critical step in the disposal workflow. Commingling halogenated waste with other streams can lead to complex, expensive disposal challenges and regulatory non-compliance.[2]

  • Designate a Waste Container: Select a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Waste." A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be labeled before the first drop of waste is added. The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE "[7]

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Toxic")[8]

  • Waste Collection:

    • Solid Waste: Carefully transfer residual this compound powder into the designated waste container.

    • Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing paper, pipette tips, gloves, and absorbent pads used for cleaning, must also be placed in the same container.

    • Solution Waste: If the compound is dissolved in a solvent, the entire solution must be treated as halogenated waste. Do not mix with non-halogenated solvent waste streams.

  • Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[8]

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Evacuate and Alert: If the spill is large or outside of a containment area (like a fume hood), alert personnel in the immediate vicinity and evacuate the area.

  • Contain the Spill: For small spills within a fume hood, prevent the spread of the solid material. Use absorbent pads for solutions.

  • Cleanup:

    • Ensure proper PPE is worn.

    • Gently sweep up the solid material to avoid creating dust.

    • Place the spilled material and all cleanup supplies (absorbent pads, contaminated gloves) into the designated "Halogenated Organic Waste" container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department, per local policy.

Formal Disposal Workflow: From Bench to Manifest

The disposal of this compound is a regulated process that culminates in its transfer to a licensed hazardous waste facility. The following workflow illustrates this journey.

G cluster_0 Laboratory Operations (Point of Generation) cluster_1 Institutional Waste Management cluster_2 Final Disposal A Step 1: Identify Waste This compound & contaminated materials B Step 2: Segregate Waste Place in dedicated, labeled 'Halogenated Organic Waste' container A->B Segregation is key C Step 3: Store in SAA Container sealed in Satellite Accumulation Area B->C Secure containment D Step 4: Request Pickup Submit waste pickup request to EHS Department C->D E Step 5: EHS Collection Trained personnel collect waste from SAA D->E F Step 6: Central Accumulation Waste moved to Central Accumulation Area (CAA) E->F G Step 7: Vendor Pickup Licensed hazardous waste vendor collects waste from CAA F->G H Step 8: Transport & Manifest Waste is transported off-site under a hazardous waste manifest G->H I Step 9: Final Treatment High-temperature incineration at a licensed TSDF H->I

Caption: Disposal workflow for this compound.

Regulatory Compliance and Final Disposition

The entire disposal process is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[7] As a halogenated organic compound, this waste may fall under specific EPA waste codes, such as those in the F-series (F001, F002) if considered a spent solvent, though characterization as a process waste is more likely.[9][10] Your institution's EHS department is the final authority on assigning the correct waste code and will manage the necessary documentation for disposal, including the hazardous waste manifest, which tracks the waste from your facility to its ultimate destruction.

By adhering to this comprehensive guide, you ensure that your critical research is complemented by an unwavering commitment to safety, regulatory compliance, and environmental responsibility.

References

  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: (3-FLUORO-5-IODOPHENYL)METHANOL.
  • University of Wisconsin-Milwaukee. Halogenated Waste Guidance.
  • University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR).
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (1996, December). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • U.S. Environmental Protection Agency. (2018, May). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • Methanex. (2023, November 22). Methanol Safety Data Sheet.

Sources

Navigating the Safe Handling of (5-Fluoro-2-iodophenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of (5-Fluoro-2-iodophenyl)methanol (CAS No. 877264-43-2). As a valued researcher, your safety is paramount. This document is designed to be your preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance that goes beyond the product itself to ensure your well-being and the integrity of your research.

Immediate Safety Briefing: Understanding the Risks

Based on this data, this compound should be treated as a substance that is, at a minimum:

  • Harmful if swallowed (Acute Toxicity, Oral)

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

The presence of iodine also necessitates careful handling to avoid the release of iodine compounds, which can be harmful to health and the environment.

GHS Hazard Pictograms

The following Globally Harmonized System (GHS) pictograms should be considered applicable to this compound, reflecting its potential hazards:

PictogramHazard ClassDescription
ngcontent-ng-c4006390337="" class="ng-star-inserted">
Acute Toxicity (Oral, Category 4), Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)Indicates that the substance may be harmful if swallowed, cause skin and eye irritation, and lead to respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment plan is non-negotiable when handling this compound. The following table summarizes the required and recommended PPE.

Body PartRequired PPERecommended PPERationale
Eyes Chemical splash gogglesFace shield (in addition to goggles) for splash-prone proceduresProtects against splashes and vapors that can cause serious eye irritation.
Hands Nitrile or butyl rubber glovesDouble gloving for extended handlingPrevents skin contact, which can lead to irritation.
Body Flame-resistant lab coatChemical-resistant apron over lab coatProtects skin and clothing from splashes.
Feet Closed-toe shoesN/AProtects feet from spills.
Respiratory Use in a certified chemical fume hoodA NIOSH-approved respirator with organic vapor cartridges may be necessary for spills or if a fume hood is not available.Minimizes inhalation of vapors, which can cause respiratory tract irritation.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Task Assessment: Handling this compound small_scale Small Scale (<1g) Benchtop manipulation start->small_scale Low Risk large_scale Large Scale (>1g) or Splash Potential start->large_scale Moderate Risk spill Spill or Ventilation Failure start->spill High Risk level_c Level C PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Fume Hood small_scale->level_c level_c_plus Level C+ PPE: - Chemical Goggles - Face Shield - Double Nitrile Gloves - Chemical Apron - Lab Coat - Fume Hood large_scale->level_c_plus level_b Level B PPE: - NIOSH-approved Respirator - Chemical Resistant Suit - Double Gloves - Boots spill->level_b

Figure 1. PPE selection workflow for handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for minimizing exposure and preventing incidents.

Experimental Protocol for Safe Handling
  • Preparation:

    • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for structurally similar compounds. Pay close attention to the potential hazards and emergency procedures.

    • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table and workflow diagram above.

    • Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.

  • Handling:

    • Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical. Use appropriate tools (e.g., glass pipettes, syringes) to minimize the risk of spills.

    • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.

  • Cleanup and Disposal:

    • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. The rinsate should be collected as hazardous waste.

    • Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste. Use a designated, properly labeled "Halogenated Waste" container.

    • Dispose of Waste: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (manageable by trained personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (including double nitrile gloves and safety goggles), contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Large Spills (or any spill you are not comfortable handling):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the laboratory doors to contain vapors.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

    • Provide them with as much information as possible about the spilled substance.

Disposal Plan: Managing Halogenated Waste

The proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including contaminated consumables and rinsates, must be collected in a designated "Halogenated Hazardous Waste" container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentrations of all components.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office.

By adhering to these rigorous safety and handling protocols, you can minimize the risks associated with this compound and ensure a safe and compliant laboratory environment. Always prioritize safety and, should a specific Safety Data Sheet become available, consult it as the ultimate source of information.

References

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
  • J&K Scientific. This compound Safety Data Sheet. Accessed January 2026.
  • Know Your Hazard Symbols (Pictograms). Office of Environmental Health and Safety, University of Washington, 2016.
  • WHMIS - Pictograms.
  • Hazard pictograms for chemicals. European Chemicals Agency (ECHA).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.